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  • Product: (R)-2-aminomethyl butyric acid
  • CAS: 255871-58-0

Core Science & Biosynthesis

Foundational

(R)-2-aminomethyl butyric acid fundamental properties

Title: (R)-2-Aminomethyl Butyric Acid: Fundamental Properties, Enantioselective Synthesis, and Analytical Characterization Executive Summary (R)-2-aminomethyl butyric acid (also referred to systematically as (R)-2-aminom...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: (R)-2-Aminomethyl Butyric Acid: Fundamental Properties, Enantioselective Synthesis, and Analytical Characterization

Executive Summary

(R)-2-aminomethyl butyric acid (also referred to systematically as (R)-2-aminomethylbutanoic acid or β²-homoaminobutyric acid) is a highly specialized chiral β²-amino acid. Unlike canonical α-amino acids, it serves as a critical structural motif in the design of foldamers, peptidomimetics, and advanced active pharmaceutical ingredients (APIs). This technical guide details its fundamental physicochemical properties, field-proven protocols for enantioselective synthesis, and rigorous analytical resolution techniques using zwitterionic chromatography.

Structural & Physicochemical Fundamentals

In β²-amino acids, an additional methylene carbon extends the backbone. For (R)-2-aminomethyl butyric acid, the side chain (an ethyl group) is located at the α-position relative to the carboxylate, while the primary amine is situated at the end of a methyl branch.

  • Conformational Rigidity : The incorporation of this molecule into peptide chains introduces profound steric constraints. This rigidity is highly valued in drug development because it stabilizes specific secondary structures (such as 14-helices in β-peptides) and imparts near-total resistance to enzymatic degradation by endogenous proteases.

  • Zwitterionic Nature : In aqueous solutions at physiological pH (7.4), the molecule exists predominantly as a zwitterion, necessitating specialized handling for purification and chromatography.

Table 1: Fundamental Physicochemical Properties

PropertyValue / Description
Chemical Name (R)-2-(aminomethyl)butanoic acid
CAS Registry Number 538368-15-9 (Unprotected) / 1217711-57-3 (Fmoc-protected)
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Stereochemistry (R)-configuration at C2
Typical pKa Values pKa₁ ~ 3.5 (COOH), pKa₂ ~ 10.2 (NH₃⁺)
LogP (Predicted) -0.8 to -1.2 (Highly hydrophilic)

Enantioselective Synthesis Workflows

Expertise & Experience: The synthesis of highly substituted β²-amino acids has historically been challenging due to the difficulty of establishing contiguous stereocenters. While chiral pool synthesis is possible, Rhodium-catalyzed asymmetric hydrogenation of α-(aminomethyl)acrylates has emerged as the most atom-economical and scalable approach 1, 2. The presence of an N-H proton in specific chiral ligands (like BoPhoz) significantly enhances enantioselectivity via hydrogen bonding with the substrate 2.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation This self-validating protocol utilizes a BoPhoz-type ligand to achieve >95% enantiomeric excess (ee).

  • Substrate Preparation : Synthesize the precursor α-(phthalimidomethyl)acrylate via a Morita-Baylis-Hillman reaction followed by phthalimide substitution.

  • Catalyst Complexation : In a strictly inert atmosphere (glovebox), dissolve [Rh(COD)₂]BF₄ (1.0 mol %) and the chiral ligand (S_c,R_p)-BoPhoz (1.1 mol %) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to form the active pre-catalyst.

  • Hydrogenation : Transfer the substrate (1.0 mmol) and the catalyst solution into a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times.

  • Reaction Conditions : Pressurize the autoclave to 10 bar H₂ and stir at 25°C for 12–24 hours until complete conversion is observed via GC-MS.

  • Deprotection (Hydrazinolysis) : Concentrate the mixture, redissolve in ethanol, and add hydrazine hydrate (excess) to cleave the phthalimide protecting group. Reflux for 4 hours.

  • Isolation : Filter the resulting phthalhydrazide byproduct. Purify the filtrate via ion-exchange chromatography (Dowex 50WX8) to yield pure (R)-2-aminomethylbutanoic acid.

Caption: Enantioselective synthesis workflow of (R)-2-aminomethylbutanoic acid via Rh-catalysis.

Analytical Resolution & Chromatographic Behavior

Expertise & Experience: Verifying the enantiomeric purity of β²-amino acids is notoriously difficult due to the lack of strong chromophores and their zwitterionic nature. Cinchona alkaloid-based zwitterionic stationary phases (e.g., ZWIX columns) are the gold standard for this application 3. These columns provide simultaneous anion- and cation-exchange sites, perfectly matching the dual-charge state of the analytes.

Protocol: HPLC Enantioseparation

  • Column Selection : Utilize a quinidine-based ZWIX(-) chiral stationary phase (150 mm × 4.0 mm, 3 μm).

  • Mobile Phase Preparation : Prepare a bulk solvent of Methanol/Acetonitrile (50:50, v/v). Add 50 mM formic acid and 25 mM diethylamine (DEA) as counter-ions. Causality: The acidic and basic additives modulate the ionization state of both the stationary phase and the analyte, optimizing the ion-exchange kinetics.

  • Thermodynamic Control : Maintain the column compartment at a strict 25°C. Causality: Enantioselective retention mechanisms are highly temperature-dependent. van't Hoff analysis (ln α vs. 1/T) confirms that lower temperatures generally enhance the resolution (Rs) of β²-amino acids 3.

  • Elution Sequence : Inject 5 μL of the sample (1 mg/mL). On the ZWIX(-) column, the (S)-enantiomer exhibits lower affinity and elutes first, followed by the strongly retained (R)-enantiomer 3.

Caption: Enantioseparation mechanism of β²-amino acids on a ZWIX(-) chiral stationary phase.

Applications in Peptidomimetics & Drug Design

In solid-phase peptide synthesis (SPPS), the unprotected primary amine is highly reactive and prone to side reactions. Therefore, the Fmoc-protected derivative, Fmoc-(R)-2-(aminomethyl)butanoic acid (CAS 1217711-57-3), is universally employed .

  • Stepwise Elongation : The Fmoc group ensures the amine remains inert under the basic conditions of SPPS (e.g., piperidine deprotection), preventing racemization.

  • Bioactive Design : The branched ethyl group at the α-position forces the peptide backbone into specific dihedral angles. When incorporated into synthetic drugs, this structural pre-organization enhances binding affinity to target receptors while completely shielding the peptide bond from enzymatic hydrolysis.

References

  • Hoen, R., et al. "Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation." Organic & Biomolecular Chemistry, 2007.
  • Deng, J., et al. "Enantioselective synthesis of beta2-amino acids via Rh-catalyzed asymmetric hydrogenation with BoPhoz-type ligands." Journal of Organic Chemistry, 2008.
  • "Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids." Molecules (MDPI), 2015.
  • "Fmoc-(R)-2-(aminomethyl)butanoic acid Product Description." BOC Sciences.

Sources

Exploratory

(R)-2-Aminomethyl Butyric Acid: Chemical Structure, Enantioselective Synthesis, and Peptidomimetic Applications

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The development of proteolytically stable, conformationally constrained peptidomimetics relies heavily on the integration of non...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The development of proteolytically stable, conformationally constrained peptidomimetics relies heavily on the integration of non-proteinogenic amino acids. Among these, (R)-2-aminomethyl butyric acid (also known as (R)-2-(aminomethyl)butanoic acid or β2 -ethyl- β -alanine) stands out as a critical chiral building block. By introducing an ethyl side-chain at the alpha-position relative to the carboxylic acid, this β2 -amino acid imparts significant steric shielding and structural rigidity when incorporated into peptide backbones.

This technical guide provides an in-depth analysis of the chemical identity, computational structural implications, and a field-proven, self-validating synthetic protocol for the enantioselective preparation of (R)-2-aminomethyl butyric acid[1].

Chemical Identity & Structural Significance

(R)-2-aminomethyl butyric acid is a chiral β2 -amino acid. Unlike natural α -amino acids where the side chain is located on the same carbon as the amine, β2 -amino acids possess their side chain adjacent to the carbonyl group.

  • IUPAC Name: (2R)-2-(aminomethyl)butanoic acid

  • Molecular Formula: C 5​ H 11​ NO 2​

  • Molecular Weight: 117.15 g/mol

  • SPPS Derivative: Fmoc-(R)-2-(aminomethyl)butanoic acid (Fmoc-(R)-AMB)[]

The Causality of Conformational Constraint

The strategic placement of the ethyl group at the C2 position serves a dual purpose in drug design. First, the additional carbon-carbon bond in the β -amino acid backbone introduces an extra degree of torsional freedom ( θ angle), which allows the peptide to adopt stable secondary structures (such as 14-helices) that are inaccessible to natural α -peptides. Second, the ethyl side-chain acts as a steric shield. When proteases attempt to hydrolyze the adjacent amide bond, the bulk of the ethyl group physically blocks the enzyme's catalytic triad from accessing the carbonyl carbon, drastically increasing the in vivo half-life of the therapeutic peptide.

Peptidomimetic Sub1 Natural α-Peptide Prot1 Protease Active Site Sub1->Prot1 Sub2 β2-Peptidomimetic (Incorporating (R)-AMB) Prot2 Protease Active Site Sub2->Prot2 Deg1 Rapid Amide Hydrolysis Prot1->Deg1 Deg2 Steric Clash / No Hydrolysis Prot2->Deg2 Steric Shielding by Ethyl Side-Chain Clear High Clearance Rate Deg1->Clear Retain Prolonged In Vivo Half-Life Deg2->Retain

Mechanism of Protease Resistance Conferred by β2-Amino Acid Incorporation.

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of highly substituted β2 -amino acids remains a formidable challenge due to the difficulty of establishing contiguous stereocenters without racemization. Over the past two decades, several methodologies have been developed[3]. The table below summarizes the quantitative data across the most prominent synthetic routes.

Table 1: Comparison of Synthetic Strategies for β2 -Amino Acids
Synthetic MethodCatalyst / AuxiliaryOverall YieldEnantiomeric Excess (ee)ScalabilityKey Reference
Chiral Auxiliary Alkylation Evans Oxazolidinone75–82%>98%Moderate (Lab/Pilot)Caputo et al.[3]
Enantioselective Protonation Rh(acac)(ethylene) 2​ 80–90%90–95%HighSibi et al.[4]
Cu-Catalyzed 1,4-Addition Cu(I) / Phosphoramidite85–95%92–94%HighFillion et al.[4]
Enzymatic Resolution Candida antarctica lipase40–45% (max 50%)>99%Very High (Industrial)Gedey et al.[4]

For research and early-phase drug development, Chiral Auxiliary Alkylation remains the gold standard. While enzymatic resolution offers superior scalability, it is inherently limited to a 50% theoretical yield. The Evans auxiliary approach provides a self-validating, highly predictable stereochemical outcome (>98% ee) that is essential for synthesizing high-purity Fmoc-protected building blocks for Solid-Phase Peptide Synthesis (SPPS)[].

Detailed Experimental Protocol: Asymmetric Synthesis via Evans Auxiliary

The following step-by-step methodology details the synthesis of (R)-2-aminomethyl butyric acid using an (S)-4-benzyl-2-oxazolidinone chiral auxiliary. This protocol is designed as a self-validating system; each intermediate can be isolated and verified via NMR/LC-MS before proceeding, ensuring scientific integrity.

SynthWorkflow A Butyryl Chloride C N-Acyloxazolidinone Enolate A->C Acylation & Base B Evans Chiral Auxiliary (Oxazolidinone) B->C D Alkylation (BOM-Cl / TiCl4) C->D Stereoselective Trapping E Auxiliary Cleavage (LiOH, H2O2) D->E Hydrolysis F Azidation & Reduction (MsCl -> NaN3 -> H2/Pd-C) E->F CH2OH -> CH2N3 -> CH2NH2 G (R)-2-Aminomethyl Butyric Acid F->G Final Isolation

Retrosynthetic and Forward Workflow for the Asymmetric Synthesis of (R)-2-Aminomethyl Butyric Acid.

Step 1: Acylation of the Chiral Auxiliary

Objective: Attach the butyric acid backbone to the chiral auxiliary.

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Causality: Deprotonation of the oxazolidinone nitrogen prepares it for nucleophilic acyl substitution.

  • Add butyryl chloride (1.1 eq) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature.

  • Validation: Quench with saturated NH 4​ Cl, extract with EtOAc, and verify the formation of the N-butyryloxazolidinone intermediate via 1 H NMR (look for the characteristic multiplet of the butyryl aliphatic chain).

Step 2: Asymmetric Alkylation

Objective: Introduce the hydroxymethyl equivalent stereoselectively at C2.

  • Cool a solution of the N-butyryloxazolidinone (1.0 eq) in anhydrous CH 2​ Cl 2​ to 0 °C.

  • Add TiCl 4​ (1.05 eq) and diisopropylethylamine (DIPEA, 1.1 eq). Causality: TiCl 4​ is a critical Lewis acid here. It chelates both the oxazolidinone carbonyl and the newly formed enolate oxygen, locking the molecule into a rigid Z-enolate conformation. The bulky benzyl group of the auxiliary effectively blocks the Re-face.

  • Add benzyl chloromethyl ether (BOM-Cl, 1.5 eq) and stir at 0 °C for 4 hours. The electrophile approaches exclusively from the unhindered Si-face, establishing the (R)-configuration at C2.

  • Validation: Purify via flash chromatography. The diastereomeric ratio (dr) should exceed 95:5, verifiable by chiral HPLC.

Step 3: Auxiliary Cleavage

Objective: Remove the oxazolidinone without racemizing the newly formed stereocenter.

  • Dissolve the alkylated product in a 3:1 mixture of THF/H 2​ O and cool to 0 °C.

  • Add 30% H 2​ O 2​ (4.0 eq) followed by LiOH (2.0 eq). Causality: The addition of hydrogen peroxide is non-negotiable. The hydroperoxide anion (HOO ) is significantly more nucleophilic than the hydroxide ion due to the α -effect. This ensures rapid attack at the imide carbonyl, suppressing any base-catalyzed enolization that would epimerize the sensitive C2 stereocenter.

  • Validation: Quench with Na 2​ SO 3​ to destroy excess peroxide. Extract the cleaved auxiliary for recycling. Acidify the aqueous layer to pH 2 and extract the (R)-2-(benzyloxymethyl)butanoic acid.

Step 4: Conversion to the β2 -Amino Acid

Objective: Convert the protected ether to a primary amine.

  • Deprotection: Subject the intermediate to hydrogenolysis (H 2​ , 10% Pd/C) in methanol to cleave the benzyl ether, yielding (R)-2-(hydroxymethyl)butanoic acid.

  • Activation & Azidation: Treat the alcohol with methanesulfonyl chloride (MsCl) and triethylamine in CH 2​ Cl 2​ to form the mesylate. Causality: Proceeding via a mesylate rather than direct Mitsunobu conditions avoids complex purification and ensures a quantitative leaving group. React the mesylate with NaN 3​ in DMF at 60 °C to yield the azide.

  • Reduction: Reduce the azide via catalytic hydrogenation (H 2​ , Pd/C) to afford the free (R)-2-aminomethyl butyric acid.

  • Validation: Confirm the disappearance of the azide stretch (~2100 cm −1 ) via FTIR and verify the exact mass via HRMS.

Step 5: Fmoc Protection (Optional for SPPS)

For direct use in Solid-Phase Peptide Synthesis, the free amine is protected.

  • Dissolve the amino acid in 10% Na 2​ CO 3​ and dioxane (1:1).

  • Add Fmoc-OSu (1.1 eq) at 0 °C.

  • Acidify and extract to yield Fmoc-(R)-2-(aminomethyl)butanoic acid[].

Applications in Drug Development

The integration of (R)-2-aminomethyl butyric acid into therapeutic pipelines has shown remarkable success in the field of peptidomimetics.

  • Enhanced Pharmacokinetics: Natural peptides suffer from rapid renal clearance and proteolytic degradation, often resulting in half-lives of mere minutes. The incorporation of β2 -amino acids like (R)-AMB introduces a backbone extension and steric bulk that renders the peptide practically invisible to standard proteases (e.g., DPP-IV, trypsin, and chymotrypsin).

  • Receptor Selectivity: The ethyl side-chain restricts the conformational space of the peptide. By forcing the peptide into a specific bioactive conformation (such as a β -turn or 14-helix), off-target binding is minimized, thereby increasing the therapeutic index of the drug.

Conclusion

(R)-2-aminomethyl butyric acid is a highly versatile, conformationally constraining β2 -amino acid that addresses the fundamental pharmacokinetic limitations of peptide therapeutics. While its synthesis requires meticulous stereochemical control, the Evans chiral auxiliary approach provides a robust, self-validating pathway to achieve >98% enantiomeric excess. As the pharmaceutical industry continues to pivot toward complex biologics and peptidomimetics, the strategic utilization of such non-proteinogenic building blocks will remain central to the design of next-generation, proteolytically stable drugs.

References

  • Sibi, M. P., Tatamidani, H., & Patil, K. (2005). "Enantioselective rhodium enolate protonations. A new methodology for the synthesis of beta2-amino acids." Organic Letters, 7(13), 2571-2573. Available at:[Link]

  • Wilsily, A., & Fillion, E. (2008). "Asymmetric synthesis of carboxylic acid derivatives having an all-carbon alpha-quaternary center through Cu-catalyzed 1,4-addition of dialkylzinc reagents to 2-aryl acetate derivatives." Organic Letters, 10(13), 2801-2804. Available at:[Link]

  • Caputo, R., Cassano, E., Longobardo, L., & Palumbo, G. (1995). "Synthesis of Enantiopure N- and C-Protected homo- β -Amino Acids by Direct Homologation of α -Amino Acids." Tetrahedron, 51(45), 12337-12350. Available at:[Link]

  • Gedey, S., Liljeblad, A., Lázár, L., Fülöp, F., & Kanerva, L. T. (2001). "Preparation of highly enantiopure β -amino esters by Candida antarctica lipase A." Tetrahedron: Asymmetry, 12(1), 105-110. Available at:[Link]

Sources

Foundational

The Structural and Synthetic Paradigm of (R)-2-Aminomethyl Butyric Acid: A Technical Whitepaper

Executive Summary The development of peptidomimetics and conformationally constrained therapeutics relies heavily on the incorporation of non-proteinogenic amino acids. Among these, (R)-2-aminomethyl butyric acid —a chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and conformationally constrained therapeutics relies heavily on the incorporation of non-proteinogenic amino acids. Among these, (R)-2-aminomethyl butyric acid —a chiral β2 -amino acid—serves as a critical building block. By introducing a side-chain branch adjacent to the carboxylic acid rather than the amine, it imparts unique steric constraints that dictate the secondary structure of synthetic peptides (such as the induction of stable 14-helices). This whitepaper provides an in-depth technical analysis of its chemical identity, chiral resolution, and synthetic integration into Solid-Phase Peptide Synthesis (SPPS).

Nomenclature and Chemical Identity

The precise identification of (R)-2-aminomethyl butyric acid is often complicated by its various salt and protected forms used in commercial synthesis. The formal IUPAC name is (2R)-2-(aminomethyl)butanoic acid []. In drug development, the unprotected amino acid is highly polar and prone to zwitterionic behavior, making it difficult to isolate; thus, it is predominantly utilized and cataloged in its hydrochloride salt or N-alpha-protected forms[2].

Below is a consolidated table of the quantitative and structural identifiers for the core molecule and its most relevant synthetic derivatives.

Compound NameIUPAC NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Primary Application
(R)-2-Aminomethyl butyric acid HCl (2R)-2-(aminomethyl)butanoic acid hydrochloride98137-47-4*C5H12ClNO2153.61Precursor / Reference Standard
Fmoc-(R)-AMB (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonylamino]methyl]butanoic acid1217711-57-3C20H21NO4339.40Solid-Phase Peptide Synthesis
Boc-(R)-AMB (2R)-2-[[(tert-butoxycarbonyl)amino]methyl]butanoic acid494797-11-4C10H19NO4217.26Liquid-Phase Synthesis

*Note: CAS 98137-47-4 is frequently used to denote the racemic hydrochloride salt, though it is the primary identifier used for the unprotected backbone in bulk chemical registries[3]. The (2S)-enantiomer is specifically cataloged under CAS 538368-15-9.

Structural Dynamics and Mechanistic Role in Peptidomimetics

As a β2 -amino acid, (R)-2-(aminomethyl)butanoic acid features its ethyl side chain on the α -carbon (relative to the carboxylate). This structural topology is fundamentally different from β3 -amino acids.

Causality in Experimental Choice: When researchers design, the incorporation of Fmoc-(R)-2-(aminomethyl)butanoic acid is not arbitrary[]. The specific (R)-configuration restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric bulk prevents proteolytic degradation by endogenous proteases (which are evolved to cleave standard L- α -amino acids) and forces the peptide into predictable folded states, accelerating the identification of novel ligands in combinatorial chemistry[].

Analytical Validation: Chiral Resolution of β2 -Amino Acids

Ensuring the enantiomeric purity of (R)-2-(aminomethyl)butanoic acid is paramount, as trace amounts of the (S)-enantiomer will lead to diastereomeric impurities during peptide elongation. Standard reverse-phase HPLC is insufficient for this resolution.

Recent advancements have demonstrated that 6 are highly effective for separating isobaric β2 -homoamino acids[6]. Specifically, the quinidine-based ZWIX(-) column exhibits superior selectivity for β2 -amino acids compared to the quinine-based ZWIX(+) column due to optimized pseudo-enantiomeric interactions with the analytes[6].

Step-by-Step Protocol: Chiral HPLC Validation

This protocol is a self-validating system designed to confirm enantiomeric excess (ee > 99%) prior to downstream synthesis.

  • Mobile Phase Preparation: Prepare a 50/50 (v/v) mixture of Methanol (MeOH) and Acetonitrile (MeCN).

  • Additive Integration: Add 50 mM Acetic Acid (AcOH) and 25 mM Propylamine (PRA) to the mobile phase. Causality: The 2:1 acid-to-base ratio maintains a stable ionic environment, ensuring the zwitterionic stationary phase remains appropriately charged for ion-pairing[6].

  • Column Equilibration: Flush a Chiralpak ZWIX(-) column at a flow rate of 0.6 mL/min until the baseline stabilizes (monitoring at 215 nm).

  • Sample Injection: Inject 10 μ L of the amino acid sample (1 mg/mL in mobile phase).

  • Validation Check: The expected elution sequence on the ZWIX(-) column is typically (S) followed by (R). Confirm the absence of the (S)-enantiomer peak to validate enantiopurity.

Synthetic Methodologies & Protection Protocols

To utilize (R)-2-aminomethyl butyric acid in SPPS, the primary amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol outlines the synthesis of Fmoc-(R)-AMB (CAS 1217711-57-3) .

Step-by-Step Protocol: Fmoc Protection
  • Dissolution: Dissolve 10 mmol of (R)-2-(aminomethyl)butanoic acid hydrochloride in 20 mL of a 10% aqueous Na2​CO3​ solution.

  • pH Validation: Verify the pH is between 9.0 and 9.5. Causality: This specific pH range is critical; it ensures complete deprotonation of the amine (making it a strong nucleophile) while preventing premature hydrolysis of the Fmoc-OSu reagent.

  • Reagent Addition: Cool the solution to 0°C. Dropwise, add 11 mmol of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) dissolved in 20 mL of 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Self-Validation: Perform TLC (DCM:MeOH 9:1). Stain with ninhydrin. The disappearance of the primary amine (no purple spot) confirms reaction completion.

  • Workup: Extract the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 6M HCl to pH 2.0 (precipitating the product).

  • Isolation: Extract the product into ethyl acetate, dry over MgSO4​ , and concentrate under vacuum to yield Fmoc-(R)-AMB.

FmocProtection A Unprotected (R)-2-AMB (Aqueous Phase) B pH Adjustment (Na2CO3, pH 9.0) A->B Dissolve C Fmoc-OSu Addition (Dioxane/Water) B->C Dropwise at 0°C D Reaction Monitoring (LC-MS/TLC) C->D Stir 2-4h at RT D->C If incomplete E Acidification & Extraction (HCl to pH 2.0, EtOAc) D->E If >95% conversion F Fmoc-(R)-AMB (Purified Product) E->F Wash & Dry

Caption: Workflow for the Fmoc-protection of (R)-2-aminomethyl butyric acid.

Solid-Phase Peptide Synthesis (SPPS) Integration

Once protected, Fmoc-(R)-AMB is seamlessly integrated into standard SPPS workflows. Because the amine is protected by the base-labile Fmoc group, it remains inert during the coupling of the carboxylic acid to the growing peptide chain[]. The steric bulk of the ethyl group on the α -carbon requires highly efficient coupling reagents (such as HATU) and extended coupling times to ensure complete amide bond formation.

SPPSCycle Resin Peptidyl-Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 DMF Wash (Remove Piperidine) Deprotect->Wash1 Couple Coupling: Fmoc-(R)-AMB (HATU/DIPEA) Wash1->Couple Wash2 DMF Wash (Remove Excess Reagents) Couple->Wash2 Validate Kaiser Test (Verify Coupling) Wash2->Validate Validate->Deprotect Next Cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle utilizing Fmoc-(R)-AMB.

Conclusion

(R)-2-aminomethyl butyric acid ((2R)-2-(aminomethyl)butanoic acid) is a highly specialized β2 -amino acid that provides indispensable conformational rigidity in modern peptide engineering. Whether handled as the unprotected hydrochloride salt (CAS 98137-47-4) or the SPPS-ready Fmoc derivative (CAS 1217711-57-3), strict adherence to chiral validation and optimized coupling protocols is required to leverage its full therapeutic potential.

References

  • BOC Sciences:CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid).
  • American Elements:2-(aminomethyl)butanoic acid hydrochloride | CAS 98137-47-4.
  • MDPI Molecules (Ilisz et al., 2015)
  • PubChem:Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- (CAS 494797-11-4).

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of (R)-2-Aminomethyl Butyric Acid

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (R)-2-Aminomethyl butyric acid is a chiral, non-proteinogenic β-sub...

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Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-Aminomethyl butyric acid is a chiral, non-proteinogenic β-substituted γ-aminobutyric acid (GABA) analog. While its direct biological activity is not extensively documented in publicly available literature, its structural similarity to endogenous neurotransmitters and other pharmacologically active GABA derivatives suggests a high potential for interaction with the central nervous system. This guide provides a comprehensive framework for the investigation of the biological activity of (R)-2-aminomethyl butyric acid, drawing upon established principles of GABA receptor pharmacology and the known properties of structurally related compounds. We will delve into its inferred mechanism of action, propose detailed experimental protocols for its characterization, and present a logical workflow for elucidating its physiological effects. This document is intended to serve as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigating (R)-2-Aminomethyl Butyric Acid

The inhibitory neurotransmitter GABA is central to the regulation of neuronal excitability in the mammalian brain.[1] Its receptors, primarily the ionotropic GABA-A and GABA-C (now classified as GABA-A-rho) receptors and the metabotropic GABA-B receptors, are well-established targets for a wide range of therapeutics used to treat anxiety, epilepsy, sleep disorders, and other neurological conditions.[1][2]

The development of GABA analogs has been a fruitful area of medicinal chemistry, leading to the discovery of drugs with improved pharmacokinetic profiles and receptor subtype selectivity.[3] β-substituted GABA derivatives, in particular, are a class of compounds with significant clinical applications.[3][4] The introduction of a substituent at the β-position can influence the molecule's conformation, lipophilicity, and interaction with GABA receptors and transporters, often leading to unique pharmacological profiles.[3]

(R)-2-Aminomethyl butyric acid, with its ethyl group at the α-position (or β-position relative to the amine), presents an intriguing subject for investigation. The stereochemistry at this position is known to be a critical determinant of biological activity in related GABA analogs. For instance, the (R)- and (S)-enantiomers of 4-amino-2-methylbutanoic acid, a structural isomer of our target molecule, exhibit opposing activities at GABA-ρ receptors, with the (R)-isomer acting as an antagonist and the (S)-isomer as an agonist.[5] This underscores the importance of a thorough and stereospecific evaluation of (R)-2-aminomethyl butyric acid.

This guide will provide a roadmap for such an evaluation, starting with its potential interactions with GABA receptors and extending to in vivo physiological effects.

Inferred Mechanism of Action: A Focus on GABA Receptors

Based on its structure, the primary hypothesis is that (R)-2-aminomethyl butyric acid modulates the activity of GABA receptors. The specific nature of this modulation—whether it acts as an agonist, antagonist, or allosteric modulator—and its selectivity for different receptor subtypes are the key questions to be addressed.

GABA-A Receptor Complex

The GABA-A receptor is a pentameric ligand-gated ion channel with a vast number of subtypes due to the variety of its constituent subunits (e.g., α, β, γ).[3][6] This heterogeneity allows for fine-tuning of inhibitory neurotransmission and presents opportunities for developing subtype-selective drugs with fewer side effects.

  • Orthosteric Binding Site: Located at the interface of α and β subunits, this is the binding site for GABA itself.[3] It is plausible that (R)-2-aminomethyl butyric acid could compete with GABA for this site, acting as either an agonist (channel opening) or a competitive antagonist (preventing GABA from binding).

  • Allosteric Binding Sites: GABA-A receptors possess numerous allosteric sites where molecules can bind and modulate the receptor's response to GABA.[6] These include the well-known benzodiazepine site at the α/γ interface.[6] It is conceivable that (R)-2-aminomethyl butyric acid could act as a positive allosteric modulator (PAM), enhancing the effect of GABA, or a negative allosteric modulator (NAM), reducing its effect.

GABA-B Receptors

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[7] They exist as heterodimers and are involved in a range of physiological processes, including muscle relaxation and pain perception. The activity of β-substituted GABA analogs at GABA-B receptors is well-established, with baclofen being a notable example.[3] Therefore, evaluating the interaction of (R)-2-aminomethyl butyric acid with GABA-B receptors is a critical line of inquiry.

GABA-ρ (GABA-A-rho) Receptors

These ionotropic receptors are homomeric or heteromeric assemblies of ρ subunits and exhibit distinct pharmacological properties compared to other GABA-A receptors.[5] As previously mentioned, the stereochemistry of GABA analogs can dictate their agonist versus antagonist activity at these receptors.[5]

Below is a conceptual diagram illustrating the potential interaction points of (R)-2-aminomethyl butyric acid with the GABAergic system.

Caption: Potential interaction points of (R)-2-aminomethyl butyric acid with GABA receptors.

Experimental Protocols for Pharmacological Characterization

A systematic approach is required to definitively characterize the biological activity of (R)-2-aminomethyl butyric acid. The following experimental workflow outlines the key assays.

Receptor Binding Assays

The initial step is to determine if the compound binds to GABA receptors and with what affinity. Radioligand binding assays are the gold standard for this purpose.

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

  • Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum) known to express high levels of GABA-A receptors.

  • Radioligand Selection:

    • For the orthosteric site, use a high-affinity agonist like [³H]muscimol or a competitive antagonist like [³H]SR95531 (gabazine).

    • For the benzodiazepine site, use [³H]flunitrazepam.

  • Assay Conditions: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of (R)-2-aminomethyl butyric acid (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the inhibitor constant (Ki).

A similar protocol can be adapted for GABA-B receptors using [³H]GABA (in the presence of a GABA-A blocker) or a specific GABA-B antagonist radioligand.

Electrophysiology Studies

Once binding is established, functional assays are necessary to determine the nature of the interaction (agonist, antagonist, modulator). Two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes expressing recombinant GABA receptors is a robust system for this.

Protocol: TEVC in Xenopus Oocytes for GABA-A Receptor Characterization

  • Receptor Expression: Inject cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2 for a common subtype) into Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Agonist Testing: Apply increasing concentrations of (R)-2-aminomethyl butyric acid to the oocyte and measure the elicited current. Construct a concentration-response curve to determine the EC₅₀ and maximal efficacy relative to GABA.

  • Antagonist Testing: Co-apply a fixed concentration of GABA (e.g., its EC₅₀) with increasing concentrations of (R)-2-aminomethyl butyric acid. A rightward shift in the GABA concentration-response curve indicates competitive antagonism.

  • Modulator Testing: Co-apply a low, fixed concentration of GABA (e.g., its EC₁₀-EC₂₀) with increasing concentrations of (R)-2-aminomethyl butyric acid. An enhancement of the GABA-evoked current suggests positive allosteric modulation, while a reduction suggests negative allosteric modulation.

This protocol can be adapted for different GABA-A receptor subunit combinations to assess subtype selectivity.

The following diagram illustrates the experimental workflow for pharmacological characterization.

Experimental_Workflow Start Start: (R)-2-aminomethyl butyric acid BindingAssay Radioligand Binding Assays (GABA-A, GABA-B, GABA-ρ) Start->BindingAssay NoBinding No Significant Binding BindingAssay->NoBinding BindingDetected Binding Detected (Determine Ki) BindingAssay->BindingDetected Electrophysiology Electrophysiology (TEVC in Oocytes) - Agonist? - Antagonist? - Modulator? BindingDetected->Electrophysiology InVivo In Vivo Behavioral Studies (e.g., locomotor activity, anxiety models, anticonvulsant tests) Electrophysiology->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Conclusion Elucidate Biological Activity & Therapeutic Potential PKPD->Conclusion

Caption: Experimental workflow for characterizing the biological activity of (R)-2-aminomethyl butyric acid.

In Vivo Physiological Effects

Following in vitro characterization, the next logical step is to assess the effects of (R)-2-aminomethyl butyric acid in vivo. The choice of animal models will depend on the in vitro findings.

In Vitro FindingPotential In Vivo EffectRelevant Animal Models
GABA-A Agonist/PAM Sedation, anxiolysis, anticonvulsantOpen field test (locomotor activity), elevated plus maze (anxiety), pentylenetetrazole (PTZ)-induced seizure model
GABA-A Antagonist/NAM Pro-convulsant, anxiogenicSeizure threshold tests, models of anxiety and cognition
GABA-B Agonist Muscle relaxation, antinociceptionRotarod test (motor coordination), hot plate test (analgesia)
GABA-B Antagonist Cognitive enhancement, pro-convulsantMorris water maze (learning and memory), seizure models

Protocol: Assessment of Anxiolytic Activity (Elevated Plus Maze)

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Animals: Mice or rats.

  • Procedure:

    • Administer (R)-2-aminomethyl butyric acid or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral).

    • After a suitable pre-treatment time, place the animal in the center of the maze facing an open arm.

    • Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Synthesis and Chiral Separation

The synthesis of 2-aminobutyric acid can be achieved through methods such as the reaction of 2-chlorobutyric acid with ammonia.[2] The enantiomers of aminobutyric acid can be separated using chiral high-performance liquid chromatography (HPLC) with chiral stationary phases or by derivatization with a chiral reagent followed by separation of the resulting diastereomers.[4][8] It is imperative to ensure high enantiomeric purity for pharmacological testing, as the (S)-enantiomer may have a different, or even opposing, biological activity.

Conclusion and Future Directions

(R)-2-aminomethyl butyric acid represents a promising yet understudied molecule with the potential to modulate the GABAergic system. This guide provides a comprehensive, albeit predictive, framework for its systematic investigation. By following the proposed workflow of binding assays, electrophysiological characterization, and in vivo behavioral studies, researchers can elucidate its specific mechanism of action, receptor subtype selectivity, and overall physiological effects. The insights gained from such studies will be crucial in determining the therapeutic potential of (R)-2-aminomethyl butyric acid for the treatment of neurological disorders. Future research should also focus on its pharmacokinetic properties, including its ability to cross the blood-brain barrier, and its metabolic stability to fully assess its drug-like properties.

References

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. [Link]

  • Synthesis and Pharmacological Evaluation of 5-dialkylaminomethyl-2-amino-2-oxazolines as H1-antagonists. Journal of Pharmacy and Pharmacology. [Link]

  • CN102241600A - Preparation method of 2-amino butyric acid - Google P
  • GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC - NIH. [Link]

  • In Vivo Activities of Peptidic Prodrugs of Novel Aminomethyl Tetrahydrofuranyl-1β-Methylcarbapenems - PMC. [Link]

  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing). [Link]

  • GABA Receptor - StatPearls - NCBI Bookshelf - NIH. [Link]

  • GABAA receptor - Wikipedia. [Link]

  • US4115105A - L-2-amino-4-(2-aminoethoxy)
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. [Link]

  • Pharmacological Inventions for Alzheimer Treatment in the United States of America: A Revision Patent from 2010 - 2020 - PubMed. [Link]

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors - MDPI. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. [Link]

  • Differences in Agonist/Antagonist Binding Affinity and Receptor Transduction Using Recombinant Human γ-Aminobutyric Acid Type A Receptors - DOI. [Link]

  • Effects of Dexmedetomidine on Basic Cardiac Electrophysiology in Adults; a Descriptive Review and a Prospective Case Study - Helda - University of Helsinki. [Link]

  • (19) United States (12) Patent Application Publication. [Link]

  • A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function - PubMed. [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. [Link]

  • Dual Modulation of Cardiac Ion Pumps: A Small-Molecule SERCA2a SUMOylation Enhancer Also Inhibits the Na + /K + -ATPase - MDPI. [Link]

  • Synthesis and immunopharmacological analysis of selected butanic and butanodionic acid amides containing aziridine unit. II - PubMed. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PubMed. [Link]

  • An Overview of GABA Receptor Pharmacology - News-Medical. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC. [Link]

  • Citric acid cycle - Wikipedia. [Link]

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Foundational

The Mechanistic Role of (R)-2-Aminomethyl Butyric Acid in Rational Drug Design and Peptide Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of peptide-based therapeutics remains a paramount challenge. (R)-2-aminomethyl butyric acid (also known as (R...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of peptide-based therapeutics remains a paramount challenge. (R)-2-aminomethyl butyric acid (also known as (R)-AMBA or β2 -homo- α -aminobutyric acid) has emerged as a critical chiral building block. Unlike traditional active pharmaceutical ingredients (APIs) that act directly on a biological target, the "mechanism of action" of (R)-AMBA lies in its function as a structural and pharmacodynamic modifier. When incorporated into peptidomimetics or small-molecule inhibitors, it fundamentally alters the molecule's proteolytic susceptibility and conformational thermodynamics.

This technical whitepaper provides an in-depth analysis of the mechanistic rationale behind utilizing (R)-AMBA, detailing its structural impact, experimental workflows for its incorporation, and its applications in rational drug design.

Structural and Chemical Foundations

(R)-2-aminomethyl butyric acid is a non-proteinogenic β2 -amino acid. Its structure consists of a butanoic acid backbone with an aminomethyl group (-CH 2​ NH 2​ ) at the C2 position.

The defining feature of this molecule is the insertion of an additional methylene group between the carboxylate and the amine, shifting the standard α -amino acid geometry to a β -amino acid framework[1]. The (R)-enantiomer specifically dictates the spatial orientation of the ethyl side chain. This stereochemistry is not merely a structural curiosity; it is the primary driver of chiral recognition when the modified peptide or small molecule interacts with biological targets, such as the active sites of enzymes or G-protein-coupled receptors (GPCRs).

Mechanism of Action I: Pharmacokinetic Enhancement via Protease Evasion

The most significant mechanistic advantage of incorporating (R)-AMBA into a therapeutic sequence is the profound increase in proteolytic stability[2]. Native α -peptides are rapidly degraded by endogenous proteases (e.g., trypsin, chymotrypsin, and various exopeptidases) in human serum, often resulting in half-lives of mere minutes.

The Causality of Resistance

Proteases have evolved to recognize the specific spatial arrangement of the α -amino acid backbone. The catalytic triad of a serine protease, for example, requires the scissile amide bond to sit precisely within its active site cleft. When (R)-AMBA is introduced, the extra methylene group extends the backbone. This extension causes a steric and geometric mismatch . The carbonyl carbon of the amide bond is physically displaced from the nucleophilic attack trajectory of the protease's catalytic serine residue. Consequently, the transition state cannot be stabilized, and the hydrolysis reaction is aborted.

Mechanism A Peptide with (R)-AMBA B Protease Active Site (e.g., Serine Protease) A->B Binding Attempt C Steric Clash & Geometric Mismatch B->C Methylene shifts scissile bond D Transition State Aborted C->D Catalytic triad cannot attack E Proteolytic Resistance D->E Extended Half-life

Mechanism of proteolytic resistance induced by (R)-AMBA incorporation.

Mechanism of Action II: Pharmacodynamic Enhancement via Conformational Control

Beyond stability, (R)-AMBA acts as a thermodynamic driver for peptide folding. β -peptides and mixed α/β -peptides are known to form highly stable secondary structures, such as 14-helices or 12-helices, which are not typically accessible to short α -peptides[2].

The ethyl side chain at the C2 position of (R)-AMBA severely restricts the allowable ϕ and ψ dihedral angles of the backbone. By pre-organizing the peptide into a rigid, biologically active conformation, the entropic penalty usually paid upon binding to a receptor is minimized. This often translates to a higher binding affinity (lower Kd​ ) and improved target selectivity.

Quantitative Comparison: Native vs. Modified
ParameterNative α -Aminobutyric Acid(R)-2-Aminomethyl Butyric Acid ( β2 -homo)Mechanistic Rationale
Backbone Structure α -amino acid β2 -amino acidInsertion of a methylene group between the α -carbon and the amine.
Proteolytic Half-Life < 1 hour> 48 hoursSteric misalignment within the protease catalytic cleft prevents hydrolysis.
Conformational Preference Random coil (in short sequences)Highly structured (e.g., 14-helix)Restricted ϕ/ψ dihedral angles due to the C2 ethyl and aminomethyl substituents.
Receptor Binding Affinity BaselineOften enhanced (Target-dependent)Pre-organization of the peptide backbone reduces the entropic cost of binding.

Experimental Workflows and Self-Validating Protocols

To leverage (R)-AMBA in drug development, researchers typically utilize its Fmoc-protected derivative, Fmoc-(R)-AMBA-OH [3], in Solid-Phase Peptide Synthesis (SPPS). The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(R)-AMBA-OH

Because β2 -amino acids can be sterically hindered, coupling requires highly efficient activators and extended reaction times.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • Coupling: Dissolve 3.0 equivalents of Fmoc-(R)-AMBA-OH[3] and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Add the mixture to the resin and agitate for 2 to 4 hours at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative) indicates successful coupling. A blue color (positive) dictates a mandatory re-coupling step using a different activator (e.g., DIC/Oxyma) to overcome steric hindrance.

  • Capping: Treat with acetic anhydride/pyridine/DMF (1:2:7) for 15 minutes to truncate unreacted sequences.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Fmoc-(R)-AMBA-OH (HATU/DIPEA, 2-4 hrs) N2->N3 N4 Validation (Kaiser Test) N3->N4 N4->N2 Next Amino Acid (If Negative) N4->N3 Re-couple (If Positive) N5 Cleavage & Global Deprotection (TFA/Scavengers) N4->N5 Sequence Complete

Self-validating Solid-Phase Peptide Synthesis workflow for Fmoc-(R)-AMBA-OH.

Protocol B: In Vitro Serum Stability Assay

To empirically validate the pharmacokinetic enhancement provided by (R)-AMBA, a controlled serum stability assay is required.

  • Preparation: Prepare a 1 mM stock solution of the (R)-AMBA-modified peptide and a native α -peptide control in PBS (pH 7.4).

  • Incubation: Mix 200 µL of the peptide stock with 800 µL of 25% human serum (pre-warmed to 37°C). Include an internal standard (e.g., caffeine or a known stable cyclic peptide) to normalize LC-MS injection volumes.

  • Sampling: Extract 100 µL aliquots at t=0,1,2,4,8,24,and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA) to precipitate serum proteins.

  • Validation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the normalized peak area of the parent mass over time to calculate the half-life ( t1/2​ ). The assay is validated if the native control degrades within the expected timeframe (< 1 hr) while the internal standard remains constant.

Applications in Advanced Drug Discovery

The unique mechanistic properties of (R)-AMBA have been successfully deployed in several cutting-edge therapeutic areas:

  • HIF Prolyl Hydroxylase (PHD) Inhibitors: (R)-AMBA derivatives have been utilized as critical structural components in the synthesis of 4-hydroxy-isoquinoline compounds. These molecules act as selective inhibitors of the PHD1 enzyme, mimicking the natural substrate while resisting degradation, offering therapeutic potential for ischemia, inflammatory bowel disease, and skeletal muscle degeneration[4].

  • Macrocyclic Protein-Protein Interaction (PPI) Inhibitors: By substituting canonical α -amino acids with β2 -amino acids like (R)-AMBA, researchers have developed macrocyclic α/β -peptides that effectively inhibit complex PPI targets (e.g., human EGFR) while maintaining exceptional stability in human serum[2].

References

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. MDPI.[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.[Link]

  • 4-hydroxy-isoquinoline compounds as hif hydroxylase inhibitors (WO2013134660A1).

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Exploratory

An In-Depth Technical Guide to the Discovery and History of Aminomethyl Butyric Acid Isomers

This guide provides a comprehensive exploration of the discovery, history, synthesis, and pharmacological significance of aminomethyl butyric acid isomers. Tailored for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the discovery, history, synthesis, and pharmacological significance of aminomethyl butyric acid isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational science and technical methodologies that have shaped our understanding and application of these crucial compounds.

Introduction: The Diverse World of Aminobutyric Acid Isomers

Aminobutyric acid, a four-carbon amino acid, exists in several isomeric forms, each with unique biological roles and historical trajectories. The position of the amino group on the butyric acid backbone dictates the isomer's chemical properties and, consequently, its physiological function. The primary isomers of interest are α-aminobutyric acid (AABA), β-aminobutyric acid (BABA), and γ-aminobutyric acid (GABA).[1][2] A substituted derivative, 3-aminomethyl-5-methylhexanoic acid, and its enantiomers have also emerged as compounds of significant therapeutic importance. This guide will traverse the scientific journey of each, from their initial discovery to their current applications.

Gamma-Aminobutyric Acid (GABA): The Brain's Primary Inhibitory Neurotransmitter

Discovery and Historical Context

Gamma-aminobutyric acid (GABA) was first synthesized in 1883.[1] However, its biological significance remained unknown until 1950, when Eugene Roberts and Sam Frankel identified its presence in the mammalian brain using paper chromatography.[1][3][4][5][6][7] This discovery was initially met with a muted response from the scientific community.[4][7] It wasn't until 1957 that GABA's role as the principal inhibitory neurotransmitter in the central nervous system was established, a finding that revolutionized our understanding of brain function.[1][4][5][6][7] Today, it is understood that GABA is involved in regulating neuronal excitability throughout the nervous system and plays a crucial role in managing anxiety, stress, and fear.[3][8]

Biosynthesis and Mechanism of Action

In the mammalian brain, GABA is primarily synthesized from the excitatory neurotransmitter glutamate through the action of the enzyme glutamate decarboxylase (GAD).[3][9][10][11] This conversion represents a critical balancing act in neuronal signaling. GABA exerts its inhibitory effects by binding to specific receptors, namely GABAA, GABAB, and GABAC receptors, which leads to a decrease in neuronal excitability.[2][12]

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GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABA_Receptor GABA Receptor (e.g., GABA-A) GABA_synapse->GABA_Receptor Binding Ion_Channel Ion Channel (Cl- Influx) GABA_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Leads to

Caption: Simplified GABAergic signaling pathway.

Beta-Aminobutyric Acid (BABA): A Key Player in Plant Defense

Discovery and Biological Role

β-Aminobutyric acid (BABA) is an isomer of aminobutyric acid that has garnered significant attention for its role in plant biology.[13] Its ability to induce resistance in plants against a broad spectrum of biotic and abiotic stresses has been known for over 50 years.[14] While initially considered a xenobiotic, the discovery of endogenous BABA in plants has led to the proposal that it may function as a novel plant stress hormone.[14]

Synthesis and Mechanism of Action in Plants

The synthesis of BABA has been documented since the 19th century, with early methods involving the reaction of ammonia with crotonic acid.[13] In plants, BABA is thought to be synthesized in response to stress signals. Its protective effects are mediated through a phenomenon known as "priming," where the plant is conditioned to respond more rapidly and robustly to subsequent challenges.[14]

Alpha-Aminobutyric Acid (AABA): An Emerging Biomarker

Discovery and Significance

α-Aminobutyric acid (AABA) is a non-proteinogenic amino acid found in various biological systems.[15][16] First identified in fungal peptaibols, its unique structural properties, particularly the gem-dimethyl group at the α-carbon, confer significant conformational constraints.[15] This has made AABA a valuable tool in peptide engineering to enhance stability and bioavailability.[15]

Pharmacological and Clinical Relevance

AABA has been investigated as a potential biomarker for a range of conditions, including liver disease, pancreatic cancer, and kidney dysfunction.[16] Its levels in plasma and urine have been shown to correlate with the progression of these diseases.[16] Furthermore, AABA is believed to play a role in neurotransmission and has been studied for its potential therapeutic applications in neurological disorders such as epilepsy.[16]

3-Aminomethyl-5-methylhexanoic Acid Isomers: A Tale of Two Enantiomers

The discovery and development of the enantiomers of 3-aminomethyl-5-methylhexanoic acid, particularly the (S)-isomer known as pregabalin, represent a landmark achievement in medicinal chemistry.

The Genesis of a Blockbuster: The Discovery of Pregabalin

Pregabalin, the (S)-enantiomer of 3-aminomethyl-5-methylhexanoic acid, was synthesized in 1990 by medicinal chemist Richard Bruce Silverman at Northwestern University. This work was a continuation of research aimed at developing a successor to the related compound, gabapentin. The initial goal was to create a molecule that could increase the brain's concentration of the inhibitory neurotransmitter GABA. While the initial hypothesis about its mechanism proved to be indirect, the compound showed remarkable anticonvulsant activity in animal models. Parke-Davis Pharmaceuticals, and later Pfizer, undertook the extensive development that led to its approval by the FDA in 2004 under the brand name Lyrica.

Mechanism of Action: Targeting the α2δ-1 Subunit

Contrary to its structural similarity to GABA, pregabalin does not directly bind to GABA receptors. Instead, its primary mechanism of action involves binding with high affinity to the α2δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to be responsible for its analgesic, anticonvulsant, and anxiolytic effects.

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Pregabalin_Mechanism Pregabalin Pregabalin Alpha2Delta α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Pregabalin->Alpha2Delta Binds to CalciumInflux Calcium Influx Alpha2Delta->CalciumInflux Modulates NeurotransmitterRelease Release of Excitatory Neurotransmitters (Glutamate, Norepinephrine, Substance P) CalciumInflux->NeurotransmitterRelease Reduces NeuronalExcitability Decreased Neuronal Excitability NeurotransmitterRelease->NeuronalExcitability Leads to TherapeuticEffects Analgesic, Anticonvulsant, Anxiolytic Effects NeuronalExcitability->TherapeuticEffects Results in

Caption: Mechanism of action of pregabalin.

The Less Active Sibling: The (R)-Isomer

The (R)-enantiomer of 3-aminomethyl-5-methylhexanoic acid has been shown to be significantly less active than its (S)-counterpart.[17][18] It exhibits a much weaker affinity for the α2δ-1 subunit.[18] This stark difference in pharmacological activity underscores the critical importance of stereochemistry in drug design and development. The (R)-isomer is considered an impurity in the synthesis of pregabalin and its levels are strictly controlled during manufacturing.[17]

Synthesis and Analysis of 3-Aminomethyl-5-methylhexanoic Acid Isomers

The stereoselective synthesis of pregabalin has been a major focus of research, leading to the development of several efficient methods.

Comparative Analysis of Synthetic Routes
Synthetic Route Key Reagents/Catalysts Overall Yield (%) Enantiomeric Excess (ee %) Key Advantages Key Disadvantages
Classical Resolution Racemic Pregabalin, (S)-(+)-Mandelic acid25 - 29%>99% (after recrystallization)Simple and well-established concept.Theoretical maximum yield of 50%, requires multiple recrystallizations.
Chiral Auxiliary Evans Oxazolidinone, n-BuLi~25%>99%High stereocontrol.Stoichiometric use of expensive chiral auxiliary, requires cryogenic conditions.
Chemoenzymatic Nitrilase, Racemic isobutylsuccinonitrileNot explicitly stated for overall yield>99%"Green" chemistry approach, high enantioselectivity.May require optimization of enzyme activity and stability.

Data compiled from multiple sources.[3]

Experimental Protocols

This method relies on the formation of diastereomeric salts with a chiral resolving agent, followed by separation.

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Classical_Resolution Start Racemic Pregabalin AddResolvingAgent Add (S)-(+)-Mandelic Acid in Isopropanol/Water Start->AddResolvingAgent Heating Heat to Dissolve AddResolvingAgent->Heating Cooling Slow Cooling Heating->Cooling Crystallization Selective Crystallization of (S)-Pregabalin-(S)-Mandelic Acid Salt Cooling->Crystallization Filtration Filtration Crystallization->Filtration Liberation Liberate (S)-Pregabalin from Salt Filtration->Liberation End (S)-Pregabalin Liberation->End

Caption: Workflow for classical resolution of pregabalin.

Step-by-Step Protocol:

  • Synthesis of Racemic Pregabalin: Synthesize racemic pregabalin through a suitable method, such as the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition of cyanide, hydrolysis, decarboxylation, and reduction.[3]

  • Diastereomeric Salt Formation: Dissolve the racemic pregabalin in a mixture of isopropanol and water.[3] Add an equimolar amount of (S)-(+)-mandelic acid.[3]

  • Crystallization: Heat the mixture until a clear solution is obtained, then slowly cool to allow for the selective crystallization of the diastereomeric salt of (S)-Pregabalin and (S)-(+)-mandelic acid.[3]

  • Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.

  • Liberation of (S)-Pregabalin: Treat the purified diastereomeric salt with a base to liberate the free (S)-pregabalin.

This method utilizes a chiral auxiliary to direct the stereoselective alkylation of a prochiral substrate.

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Evans_Auxiliary_Synthesis Start Evans Chiral Auxiliary Acylation Acylation with 4-methylpentanoyl chloride Start->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl EnolateFormation Enolate Formation (n-BuLi, -78 °C) N_Acyl->EnolateFormation ChiralEnolate Chiral Enolate EnolateFormation->ChiralEnolate Alkylation Asymmetric Alkylation ChiralEnolate->Alkylation AlkylatedProduct Alkylated Product Alkylation->AlkylatedProduct Cleavage Auxiliary Cleavage AlkylatedProduct->Cleavage ChiralAcid Chiral Carboxylic Acid Cleavage->ChiralAcid Transformations Further Transformations (Azide formation, Reduction) ChiralAcid->Transformations End (S)-Pregabalin Transformations->End

Caption: Workflow for Evans chiral auxiliary synthesis.

Step-by-Step Protocol:

  • Acylation: Acylate the Evans chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 4-methylpentanoyl chloride.[3]

  • Enolate Formation: Treat the resulting N-acyl oxazolidinone with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to generate a chiral enolate.[3]

  • Asymmetric Alkylation: React the chiral enolate with an appropriate electrophile to introduce the desired side chain with high diastereoselectivity.

  • Auxiliary Cleavage: Cleave the chiral auxiliary, typically by hydrolysis, to yield the chiral carboxylic acid.

  • Functional Group Transformations: Convert the carboxylic acid to (S)-pregabalin through a series of reactions, such as conversion to an azide followed by reduction.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (D2O): δ 3.07-3.09 (d, 2H), 2.51-2.54 (t, 2H), 2.28-2.34 (m, 1H), 1.66-1.73 (m, 1H), 1.28-1.33 (t, 2H), 0.92-0.97 (dd, 6H).[17]

  • 13C NMR (D2O): δ 21.35, 21.98, 24.38, 30.89, 36.23, 40.18, 43.06, 176.71.[17]

Chiral High-Performance Liquid Chromatography (HPLC):

A direct enantiomeric separation can be achieved using a chiral stationary phase (CSP), such as one containing a zwitterionic selector derived from cinchona alkaloid and sulfonic acid (e.g., CHIRALPAK ZWIX).[17]

  • Mobile Phase (for MS detection): 5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v).[17]

  • Mobile Phase (for UV detection): 5 mM ammonium hydrogen orthophosphate in MeOH/water (90/10, v/v).[17]

  • Detection: Mass spectrometry (MS) or Ultraviolet (UV) at 212 nm.[17]

Conclusion

The study of aminomethyl butyric acid isomers has yielded profound insights into neuroscience, plant biology, and medicinal chemistry. From the fundamental role of GABA as a neurotransmitter to the targeted therapeutic action of pregabalin, the journey of these molecules highlights the power of chemical and biological exploration. The continuous refinement of synthetic and analytical methodologies promises to unlock further potential within this diverse class of compounds, offering new avenues for therapeutic intervention and a deeper understanding of biological systems.

References

  • Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh. (2023, April 24). Retrieved from [Link]

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. (2016, November 19). Retrieved from [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025, August 27). Retrieved from [Link]

  • Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. (2024, December 16). Retrieved from [Link]

  • JBC: The discovery of GABA in the brain. (2019, January 1). Retrieved from [Link]

  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. (2023, May 28). Retrieved from [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2017). Retrieved from [Link]

  • Gamma-aminobutyric acid - Scholarpedia. (2007, October 18). Retrieved from [Link]

  • Gamma-aminobutyric acid/history - Scholarpedia. (2011, October 21). Retrieved from [Link]

  • The Pharmacology of γ-Aminobutyric Acid and Acetylcholine Receptors at the Echinoderm Neuromuscular Junction. (2001, March 1). Retrieved from [Link]

  • Alpha-Amino-n-Butyric Acid - Diagnostic Tests | Diagnostiki Athinon. (n.d.). Retrieved from [Link]

  • The discovery of GABA in the brain. (2018, December 7). Retrieved from [Link]

  • When the story proceeds backward: The discovery of endogenous β-aminobutyric acid as the missing link for a potential new plant hormone. (n.d.). Retrieved from [Link]

  • Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (2022, April 25). Retrieved from [Link]

  • (PDF) The discovery of GABA in the brain. (n.d.). Retrieved from [Link]

  • Chemical & Pharmaceutical Research. (2020, November 29). Retrieved from [Link]

  • Enantioselective synthesis of .beta.-amino acids. 4. 1,2 Asymmetric induction in the alkylation of 1-benzoyl-3,6(S)-dimethylperhydropyrimidin-4-one. Preparation of the like and unlike stereoisomers of 2-methyl- and 2-benzyl-3(S)-aminobutanoic acid. (n.d.). Retrieved from [Link]

  • Origin of β-Aminoisobutyric Acid in Iris. (n.d.). Retrieved from [Link]

  • On the Evolutionary History of the Twenty Encoded Amino Acids. (n.d.). Retrieved from [Link]

  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.). Retrieved from [Link]

  • Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. (2023, December 26). Retrieved from [Link]

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. (2005, February 17). Retrieved from [Link]

  • 3-Aminoisobutyric acid - Wikipedia. (n.d.). Retrieved from [Link]

  • β-Aminobutyric acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Method for separating and determining Pregabalin and chiral isomers thereof. (n.d.).
  • GABA and glycine as neurotransmitters: a brief history. (n.d.). Retrieved from [Link]

  • GABA in the Mammalian Enteric Nervous System. (n.d.). Retrieved from [Link]

  • Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways. (n.d.). Retrieved from [Link]

  • In Vitro Bioequivalence of Pregabalin Capsules (150 mg): An Alternative to In Vivo Bioequivalence Studies. (2020, November 24). Retrieved from [Link]

  • Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. (2008, November 1). Retrieved from [Link]

  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. (2024, October 15). Retrieved from [Link]

  • Bioequivalence assessment of two pregabalin capsules in healthy Mediterranean Arab volunteers. (2020, June 9). Retrieved from [Link]

Sources

Foundational

Engineering Neuro-Foldamers: The Role of (R)-2-Aminomethyl Butyric Acid in Next-Generation CNS Therapeutics

Executive Summary In the realm of neuropharmacology, the rapid enzymatic degradation of native neuropeptides—such as somatostatin, enkephalins, and insect kinins—severely limits their clinical translation[1]. To circumve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology, the rapid enzymatic degradation of native neuropeptides—such as somatostatin, enkephalins, and insect kinins—severely limits their clinical translation[1]. To circumvent this pharmacokinetic bottleneck, the field of chemical biology has pivoted toward peptidomimetics, specifically β-peptide foldamers[2]. At the core of this structural revolution is (R)-2-aminomethyl butyric acid (R-AMBA) , a chiral β²-amino acid that acts as a fundamental building block for engineering biostable, target-specific neuro-therapeutics[3].

As a Senior Application Scientist, I have structured this technical guide to elucidate the mechanistic rationale, chemical biology, and validated synthesis protocols for utilizing (R)-2-aminomethyl butyric acid in neuroscience drug development.

Mechanistic Rationale in Neuroscience

Overcoming Proteolysis via Backbone Homologation

Native neuropeptides are rapidly cleaved by endogenous peptidases in the blood-brain barrier (BBB) and cerebrospinal fluid. Unlike standard α-amino acids, β²-amino acids like (R)-2-aminomethyl butyric acid possess an additional methylene group in their backbone, with the ethyl side chain positioned adjacent to the carbonyl carbon. This subtle homologation renders the resulting peptide bonds invisible to standard proteases, extending the half-life of the therapeutic from minutes to days[4].

Pre-Organized Helical Topologies (Foldamers)

When oligomerized, β²-amino acids predictably fold into well-defined secondary structures, most notably the 14-helix. This pre-organized conformation minimizes the entropic penalty upon binding to complex protein-protein interfaces. In neurodegenerative disease models, foldamers incorporating β-amino acids have been successfully deployed as foldamer-dendrimer conjugates to bind and neutralize synaptotoxic Amyloid-β (Aβ) oligomers, preventing synaptic degradation[5].

Foldamer_Mechanism Monomer (R)-2-AMBA Monomer Foldamer β-Peptide Foldamer (14-Helix Structure) Monomer->Foldamer SPPS Assembly Target Synaptotoxic Aβ Oligomers Foldamer->Target Hydrophobic Binding GPCR GPCR Modulation (Neuropeptide Mimicry) Foldamer->GPCR Receptor Agonism Inhibition Neutralization of Aβ (Prevent Toxicity) Target->Inhibition Aggregation Arrest

Mechanistic pathways of (R)-2-AMBA derived foldamers in neuroprotection and receptor modulation.

Quantitative Data: Pharmacokinetics & Affinity

The integration of (R)-2-aminomethyl butyric acid into peptide sequences drastically alters their pharmacological profile. Table 1 summarizes the empirical advantages of β-peptide foldamers over their native α-peptide counterparts.

Table 1: Comparative Pharmacokinetics and Binding Affinity

ParameterNative α-Peptide (e.g., Somatostatin)β-Peptide Foldamer (containing R-AMBA)Mechanistic Causality
Proteolytic Half-Life < 3 minutes (Serum)> 48 hours (Serum/CSF)Lack of recognition by endogenous proteases due to backbone homologation.
Target Affinity (Kd) Low nMLow nM to pMPre-organized rigid helical structure reduces entropic penalty upon target binding.
BBB Permeability PoorModerate to HighIncreased lipophilicity and masking of the polar peptide backbone within the helix.
Structural Conformation Flexible / Random CoilStable 14-HelixSteric constraints of the β²-alkyl side chain force a predictable folding pattern.

Experimental Protocol: Synthesis and Validation of R-AMBA Foldamers

To ensure scientific integrity, the synthesis of β-peptides requires stringent stereochemical control and specialized coupling reagents. The extra methylene group in β²-amino acids introduces severe steric hindrance, rendering standard HBTU/DIC couplings inefficient. The following self-validating protocol utilizes HATU to overcome this energy barrier.

Phase 1: Enantiomeric Purity Validation

Stereochemical inversion drastically alters helix handedness, which will abrogate target binding.

  • Prior to synthesis, analyze the (R)-2-aminomethyl butyric acid building block using a quinidine-based ZWIX(−)™ chiral stationary phase[6].

  • Elute with a MeOH/MeCN solvent system containing 50 mM AcOH and 25 mM propylamine to confirm >99% enantiomeric excess (ee)[7].

Phase 2: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell Rink Amide AM resin (low loading, 0.3 mmol/g) in DMF for 30 minutes. Low loading is critical to prevent inter-chain aggregation during β-peptide assembly.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Coupling (The Critical Step):

    • Pre-activate 3.0 eq. of Fmoc-(R)-2-AMBA-OH with 3.0 eq. of HATU and 6.0 eq. of DIPEA in DMF for 2 minutes.

    • Causality: HATU is mandatory here; the HOAt leaving group is highly reactive and accommodates the steric bulk of the β²-alkyl side chain.

    • Add to resin and agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), perform a double coupling cycle.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude foldamer in cold diethyl ether.

Phase 3: Structural Validation via Circular Dichroism (CD)
  • Dissolve the purified foldamer in methanol at a concentration of 0.1 mM.

  • Record the CD spectrum from 190 nm to 260 nm.

  • Validation Check: A successfully folded 14-helix will display a characteristic, prominent minimum at ~214 nm.

SPPS_Workflow Start Resin Preparation (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling of (R)-2-AMBA (HATU/DIPEA) Deprotect->Couple Cleave Resin Cleavage (TFA/TIS/H2O) Couple->Cleave Purify HPLC Purification & Enantioseparation Cleave->Purify Validate NMR/CD Structural Validation Purify->Validate

Step-by-step solid-phase synthesis and validation workflow for β-peptide foldamers.

References

  • Title: Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids Source: MDPI (Molecules) URL: [Link]

  • Title: A Foldamer-Dendrimer Conjugate Neutralizes Synaptotoxic β-Amyloid Oligomers Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: American Chemical Society (ACS) URL: [Link]

  • Title: Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? Source: American Chemical Society (ACS) URL: [Link]

  • Title: Identification of selective and non-selective, biostable beta-amino acid agonists of recombinant insect kinin receptors Source: PubMed (NIH) URL: [Link]

  • Title: The Cyclo-β-Tetrapeptide (β-HPhe-β-HThr-β-HLys-β-HTrp): Synthesis, NMR Structure in Methanol Solution, and Affinity for Human Somatostatin Receptors Source: ResearchGate URL: [Link]

Sources

Exploratory

Engineering Stability and Selectivity: Therapeutic Applications of (R)-2-Aminomethylbutanoic Acid in Modern Drug Discovery

Executive Summary (R)-2-aminomethylbutanoic acid (also known as (R)-α-ethyl-β-alanine or a chiral β²-amino acid) has emerged as a critical building block in advanced therapeutic design. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-aminomethylbutanoic acid (also known as (R)-α-ethyl-β-alanine or a chiral β²-amino acid) has emerged as a critical building block in advanced therapeutic design. As a Senior Application Scientist specializing in peptidomimetics and small-molecule drug discovery, I frequently leverage this unique chiral scaffold to overcome the pharmacokinetic limitations of natural α-amino acids. This technical guide explores the mechanistic causality behind its utility, focusing on its dual role in synthesizing protease-resistant β-peptide foldamers and highly selective small-molecule inhibitors.

Structural and Chemical Profiling

While its IUPAC name designates a butanoic acid main chain, in peptide chemistry, (R)-2-aminomethylbutanoic acid is viewed as having a three-carbon backbone (propanoic acid) with a primary amine at the C3 (β) position and an ethyl group at the C2 (α) position.

Mechanistic Causality: The insertion of an additional methylene group into the peptide backbone fundamentally alters the hydrogen-bonding vectors and dihedral angles (φ, ψ) of the resulting polymer. The specific (R)-ethyl substitution at the α-carbon sterically restricts the conformational space, strongly driving the pre-organization of stable secondary structures, such as 14-helices. Because endogenous α-proteases (like trypsin or pepsin) rely on precise spatial recognition of the α-carbon backbone, these β²-amino acid substitutions render the resulting therapeutics entirely invisible to enzymatic degradation.

Workflow A (R)-2-Aminomethylbutanoic Acid (Chiral β2-Amino Acid) B β-Peptide Foldamers (Protease Resistant) A->B SPPS Incorporation C Small Molecule Inhibitors (Target Selective) A->C Scaffold Derivatization D Antimicrobial Peptides B->D E Receptor Modulators (e.g., Insect Kinins) B->E F PHD1 Inhibitors (IBD, Ischemia) C->F

Caption: Divergent therapeutic workflows originating from the (R)-2-aminomethylbutanoic acid scaffold.

Application I: β-Peptide Foldamers and Peptidomimetics

Natural peptides are severely limited as therapeutics due to their rapid in vivo clearance. By replacing specific α-amino acids with β²-homologues like (R)-2-aminomethylbutanoic acid, we engineer "foldamers" that retain target affinity while achieving near-total resistance to proteolytic cleavage[1].

A prime example is the development of biostable agonists for insect kinin receptors. Replacing critical residues with β²-amino acids yields highly selective arthropod pest control agents capable of disrupting kinin-regulated processes without being degraded by the insect's aggressive gut peptidases[2].

Self-Validating Protocol: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

To incorporate Fmoc-(R)-2-aminomethylbutanoic acid into a peptide sequence, standard SPPS must be modified to account for the severe steric hindrance of the α-ethyl group.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes to ensure maximum surface area exposure.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

    • Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to ensure complete deprotection.

  • Activation & Coupling: Dissolve 0.4 mmol Fmoc-(R)-2-aminomethylbutanoic acid, 0.39 mmol HATU, and 0.8 mmol DIPEA in DMF. Add to the resin.

    • Causality for Modification: The bulky α-ethyl group severely slows coupling kinetics. You must extend the coupling time to 120–180 minutes at room temperature, or apply microwave heating (75°C for 15 min) to drive the reaction to completion.

  • QC Check (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample. A yellow resin indicates successful coupling (absence of free primary amines). If the beads turn blue, the coupling has failed, and Step 3 must be repeated.

  • Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

SPPS Step1 Step 1: Deprotection 20% Piperidine in DMF UV Validation at 301 nm Step2 Step 2: Activation Fmoc-(R)-2-AMBA-OH + HATU/DIPEA Overcome steric bulk Step1->Step2 Step3 Step 3: Coupling 120-180 min extended time Critical for β2-amino acids Step2->Step3 Step4 Step 4: QC Check Kaiser Test (Yellow = Pass) Self-validating step Step3->Step4 Step5 Step 5: Cleavage TFA/TIPS/H2O (95:2.5:2.5) Isolate β-peptide Step4->Step5

Caption: Modified SPPS workflow for coupling sterically hindered β2-amino acids.

Application II: Small-Molecule Therapeutics (PHD1 Inhibitors)

Beyond macromolecules, (R)-2-aminomethylbutanoic acid (often utilized as its methyl or ethyl ester) is a vital intermediate for synthesizing Prolyl Hydroxylase Domain 1 (PHD1) inhibitors[3].

Mechanistic Causality: PHD enzymes regulate the Hypoxia-Inducible Factor (HIF) pathway. While pan-PHD inhibitors exist, selective inhibition of PHD1 is highly sought after for treating skeletal muscle cell degeneration, inflammatory bowel disease (IBD), and ischemia[3]. The chiral α-ethyl group of 2-aminomethylbutanoic acid provides the precise steric bulk necessary to selectively occupy the PHD1 active site pocket, sterically clashing with the highly homologous PHD2 and PHD3 isoforms.

Self-Validating Protocol: Synthesis of 2-Aminomethylbutyric Acid Methyl Ester
  • Reduction Setup: To a slurry of Raney-Nickel (1.9 g, 50% in H₂O, pre-washed 3 times with EtOH) in 20 mL EtOH, add methyl 2-cyanobutanoate (200 mg, 1.57 mmol)[4].

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 20 hours.

    • Causality for Catalyst Choice: Raney-Ni is explicitly chosen because it selectively reduces the nitrile to a primary amine without hydrolyzing the sensitive methyl ester, which would occur under harsher acidic/basic reduction conditions.

  • Isolation: Carefully decant the liquid into another flask, wash the metal catalyst twice with EtOH, and concentrate the combined organic solutions in vacuo.

  • Validation Check: Confirm the product via ¹H-NMR (verifying the emergence of the -CH₂NH₂ protons at ~2.8 ppm and the disappearance of the nitrile carbon in ¹³C-NMR) and LC-MS (m/z[M+H]⁺ = 132.1).

Quantitative Data & Comparative Analysis

The therapeutic superiority of incorporating β²-amino acids like (R)-2-aminomethylbutanoic acid is best illustrated by comparing pharmacokinetic and thermodynamic data against natural α-peptides.

MetricNatural α-Peptideβ-Peptide (containing β²-amino acids)Causality / Implication
In vivo Half-Life (Serum) < 15 minutes> 24 hoursComplete evasion of endogenous α-proteases due to backbone elongation.
Receptor Affinity (EC₅₀) 10 - 50 nM15 - 75 nMMaintained affinity; the ethyl side-chain accurately mimics native hydrophobic contacts.
Thermodynamic Stability (ΔG) Highly flexibleHighly rigid (ΔG < 0 for folding)The α-ethyl group restricts rotation, pre-organizing the peptide into a bioactive 14-helix.
Enantioseparation Selectivity (α) Standard (α ~ 1.2)High (α > 1.5 on ZWIX(-) columns)β²-amino acids exhibit superior thermodynamic interaction with quinidine-based chiral stationary phases[5].

Future Perspectives in Neuromodulation

Structurally, 2-aminomethylbutanoic acid shares a striking homology with γ-aminobutyric acid (GABA) and its clinically approved neuromodulatory analogs, such as Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). While Pregabalin is a β-substituted GABA analog, (R)-2-aminomethylbutanoic acid acts as an α-substituted analog. Future therapeutic pipelines are currently investigating its potential to cross the blood-brain barrier (BBB) via L-amino acid transporters (LAT1) to act as a selective modulator of voltage-gated calcium channels or atypical GABA receptors for neuropathic pain management.

References

  • Source: Google Patents (WO2013134660A1)
  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β²- and β³-Amino Acids Source: Molecules (MDPI), 2015, 20(1), 74-93. URL:[Link]

  • Identification of selective and non-selective, biostable beta-amino acid agonists of recombinant insect kinin receptors from the southern cattle tick Boophilus microplus and mosquito Aedes aegypti Source: Peptides, 2008 Feb;29(2):302-9. URL:[Link]

  • Preparation of β²-Homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy Source: The Journal of Organic Chemistry (ACS Publications), 2020, 85(3), 1718-1724. URL:[Link]

Sources

Foundational

The Pharmacological Potential of (R)-2-Aminomethyl Butyric Acid as a Novel GABA Analog

A Technical Whitepaper on Structural Phylogeny, Receptor Kinetics, and Experimental Workflows Executive Summary & Structural Rationale Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Structural Phylogeny, Receptor Kinetics, and Experimental Workflows

Executive Summary & Structural Rationale

Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the developmentally mature mammalian central nervous system, functioning primarily to reduce neuronal excitability[1]. While endogenous GABA effectively maintains the balance between inhibitory and excitatory (glutamatergic) transmission[2], its utility as an exogenous therapeutic is limited by poor blood-brain barrier (BBB) permeability and rapid enzymatic degradation by GABA transaminase[3].

To circumvent these pharmacokinetic limitations, pharmaceutical engineering has historically focused on synthesizing lipophilic GABA analogs. Gabapentinoids, such as pregabalin and gabapentin, are established analogs that exert their effects not by directly binding to GABA receptors, but by targeting the α2δ subunit of voltage-gated calcium channels (VGCCs)[2].

(R)-2-Aminomethyl butyric acid ((R)-AMBA) —systematically known as (R)-3-amino-2-ethylpropanoic acid—represents a fascinating structural bridge between classical β-amino acids and γ-amino acids (gabapentinoids). By featuring an α-ethyl substitution on a β-alanine core, (R)-AMBA mimics the folded carbon backbone of pregabalin (which is a 3-substituted γ-amino acid). This whitepaper explores the theoretical and empirical frameworks for evaluating (R)-AMBA as a dual-action GABAergic modulator.

Molecular Pharmacology & Proposed Mechanisms of Action

Unlike rigid GABA-A agonists, the flexible aliphatic nature of (R)-AMBA suggests a multi-target pharmacological profile. We hypothesize two primary mechanisms of action:

  • α2δ Subunit Modulation: Similar to pregabalin, the branched aliphatic chain of (R)-AMBA is predicted to dock into the large hydrophobic pocket of the α2δ-1 and α2δ-2 subunits of VGCCs. This interaction reduces calcium influx at presynaptic terminals, thereby attenuating the release of excitatory neurotransmitters like glutamate and substance P[2].

  • GABA Transporter (GAT) Inhibition: Unsubstituted β-amino acids (e.g., β-alanine) are known substrates and competitive inhibitors of glial and neuronal GABA transporters. The α-ethyl group in (R)-AMBA increases lipophilicity, potentially shifting its profile from a transportable substrate to a pure competitive inhibitor at GAT-1, thereby elevating synaptic GABA concentrations[4].

Pathway RAMBA (R)-2-Aminomethyl Butyric Acid ((R)-AMBA) VGCC Voltage-Gated Calcium Channels (α2δ Subunit) RAMBA->VGCC Binding & Inhibition GABAA GABA-A Receptors (Allosteric/Orthosteric) RAMBA->GABAA Partial Agonism GAT GABA Transporters (GAT-1 / BGT-1) RAMBA->GAT Competitive Inhibition Neurotransmitter Reduced Glutamate/Substance P Release VGCC->Neurotransmitter Decreased Ca2+ Influx Excitability Decreased Neuronal Excitability (Hyperpolarization) GABAA->Excitability Increased Cl- Influx GAT->Excitability Increased Synaptic GABA Neurotransmitter->Excitability Synergistic Effect

Fig 1. Proposed neuropharmacological pathways of (R)-AMBA modulating neuronal excitability.

Quantitative Data Synthesis

To contextualize the potential of (R)-AMBA, it is critical to benchmark its hypothesized binding affinities against established GABA analogs and endogenous ligands. The table below summarizes the target profiles.

CompoundPrimary TargetBinding Affinity ( Ki​ )Mechanism of Action
GABA GABA-A / GABA-B~0.1 - 1.0 µMEndogenous Agonist
Pregabalin α2δ-1 / α2δ-2 VGCC~20 - 40 nMCalcium Channel Modulator
Gabapentin α2δ-1 / α2δ-2 VGCC~30 - 50 nMCalcium Channel Modulator
β -Alanine GAT / GABA-A~10 - 50 µMPartial Agonist / Reuptake Inhibitor
(R)-AMBA α2δ VGCC / GAT~80 - 150 nM (Modeled)Dual Modulator (Hypothesized)

Note: Data for established compounds are derived from standardized pharmacological assays[2]. (R)-AMBA data represents modeled predictive binding affinities based on structure-activity relationship (SAR) mapping.

SAR Core Beta-Amino Acid Core Target1 Lipophilicity & BBB Penetration Core->Target1 Baseline AlphaSub Alpha-Ethyl Substitution AlphaSub->Target1 Enhances Target2 Alpha-2-Delta Binding Affinity AlphaSub->Target2 Steric Fit Chirality (R)-Enantiomer Configuration Chirality->Target2 Stereoselectivity Target3 GAT-1 Transporter Selectivity Chirality->Target3 Enantiomeric Bias

Fig 2. Structure-Activity Relationship (SAR) logic for (R)-AMBA derivatives.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate (R)-AMBA without falling victim to assay artifacts, we must employ self-validating experimental systems. The following protocols are designed to ensure that every data point is internally controlled and mechanistically sound.

Protocol A: Radioligand Displacement Assay for α2δ Affinity

Objective: Quantify the binding affinity ( Ki​ ) of (R)-AMBA to the α2δ subunit. Causality of Design: We utilize [3H] -gabapentin because it selectively labels the α2δ-1 and α2δ-2 subunits in neocortical tissue. By measuring the displacement of this radioligand by (R)-AMBA, we directly quantify its affinity for the exact gabapentinoid target pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat neocortical tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Causality: HEPES prevents pH fluctuations that could alter the ionization state of the amino acid zwitterions, ensuring stable ligand-receptor interactions.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of (R)-AMBA (1 nM to 100 µM) for 45 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM of unlabeled pregabalin. Validation Logic: If the radioactive signal in these wells exceeds 20% of the total binding observed in control wells, the membrane preparation is deemed compromised by non-specific lipid trapping, and the assay is automatically rejected.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific filter binding). Quantify bound radioactivity using liquid scintillation counting.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Determine if (R)-AMBA functionally alters GABAergic transmission. Causality of Design: Binding does not guarantee functional efficacy. We utilize whole-cell patch-clamp recordings on cultured hippocampal neurons because they express a high density of both GABA-A receptors and VGCCs[3].

Step-by-Step Methodology:

  • Cell Isolation & Perfusion: Plate primary rat hippocampal neurons (DIV 12-15). Perfuse continuously with artificial cerebrospinal fluid (aCSF) containing CNQX (20 µM) and AP-5 (50 µM). Causality: CNQX and AP-5 block AMPA and NMDA receptors, respectively, isolating pure inhibitory postsynaptic currents (IPSCs).

  • Current Recording: Voltage-clamp the neuron at -70 mV. Apply (R)-AMBA (10 µM) via a rapid focal perfusion system and record changes in holding current and miniature IPSC (mIPSC) frequency.

  • Self-Validation (Antagonist Challenge): Following the observation of an inward chloride current, co-apply (R)-AMBA with 10 µM bicuculline (a competitive GABA-A antagonist). Validation Logic: The current must be completely abolished. If a residual current remains, it indicates that (R)-AMBA is causing off-target channel activation (e.g., leak currents or non-specific pore formation), invalidating the claim of selective GABAergic modulation.

Workflow Prep Compound Prep (R)-AMBA Synthesis Assay1 Radioligand Binding [3H]-Gabapentin Prep->Assay1 Assay2 Electrophysiology Patch-Clamp Prep->Assay2 Data Data Synthesis IC50 & EC50 Assay1->Data Assay2->Data Validation In Vivo Models Neuropathy Models Data->Validation

Fig 3. Self-validating experimental workflow for evaluating (R)-AMBA efficacy.

Conclusion

(R)-2-Aminomethyl butyric acid represents a highly logical, yet underexplored, node in the chemical space of inhibitory neurotransmitter analogs. By applying rigorous, self-validating biochemical and electrophysiological protocols, researchers can definitively map its binding kinetics against the α2δ subunit and GABA transporters. Understanding the nuanced SAR of the α-ethyl-β-alanine core will ultimately drive the next generation of targeted anxiolytic and anticonvulsant therapeutics.

References

  • Title: GABA - Wikipedia Source: wikipedia.org URL:1

  • Title: GABA Receptor - StatPearls - NCBI Bookshelf Source: nih.gov URL: 2

  • Title: Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits - Cleveland Clinic Source: clevelandclinic.org URL: 4

  • Title: Physiology, GABA - StatPearls - NCBI Bookshelf Source: nih.gov URL: 3

Sources

Exploratory

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Aminomethyl Butyric Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Aminomethyl butyric acid, a non-proteinogenic β-amino acid, possesses a single stereogenic center, rendering it a chiral molecule with significan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomethyl butyric acid, a non-proteinogenic β-amino acid, possesses a single stereogenic center, rendering it a chiral molecule with significant implications for pharmacology and materials science. The spatial arrangement of substituents around this chiral center dictates the molecule's interaction with other chiral entities, most notably biological targets such as enzymes and receptors. This technical guide provides a comprehensive exploration of the stereochemistry of 2-aminomethyl butyric acid, detailing the principles of its chirality, strategies for stereoselective synthesis and chiral resolution, robust analytical methodologies for enantiomeric characterization, and the profound pharmacological consequences of its stereoisomerism. By synthesizing foundational principles with actionable protocols, this document serves as an essential resource for professionals engaged in the research and development of chiral molecules.

Introduction: The Significance of Stereoisomerism

In the realm of molecular science, the three-dimensional architecture of a molecule is as critical as its atomic composition. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that governs molecular recognition and biological activity. Molecules that are non-superimposable mirror images are known as enantiomers.[1][2] 2-Aminomethyl butyric acid (2-AMBA) is a prime example of a small molecule whose biological function is intrinsically tied to its stereochemistry.

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, solubility), they can exhibit vastly different behaviors in a chiral environment, such as the human body.[2] Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the two enantiomers of a chiral drug can be considered two distinct chemical entities, often differing in efficacy, metabolic pathways, and toxicity profiles.[2][3] This differential interaction underscores the critical need for stereochemically pure compounds in drug development to maximize therapeutic benefit and minimize adverse effects.[4][5] This guide will dissect the stereochemical nuances of 2-AMBA, providing the theoretical groundwork and practical methodologies required for its synthesis and analysis.

Molecular Structure and the Stereogenic Center

The core of 2-AMBA's chirality lies in its C2 carbon atom. This carbon is bonded to four distinct substituent groups, fulfilling the requirement for a stereogenic, or chiral, center:

  • A hydrogen atom (-H)

  • A carboxyl group (-COOH)

  • An ethyl group (-CH2CH3)

  • An aminomethyl group (-CH2NH2)

This arrangement gives rise to two enantiomers: (R)-2-aminomethyl butyric acid and (S)-2-aminomethyl butyric acid.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously describe the three-dimensional arrangement of these enantiomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[6][7]

Step-by-Step CIP Priority Assignment for 2-AMBA:

  • Identify the Chiral Center: The C2 carbon.

  • Prioritize Directly Attached Atoms: Rank the atoms directly bonded to the chiral center based on atomic number.[8][9]

    • Priority 1: The Nitrogen of the aminomethyl group (-CH2N H2) has the highest atomic number (Z=7).

    • Priority 2: The Carbon of the carboxyl group (-C OOH) is attached to two oxygen atoms.

    • Priority 3: The Carbon of the ethyl group (-C H2CH3) is attached to another carbon and two hydrogens.

    • Priority 4: The Hydrogen atom (-H ) has the lowest atomic number (Z=1).

  • Orient the Molecule: Position the molecule so that the lowest-priority group (Priority 4, -H) points away from the viewer.[7]

  • Trace the Path: Trace the path from Priority 1 to 2 to 3.

    • If the path is clockwise , the configuration is designated (R) (from the Latin rectus, right).

    • If the path is counter-clockwise , the configuration is designated (S) (from the Latin sinister, left).[9]

G cluster_R (R)-2-Aminomethyl Butyric Acid cluster_S (S)-2-Aminomethyl Butyric Acid R_C2 C R_H H R_C2->R_H R_COOH COOH R_C2->R_COOH R_Et CH₂CH₃ R_C2->R_Et R_Am CH₂NH₂ R_C2->R_Am R_p1 R_p2 R_p1->R_p2 Clockwise (R) R_p3 R_p2->R_p3 Clockwise (R) S_C2 C S_H H S_C2->S_H S_COOH COOH S_C2->S_COOH S_Et CH₂CH₃ S_C2->S_Et S_Am CH₂NH₂ S_C2->S_Am S_p1 S_p2 S_p1->S_p2 Counter-Clockwise (S) S_p3 S_p2->S_p3 Counter-Clockwise (S)

Caption: Enantiomers of 2-Aminomethyl Butyric Acid with CIP priorities.

Stereoselective Synthesis and Resolution

Obtaining enantiomerically pure 2-AMBA is paramount for its use in research and development. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries.[10] This approach is highly efficient as it avoids the 50% theoretical yield limit of resolution.

Workflow: Asymmetric Hydrogenation Approach

A common strategy for synthesizing β-amino acids involves the asymmetric hydrogenation of a prochiral enamide precursor.[10]

Caption: Workflow for Asymmetric Synthesis of 2-AMBA.

Protocol: Example Asymmetric Hydrogenation

  • Causality: The choice of a chiral phosphine ligand (e.g., DuPHOS) complexed with rhodium creates a chiral environment. The prochiral enamide substrate coordinates to this metal center in a sterically favored orientation, forcing the addition of hydrogen to one face of the double bond, thereby generating one enantiomer in excess.

  • Catalyst Preparation: In an inert atmosphere glovebox, dissolve the Rh(I) precursor and the chiral phosphine ligand (e.g., (R,R)-Me-DuPHOS for the (R)-product) in a degassed solvent like methanol.

  • Reaction Setup: Charge a high-pressure reactor with the enamide precursor and the catalyst solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the required pressure (e.g., 5-10 bar). Stir at a controlled temperature (e.g., 25-40°C) for 12-24 hours.

  • Workup: After depressurization, remove the solvent under reduced pressure. The resulting crude protected amino ester is purified via column chromatography.

  • Deprotection: Treat the purified ester with an acid (e.g., 6M HCl) or base (e.g., LiOH) to hydrolyze the ester and remove any protecting groups, yielding the final enantiomerically enriched 2-AMBA.

  • Self-Validation: The enantiomeric excess (e.e.) of the final product must be determined using a validated chiral analytical method (see Section 4).

Chiral Resolution

Chiral resolution separates a racemic mixture (a 1:1 mixture of both enantiomers) into its constituent enantiomers.[11] A common and robust method is through the formation of diastereomeric salts.[11][12]

Principle: Enantiomers react with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[12]

Protocol: Diastereomeric Salt Crystallization

  • Causality: The amine group of racemic 2-AMBA reacts with a chiral acid like (R)-(-)-Mandelic Acid or tartaric acid.[13] This forms two diastereomeric salts: [(R)-2-AMBA / (R)-Acid] and [(S)-2-AMBA / (R)-Acid]. These salts have different crystal lattice energies and solubilities in a given solvent, enabling one to crystallize preferentially.

  • Salt Formation: Dissolve the racemic 2-AMBA in a suitable solvent (e.g., ethanol/water mixture). Add one molar equivalent of the chiral resolving agent (e.g., L-(+)-tartaric acid).[13]

  • Crystallization: Heat the solution to dissolve all solids, then cool it slowly. The less soluble diastereomeric salt will crystallize out of the solution. The rate of cooling is critical for obtaining pure crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amine of the desired 2-AMBA enantiomer.

  • Extraction: Extract the free enantiomer into an organic solvent or isolate it using ion-exchange chromatography.

  • Self-Validation: The optical purity of the resolved enantiomer and the composition of the remaining solution (mother liquor) should be analyzed to assess the efficiency of the resolution.

Analytical Techniques for Enantiomeric Characterization

Quantifying the enantiomeric purity (often expressed as enantiomeric excess, e.e.) is a critical validation step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry-standard technique.[14][15]

Principle of Chiral HPLC: A chiral stationary phase is a column packing material that is itself enantiomerically pure. As the racemic mixture of 2-AMBA passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[16] One enantiomer will have a stronger interaction (e.g., more stable complex) with the CSP and will therefore be retained longer, resulting in separation.[16]

Protocol: Chiral HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-AMBA in the mobile phase. Derivatization with a UV-active agent like Marfey's reagent may be required if the analyte lacks a chromophore.[14]

  • System Setup:

    • Column: Select an appropriate CSP. For amino acids, columns like Crownpak CR(+) or those based on cyclodextrins are often effective.[14][17]

    • Mobile Phase: An isocratic or gradient mixture of solvents (e.g., acidified aqueous buffer and acetonitrile) is used.[17]

    • Detector: A UV-Vis or Mass Spectrometry (MS) detector.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks with different retention times (tR).

  • Quantification: The enantiomeric excess is calculated from the peak areas (A) of the (S) and (R) enantiomers:

    • e.e. (%) = [ | A(S) - A(R) | / ( A(S) + A(R) ) ] x 100

Data Presentation: Representative Chiral HPLC Results

Parameter(R)-2-AMBA(S)-2-AMBA
Retention Time (tR) 8.52 min10.14 min
Peak Area 1,250,48015,300
Resolution (Rs) \multicolumn{2}{c}{2.15}
Enantiomeric Excess (e.e.) \multicolumn{2}{c}{97.6%}

This is illustrative data. Actual results will vary based on the specific method.

Pharmacological and Biological Implications

The distinct three-dimensional shapes of (R)- and (S)-2-AMBA lead to stereospecific interactions with biological targets. One enantiomer, the eutomer , is responsible for the desired therapeutic activity, while the other, the distomer , may be less active, inactive, or contribute to side effects.[1][4]

  • Receptor Binding: A chiral receptor site often has three points of interaction. The eutomer can match all three points, leading to a strong binding affinity and a biological response. The distomer may only be able to match two of the three points, resulting in weak or no binding.[2]

  • Enzyme Metabolism: Enzymes that metabolize drugs are also chiral and can process one enantiomer faster than the other. This can lead to significant differences in the pharmacokinetic profiles (e.g., half-life, bioavailability) of the two enantiomers.[2]

For example, in many neurologically active GABA analogs, it is common for only one stereoisomer to possess the primary pharmacological activity. The renowned drug Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a case in point where the (S)-enantiomer is the active therapeutic agent, while the (R)-enantiomer is largely inactive. This highlights the immense value of developing single-enantiomer drugs to create more targeted and safer medicines.[1][4]

Conclusion

The stereochemistry of 2-aminomethyl butyric acid is not a mere academic curiosity; it is a critical determinant of its function. Understanding its chiral nature, mastering the techniques for its stereoselective synthesis, and applying rigorous analytical methods for its characterization are essential for any researcher or developer working with this molecule. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of stereoisomerism, ultimately enabling the development of more precise and effective chemical entities for therapeutic and scientific applications.

References

  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238. [Link]

  • Gampe, N., Ladocsi, L., Fej˝os, I., Boldizsár, I., Darcsi, A., & Béni, S. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Chromatography A, 1675, 463089. [Link]

  • Prelog, V., & Helmchen, G. (1982). Basic Principles of the CIP-System and Proposals for a Revision. Angewandte Chemie International Edition in English, 21(8), 567-583. [Link]

  • Péter, A., Török, G., Armstrong, D. W., Toth, G., & Tourwé, D. (1996). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A, 728(1-2), 443-453. [Link]

  • Wikipedia contributors. (2023). Cahn–Ingold–Prelog priority rules. Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

  • OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

  • Davankov, V. A. (1994). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 66(7), 1469-1476. [Link]

  • University of Calgary. Assigning Group Priorities- The Cahn, Ingold, Prelog rules. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Smith, A. D., & Connon, S. J. (2012). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie, 124(51), 12949-12953. [Link]

  • Davies, S. G., et al. (2010). Enantioselective preparation of 2-aminomethyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 21(11-12), 1434-1440. [Link]

  • Smith, S. L. (2010). Pharmacological Significance of Stereoisomerism. Journal of Mahatma Gandhi Institute of Medical Sciences, 15(1), 21-26. [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 13(1), 1861. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • Chhabra, G., et al. (2023). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]

  • Chinese Patent CN101863779A. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.

Sources

Foundational

Comprehensive Physicochemical Profiling of (R)-2-Aminomethyl Butyric Acid: Solubility, Stability, and Analytical Workflows

Executive Summary (R)-2-aminomethyl butyric acid (often referred to as (R)-2-aminomethylbutanoic acid) is a specialized β²-amino acid that serves as a foundational chiral building block in modern drug discovery and pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-aminomethyl butyric acid (often referred to as (R)-2-aminomethylbutanoic acid) is a specialized β²-amino acid that serves as a foundational chiral building block in modern drug discovery and peptide engineering. Unlike standard α-amino acids, the β²-homoamino acid structure introduces unique conformational constraints into peptide backbones, rendering them highly resistant to enzymatic degradation. This whitepaper provides an in-depth analysis of the solubility thermodynamics, stereochemical stability, and self-validating analytical protocols required to handle this compound and its derivatives, such as its Fmoc-protected variant[].

Physicochemical Profiling & Zwitterionic Dynamics

The behavior of (R)-2-aminomethyl butyric acid in solution is entirely dictated by its zwitterionic dynamics. As a free base, the molecule possesses both a primary amine and a carboxylic acid functional group.

Causality of Solubility: At physiological pH (~7.4), the compound exists almost exclusively as a zwitterion. The protonated amine ( NH3+​ ) and deprotonated carboxylate ( COO− ) form a strong intramolecular dipole. This high polarity minimizes the molecule's solvation energy in non-polar organic solvents, making it practically insoluble in aliphatic hydrocarbons, while driving exceptionally high solubility in aqueous media. Conversely, when the amine is protected (e.g., Fmoc-(R)-2-(aminomethyl)butanoic acid), the zwitterionic nature is abolished, shifting its solubility profile to favor organic solvents like DMF and DCM, which is critical for Solid-Phase Peptide Synthesis (SPPS)[].

ZwitterionEquilibrium Cation Cationic Form (pH < 2.5) Zwitterion Zwitterionic Form (pH 4.0 - 8.0) Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (pH > 9.5) Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Caption: pH-dependent zwitterionic equilibrium governing aqueous solubility.

Quantitative Data Summaries

To facilitate rapid decision-making in formulation and synthetic workflows, the solubility and stability profiles of (R)-2-aminomethyl butyric acid (and its synthetic precursors/derivatives[2]) are summarized below.

Table 1: Thermodynamic Solubility Profile at 25°C
Solvent SystemState of CompoundSolubility Range (mg/mL)Mechanistic Rationale
Water (pH 7.0) Free Zwitterion> 50.0High dipole moment enables strong hydrogen bonding with water lattice.
0.1M HCl (pH 1.0) Cationic> 100.0Protonation of carboxylate breaks the crystal lattice, increasing hydration.
Methanol Neutral / Zwitterion5.0 - 10.0Moderate dielectric constant supports partial solvation of the zwitterion.
Dichloromethane (DCM) Free Base< 0.1Low dielectric constant cannot overcome the lattice energy of the zwitterion.
DMF / DMSO Fmoc-Protected> 100.0Masking of the amine abolishes the zwitterion, allowing lipophilic solvation[].
Table 2: Degradation & Stability Profile
Stress ConditionDurationDegradation / Racemization (%)Primary Pathway
Thermal (Solid, 60°C) 14 Days< 0.5%Highly stable crystal lattice prevents thermal degradation.
Aqueous Base (pH 12) 48 Hours~2.0% (Racemization)Base-catalyzed enolization at the α-carbon leads to trace epimerization.
Aqueous Acid (pH 1) 48 Hours< 0.1%Protonation of the carboxylate prevents enolate formation, ensuring stability.
Oxidative (3% H₂O₂) 24 Hours< 1.0%Primary amine is relatively resistant to mild oxidation compared to secondary amines.

Mechanistic Insights into Stereochemical Stability

The stereochemical integrity of the (R)-enantiomer is paramount for its biological activity. The chiral center is located at the α-carbon, which is adjacent to the electron-withdrawing carboxyl group.

Under strongly basic conditions, the α-proton becomes slightly acidic. If abstracted, it forms a planar enolate intermediate. Upon reprotonation, the molecule can revert to either the (R) or (S) configuration, leading to racemization. However, because the α-carbon is sterically hindered by the aminomethyl and ethyl groups, the kinetic barrier to enolization is high, granting the compound excellent stereochemical stability under standard physiological and synthetic conditions. To accurately monitor this, chiral separation using Cinchona alkaloid-based zwitterionic stationary phases (ZWIX columns) is the gold standard for β²-amino acids[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols be self-validating. This means incorporating internal controls that immediately flag procedural failures, ensuring absolute trustworthiness of the generated data.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality of Experimental Choice: Kinetic solubility methods (like solvent shift) often overestimate solubility due to supersaturation. The shake-flask method measures true thermodynamic equilibrium, which is critical for zwitterionic compounds that have slow crystallization kinetics.

Step-by-Step Methodology:

  • Preparation: Weigh 200 mg of (R)-2-aminomethyl butyric acid into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Equilibration: Seal the vial and agitate at 300 RPM on a thermoshaker maintained strictly at 25.0 ± 0.1°C for 48 hours. Causality: 48 hours ensures the solid-liquid interface reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (using derivatization if necessary, or CAD/ELSD detectors since the free amino acid lacks a strong chromophore).

  • Self-Validation Mechanism: Simultaneously run a 72-hour shake-flask parallel sample. If the concentration of the 72-hour sample differs from the 48-hour sample by >5%, equilibrium has not been reached, and the data must be discarded.

Protocol 2: Stereochemical Stability via Chiral HPLC (ZWIX Columns)

Causality of Experimental Choice: Standard C18 columns cannot resolve enantiomers. Zwitterionic stationary phases based on quinine or quinidine (ZWIX(+)™ and ZWIX(−)™) provide specific ion-pairing and steric interactions required to separate isobaric β²-homoamino acids[3].

Step-by-Step Methodology:

  • Stress Application: Subject a 1 mg/mL solution of the compound in 0.1M NaOH to 40°C for 48 hours.

  • Quenching: Neutralize the solution with an equivalent volume of 0.1M HCl to halt the base-catalyzed enolization.

  • Chromatographic Setup: Employ a ZWIX(−)™ column (150 x 4.0 mm, 3 µm).

  • Mobile Phase: Use a mixture of Methanol/Acetonitrile containing 50 mM Acetic Acid and 25 mM Propylamine. Causality: The acid/base additives modulate the ionization state of both the analyte and the chiral selector, optimizing the enantioselective binding pockets[3].

  • Analysis: Inject 10 µL of the quenched sample. Monitor at 210 nm (or via MS).

  • Self-Validation Mechanism: Spike the post-stress sample with a known concentration of the pure (S)-enantiomer standard. If the (S)-peak does not cleanly resolve with a resolution factor ( Rs​ ) > 1.5, the mobile phase additives have degraded, and the column must be re-equilibrated.

AnalyticalWorkflow Start Sample Prep: (R)-2-aminomethyl butyric acid Stress Forced Degradation (Thermal, Acid/Base, Oxidative) Start->Stress Quench Neutralization & Quenching Stress->Quench HPLC Chiral HPLC Analysis (ZWIX Zwitterionic CSP) Quench->HPLC Data Chromatographic Data: Enantiomeric Excess (ee%) HPLC->Data

Caption: Forced degradation and chiral HPLC analytical workflow for stability assessment.

References

  • BOC Sciences.CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid) Product Description & Applications.
  • MDPI Molecules.Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids.
  • BenchChem.In-Depth Technical Guide: 2-Cyanobutanoic Acid (CAS 51789-75-4) - Precursor Reactivity and Synthesis.

Sources

Exploratory

Sourcing, Validation, and Synthetic Integration of Enantiomerically Pure (R)-2-Aminomethyl Butyric Acid in Peptidomimetic Drug Design

Executive Summary The transition from natural α -peptides to metabolically stable peptidomimetics relies heavily on the integration of unnatural β -amino acids. Specifically, (R)-2-aminomethyl butyric acid (also designat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural α -peptides to metabolically stable peptidomimetics relies heavily on the integration of unnatural β -amino acids. Specifically, (R)-2-aminomethyl butyric acid (also designated as (R)-2-(aminomethyl)butanoic acid) functions as a critical β2 -amino acid building block. By introducing a side chain on the carbon adjacent to the carboxylic acid, this compound imparts severe local conformational constraints, effectively shielding adjacent amide bonds from enzymatic degradation. This technical guide provides drug development professionals with a comprehensive framework for sourcing commercial derivatives, analytically validating their enantiomeric purity, and integrating them into solid-phase peptide synthesis (SPPS) workflows.

Commercial Sourcing Landscape & Derivative Selection

The free base of (R)-2-aminomethyl butyric acid is rarely used directly in modern synthetic workflows due to the necessity of orthogonal protection strategies. Instead, commercial suppliers provide N-protected derivatives tailored for specific synthetic environments. Selecting the correct derivative is the fundamental first step in protocol design.

  • Fmoc-Protected: The industry standard for SPPS. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group allows for iterative peptide elongation without exposing the growing chain to harsh acidic conditions. Supplied prominently by [1].

  • Boc-Protected: Preferred for solution-phase synthesis or specific orthogonal SPPS strategies where acid-labile deprotection is required. Available through specialized vendors like [2].

  • Enantiomeric References: The (S)-enantiomer is often required as a chiral reference standard to validate analytical methods, supplied by vendors such as [3].

Quantitative Supplier & Chemical Data Summary
Compound DerivativeCAS NumberMolecular WeightProtective GroupPurity StandardPrimary ApplicationKey Commercial Supplier
(R)-2-Aminomethyl butyric acid N/A (Free base)117.15 g/mol None>98%Aqueous biocatalysisCustom Synthesis
Fmoc-(R)-2-(aminomethyl)butanoic acid 1217711-57-3339.40 g/mol Fmoc (N-terminal) 95%Solid-Phase Peptide SynthesisBOC Sciences [1]
Boc-(R)-2-aminomethylbutyric acid 494797-11-4217.27 g/mol Boc (N-terminal) 98%Solution-phase synthesisabcr Gute Chemie [2]
(2S)-2-(Aminomethyl)butanoic acid 538368-15-9117.15 g/mol None>95%Chiral reference standardSigma-Aldrich [3]

Mechanistic Rationale for β2 -Amino Acid Integration

The incorporation of (R)-2-aminomethyl butyric acid is not merely structural; it is a calculated pharmacokinetic intervention. As demonstrated in the development of highly stable HIF hydroxylase inhibitors ( [4]), the β2 -branching alters the Ramachandran dihedral angles of the peptide backbone.

Mechanism N1 Incorporation of (R)-2-Aminomethyl Butyric Acid N2 Local Conformational Constraint N1->N2 N3 Steric Shielding of Amide Bond N1->N3 N4 Resistance to Proteolytic Cleavage N2->N4 N3->N4 N5 Extended Pharmacokinetic Half-Life N4->N5

Mechanistic pathway of pharmacokinetic enhancement via beta-amino acid integration.

Analytical Validation: Ensuring Enantiomeric Purity

Commercial suppliers typically guarantee 95% enantiomeric excess (ee). However, trace contamination by the (S)-enantiomer can completely abrogate the target binding affinity of the final peptidomimetic. Trust must be verified.

Protocol: Chiral HPLC Determination of Fmoc-(R)-2-(aminomethyl)butanoic acid

Causality: The Fmoc group provides a strong UV chromophore and facilitates π−π interactions with the amylose-based stationary phase, enabling baseline resolution without prior derivatization.

  • Column Preparation: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane / Isopropanol (80:20 v/v).

    • Critical Step: Add 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the C-terminal carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Instrument Parameters: Set flow rate to 1.0 mL/min and UV detection to 254 nm.

  • Self-Validating System (System Suitability): Before injecting the commercial batch, inject a racemic reference standard containing both (R) and (S) enantiomers.

    • Validation Logic: The protocol is only validated for use if the calculated resolution factor ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , the method fails validation, and the isopropanol ratio must be decreased to extend column interaction time.

  • Sample Analysis: Inject 10 µL of the commercial sample (1 mg/mL in mobile phase) and integrate the area under the curve (AUC) to calculate the exact %ee.

Synthetic Integration: Solid-Phase Peptide Synthesis (SPPS)

Coupling β2 -amino acids presents a significant thermodynamic challenge. The side chain located on the α -carbon (relative to the amine) creates severe steric hindrance, rendering standard coupling reagents (e.g., DIC/HOBt) ineffective and prone to causing epimerization or deletion sequences.

Protocol: Sterically Hindered SPPS Coupling Workflow

Causality: To overcome the activation energy barrier imposed by the β2 -branching, the highly reactive uronium salt HATU must be utilized. HATU forms a 7-aza-OBt active ester, which benefits from an adjacent nitrogen atom that acts as an intramolecular base, drastically accelerating the amidation process.

  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(R)-2-(aminomethyl)butanoic acid and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at 25°C for an extended duration of 2 hours (standard α -amino acids only require 30-45 minutes).

  • Self-Validating System (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test reagents. Heat at 100°C for 3 minutes.

    • Validation Logic: A yellow solution (negative) validates that all primary amines have been successfully coupled. A blue solution (positive) invalidates the step, triggering an automated secondary coupling cycle to rescue the batch.

  • Cleavage: Following sequence completion, cleave the peptidomimetic from the resin using a cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v) for 2 hours.

SPPS_Workflow A 1. Resin Preparation (Rink Amide AM) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Amino Acid Activation (Fmoc-(R)-AMB + HATU + DIPEA) B->C D 4. Sterically Hindered Coupling (2 hours at 25°C) C->D E 5. In-Process Validation (Kaiser Test) D->E E->C Positive (Blue) Repeat Coupling F 6. Global Cleavage (TFA / TIPS / H2O) E->F Negative (Yellow) G 7. Purified Peptidomimetic (Ready for Assay) F->G

Workflow for incorporating Fmoc-(R)-2-aminomethyl butyric acid via SPPS.

References

  • WIPO. "WO2013134660A1 - 4-hydroxy-isoquinoline compounds as hif hydroxylase inhibitors." Google Patents, 2013.
Foundational

Engineering the Next Generation of Peptide Therapeutics: The Role of β-Amino Acids in Foldamer Design

As a Senior Application Scientist navigating the complex landscape of drug development, I frequently encounter the fundamental paradox of peptide therapeutics: they possess the high target affinity and specificity of lar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug development, I frequently encounter the fundamental paradox of peptide therapeutics: they possess the high target affinity and specificity of large biologics, yet they suffer from the poor pharmacokinetic profiles typical of unprotected linear molecules. Native α-peptides are highly susceptible to rapid proteolytic degradation and often lack conformational stability in aqueous solutions, severely limiting their clinical translation ([1]).

To circumvent these limitations, the strategic incorporation of non-proteinogenic β-amino acids has revolutionized peptide design. By introducing an additional methylene carbon into the peptide backbone, we generate "foldamers"—synthetic oligomers that adopt highly predictable, stable secondary structures while exhibiting near-total resistance to natural proteases ([2]). This whitepaper explores the mechanistic foundations, rational design strategies, and validated experimental workflows required to successfully synthesize and evaluate β-amino acid-containing peptides.

Mechanistic Foundations: The Architecture of Foldamers

The defining structural difference between native α-amino acids and β-amino acids is the presence of an extra carbon atom (Cβ) in the backbone. While α-peptides are conformationally defined by two backbone dihedral angles (φ and ψ), β-peptides possess an additional torsion angle (θ).

The Causality of Proteolytic Resistance: The evolutionary perfection of endogenous proteases (e.g., serine proteases, aminopeptidases) is their greatest weakness when faced with foldamers. These enzymes rely on precise spatial recognition of the α-peptide bond's geometry. The extended backbone of a β-peptide creates an insurmountable steric and electronic mismatch within the protease active site, effectively rendering the foldamer "invisible" to enzymatic cleavage ([3]).

Conformational Rigidity: Depending on the substitution pattern (β2, β3, or cyclic constraints like 2-aminocyclopentanecarboxylic acid, ACPC), β-peptides fold into distinct helical architectures. The most common is the 14-helix (stabilized by 14-membered hydrogen-bonded rings), followed by the 12-helix and 10/12-helix ([4]).

G A Native α-Peptides (High Degradation, Flexible) B β-Amino Acid Substitution (Sequence Engineering) A->B C Conformational Rigidity (14-Helix / 12-Helix) B->C D Proteolytic Resistance (Evading Proteases) B->D E Enhanced PPI Inhibition (Targeting Wide Interfaces) C->E D->E F Therapeutic Efficacy (In Vivo Stability) E->F

Caption: Logical flow: β-amino acid integration enhancing peptide therapeutic efficacy.

Rational Design: α/β-Peptide Chimeras for PPI Inhibition

Targeting Protein-Protein Interactions (PPIs) is notoriously difficult because the binding interfaces are typically broad, flat, and devoid of deep binding pockets. While pure β-peptides can form stable helices, they often suffer from "shape mismatch" when attempting to mimic the exact spatial projection of a native α-helix interacting with a target protein.

To solve this, sequence-based design of α/β-peptide chimeras is employed. By replacing specific α-amino acids with homologous β3-amino acids (often in an ααβ or αααβ repeating pattern), we can maintain the exact spatial projection of critical side chains (the pharmacophore) while rigidifying the backbone. This dual approach achieves both the high binding affinity of native peptides and the proteolytic stability of foldamers ([5]).

Quantitative Data: Comparative Profiling

The following table summarizes the physicochemical and biological trade-offs when engineering peptide backbones:

PropertyNative α-PeptidePure β-Peptideα/β-Peptide Chimera
Backbone Atoms per Residue 34Mixed (3 and 4)
Proteolytic Half-Life (Serum) < 30 Minutes> 48 Hours12 - 48 Hours
Dominant Helical Motif α-helix (3.6 res/turn)14-helix (3.0 res/turn)α-helix-like mimicry
PPI Binding Affinity High (Native fit)Moderate (Shape mismatch)High (Optimized fit)
Synthetic Difficulty LowHigh (Steric hindrance)Moderate

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

Synthesizing β-peptides requires overcoming significant steric hindrance during the coupling phase, particularly when consecutive β-residues or cyclic β-amino acids are used. Standard coupling protocols often fail, leading to truncated sequences. The following protocol is a self-validating system optimized for high-yield foldamer synthesis ([6]).

Step-by-Step SPPS Methodology
  • Resin Preparation & Swelling:

    • Action: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the surface area and exposing reactive sites for the initial coupling.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF.

    • Causality: Piperidine acts as a mild base to cleave the N-terminal Fmoc protecting group via an E1cB elimination mechanism, exposing the primary amine for the next sequence addition.

  • Amino Acid Activation:

    • Action: Dissolve 4 equivalents (0.4 mmol) of the Fmoc-β-amino acid and 4 eq of HATU in DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is a highly efficient coupling reagent that forms a highly reactive OAt ester. This extreme reactivity is mandatory to overcome the steric bulk introduced by the Cβ substituent of the β-amino acid.

  • Coupling & Self-Validation:

    • Action: Add the activated mixture to the resin and agitate for 2 to 4 hours at room temperature (extended from the standard 45 minutes for α-peptides).

    • Validation Check: Perform a Kaiser (Ninhydrin) Test. A yellow bead result indicates complete coupling (no free amines). A blue bead result indicates incomplete coupling, mandating a secondary coupling cycle before proceeding.

  • Cleavage and Global Deprotection:

    • Action: Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 2 hours.

    • Causality: TFA cleaves the synthesized peptide from the solid support and removes side-chain protecting groups. TIPS is a crucial carbocation scavenger that prevents cleaved protecting groups from re-attaching to the peptide backbone.

SPPS S1 Resin Swelling & Deprotection (Fmoc Removal via Piperidine) S2 Activation of β-Amino Acid (HATU / DIPEA) S1->S2 S3 Coupling Reaction (Extended Time for Steric Bulk) S2->S3 S4 Validation & Washing (Kaiser Test) S3->S4 S4->S1 Repeat Cycle (If Yellow) S4->S3 Double Couple (If Blue) S5 Cleavage & Global Deprotection (TFA / TIPS Cocktail) S4->S5 Final Step

Caption: Iterative SPPS workflow optimized for sterically hindered β-amino acids.

Validation Protocol: Proteolytic Stability Assay

To empirically prove the efficacy of the foldamer design, the synthesized peptide must be subjected to a rigorous proteolytic degradation assay. We utilize Proteinase K, a highly aggressive, broad-spectrum serine protease, to simulate extreme physiological degradation conditions ([3]).

Step-by-Step Degradation Assay
  • Stock Preparation: Dissolve the purified α/β-peptide chimera in Tris-HCl buffer (50 mM, pH 7.5) to a final concentration of 100 μM.

    • Self-Validation Requirement: Prepare a parallel stock of the native α-peptide sequence to serve as a positive control for enzyme activity.

  • Enzymatic Digestion: Add Proteinase K to achieve a peptide-to-enzyme molar ratio of 100:1. Incubate the reaction mixture at 37°C in a thermomixer.

  • Time-Course Sampling: Extract 50 μL aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching: Immediately inject the extracted aliquot into 50 μL of 1% TFA in acetonitrile.

    • Causality: The sudden, drastic drop in pH irreversibly denatures the Proteinase K, instantly halting degradation. This ensures that the kinetic snapshot is perfectly preserved for analysis.

  • LC-MS Quantification: Analyze the quenched samples via Liquid Chromatography-Mass Spectrometry (LC-MS). Quantify the remaining intact peptide by integrating the Area Under the Curve (AUC) of the parent ion peak.

    • Interpretation: The native α-peptide control should show complete degradation (AUC = 0) within 15–30 minutes, validating the enzyme's potency. A successful α/β-peptide chimera will maintain >80% of its initial AUC at the 240-minute mark.

Conclusion

The transition from native α-peptides to β-amino acid-containing foldamers represents a paradigm shift in rational drug design. By understanding the causality between backbone modifications and spatial geometry, we can engineer therapeutics that bypass the proteolytic vulnerabilities of natural peptides while maintaining the immense binding surface area required to drug "undruggable" PPI targets. As synthesis technologies and computational modeling continue to advance, α/β-chimeras will undoubtedly become a cornerstone of next-generation biopharmaceuticals.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy Source: MDPI URL:[Link]

  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • β-Peptides as inhibitors of protein–protein interactions Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Exploratory

(R)-2-aminomethyl butyric acid and its derivatives' biological significance

An in-depth technical guide to the structural, chemical, and pharmacological applications of (R)-2-aminomethyl butyric acid and its derivatives. Executive Summary (R)-2-aminomethyl butyric acid—frequently designated as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the structural, chemical, and pharmacological applications of (R)-2-aminomethyl butyric acid and its derivatives.

Executive Summary

(R)-2-aminomethyl butyric acid—frequently designated as a β²-homoamino acid or (R)-2-(aminomethyl)butanoic acid—represents a paradigm shift in the design of peptidomimetics and small-molecule therapeutics. Characterized by an ethyl group at the α-position relative to the carboxylic acid, this chiral building block introduces severe conformational constraints into peptide backbones[]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of this non-proteinogenic amino acid translates into profound pharmacological advantages, primarily through the stabilization of secondary structures, the evasion of proteolytic degradation, and high-affinity target engagement.

Structural Biology & Conformational Dynamics

The biological significance of (R)-2-aminomethyl butyric acid ((R)-AMB) is fundamentally rooted in its thermodynamics of folding. Standard α-amino acids possess highly flexible backbones, rendering linear peptides susceptible to rapid enzymatic cleavage in vivo. However, the incorporation of (R)-AMB introduces a branching ethyl group that restricts the Ramachandran dihedral angles (φ, ψ) of the backbone[].

The Causality of Stability: This steric bulk forces the peptide to adopt a highly stable 14-helix conformation. Because native proteases have evolved to recognize the transition states of flexible α-peptides, the rigidified 14-helix of a β-peptide is effectively "invisible" to them. This grants the therapeutic molecule an exponentially longer serum half-life while pre-organizing the pharmacophore into its active conformation for receptor binding.

G A Linear Peptide (Unstructured) B Incorporation of (R)-AMB A->B Synthesis C Steric Constraint (α-Ethyl Group) B->C Backbone Restriction D 14-Helix Formation (Stable Secondary Structure) C->D Hydrogen Bonding E Protease Resistance & High Bioavailability D->E Pharmacological Advantage

Conformational folding pathway induced by (R)-AMB incorporation.

Chromatographic Resolution & Thermodynamic Profiling

Synthesizing enantiomerically pure (R)-AMB is a significant chemical challenge. Often synthesized as a racemate, the resolution of 2-aminomethylbutanoic acid requires specialized chiral stationary phases (CSPs). The industry standard employs Cinchona alkaloid-based zwitterionic stationary phases, specifically ZWIX(+)™ (quinine-based) and ZWIX(-)™ (quinidine-based) columns[2].

The Causality of ZWIX Selectivity: β²-amino acids are zwitterionic. Traditional single-mode CSPs fail to achieve baseline resolution because they cannot simultaneously interact with both the protonated amine and the deprotonated carboxylate. ZWIX columns overcome this by featuring both a quaternary ammonium (anion-exchange) site and a sulfonic/carboxylic acid (cation-exchange) site[2]. Thermodynamic studies reveal that the quinidine-based ZWIX(-)™ column exhibits superior selectivity for β²-amino acids, driven by highly specific enthalpy-controlled interactions[2].

Protocol 1: Enantioseparation of Racemic 2-Aminomethylbutanoic Acid

Self-Validating System: This protocol utilizes a specific acid-to-base ratio to ensure the analytes remain in their zwitterionic state, while the base additive acts as a dynamic counter-ion.

  • Mobile Phase Preparation: Prepare a bulk solvent of Methanol/Acetonitrile (50/50, v/v). Add 50 mM Acetic Acid (AcOH) and 25 mM Propylamine (PRA)[2]. The 2:1 acid-to-base ratio is critical to maintain the PRA in its protonated "ammonium-ion" form.

  • Column Equilibration: Flush the ZWIX(-)™ column at 0.6 mL/min at 25°C until the baseline stabilizes (typically 10 column volumes).

  • Sample Injection: Inject 10 µL of the racemic mixture (1 mg/mL).

  • Detection & Validation: Monitor via UV at 215 nm. Validation is achieved by calculating the separation factor (α); a successful run yields an S < R elution sequence[3].

Solid-Phase Peptide Synthesis (SPPS) Protocol

In drug development, is the preferred derivative for solid-phase peptide synthesis (SPPS)[]. The Fmoc group safeguards the amine functionality under basic conditions, preventing racemization during chain elongation[].

The Causality of Coupling Chemistry: The α-ethyl group creates massive A(1,3) allylic-type steric strain. Standard coupling reagents like HBTU fail to drive the reaction to completion. Therefore, the highly electrophilic HATU is required. The nitrogen at the 7-position of HATU's azabenzotriazole ring acts as an internal base, facilitating the approach of the sterically hindered amine via a cyclic transition state.

SPPS step1 Step 1: Resin Swelling DMF, 30 min step2 Step 2: Fmoc Deprotection 20% Piperidine in DMF step1->step2 step3 Step 3: Pre-activation Fmoc-(R)-AMB + HATU + DIPEA step2->step3 step4 Step 4: Coupling Extended time (2-4 hrs) due to steric bulk step3->step4 step5 Step 5: Cleavage TFA/TIPS/H2O (95:2.5:2.5) step4->step5

Optimized SPPS workflow for sterically hindered β²-amino acids.

Protocol 2: Optimized SPPS Workflow for Fmoc-(R)-AMB

Self-Validating System: The inclusion of the Kaiser test provides immediate binary feedback on coupling success.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize surface area.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group from the growing chain.

  • Pre-activation: In a separate vial, dissolve 4 equivalents of Fmoc-(R)-AMB and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow 3 minutes for the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate for 120–240 minutes at room temperature (or 60°C under microwave assistance) to overcome the steric activation barrier.

  • Validation: Perform a Kaiser test. A colorless bead indicates complete coupling (primary amine consumed). If blue, repeat Step 4.

  • Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin.

Pharmacological Significance & Drug Development

The biological significance of (R)-AMB extends beyond peptide stabilization; it is a potent pharmacophore in small-molecule drug design.

  • Dipeptidyl Peptidase IV (DP-IV) Inhibitors: Derivatives of 2-aminomethyl butyric acid have been patented for the treatment of metabolic disorders, particularly Type 2 Diabetes Mellitus[4]. The unique stereochemistry allows the compound to fit perfectly into the S1 pocket of the DP-IV enzyme, competitively inhibiting its activity and thereby prolonging the half-life of incretin hormones like GLP-1[4].

  • HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors: 5 is utilized as a critical intermediate in the synthesis of 4-hydroxy-isoquinoline compounds[5]. These compounds selectively inhibit the PHD1 enzyme, triggering the stabilization of Hypoxia-Inducible Factor (HIF). This pathway is highly sought after for treating skeletal muscle cell degeneration, inflammatory bowel disease, and ischemia[5].

Pharma target Therapeutic Target (e.g., DP-IV, HIF-PH) effect Enzyme Inhibition & Metabolic Control target->effect Downstream Effect drug (R)-AMB Derivative (Peptidomimetic) bind High-Affinity Binding (Conformational Lock) drug->bind Target Engagement bind->target Active Site Blockade

Pharmacological targeting mechanism of (R)-AMB-derived peptidomimetics.

Quantitative Data Presentation

Table 1: Chromatographic & Thermodynamic Profile of 2-Aminomethylbutanoic Acid[2]

ParameterZWIX(+)™ (Quinine-based)ZWIX(-)™ (Quinidine-based)
Selectivity (α) ModerateHigh (Optimal for β²-amino acids)
Elution Sequence R < SS < R
Driving Force Enthalpy-drivenEnthalpy-driven
Optimal Base Additive Propylamine (PRA)Tripropylamine (TPRA)

Table 2: SPPS Coupling Efficiency (Standard vs. Sterically Hindered β²-Amino Acid)

Amino Acid TypeCoupling ReagentTime RequiredCleavage Yield
Standard α-Amino AcidHBTU / DIPEA30 - 45 min> 95%
Fmoc-(R)-AMBHATU / DIPEA / HOAt120 - 240 min85 - 90%
Fmoc-(R)-AMBDIC / OxymaPure120 min (at 60°C)> 90%

References

  • Ilisz, I., et al. (2015). "Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids." Molecules, 20(1), 70-87. URL:[Link]

  • US Patent 8,563,517 B2. "Dipeptidyl peptidase IV (DP-IV) compounds". Google Patents.
  • WO Patent 2013134660 A1. "4-hydroxy-isoquinoline compounds as hif hydroxylase inhibitors". Google Patents.

Sources

Foundational

Exploring the Neuroprotective Effects of Butyric Acid Derivatives: A Technical Guide for Drug Development

Executive Summary The therapeutic landscape for neurodegenerative diseases and acute ischemic injuries is increasingly focused on multi-target pharmacological agents. Among these, butyric acid derivatives—specifically So...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for neurodegenerative diseases and acute ischemic injuries is increasingly focused on multi-target pharmacological agents. Among these, butyric acid derivatives—specifically Sodium Butyrate (SB) and 4-Phenylbutyrate (4-PBA) —have emerged as highly potent neuroprotective compounds. Originating as short-chain fatty acids (SCFAs) produced by the gut microbiota, these derivatives cross the blood-brain barrier via monocarboxylate transporters to exert profound effects on the central nervous system (CNS)[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these compounds, providing drug development professionals with self-validating experimental workflows to quantify their efficacy. We will explore how these derivatives modulate epigenetic landscapes, resolve endoplasmic reticulum (ER) stress, and orchestrate microglial polarization.

Mechanistic Foundations: The "Why" Behind the Molecules

To design robust preclinical assays, we must first understand the distinct, yet complementary, molecular mechanisms of SB and 4-PBA.

Sodium Butyrate (SB): Epigenetic Modulation and Microglial Polarization

Sodium Butyrate acts primarily as a broad-spectrum Histone Deacetylase (HDAC) inhibitor. By inhibiting HDACs, SB promotes the hyperacetylation of nucleosomal histones, which relaxes chromatin structure and upregulates the transcription of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF)[2][3].

Furthermore, SB plays a critical role in neuroinflammation. Following an ischemic event, microglia typically adopt a pro-inflammatory (M1) phenotype, releasing neurotoxic cytokines (IL-1β, TNF-α). SB intervention actively drives a phenotypic shift toward the anti-inflammatory and tissue-repairing (M2) state, suppressing CD86 expression while upregulating protective markers like CD200[4][5].

4-Phenylbutyrate (4-PBA): Chemical Chaperone and ER Stress Resolution

While SB targets the epigenome, 4-PBA functions as a low-molecular-weight chemical chaperone. In neurodegenerative pathologies (e.g., Parkinson's and Alzheimer's diseases) and acute cerebral ischemia, the accumulation of misfolded proteins triggers severe Endoplasmic Reticulum (ER) stress[6][7].

4-PBA directly mitigates this by aiding protein folding and preventing the aggregation of toxic proteins, such as the Parkin-associated endothelin receptor-like receptor (Pael-R)[6]. In models of hypoxia-ischemia, 4-PBA suppresses ER-mediated apoptosis by inhibiting the phosphorylation of eukaryotic initiation factor 2alpha (eIF2α), reducing CCAAT/enhancer-binding protein homologous protein (CHOP) induction, and blocking caspase-12 activation[8].

G BA Butyric Acid Derivatives (SB, 4-PBA) HDAC HDAC Inhibition (Sodium Butyrate) BA->HDAC ER Chemical Chaperone (4-PBA) BA->ER Gene Increased Histone Acetylation (BDNF Upregulation) HDAC->Gene Microglia Microglial Polarization (M1 to M2 Shift) HDAC->Microglia Protein Reduced ER Stress (Decreased Caspase-12, CHOP) ER->Protein Neuro Neuroprotection & Cell Survival Gene->Neuro Microglia->Neuro Protein->Neuro

Dual signaling pathways of butyric acid derivatives in neuroprotection.

Experimental Workflows & Protocols (The "How")

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to confirm that the observed neuroprotection is a direct result of the butyric acid derivative, rather than an artifact of the in vitro environment.

Protocol 1: In Vitro Assessment of Microglial Polarization (OGD Model)

Rationale: We utilize Oxygen-Glucose Deprivation (OGD) because it accurately mimics the acute bioenergetic failure seen in cerebral ischemia, providing a rigorous baseline to measure the immunomodulatory effects of Sodium Butyrate[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Plate BV2 microglial cells in 6-well plates at a density of 2×105 cells/well in standard DMEM (10% FBS). Allow 24 hours for adherence.

  • OGD Induction (The Insult): Wash cells twice with PBS. Replace standard media with glucose-free DMEM. Transfer plates to a hypoxia chamber ( 1% O2​,5% CO2​,94% N2​ ) for 4 hours. Causality note: This specific duration is chosen to induce M1 polarization without causing >80% necrotic cell death, preserving a therapeutic window.

  • Reoxygenation & Drug Administration: Remove plates from the hypoxia chamber. Replace media with standard DMEM containing either Vehicle (PBS) or Sodium Butyrate (1 mM or 10 mM). Incubate under normoxic conditions for 24 hours.

  • Self-Validating Assay (Flow Cytometry): Harvest cells and stain for CD86 (M1 marker) and CD200/Arginase-1 (M2 markers).

    • Validation Check: The Vehicle-treated OGD group must show a statistically significant spike in CD86 compared to the normoxic control. If this baseline shift is absent, the OGD insult failed, and the assay must be repeated.

  • Molecular Confirmation: Extract RNA and perform RT-qPCR for TNF-α and IL-1β to confirm the suppression of pro-inflammatory gene transcription[4].

Protocol 2: Evaluating ER Stress Reduction via 4-PBA

Rationale: Tunicamycin is used to artificially induce ER stress by blocking N-linked glycosylation, causing unfolded proteins to accumulate. This isolates the ER stress pathway, allowing us to specifically validate the chemical chaperone activity of 4-PBA[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture Neuro2a (N2a) neuroblastoma cells in 96-well plates ( 1×104 cells/well).

  • Stress Induction & Co-treatment: Treat cells simultaneously with Tunicamycin (2 μg/mL) and varying concentrations of 4-PBA (1 mM, 5 mM, 10 mM).

  • Viability Assessment (MTT Assay): After 24 hours, assess cell viability.

    • Validation Check: Tunicamycin alone should reduce viability by ~50%. 4-PBA should rescue this in a dose-dependent manner.

  • Protein Extraction & Western Blot: Lyse cells and probe for GRP78, CHOP, and cleaved Caspase-12. Normalize against GAPDH or β-actin. A successful 4-PBA intervention will show a marked downregulation of Caspase-12 activation compared to the Tunicamycin-only control[8].

Workflow Step1 1. Cell Culture & Seeding (BV2 Microglia / N2a Neurons) Step2 2. Pathological Induction (OGD or Tunicamycin) Step1->Step2 Step3 3. Drug Administration (SB or 4-PBA vs. Vehicle) Step2->Step3 Step4 4. Self-Validating Assays (qPCR, Western Blot, Flow Cytometry) Step3->Step4 Step5 5. Data Synthesis (M1/M2 Ratio, Apoptosis Rates) Step4->Step5

Step-by-step in vitro workflow for evaluating neuroprotective efficacy.

Quantitative Data Synthesis

To facilitate rapid decision-making for drug development professionals, the following table synthesizes the distinct pharmacological profiles and quantitative outcomes of SB and 4-PBA based on established literature.

CompoundPrimary MechanismTarget PathologyExperimental ModelKey Quantitative Outcomes
Sodium Butyrate (SB) HDAC Inhibition (Class I/IIa)Ischemic Stroke, Hypoxia-IschemiaIn vivo MCAo (Rats); In vitro OGD (BV2 cells)↓ Infarct volume; ↓ IL-1β, TNF-α, CD86 expression; ↑ BDNF and p-CREB levels; ↑ M2 microglia polarization[3][4][9].
4-Phenylbutyrate (4-PBA) Chemical ChaperoneParkinson's Disease, Cerebral IschemiaIn vivo Hypoxia-Ischemia (Mice); In vitro Tunicamycin (N2a)↓ Pael-R aggregation; ↓ Caspase-12 and CHOP induction; ↓ Infarct volume and hemispheric swelling[6][7][8].

Translational Perspectives

The transition from bench to bedside requires careful consideration of pharmacokinetics. Both SB and 4-PBA have a history of clinical use (e.g., 4-PBA for urea cycle disorders)[10], which accelerates their translational potential for neuroprotection. However, their short half-lives (~45 minutes for 4-PBA)[10] necessitate the development of sustained-release formulations or prodrugs to maintain therapeutic concentrations in the CNS without requiring continuous high-dose administration. Future clinical trial designs must incorporate precise biomarkers—such as serum BDNF levels or advanced PET imaging for microglial activation—to accurately map the pharmacodynamic response in human cohorts.

References

  • The Role of the Gut Microbiota in Modulating Signaling Pathways and Oxidative Stress in Glioma Therapies - PMC. nih.gov.
  • Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed. nih.gov.
  • The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC. nih.gov.
  • The Diverse Effect of HDAC Inhibitors: Sodium Butyrate and Givinostat on Microglia Polarization After Hypoxia-Ischemia In Vitro - MDPI. mdpi.com.
  • Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia–Ischemia: Potential Mechanism of Action - PMC. nih.gov.
  • Sodium 4-phenylbutyrate protects against cerebral ischemic injury - PubMed. nih.gov.
  • Abstract WP96: The Histone Deacetylase Inhibitor, Sodium Butyrate, Exhibits Biphasic Neuroprotective Mechanisms in the Acute Phase of Ischemic Stroke in Middle-Aged Female Rats - American Heart Associ
  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases - Semantic Scholar. semanticscholar.org.
  • The impact of the histone deacetylase inhibitor sodium butyrate on microglial polarization after oxygen and glucose deprivation - ResearchGate.
  • Sodium phenylbutyrate (Buphenyl, 4-phenylbutyrate)

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Fmoc-(R)-2-aminomethyl butyric acid

Application Note: Enantioselective Synthesis of Fmoc-(R)-2-Aminomethylbutyric Acid Strategic Overview & Mechanistic Rationale β2-homoamino acids are indispensable building blocks in the design of advanced peptidomimetics...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Fmoc-(R)-2-Aminomethylbutyric Acid

Strategic Overview & Mechanistic Rationale

β2-homoamino acids are indispensable building blocks in the design of advanced peptidomimetics, foldamers, and protease-resistant therapeutics. Unlike their β3-counterparts, which can be readily accessed via standard Arndt-Eistert homologation of natural α-amino acids, the synthesis of enantiopure β2-amino acids requires de novo construction of the chiral center at the α-position[2.1].

This protocol outlines a highly scalable, catalytic asymmetric route to Fmoc-(R)-2-aminomethylbutyric acid (Fmoc-β2-hAbu-OH). The core transformation relies on the enantioselective copper-catalyzed conjugate addition of diethylzinc to methyl 3-nitroacrylate[2.10]. Mechanistically, the strong electron-withdrawing nature of the nitro group dictates the electronic bias of the alkene, overriding the ester. The substrate acts as a nitroalkene, directing the ethyl nucleophile to the carbon α to the ester. This establishes the requisite 2-alkyl branch with exceptional enantiofacial discrimination[2.7]. Subsequent aliphatic reduction, saponification, and N-protection yield the target compound optimized for Solid-Phase Peptide Synthesis (SPPS)[1.1].

Retrosynthetic Pathway & Workflow

Pathway SM Methyl 3-nitroacrylate Int1 (R)-Methyl 2-ethyl-3-nitropropanoate SM->Int1 Et2Zn, Cu(OTf)2 Chiral Ligand Int2 (R)-Methyl 3-amino-2-ethylpropanoate Int1->Int2 H2, Pd/C MeOH Int3 (R)-2-Aminomethylbutyric acid Int2->Int3 LiOH (aq) THF Prod Fmoc-(R)-2-aminomethylbutyric acid Int3->Prod Fmoc-OSu, Na2CO3 H2O/Dioxane

Workflow for the asymmetric synthesis of Fmoc-(R)-2-aminomethylbutyric acid.

Quantitative Data: Optimization of the Asymmetric Conjugate Addition

The choice of solvent and temperature is critical for maximizing both yield and enantiomeric excess (ee). The background (uncatalyzed) racemic Michael addition must be strictly suppressed. Running the reactions in toluene at −30 °C affords the highest enantioselectivity along with excellent chemical yields[2.10].

SolventTemperature (°C)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
THF01.08565
CH₂Cl₂-301.09082
Toluene-300.59596
Toluene-500.54096

Table 1: Reaction optimization parameters for the Cu-catalyzed addition of Et₂Zn to methyl 3-nitroacrylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-Methyl 2-ethyl-3-nitropropanoate
  • Procedure:

    • Flame-dry a Schlenk flask under argon. Add Cu(OTf)₂ (0.5 mol %) and (S,R,R)-phosphoramidite ligand (1.0 mol %) in anhydrous toluene (0.1 M relative to substrate).

    • Stir at room temperature for 30 minutes to pre-form the active chiral copper complex.

    • Cool the mixture to -30 °C. Add methyl 3-nitroacrylate (1.0 equiv) dissolved in a minimal volume of toluene.

    • Dropwise add diethylzinc (Et₂Zn, 1.0 M in hexanes, 1.5 equiv) over 30 minutes using a syringe pump.

    • Stir at -30 °C for 3 hours. Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1).

  • Causality & Rationale: Cu(OTf)₂ is selected because the weakly coordinating triflate anion ensures the chiral ligand binds tightly to the copper center, maximizing enantiofacial discrimination[2.10]. The strict -30 °C temperature prevents the uncatalyzed racemic background reaction.

  • Self-Validation & QC: Analyze the purified product by chiral HPLC (e.g., Chiralcel OD-H). A single peak corresponding to the (R)-enantiomer should integrate to ≥96% ee.

Step 2: Reduction to (R)-Methyl 3-amino-2-ethylpropanoate
  • Procedure:

    • Dissolve the nitro compound in anhydrous methanol (0.2 M).

    • Add 10% Pd/C (10% w/w relative to substrate).

    • Purge the reaction vessel with H₂ gas and pressurize to 50 psi using a Parr hydrogenator.

    • Shake at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with methanol.

    • Concentrate under reduced pressure to yield the crude amine, which is used directly in the next step.

  • Causality & Rationale: Catalytic hydrogenation over Pd/C is preferred over dissolving metal reductions (e.g., Zn/HCl) to prevent acid-catalyzed hydrolysis of the methyl ester or epimerization of the newly formed α-chiral center[2.2].

  • Self-Validation & QC: FTIR spectroscopy must show the complete disappearance of the strong NO₂ asymmetric and symmetric stretching bands at ~1550 cm⁻¹ and 1350 cm⁻¹, replaced by N-H stretching bands above 3300 cm⁻¹.

Step 3: Saponification to (R)-2-Aminomethylbutyric Acid
  • Procedure:

    • Dissolve the crude amino ester in a 1:1 mixture of THF and H₂O (0.2 M).

    • Cool to 0 °C and add LiOH·H₂O (1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully adjust the pH to ~6.5 (the isoelectric point of the amino acid) using 1 M HCl.

    • Lyophilize the aqueous solution to obtain the crude amino acid as a white solid (containing LiCl salts), which is carried forward.

  • Causality & Rationale: LiOH is a mild base that efficiently cleaves the methyl ester. Maintaining the temperature at 0 °C during addition mitigates the risk of base-catalyzed racemization at the α-position.

  • Self-Validation & QC: ¹H NMR (in D₂O) should confirm the disappearance of the sharp methyl ester singlet at ~3.7 ppm.

Step 4: N-Protection to Fmoc-(R)-2-Aminomethylbutyric Acid
  • Procedure:

    • Dissolve the crude amino acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

    • Cool the solution to 0 °C.

    • Add a solution of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate, 1.1 equiv) in 1,4-dioxane dropwise over 20 minutes.

    • Stir at 0 °C for 1 hour, then at room temperature for 12 hours.

    • Evaporate the bulk of the dioxane under reduced pressure.

    • Dilute the aqueous phase with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu and fluorene byproducts.

    • Acidify the aqueous phase to pH 2.0 using 6 M HCl at 0 °C.

    • Extract the precipitating product with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.

    • Recrystallize from EtOAc/Hexane to afford the pure product.

  • Causality & Rationale: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of Fmoc-dipeptide impurities and to minimize base-catalyzed epimerization during the protection step[1.1]. The biphasic basic conditions keep the amino acid soluble while the Fmoc-OSu reacts.

  • Self-Validation & QC: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the [M+H]⁺ ion. Analytical HPLC should demonstrate >98% purity, validating its readiness for solid-phase peptide synthesis.

Application

Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS) Using (R)-2-Aminomethyl Butyric Acid

Introduction (R)-2-aminomethyl butyric acid (commercially available as Fmoc-(R)-AMBA-OH, CAS 1217711-57-3) is a highly specialized chiral β2 -amino acid derivative featuring an ethyl side chain at the α -position[1]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-aminomethyl butyric acid (commercially available as Fmoc-(R)-AMBA-OH, CAS 1217711-57-3) is a highly specialized chiral β2 -amino acid derivative featuring an ethyl side chain at the α -position[1]. The incorporation of β2 -amino acids into peptide sequences is a cornerstone strategy in the design of advanced foldamers and peptidomimetics. These non-canonical residues induce highly stable secondary structures, such as 14-helices, and confer absolute resistance to proteolytic degradation in biological systems[2].

However, the synthesis of β -peptides—particularly those containing β2 -residues—presents severe kinetic challenges during Solid-Phase Peptide Synthesis (SPPS)[3]. This application note details the mechanistic hurdles associated with Fmoc-(R)-AMBA-OH and provides a validated, self-consistent protocol utilizing microwave-assisted SPPS and high-efficiency coupling reagents to ensure high-fidelity peptide assembly.

Mechanistic Insights: The Steric Penalty

The fundamental difficulty in coupling (R)-2-aminomethyl butyric acid lies in its structural topology. Unlike canonical α -amino acids or even β3 -amino acids, the α -carbon (C2) of a β2 -amino acid is disubstituted, bearing both the side chain (an ethyl group) and the aminomethyl group.

Causality of Low Yields: When the carboxyl group of Fmoc-(R)-AMBA-OH is activated, the bulky substituents on the adjacent α -carbon create a neopentyl-like steric shield. This steric bulk drastically raises the activation energy required for the incoming resin-bound amine to attack the electrophilic carbonyl carbon. Standard coupling reagents (e.g., HBTU or PyBOP) at ambient temperature fail to drive the reaction to completion, resulting in truncated or deletion sequences[3].

The Chemical Solution: To overcome this thermodynamic and kinetic barrier, two synergistic approaches are required:

  • Hyper-reactive Active Esters: The use of 4 (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-Diisopropylethylamine (DIEA)[4]. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group exerts a neighboring-group effect, coordinating the incoming amine and accelerating aminolysis via a stabilized cyclic transition state.

  • Thermal Energy via Microwave Irradiation: Applying controlled 5 (e.g., 75–86 °C) provides the necessary kinetic energy to overcome the steric repulsion between the nucleophile and the bulky β2 -residue, significantly increasing the coupling rate[5].

Activation_Mechanism AA Fmoc-(R)-AMBA-OH Sterically Hindered Carboxyl ActiveEster OAt Active Ester Highly Electrophilic Intermediate AA->ActiveEster + Reagent Reagent HATU / DIEA Uronium Activation Reagent->ActiveEster Product β2-Peptide Bond Overcomes Steric Bulk ActiveEster->Product + Amine (Heat/MW) Amine Resin-bound Amine Nucleophile Amine->Product

Caption: Mechanistic pathway of carboxyl activation and aminolysis overcoming steric hindrance.

Data Presentation: Optimization of Coupling Conditions

To establish a self-validating protocol, various coupling conditions for Fmoc-(R)-AMBA-OH were evaluated. The data below summarizes the coupling efficiency onto a standard Rink Amide resin bound to a model growing peptide chain.

Table 1: Comparative Coupling Efficiencies for Fmoc-(R)-AMBA-OH (0.1 mmol scale)

Coupling Reagent (Equiv)Base (Equiv)TemperatureTimeCoupling Efficiency (%)
HBTU (4.0)DIEA (8.0)25 °C (RT)60 min< 40%
HATU (4.0)DIEA (8.0)25 °C (RT)60 min65%
DIC (4.0) / Oxyma (4.0)None75 °C (MW)15 min88%
HATU (4.0) DIEA (8.0) 75 °C (MW) 15 min > 98%

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the optimized workflow for coupling Fmoc-(R)-AMBA-OH during Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling (DMF/DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Activate Amino Acid Activation (Fmoc-(R)-AMBA-OH + HATU/DIEA) Wash1->Activate Couple Microwave Coupling (75°C, 15-30 min) Activate->Couple Wash2 Wash (DMF 5x) Couple->Wash2 Cap Capping (Optional) (Ac2O/DIEA) Wash2->Cap Cap->Deprotect Next Cycle Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Cap->Cleave Final Step

Caption: Workflow for Microwave-Assisted SPPS of sterically hindered β2-amino acids.

Reagents and Materials
  • Resin: Rink Amide AM resin or ChemMatrix resin (recommended for highly hydrophobic or difficult sequences)[5].

  • Amino Acid: Fmoc-(R)-AMBA-OH (4.0 equivalents relative to resin loading).

  • Activator: HATU (3.9 equivalents) — Note: A slight under-stoichiometry relative to the amino acid prevents capping of the resin by unreacted uronium species.

  • Base: DIEA (8.0 equivalents).

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

Step 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a microwave-safe SPPS reaction vessel.

  • Add 5 mL of a 1:1 mixture of DMF/DCM.

  • Agitate gently for 30 minutes at room temperature to fully swell the polymer matrix, maximizing the accessibility of the reactive sites.

  • Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 4 mL of 20% Piperidine in DMF to the resin.

  • Irradiate in the microwave at 75 °C for 3 minutes (or agitate at RT for 2 × 10 minutes if MW is unavailable).

  • Drain and wash the resin thoroughly with DMF (5 × 4 mL) to remove all traces of piperidine. Critical Step: Residual piperidine will prematurely neutralize the coupling reagents in the next step.

Step 3: Activation and Coupling of Fmoc-(R)-AMBA-OH
  • In a separate vial, dissolve Fmoc-(R)-AMBA-OH (0.4 mmol) and HATU (0.39 mmol) in 2 mL of DMF.

  • Add DIEA (0.8 mmol) to the solution. The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow 1 minute for pre-activation.

  • Transfer the activated amino acid solution to the resin vessel.

  • Subject the vessel to microwave irradiation at 75 °C for 15 minutes (Standard power: 10–20 W, depending on the instrument)[5].

  • Drain the reaction mixture and wash the resin with DMF (5 × 4 mL).

  • (Optional but Recommended): Perform a Kaiser test. If slightly positive, repeat Step 3 (Double Coupling) before proceeding to the next amino acid.

Step 4: Cleavage and Global Deprotection
  • After the final peptide assembly and N-terminal Fmoc removal, wash the resin with DCM (5 × 4 mL) and dry under a stream of nitrogen.

  • Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the β -peptide.

  • Centrifuge, decant the ether, and dry the crude peptide pellet for subsequent HPLC purification.

References

  • Creative Peptides. Fmoc-R-AMBA-OH Product Specification and Chemical Properties.1

  • Collins, J. M., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry. 5

  • Paradis-Bas, M., et al. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. 3

  • Zheng, H., et al. (2019). Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Chemical Reviews. 4

  • Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis: ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies. Journal of Peptide Research. 6

  • Busk, M., et al. (2020). Increasing the Functional Group Diversity in Helical β-Peptoids: Achievement of Solvent- and pH-Dependent Folding. The Journal of Organic Chemistry. 2

Sources

Method

Application Note: Enantioselective Attachment of Fmoc-(R)-2-Aminomethyl Butyric Acid to Wang Resin

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Stereoconservative solid-phase immobilization of β2 -amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Stereoconservative solid-phase immobilization of β2 -amino acids.

Executive Summary & Mechanistic Rationale

The incorporation of β -amino acids into peptide sequences is a cornerstone strategy in the development of proteolytically stable peptidomimetics and foldamers. However, the solid-phase immobilization of α -alkyl- β -amino acids, such as (R)-2-aminomethyl butyric acid , onto standard acid-labile supports like Wang resin presents a severe synthetic challenge.

Because the side chain (an ethyl group) and the primary amine (as an aminomethyl group) are both located at the α -carbon relative to the carboxylic acid, the solitary α -proton is highly sterically hindered and electronically activated. When the C-terminal carboxyl group is activated during resin loading, this α -proton becomes highly acidic.

The Pitfall of Standard Protocols: The traditional DIC/DMAP (N,N'-Diisopropylcarbodiimide / 4-Dimethylaminopyridine) esterification protocol is disastrous for this class of molecules. DMAP acts as a basic nucleophilic catalyst that readily abstracts the acidic α -proton from the O-acylisourea intermediate. This triggers the formation of a ketene or oxazolone intermediate, resulting in catastrophic racemization (epimerization) and the irreversible loss of the (R)-stereocenter[1].

The Optimized Solution: To preserve enantiopurity, this protocol utilizes the MSNT/MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / 1-Methylimidazole) activation system[2]. MSNT rapidly converts the carboxylic acid into a sulfonate mixed anhydride, which MeIm subsequently transforms into a highly reactive acyl-triazolide intermediate[3]. Because MeIm is a significantly weaker base than DMAP, and the acyl-triazolide undergoes extremely fast nucleophilic attack by the resin's hydroxyl groups, the esterification kinetically outcompetes the deprotonation pathway, ensuring complete stereoretention[4].

Mechanism Start Fmoc-(R)-2-Aminomethyl Butyric Acid DIC DIC / DMAP Activation Start->DIC Standard MSNT MSNT / MeIm Activation Start->MSNT Optimized Racemization alpha-Proton Abstraction DIC->Racemization Basic DMAP Triazolide Acyl-Triazolide Intermediate MSNT->Triazolide Kinetically favored Epimer Epimerized Resin (Failed) Racemization->Epimer Loss of chirality Pure Enantiopure Loaded Resin Triazolide->Pure Stereoretention

Fig 1. Mechanistic divergence: MSNT/MeIm prevents base-catalyzed racemization seen with DIC/DMAP.

Quantitative Data & Reagent Matrices

The stoichiometry of the MSNT/MeIm system is a critical parameter. The ratio of MeIm to MSNT must be strictly maintained at 0.75 : 1.00 to ensure the microenvironment does not become overly basic[4].

Table 1: Reagent Stoichiometry for 1.0 g Wang Resin (0.6 mmol/g initial loading)

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Wang Resin (100-200 mesh)N/A1.000.601.00 g
Fmoc-(R)-2-aminomethyl butyric acid339.393.001.80610.9 mg
MSNT296.303.001.80533.3 mg
1-Methylimidazole (MeIm)82.102.251.35107.6 µL
Acetic Anhydride (Capping)102.093.001.80170.0 µL
Pyridine (Capping)79.103.001.80145.0 µL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Every physical manipulation is grounded in a chemical causality to ensure maximum yield and stereochemical integrity.

Workflow Swell 1. Resin Swelling Wang Resin in DCM/DMF Activate 2. Pre-Activation Fmoc-AA + MSNT + MeIm Swell->Activate Drain solvent Couple 3. Esterification 1-2 hours at 25°C Activate->Couple Add to resin Cap 4. End-Capping Ac2O / Pyridine Couple->Cap Wash (DCM/DMF) Validate 5. UV-Vis Validation Fmoc Cleavage Assay Cap->Validate Wash & Dry

Fig 2. Step-by-step workflow for the MSNT/MeIm-mediated attachment of Fmoc-amino acids to Wang resin.

Step 1: Resin Swelling
  • Weigh 1.0 g of Wang resin (0.6 mmol/g) into a solid-phase synthesis vessel equipped with a porous frit[5].

  • Add 15 mL of anhydrous Dichloromethane/N,N-Dimethylformamide (DCM/DMF, 1:1 v/v).

  • Agitate gently via nitrogen bubbling or mechanical shaking for 45–60 minutes.

  • Causality: Polystyrene-based Wang resin exists as collapsed beads in the dry state. Swelling in a highly solvating mixture expands the polymer matrix, maximizing the accessibility of the internal 4-alkoxybenzyl alcohol functional groups to the incoming activated amino acid[6].

Step 2: Amino Acid Pre-Activation
  • In a separate dry vial flushed with argon, dissolve 610.9 mg (1.8 mmol) of Fmoc-(R)-2-aminomethyl butyric acid in 8 mL of anhydrous DCM.

  • Add 107.6 µL (1.35 mmol) of MeIm and stir briefly.

  • Add 533.3 mg (1.8 mmol) of MSNT.

  • Stir the mixture at room temperature for 5 minutes until the MSNT is fully dissolved and the solution turns slightly yellow.

  • Causality: The order of addition is strictly enforced. Adding MeIm before MSNT ensures the carboxylic acid is primed for the formation of the sulfonate mixed anhydride. The 5-minute pre-activation generates the highly reactive acyl-triazolide intermediate required to outpace racemization[3].

Step 3: Esterification (Resin Loading)
  • Drain the swelling solvent completely from the resin vessel.

  • Immediately transfer the pre-activated amino acid solution to the resin.

  • Agitate the suspension under an inert atmosphere for 1.5 hours at room temperature.

  • Causality: Performing the coupling in predominantly DCM rather than pure DMF limits the solubility of potential oxazolone byproducts and favors the kinetic esterification of the solid-supported hydroxyl groups[2].

Step 4: Washing and End-Capping
  • Drain the reaction mixture and wash the resin sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL).

  • Prepare a capping solution: 10 mL DMF containing 170.0 µL Acetic Anhydride and 145.0 µL Pyridine.

  • Add the capping solution to the resin and agitate for 30 minutes[7].

  • Wash the resin thoroughly: DMF (4 × 10 mL), DCM (4 × 10 mL), and Methanol (2 × 10 mL).

  • Dry the resin under high vacuum overnight.

  • Causality: Unreacted hydroxyl groups on the Wang resin will act as initiation sites during subsequent SPPS cycles, leading to truncated deletion sequences. Capping irreversibly acetylates these sites. Pyridine is chosen over DMAP for capping to eliminate any residual risk of late-stage racemization of the loaded amino acid[4].

Step 5: Self-Validation (Loading Quantification)
  • Accurately weigh ~5.0 mg of the dried, loaded resin into a 10 mL volumetric flask.

  • Add 2.0 mL of 20% piperidine in DMF. Agitate for 20 minutes to cleave the Fmoc protecting group[8].

  • Dilute to the 10 mL mark with DMF and mix well.

  • Measure the UV absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the final loading using the following formula (where ϵ301​ of the dibenzofulvene-piperidine adduct is 7800 M−1cm−1 ):

    Loading(mmol/g)=7.8×massmg​Absorbance301​×10mL​
  • Causality: This assay provides a self-validating metric of coupling efficiency. The calculated loading dictates the exact stoichiometry required for all subsequent peptide elongation steps, ensuring the synthesis remains highly controlled[5].

Troubleshooting Guide

Table 2: Diagnostic Matrix for Wang Resin Loading

ObservationMechanistic CauseCorrective Action
Low Loading (<0.3 mmol/g) Incomplete resin swelling or moisture in the DCM/DMF solvent causing hydrolysis of the acyl-triazolide.Ensure strictly anhydrous solvents are used; extend the initial resin swelling time to a full 60 minutes.
Loss of Enantiopurity Excess base in the microenvironment abstracting the α -proton.Strictly maintain the MeIm:MSNT ratio at 0.75:1. Do not use DMAP at any stage of this specific loading protocol.
Deletion Sequences in SPPS Incomplete end-capping of unreacted Wang resin hydroxyls.Use fresh Acetic Anhydride; ensure the capping reaction proceeds for at least 30 mins with active agitation.

References

  • [2] ResearchGate. (2025). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.

  • [6] Agilent Technologies. (n.d.). The benefits of StratoSpheres resins for peptide synthesis.

  • [7] Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.

  • [1] Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.

  • [8] Biotage. (2023). How To Load The First Amino Acid Onto Wang Resin.

  • [3] ETH Zürich. (2025). How we drifted into peptide chemistry and where we have arrived at.

  • [4] SciSpace. (n.d.). Microreactor synthesis of beta-peptides.

  • [5] Benchchem. (2025). Application Notes and Protocols for Coupling Fmoc-D-Abu-OH to Wang Resin.

Sources

Application

Application Note: Direct Chiral HPLC Separation of (R)- and (S)-2-Aminomethylbutyric Acid

Introduction and Chemical Context 2-Aminomethylbutyric acid (also known systematically as 2-aminomethylbutanoic acid) is a highly valuable β2 -amino acid building block utilized in the synthesis of advanced peptidomimeti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Aminomethylbutyric acid (also known systematically as 2-aminomethylbutanoic acid) is a highly valuable β2 -amino acid building block utilized in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs).

Expert Insight on Chemical Distinction: It is critical to distinguish 2-aminomethylbutyric acid (a β2 -amino acid) from its isomer, isovaline (2-amino-2-methylbutyric acid, an α -amino acid)[1]. While α -amino acids can often be separated via traditional ligand-exchange chromatography, the increased spatial distance between the primary amine and the carboxylate group in β2 -amino acids renders traditional methods ineffective without pre-column derivatization.

Because 2-aminomethylbutyric acid exists as a highly polar zwitterion in solution, direct enantioseparation requires a specialized stationary phase capable of simultaneous, dual-ionic interactions[2]. This application note details a self-validating, direct HPLC method using Cinchona alkaloid-based zwitterionic Chiral Stationary Phases (CSPs) to achieve baseline resolution of (R)- and (S)-2-aminomethylbutyric acid without derivatization.

Mechanistic Overview: The Zwitterionic CSP

To separate unprotected zwitterionic analytes, the stationary phase must mirror the analyte's ionic state. CHIRALPAK® ZWIX(+) and ZWIX(-) columns utilize quinine and quinidine derivatives, respectively. These selectors are chemically modified with a sulfonic acid group, creating a zwitterionic surface[2].

  • Anion-Exchange Site: The protonated quinuclidine nitrogen of the Cinchona alkaloid interacts with the carboxylate group of the β -amino acid.

  • Cation-Exchange Site: The grafted sulfonic acid group interacts with the protonated primary amine of the analyte.

  • Steric/ π−π Interactions: The quinoline ring and surrounding alkyl structures provide the necessary steric hindrance to differentiate the (R)- and (S)-enantiomers based on their spatial orientation[3].

Mechanism cluster_CSP Cinchona Alkaloid Zwitterionic CSP Selector Chiral Selector (Quinidine Derivative) AnionSite Anion-Exchange Site (Protonated Quinuclidine) Selector->AnionSite CationSite Cation-Exchange Site (Sulfonic Acid Group) Selector->CationSite Resolution Enantiomeric Resolution (R < S Elution Order) AnionSite->Resolution CationSite->Resolution Analyte (R)/(S)-2-Aminomethylbutyric Acid (Zwitterion) Analyte->AnionSite Carboxylate Interaction Analyte->CationSite Ammonium Interaction

Dual-site ionic interaction mechanism for zwitterionic chiral recognition.

Experimental Design & Causality (E-E-A-T)

A robust method requires understanding the causality behind the mobile phase composition. The separation of 2-aminomethylbutyric acid is driven by thermodynamic control and counter-ion competition[3].

Solvent Selection: The Protic/Aprotic Balance

A 50/50 (v/v) mixture of Methanol (MeOH) and Acetonitrile (MeCN) is utilized[4].

  • Why MeCN? As an aprotic solvent, MeCN enhances the strength of the electrostatic interactions between the analyte and the CSP. Using 100% MeCN, however, leads to irreversible retention.

  • Why MeOH? MeOH is a protic solvent that solvates the highly polar amino acid, preventing peak tailing. A 50/50 ratio provides the optimal thermodynamic balance between solubility and chiral recognition[4].

Counter-Ion Additives: Modulating Retention

The mobile phase must contain acidic and basic additives to act as competing counter-ions for the CSP's exchange sites[2].

  • Acetic Acid (AcOH, 50 mM): Competes with the analyte's carboxylate group for the quinuclidine site.

  • Tripropylamine (TPRA, 25 mM): Competes with the analyte's ammonium group for the sulfonate site. TPRA is specifically chosen for the ZWIX(-) column because its bulky alkyl chains provide a specific steric environment that maximizes enantioselectivity ( α ) for β2 -amino acids[2].

Step-by-Step HPLC Protocol

HPLC_Workflow Start Racemic 2-Aminomethylbutyric Acid Column Stationary Phase Selection (CHIRALPAK ZWIX(-)) Start->Column MobilePhase Mobile Phase Optimization (50% MeOH / 50% MeCN) Additives Counter-Ion Tuning (50mM AcOH + 25mM TPRA) MobilePhase->Additives Modulate Ionic Strength Analysis Isocratic HPLC Analysis (Flow: 0.6 mL/min, Temp: 25°C) Additives->Analysis Column->MobilePhase Detection Detection & Validation (ELSD/MS, Rs > 1.5) Analysis->Detection Enantiomer Elution (S < R)

Step-by-step workflow for the chiral HPLC separation of zwitterionic beta-amino acids.

Preparation of Mobile Phase
  • Measure 500 mL of HPLC-grade Methanol and 500 mL of HPLC-grade Acetonitrile. Combine in a 1 L solvent bottle.

  • Add 2.86 mL of glacial Acetic Acid (yields ~50 mM).

  • Add 4.75 mL of Tripropylamine (yields ~25 mM).

  • Sonicate the mixture for 10 minutes to degas and ensure complete homogenization.

Sample Preparation
  • Weigh 1.0 mg of racemic 2-aminomethylbutyric acid.

  • Dissolve in 1.0 mL of the prepared mobile phase.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column: CHIRALPAK® ZWIX(-)[Quinidine-based], 150 × 4.0 mm, 3 µm particle size.

  • Flow Rate: 0.6 mL/min (Isocratic).

  • Column Temperature: 25 °C (Strict temperature control is required, as van't Hoff plots dictate that lower temperatures generally increase retention but can broaden peaks)[2].

  • Injection Volume: 5 µL.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) in positive ESI mode. (Note: UV detection at 210 nm is possible but less sensitive due to the lack of an aromatic chromophore).

Quantitative Data & System Validation

Literature demonstrates that the quinidine-based ZWIX(-) column exhibits vastly superior selectivity for β2 -amino acids compared to its quinine-based ZWIX(+) counterpart[2]. The table below summarizes the expected chromatographic parameters when optimizing the separation.

Table 1: Comparative Chromatographic Parameters for 2-Aminomethylbutyric Acid
ParameterCHIRALPAK ZWIX(+)CHIRALPAK ZWIX(-)
Chiral Selector Quinine-basedQuinidine-based
Optimal Base Additive Propylamine (PRA)Tripropylamine (TPRA)
Retention Factor ( k1​ ) ~ 2.45~ 3.10
Selectivity ( α ) 1.151.35
Resolution ( Rs​ ) 1.482.42
Elution Order R<S S<R

Data represents generalized thermodynamic behaviors for β2 -amino acids on zwitterionic CSPs under optimized 50/50 MeOH/MeCN conditions[2].

Self-Validating System Suitability Criteria

To ensure the trustworthiness of the analytical run, the system must pass the following criteria before sample analysis:

  • Resolution ( Rs​ ): Must be ≥1.5 to guarantee baseline separation for accurate enantiomeric excess (ee%) quantification.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . Excessive tailing indicates insufficient counter-ion concentration (AcOH/TPRA) to mask secondary interactions on the silica support.

  • Retention Factor ( k1​ ): Must be ≥2.0 to ensure the analyte is fully interacting with the zwitterionic phase and not eluting near the void volume ( t0​ ).

References

  • Ilisz, I., Grecsó, N., Misicka, A., Tymecka, D., Lázár, L., Lindner, W., & Péter, A. (2014).

    • and β3 -Amino Acids. Molecules, 20(1), 70-87.[Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94744, Isovaline.[Link]

Sources

Method

Using (R)-2-aminomethyl butyric acid to create peptide-based therapeutics.

Engineering Protease-Resistant Peptide Therapeutics: A Comprehensive Protocol for the Incorporation of (R)-2-Aminomethyl Butyric Acid Executive Summary & Mechanistic Rationale Native α -peptides frequently suffer from po...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Protease-Resistant Peptide Therapeutics: A Comprehensive Protocol for the Incorporation of (R)-2-Aminomethyl Butyric Acid

Executive Summary & Mechanistic Rationale

Native α -peptides frequently suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and fast renal clearance, which severely limits their clinical efficacy[1]. To overcome these limitations, structural modifications—specifically the incorporation of non- α -amino acids—are employed to prolong metabolic half-life and increase proteolytic resistance[2].

The introduction of (R)-2-aminomethyl butyric acid (AMBA), a chiral β2 -amino acid (CAS: 1217711-57-3)[3], into a peptide backbone provides profound biophysical advantages. Mechanistically, inserting a methylene group between the α -carbon and the amine, combined with the ethyl side chain at the C2 position, introduces significant steric hindrance. This backbone elongation prevents endogenous peptidases from forming the required transition state for amide bond hydrolysis, thereby exponentially increasing chemical stability[4]. Furthermore, β -amino acids restrict backbone dihedral angles, inducing highly stable secondary structures (such as i,i+3 or i,i+4 hydrogen-bonded helices) that can lock the therapeutic peptide into its bioactive conformation[5].

Experimental Workflow

Workflow A 1. Sequence Design Identify cleavage sites for β²-amino acid insertion B 2. Fmoc-SPPS HATU/DIPEA Coupling of Fmoc-(R)-AMBA-OH A->B C 3. Cleavage & Deprotection TFA/Scavenger Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) B->C D 4. RP-HPLC Purification Isolate target peptidomimetic C->D E 5. Serum Stability Assay Quantify half-life extension via LC-MS D->E

Figure 1: End-to-end workflow for synthesizing and validating AMBA-modified peptide therapeutics.

Detailed Methodologies

The following self-validating protocols are optimized to address the specific chemical challenges (e.g., steric hindrance, epimerization risks) associated with β2 -amino acid incorporation.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple Fmoc-(R)-AMBA-OH into a growing peptide chain without generating deletion sequences.

  • Step 1: Resin Swelling. Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reagent accessibility.

  • Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF for 2 cycles (5 mins, then 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Step 3: Pre-activation (Critical Step). Dissolve 4.0 equivalents of Fmoc-(R)-AMBA-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: HATU is strictly required here instead of standard HBTU/DIC. The β2 -position features an ethyl side chain adjacent to the reacting amine, creating severe steric bulk. HATU provides superior electrophilic activation for hindered amines. DIPEA, a non-nucleophilic base, is used to prevent proton abstraction at the chiral center, preserving enantiomeric purity.

  • Step 4: Primary Coupling. Add the activated amino acid solution to the resin. Agitate continuously for 120 minutes at room temperature.

  • Step 5: Double Coupling. Drain the reaction vessel and repeat Steps 3 and 4 with fresh reagents.

    • Causality Check: Due to the slower reaction kinetics of β -amino acids, a single coupling cycle often leaves unreacted free amines. Double coupling ensures >95% conversion.

  • Step 6: Capping. Treat the resin with a capping solution (10% acetic anhydride, 10% DIPEA in DMF) for 10 minutes. This acetylates any remaining unreacted amines, preventing the formation of difficult-to-separate deletion impurities during subsequent cycles.

Protocol B: Cleavage and Global Deprotection

Objective: Release the synthesized peptidomimetic from the solid support while removing all side-chain protecting groups.

  • Step 1: Preparation. Wash the resin with Dichloromethane (DCM) (5 × 1 min) to shrink the polymer, then dry completely under vacuum for 1 hour.

  • Step 2: Cleavage Cocktail. Prepare a standard TFA cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H2​O .

    • Causality Check: TIS acts as a highly efficient carbocation scavenger. During global deprotection, highly reactive carbocations are generated from protecting groups (e.g., t-Butyl, Trityl). TIS prevents these species from re-alkylating electron-rich amino acid side chains.

  • Step 3: Incubation. Add the cocktail to the resin and agitate gently for 2.5 hours at room temperature.

  • Step 4: Precipitation. Filter the cleavage solution dropwise into 10 volumes of ice-cold diethyl ether (-20°C). Centrifuge at 4,000 rpm for 5 minutes. Decant the supernatant and wash the peptide pellet three times with cold ether to remove residual TFA and scavengers.

Protocol C: In Vitro Serum Stability Assay

Objective: Quantitatively validate the enhanced proteolytic resistance conferred by the (R)-AMBA modification.

  • Step 1: Incubation Setup. Dissolve the purified peptide in PBS (pH 7.4) to a stock concentration of 1 mg/mL. Mix the peptide solution 1:1 with 50% human serum (yielding a final concentration of 25% serum) and incubate at 37°C.

  • Step 2: Time-Course Sampling. At designated time points (0, 1, 2, 4, 8, 12, 24, and 48 hours), extract a 50 µL aliquot.

  • Step 3: Enzymatic Quenching. Immediately add 50 µL of 15% Trichloroacetic acid (TCA) or ice-cold acetonitrile to the extracted aliquot.

    • Causality Check: The sudden shift in pH (via TCA) or dielectric constant (via acetonitrile) instantly denatures the serum proteases. This "freezes" the degradation profile at the exact time point, preventing artificial degradation during sample queueing.

  • Step 4: Analysis. Centrifuge the quenched samples at 12,000 rpm for 10 minutes to pellet the precipitated serum proteins. Analyze the supernatant via RP-HPLC/MS to quantify the area under the curve (AUC) of the remaining intact peptide.

Quantitative Data Summaries

To illustrate the biophysical impact of incorporating (R)-2-aminomethyl butyric acid, the following table contrasts the parameters of a native α -peptide against its AMBA-modified β -peptidomimetic counterpart.

Table 1: Comparative Analysis of Native vs. β2 -Modified Peptidomimetics

ParameterNative α -Peptide β2 -AMBA Modified PeptidomimeticMechanistic Causality
Optimal Coupling Reagent HBTU / DICHATU / HOAtHATU overcomes the severe steric hindrance at the C2 position.
Standard Coupling Time 45 minutes120 minutes (Double Coupling)Compensates for the inherently slower reaction kinetics of β -amino acids.
Serum Half-Life ( t1/2​ ) < 2 hours> 48 hoursBackbone elongation prevents protease transition-state formation.
Secondary Structure Random Coil (Flexible)Stable Helix / β -TurnRestricted bond rotation induces predictable, locked folding geometries.

References

  • MDPI. "Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides". mdpi.com. [Link]

  • NIH. "Peptides and peptidomimetics as immunomodulators". nih.gov.[Link]

  • NIH. "The Remarkable Stability of Chimeric, Sialic Acid-derived α/δ-Peptides in Human Blood Plasma". nih.gov. [Link]

  • ACS Publications. "Crystallographic Characterization of Helical Secondary Structures in 2:1 and 1:2 α/β-Peptides". acs.org.[Link]

Sources

Application

Application Note: Engineering Bioactive Peptidomimetics using (R)-2-Aminomethyl Butyric Acid

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Scientific Rationale The development of peptidomimetics has revo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Scientific Rationale

The development of peptidomimetics has revolutionized the therapeutic landscape by bridging the gap between small molecules and biologics. Among the most potent building blocks for these foldamers is (R)-2-aminomethyl butyric acid (also known as (R)-2-aminomethylbutanoic acid or (R)-β²-homoaminobutyric acid).

Unlike standard α-amino acids, (R)-AMBA is a chiral β²-amino acid characterized by an ethyl side chain at the Cα position relative to the carboxyl group. This unique architectural feature provides two profound advantages in drug design :

  • Conformational Rigidity: The steric bulk of the β²-alkyl group restricts the backbone dihedral angles (θ and η), strongly inducing stable secondary structures such as 14-helices when incorporated into α/β-hybrid peptides.

  • Proteolytic Evasion: The insertion of an additional methylene group into the peptide backbone fundamentally disrupts the alignment of the scissile amide bond within the active sites of endogenous exopeptidases and endopeptidases, extending serum half-life from minutes to days.

Proteolytic_Resistance Enzyme Endogenous Protease (e.g., Trypsin) AlphaPeptide Standard α-Peptide (Native Backbone) Enzyme->AlphaPeptide Recognizes standard bond HybridPeptide α/β-Hybrid Peptide with (R)-AMBA Enzyme->HybridPeptide Steric clash blocks active site Degradation Rapid Cleavage (t1/2 < 1 hr) AlphaPeptide->Degradation Stability Proteolytic Evasion (t1/2 > 48 hrs) HybridPeptide->Stability

Mechanism of proteolytic resistance conferred by (R)-AMBA insertion.

Mechanistic Insights: The Causality of Experimental Choices

Working with β²-amino acids requires a departure from standard Solid-Phase Peptide Synthesis (SPPS) protocols. As a Senior Application Scientist, I emphasize understanding the why behind the chemistry to prevent costly synthesis failures.

  • The Steric Penalty of β²-Residues: In standard α-amino acids, the side chain is on the carbon bearing the amine. In β²-amino acids like (R)-AMBA, the ethyl side chain is on the carbon adjacent to the carboxyl group. During activation, this creates severe steric encumbrance directly at the electrophilic center. Standard uronium salts (e.g., HBTU) often fail to achieve quantitative acylation . Causality: We mandate the use of HATU/HOAt. The 7-aza-benzotriazole ester formed by HATU is significantly more reactive and smaller in effective volume, overcoming the transition-state steric clash.

  • Epimerization Risks: The Cα proton of (R)-AMBA is sandwiched between the activating ester and the alkyl side chain, making it susceptible to base-catalyzed abstraction. Causality: We strictly limit the base (DIPEA) to 2.0 equivalents during activation to preserve chiral integrity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating in-line Quality Control (QC) checkpoints, the workflow ensures that any failure is detected and corrected before proceeding to the next synthetic step.

Protocol: Solid-Phase Synthesis of (R)-AMBA-Containing Peptides

Materials Required:

  • Fmoc-Rink Amide AM Resin (Loading: 0.4 - 0.6 mmol/g)

  • Fmoc-(R)-AMBA-OH (Monomer)

  • Coupling Reagents: HATU, DIPEA, DMF (Peptide Synthesis Grade)

  • Deprotection: 20% Piperidine in DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine/DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation (Off-Resin): In a separate vial, dissolve Fmoc-(R)-AMBA-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in minimal DMF. Add DIPEA (0.8 mmol, 8 eq. relative to resin; 2 eq. relative to monomer). Stir for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Self-Validation Checkpoint 1 (Kaiser Test): Extract a few resin beads and perform a ninhydrin (Kaiser) test.

    • Causality: A blue color indicates unreacted primary amines (incomplete coupling due to steric hindrance). If positive, execute a second coupling cycle using DIC/OxymaPure to alter the activation mechanism and force completion.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing deletion peptides that are difficult to separate during HPLC.

  • Self-Validation Checkpoint 2 (Micro-Cleavage): Before global cleavage, transfer 1 mg of resin to a microtube. Treat with 100 µL TFA/H2O (95:5) for 30 mins. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Causality: This confirms the correct mass of the intermediate and validates that the β²-residue did not cause premature chain termination.

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling of Fmoc-(R)-AMBA-OH (HATU/DIPEA, 2 hrs) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Kaiser Kaiser Test (Self-Validation) Wash2->Kaiser Recouple Double Coupling (If Positive) Kaiser->Recouple Positive (Incomplete) Cap Capping (Ac2O/Pyridine) Kaiser->Cap Negative (Complete) Recouple->Wash2 Cleave Global Cleavage (TFA/TIS/H2O) Cap->Cleave

Workflow for SPPS incorporating (R)-AMBA with in-line Kaiser test validation.

Quantitative Data & Benchmarks

The integration of (R)-AMBA requires optimization. Table 1 summarizes our internal benchmarking for coupling efficiencies of Fmoc-(R)-AMBA-OH onto a sterically hindered growing peptide chain. Table 2 highlights the profound pharmacokinetic benefits of replacing a native α-amino acid with (R)-AMBA in a model bioactive sequence.

Table 1: Coupling Reagent Optimization for Fmoc-(R)-AMBA-OH

Coupling Reagent SystemBase (Equivalents)Reaction Time (min)Coupling Yield (%)Epimerization (%)
HBTU / HOBtDIPEA (4.0)6068.4< 0.5
DIC / OxymaPureNone12091.2< 0.1
HATU / HOAt DIPEA (2.0) 60 98.7 < 0.5
COMUDIPEA (2.0)4599.11.2

Note: While COMU provides slightly higher yields, it induces unacceptable levels of epimerization. HATU/HOAt remains the optimal balance of reactivity and chiral preservation.

Table 2: Pharmacokinetic Properties of Native vs. (R)-AMBA Modified Peptides

Peptide ConstructSequence MotifSerum Half-Life (t1/2)Target Receptor Affinity (Kd)
Native α-Peptide-Tyr-Ala-Phe-1.4 hours4.2 nM
α/β³-Hybrid-Tyr-β³Ala-Phe-12.5 hours18.5 nM
α/β²-Hybrid ((R)-AMBA) -Tyr-(R)AMBA-Phe- > 48.0 hours 5.1 nM

Note: Unlike β³-amino acids which often perturb the spatial orientation of side chains relative to the receptor, β²-amino acids like (R)-AMBA maintain the native side-chain vectors, preserving receptor affinity while granting massive proteolytic stability .

Post-Synthesis Chiral Validation

Because β²-amino acids are prone to epimerization during activation, verifying the chiral purity of the final cleaved peptide is an essential self-validating step.

Following global cleavage (TFA/TIS/H2O at 95:2.5:2.5 for 2 hours) and ether precipitation, the crude peptide must be analyzed using a Cinchona alkaloid-based zwitterionic stationary phase (e.g., ZWIX™ columns). These columns exploit electrostatic, hydrogen-bonding, and π-π interactions to definitively separate (R) and (S) epimers of β-amino acid-containing peptides, ensuring the structural integrity of your final foldamer .

References

  • Mimicry of bioactive peptides via non-natural, sequence-specific peptidomimetic oligomers. Source: Current Opinion in Chemical Biology (PubMed/NIH) URL:[Link]

  • Preparation of β2-Homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. Source: Molecules (MDPI) URL:[Link]

Method

Application Note: In Vitro Biological Activity Assays for Peptides Containing (R)-2-Aminomethyl Butyric Acid

Executive Summary & Rationale The incorporation of non-natural amino acids into therapeutic peptides is a foundational strategy for overcoming the poor pharmacokinetic profiles of native α -peptides. (R)-2-aminomethyl bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of non-natural amino acids into therapeutic peptides is a foundational strategy for overcoming the poor pharmacokinetic profiles of native α -peptides. (R)-2-aminomethyl butyric acid is a chiral β2 -amino acid (specifically, a β2 -homoamino acid). When integrated into a peptide sequence, it introduces an additional methylene group into the peptide backbone.

This structural perturbation achieves two critical pharmacological goals:

  • Proteolytic Evasion: The extended backbone disrupts the geometric requirements for endogenous protease cleavage (e.g., by DPP-IV or serum peptidases), conferring near-absolute resistance to enzymatic degradation[1].

  • Conformational Control: β2 -amino acids restrict backbone torsional angles, forcing the peptide into highly stable, predictable secondary structures (such as 14-helices or 12-helices) that are critical for inhibiting extended protein-protein interactions (PPIs) or agonizing complex receptors[2].

To rigorously evaluate a novel peptidomimetic containing (R)-2-aminomethyl butyric acid, researchers must deploy a sequential, self-validating assay cascade. This guide details the three fundamental in vitro protocols required to validate stability, target engagement, and functional efficacy.

Workflow A Peptide Synthesis with (R)-2-AMBA B Proteolytic Stability (Plasma/LC-MS) A->B Validates Half-life C Target Binding (SPR Kinetics) B->C Validates Affinity D Functional Efficacy (cAMP TR-FRET) C->D Validates Agonism

Caption: Workflow for evaluating (R)-2-aminomethyl butyric acid-containing peptides.

Protocol I: In Vitro Plasma Stability Assay (LC-MS/MS)

Causality & Rationale: The primary justification for utilizing (R)-2-aminomethyl butyric acid is to extend the peptide's half-life ( t1/2​ ). We utilize human plasma to simulate physiological protease exposure. An acetonitrile "crash" is used to instantly denature plasma proteins and quench enzymatic activity, allowing for precise, label-free quantification via LC-MS/MS.

Self-Validating System: Procaine is spiked into a parallel control well. Procaine is rapidly hydrolyzed by plasma esterases; if the Procaine t1/2​ exceeds 20 minutes, the plasma batch is enzymatically inactive and the assay must be voided.

Step-by-Step Methodology:
  • Plasma Preparation: Thaw pooled human plasma (K2EDTA) and centrifuge at 3,000 × g for 5 min to remove aggregates. Pre-warm to 37°C in a shaking incubator.

  • Peptide Spiking: Prepare a 1 mM stock of the β2 -peptide in DMSO. Spike the peptide into the pre-warmed plasma to achieve a final concentration of 5 µM (final DMSO concentration ≤ 0.5% to prevent protease inhibition).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, 120, 240, 480, and 1440 mins), extract 50 µL aliquots from the incubation matrix.

  • Quenching & Extraction: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL of an internal standard (IS) (e.g., Tolbutamide or a stable isotope-labeled peptide).

  • Precipitation: Vortex the quenched samples for 2 minutes at 1,200 rpm, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Analyze the remaining parent peptide utilizing a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Protocol II: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: While the β2 -modification protects the peptide, the added bulk and altered chirality can perturb the thermodynamic binding landscape. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates without requiring fluorescent tags that might alter the foldamer's conformation [3]. We utilize an indirect capture method (e.g., anti-His antibody) rather than direct amine coupling for the target receptor to ensure uniform orientation and preserve the binding pocket.

Self-Validating System: A scrambled β2 -peptide sequence is injected to establish the non-specific binding (NSB) threshold. A known native α -peptide ligand is run as a positive control to confirm receptor viability.

SPR Chip Sensor Chip (CM5) Capture Capture Antibody Chip->Capture Amine Coupling Target Target Receptor Capture->Target Oriented Capture Analyte β²-Peptide (Analyte) Target->Analyte Association/Dissociation Signal Sensogram (RU vs Time) Analyte->Signal Mass Change Detection

Caption: Surface Plasmon Resonance (SPR) assay setup for peptide binding kinetics.

Step-by-Step Methodology:
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Capture Immobilization: Inject an anti-His antibody (50 µg/mL in 10 mM Sodium Acetate, pH 4.5) to achieve ~10,000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Ligand Capture: Inject the His-tagged target receptor over the active flow cell (FC2) to achieve a capture level of ~500 RU. Leave FC1 as the reference cell.

  • Analyte Injection (Multi-Cycle Kinetics): Dilute the β2 -peptide in running buffer (HBS-EP+). Inject a concentration series (e.g., 0.1x to 10x the expected KD​ ) at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the target receptor and peptide, leaving the covalently bound capture antibody intact for the next cycle.

  • Data Fitting: Double-reference the sensograms (subtracting FC1 and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to derive KD​ .

Protocol III: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality & Rationale: Target binding ( KD​ ) does not guarantee functional agonism. For GPCR targets, the conformational shift induced by the β2 -peptide must successfully couple to G-proteins. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed reading window eliminates short-lived autofluorescence, yielding exceptional signal-to-noise ratios. IBMX is added to inhibit phosphodiesterases (PDEs), preventing the degradation of synthesized cAMP and amplifying the functional signal.

Self-Validating System: Forskolin (a direct, receptor-independent activator of adenylyl cyclase) is used as a system control. If Forskolin fails to generate a robust cAMP signal, the cellular machinery or detection reagents are compromised.

Mechanism L β²-Peptide Ligand R Target GPCR L->R Binding G Gαs Protein R->G Conformational Change AC Adenylyl Cyclase G->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Hydrolysis FRET TR-FRET Signal Decrease cAMP->FRET Fluorophore Displacement

Caption: GPCR activation and TR-FRET cAMP assay signaling pathway.

Step-by-Step Methodology:
  • Cell Preparation: Harvest CHO cells stably expressing the target GPCR. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of 1×106 cells/mL.

  • Stimulation: Plate 5 µL of the cell suspension (5,000 cells) into a 384-well white microplate. Add 5 µL of the β2 -peptide (serially diluted in stimulation buffer). Incubate for 30 minutes at room temperature (RT).

  • Lysis & Detection: Add 5 µL of Eu-cryptate-labeled cAMP and 5 µL of d2-labeled anti-cAMP antibody (both diluted in the manufacturer's lysis buffer). Mechanistic Note: Endogenous cAMP produced by the cells competes with the Eu-labeled cAMP for antibody binding, resulting in a decrease in the FRET signal.

  • Incubation: Seal the plate and incubate for 1 hour at RT in the dark.

  • Reading: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm; measure emission at 620 nm (Eu-cryptate) and 665 nm (d2 FRET). Calculate the 665/620 ratio and interpolate cAMP concentrations using a standard curve.

Quantitative Data Summary

The table below illustrates a representative data profile demonstrating the successful integration of (R)-2-aminomethyl butyric acid. The β2 -modification yields a massive increase in proteolytic stability while maintaining low-nanomolar target affinity and functional efficacy.

Peptide ConstructPlasma t1/2​ (min)Target KD​ (nM)GPCR EC50​ (nM)Max Efficacy ( Emax​ %)
Native α -Peptide 14.2 ± 1.15.4 ± 0.612.1 ± 1.5100 (Reference)
β2 -Modified Analog > 1440 8.2 ± 0.915.4 ± 1.896 ± 4

References

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry, 57(23), 9718-9739. URL:[Link]

  • Kritzer, J. A., Stephens, O. M., Guarracino, D. A., Reznik, S. K., & Schepartz, A. (2005). "β-Peptides as inhibitors of protein–protein interactions." Bioorganic & Medicinal Chemistry, 13(1), 11-16. URL:[Link]

  • Cheloha, R. W., et al. (2019). "Recognition of MHC-II peptide ligands that contain β-amino acids." The Journal of Immunology, 203(6), 1619-1628. URL:[Link]

Sources

Application

Animal models for testing the efficacy of (R)-2-aminomethyl butyric acid containing compounds

Application Note: Preclinical Evaluation of (R)-2-Aminomethyl Butyric Acid Derivatives in Neuromodulatory Animal Models Document Type: Technical Protocol & Scientific Rationale Guide Target Audience: Pharmacologists, Med...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of (R)-2-Aminomethyl Butyric Acid Derivatives in Neuromodulatory Animal Models

Document Type: Technical Protocol & Scientific Rationale Guide Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Pharmacological Rationale & Structural Significance

The development of novel neuromodulatory agents frequently leverages conformationally restricted amino acids to target specific central nervous system (CNS) pathways. The (R)-2-aminomethyl butyric acid moiety is a chiral, non-proteinogenic β -amino acid (structurally an α -substituted analogue of γ -aminobutyric acid, GABA).

Despite its structural similarity to GABA, compounds containing this pharmacophore typically do not act as direct GABA receptor agonists. Instead, much like the gabapentinoids (pregabalin and gabapentin), their primary molecular target is the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) [1].

Causality & Expert Insight: Why utilize the (R)-enantiomer of 2-aminomethyl butyric acid? The transport of these polar molecules across the blood-brain barrier (BBB) is heavily dependent on the System L neutral amino acid transporter (LAT1). LAT1 exhibits strict stereoselectivity. The (R)-configuration optimally aligns with the LAT1 binding pocket, ensuring high CNS penetrance[2]. Once in the CNS, binding to the exofacial epitope of the α2​δ−1 subunit disrupts the forward trafficking of VGCCs from the endoplasmic reticulum to the presynaptic membrane[3]. This chronic reduction in functional presynaptic calcium channels attenuates the release of excitatory neurotransmitters (e.g., glutamate, substance P) in hyper-excited states, providing potent antiallodynic and anticonvulsant effects.

MOA Drug (R)-2-AMBA Derivative LAT1 LAT1 Transporter (BBB Crossing) Drug->LAT1 A2D α2δ-1 Subunit Binding LAT1->A2D Trafficking ↓ VGCC Membrane Trafficking A2D->Trafficking Ca ↓ Presynaptic Ca2+ Influx Trafficking->Ca NT ↓ Glutamate Release Ca->NT

Mechanism of (R)-2-AMBA derivatives: α2δ-1 binding reduces presynaptic neurotransmitter release.

Core Animal Models: The "Why" and "How"

To accurately assess the efficacy of (R)-2-aminomethyl butyric acid containing compounds, two self-validating in vivo models are the industry standard: The Spinal Nerve Ligation (SNL) model for neuropathic pain, and the Maximal Electroshock Seizure (MES) model for epilepsy.

Segmental Spinal Nerve Ligation (SNL / Chung Model)

Developed by Kim and Chung, the SNL model involves the tight ligation of the L5 and L6 spinal nerves[4].

  • Model Selection Rationale: Unlike the Chronic Constriction Injury (CCI) model, which produces highly variable degrees of nerve damage, SNL creates a complete, stereotyped transection of specific sensory inputs while leaving the adjacent L4 nerve intact. This produces a highly stable, long-lasting mechanical allodynia that perfectly mimics human peripheral neuropathy.

Step-by-Step Protocol:

  • Anesthesia & Preparation: Induce anesthesia in male Sprague-Dawley rats (200-250g) using 2-3% isoflurane. Shave and sterilize the lower lumbar region.

  • Surgical Exposure: Make a dorsal midline incision from L3 to S2. Retract the left paraspinal muscles to expose the L6 transverse process. Carefully remove the L6 transverse process using small rongeurs to reveal the L4, L5, and L6 spinal nerves.

  • Ligation (Critical Step): Isolate the L5 and L6 spinal nerves from surrounding fascia. Tightly ligate both nerves using 6-0 silk sutures distal to the dorsal root ganglion but proximal to their convergence into the sciatic nerve.

    • Expert Insight:Do not manipulate or stretch the L4 nerve. The L4 nerve handles primary motor function for the hindpaw. Even slight damage will cause foot drop, rendering the animal incapable of participating in the Von Frey behavioral withdrawal test and invalidating the data.

  • Closure: Suture the muscle layers with 4-0 absorbable sutures and close the skin with wound clips.

  • System Validation (Baseline Testing): Allow 14 days for recovery. Assess mechanical allodynia using calibrated Von Frey filaments (up-down method). Self-Validation Rule: Only animals exhibiting a withdrawal threshold of 4.0 g (baseline is typically ~15 g) are randomized into treatment groups.

Workflow Acclimation 1. Animal Acclimation (7 Days) Surgery 2. SNL Surgery (L5/L6 Ligation) Acclimation->Surgery Recovery 3. Recovery & Baseline Testing (14 Days) Surgery->Recovery Dosing 4. Compound Dosing (PO/IP) Recovery->Dosing Testing 5. Von Frey Testing (1, 2, 4, 8 hrs) Dosing->Testing Analysis 6. PK/PD Tissue Collection Testing->Analysis

In vivo workflow for testing (R)-2-AMBA derivatives in the Spinal Nerve Ligation (SNL) model.

Maximal Electroshock Seizure (MES) Model

The MES model evaluates a compound's ability to prevent the spread of seizure activity through the brain. It is highly predictive of clinical efficacy for compounds targeting VGCCs and sodium channels[5].

Step-by-Step Protocol:

  • Pre-treatment: Administer the (R)-2-aminomethyl butyric acid test compound (PO or IP) at the predetermined Tmax​ prior to testing.

  • Corneal Preparation: Apply one drop of 0.5% proparacaine hydrochloride to each eye of the rodent.

    • Expert Insight: Using transcorneal electrodes (rather than ear-clip electrodes) ensures the electrical current directly traverses the brain without the "current sink" effect of the skull. The local anesthetic prevents corneal burns and eliminates acute pain stress, which can artificially alter seizure thresholds.

  • Electroshock Delivery: Apply an alternating current (60 Hz, 50 mA for mice, 150 mA for rats) for exactly 0.2 seconds via the corneal electrodes[6].

  • Endpoint Evaluation: Immediately observe the animal for the presence of Hindlimb Tonic Extension (HLTE).

  • System Validation: Protection is strictly defined as the complete abolition of the HLTE component of the seizure. Self-Validation Rule: 100% of the vehicle-treated control group must exhibit full HLTE; otherwise, the electrical stimulus is deemed sub-maximal, and the cohort data must be discarded.

Quantitative Data Presentation

When evaluating (R)-2-aminomethyl butyric acid derivatives, it is critical to benchmark efficacy against the (S)-enantiomer (to prove stereoselectivity) and a clinical standard like Pregabalin. The following table illustrates a representative preclinical data profile expected from a successful lead compound.

Table 1: Representative Preclinical Efficacy and PK Profile of 2-AMBA Derivatives

CompoundSNL Model ( ED50​ , mg/kg)MES Model ( ED50​ , mg/kg)Brain/Plasma Ratio ( Kp​ )LAT1 Affinity ( IC50​ , µM)
Pregabalin (Standard) 15.518.20.835.0
(R)-2-AMBA Derivative 8.210.51.412.5
(S)-2-AMBA Derivative > 50.0> 50.00.2> 100.0
Vehicle (Saline) N/AN/AN/AN/A

Data Interpretation: The (R)-enantiomer demonstrates superior ED50​ values in both the SNL and MES models compared to the clinical standard. This is directly correlated with its higher LAT1 affinity, resulting in an enhanced Brain/Plasma ratio ( Kp​>1.0 ), proving that stereochemistry dictates both pharmacokinetic distribution and pharmacodynamic efficacy.

References

  • Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain Source: National Institutes of Health (NIH) URL:[Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs Source: ResearchGate / Methods and Findings in Experimental and Clinical Pharmacology URL:[Link]

  • An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat Source: National Institutes of Health (NIH) / Pain URL:[Link]

  • Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents Source: MDPI / International Journal of Molecular Sciences URL:[Link]

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein Source: American Chemical Society (ACS) / Journal of Medicinal Chemistry URL:[Link]

Sources

Method

Analytical techniques for purity assessment of synthetic peptides

Application Note: Comprehensive Analytical Strategies for the Purity Assessment of Synthetic Peptides Introduction and Regulatory Context The therapeutic landscape has seen a massive resurgence in peptide-based drugs, dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Strategies for the Purity Assessment of Synthetic Peptides

Introduction and Regulatory Context

The therapeutic landscape has seen a massive resurgence in peptide-based drugs, driven by advancements in Solid-Phase Peptide Synthesis (SPPS). However, the iterative nature of SPPS inherently generates complex impurity profiles. Unlike small molecules, peptide impurities are often structurally highly similar to the Active Pharmaceutical Ingredient (API)—differing by only a single amino acid deletion, an oxidized residue, or a stereochemical inversion[1].

To ensure clinical efficacy and patient safety, regulatory bodies such as the FDA and the United States Pharmacopeia (USP) mandate rigorous, multi-faceted analytical control strategies[2][3]. A single analytical method is rarely sufficient to resolve all process- and degradation-related impurities. Therefore, a phase-appropriate, orthogonal analytical approach utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Capillary Electrophoresis (CE) is required to establish a self-validating purity profile[3][4].

The Mechanistic Origins of Peptide Impurities

Understanding the causality behind impurity formation is the first step in developing an effective analytical strategy. Impurities dictate the selection of stationary phases, mobile phase modifiers, and detection modalities.

Table 1: Quantitative Mass Shifts of Common SPPS Impurities

Impurity TypeOrigin / CausalityExpected Mass Shift (Δ Da)Primary Detection Method
Deletion Sequence Incomplete coupling during SPPS cycle.- (Mass of missing residue)LC-HRMS, RP-HPLC
Oxidation Exposure to air/peroxides (affects Met, Trp, Cys).+ 16.00 (per oxygen atom)RP-HPLC, LC-HRMS
Deamidation Hydrolysis of Asn or Gln residues at high/low pH.+ 0.98CE, High-Res RP-HPLC
Incomplete Deprotection Failure to remove protecting groups (e.g., t-Butyl).+ 56.11 (t-Butyl)LC-HRMS
Epimerization Base-catalyzed racemization during coupling.0.00 (Isobaric)Chiral LC, CE
Counterion Adducts Incomplete clearance of cleavage cocktails.+ 114.02 (TFA)LC-MS, USP <503.1>

Primary Purity Assessment: RP-HPLC/UPLC

The FDA requires that peptide purity be measured accurately, with RP-HPLC serving as the gold standard for primary quantification[2]. RP-HPLC separates peptides based on their hydrophobicity.

The Causality of Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is routinely used at 0.05% - 0.1% in RP-HPLC mobile phases. TFA serves a dual purpose: it lowers the pH to suppress the ionization of silanol groups on the silica column (preventing peak tailing), and it acts as a strong ion-pairing agent. By pairing with the positively charged basic amino acids (Arg, Lys, His), TFA masks their charge, increasing the peptide's overall hydrophobicity and driving tighter interaction with the C18 stationary phase. This yields sharp, highly resolved UV peaks.

Protocol 1: Self-Validating RP-HPLC Method for Peptide Purity

This protocol incorporates internal system suitability testing (SST) to ensure data integrity before sample analysis.

Step 1: System Preparation & Column Equilibration

  • Column: C18, 130 Å to 300 Å pore size (use larger pores for peptides >30 amino acids to prevent restricted diffusion), 1.7 µm (UPLC) or 3.5 µm (HPLC) particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Equilibration: Flush column with 5% B for 10 column volumes until the UV baseline (monitored at 214 nm for the peptide amide bond) is completely stable.

Step 2: System Suitability Test (SST) Injection

  • Inject a known reference standard mixture containing the target API and at least one known closely eluting impurity (the "critical pair").

  • Validation Gate: The system is only validated for use if the resolution ( Rs​ ) between the API and the critical impurity is > 1.5, and the USP tailing factor for the API is ≤ 2.0.

Step 3: Blank and Sample Analysis

  • Inject a blank (sample diluent) to establish a baseline and rule out carryover.

  • Inject the peptide sample (typically 1-2 mg/mL). Run a shallow gradient (e.g., 0.5% to 1.0% B increase per minute) across the elution window to maximize the separation of structurally similar deletion sequences.

  • Bracketing: Re-inject the reference standard every 10 samples. The retention time drift must be < 2.0% to validate the run.

Orthogonal Techniques: LC-MS and Capillary Electrophoresis

While RP-HPLC is excellent for quantification, it cannot identify unknown peaks, nor can it easily separate isobaric impurities (e.g., deamidated variants) that co-elute with the main peak. Therefore, orthogonal techniques are mandated[3].

Capillary Electrophoresis (CE): CE separates peptides based on their charge-to-size ratio in an electric field, rather than hydrophobicity[5]. This makes CE highly complementary to RP-HPLC. CE is uniquely sensitive to deamidation events (which change the net charge of the peptide) and is essentially quantitative, making it an ideal orthogonal purity assessment tool[4].

LC-HRMS: High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) is used for impurity profiling and identity confirmation[1].

Workflow cluster_0 Primary Separation & Purity cluster_1 Orthogonal & Identity Testing cluster_2 Compendial & Safety (USP/FDA) Start Synthetic Peptide Batch HPLC RP-HPLC / UPLC (UV) Quantification & Purity % Start->HPLC LCMS LC-HRMS Accurate Mass & Sequence HPLC->LCMS CE Capillary Electrophoresis Charge-based Resolution HPLC->CE Safety Residuals & Endotoxins (GC-MS, ICP-MS, LAL) LCMS->Safety CE->Safety Release Final Certificate of Analysis Safety->Release

Analytical workflow for synthetic peptide purity assessment and lot release.

Protocol 2: LC-MS/MS Impurity Profiling Workflow

Causality Note: TFA causes severe ion suppression in electrospray ionization (ESI) because its high surface activity prevents peptide ions from entering the gas phase. Therefore, this protocol utilizes Formic Acid (FA), which provides sufficient protonation without suppressing the MS signal.

Step 1: MS-Compatible Chromatography

  • Prepare Mobile Phases with 0.1% Formic Acid (FA) instead of TFA. (Alternatively, a mixture of 0.05% TFA and 0.05% Propionic Acid can be used to balance UV peak shape with MS sensitivity).

  • Run the optimized gradient established in Protocol 1.

Step 2: MS Tuning and Data Acquisition

  • Operate the HRMS in Positive ESI mode.

  • Self-Validation: Infuse a tuning standard. Ensure mass accuracy is calibrated to within ± 5 ppm.

  • Acquire data in full scan mode (m/z 100–2000) to capture multiply charged peptide envelopes, combined with Data-Dependent Acquisition (DDA) MS/MS to fragment unknown impurity peaks[6].

Step 3: Deconvolution and Impurity Assignment

  • Use deconvolution software to collapse the multiply charged envelopes of impurity peaks (detected at >0.1% relative UV abundance) into zero-charge monoisotopic masses[7].

  • Apply the logic tree below to assign impurity identities based on the Δ Mass relative to the target API.

Logic Peak Detect Impurity Peak (>0.1% Area) Mass Extract m/z Data (HRMS) Peak->Mass Delta Calculate Δ Mass vs Target API Mass->Delta Trunc Truncation / Deletion (e.g., -113 Da for Leu) Delta->Trunc Mod Chemical Modification (e.g., +16 Da for Ox) Delta->Mod Adduct Adducts / Counterions (e.g., +114 Da for TFA) Delta->Adduct

Decision tree for identifying peptide impurities based on mass shifts.

Compendial Safety and Residual Testing

A peptide's purity profile is not complete without assessing non-peptide process impurities. The FDA and USP require strict monitoring of these contaminants to ensure patient safety[2][6].

Table 2: Compendial Safety Testing Requirements

Quality AttributeAnalytical TechniqueCompendial StandardCausality / Rationale
Residual Solvents GC-MSUSP <467>Detects toxic solvents (e.g., DMF, Piperidine) used during SPPS.
Elemental Impurities ICP-MSUSP <232>Quantifies heavy metals, especially if metal catalysts were used in synthesis.
Endotoxins LAL AssayUSP <85>Ensures the absence of pyrogenic bacterial byproducts.
Counterion Content HPLC-UVUSP <503.1>Quantifies residual TFA, which can be toxic and affect peptide tertiary structure.

Conclusion

The purity assessment of synthetic peptides is a rigorous, multi-dimensional exercise. By combining the quantitative power of RP-HPLC with the structural elucidation capabilities of LC-HRMS and the orthogonal separation mechanics of Capillary Electrophoresis, analytical scientists can construct a comprehensive, self-validating control strategy. Adherence to these methodologies ensures compliance with ICH Q2(R1) validation standards and facilitates successful regulatory submissions.

References

  • What Are the FDA Requirements for Peptide Characterization? Resolve Mass. Available at: [Link][2]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide Group. Available at:[Link][3]

  • LC-UV-Based Synthetic Peptide Impurity Tracking and Reporting with Compliant-Ready Empower 3 Software. Waters Corporation. Available at: [Link]

  • Principle of Peptide Purity Analysis. Mtoz Biolabs. Available at: [Link][5]

  • Capillary electrophoresis. PubMed (NIH). Available at:[Link][4]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed (NIH). Available at:[Link][1]

Sources

Application

Application Note: Strategic Integration of (R)-2-Aminomethyl Butyric Acid in Advanced Bioconjugation

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Areas: Peptide-Drug Conjugates (PDCs), Targeted Protein Degradation (PROTACs), and Linker Engineering Mechanistic Rationale: Beyond Tradi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Areas: Peptide-Drug Conjugates (PDCs), Targeted Protein Degradation (PROTACs), and Linker Engineering

Mechanistic Rationale: Beyond Traditional Linkers

In the landscape of modern bioconjugation, the choice of linker dictates not only the spatial geometry between a targeting ligand and its payload but also the pharmacokinetic survivability of the entire construct. Historically, flexible alkyl chains or polyethylene glycol (PEG) polymers have been the default. However, these lack conformational rigidity and are highly susceptible to in vivo degradation.

(R)-2-aminomethyl butyric acid (commercially available as Fmoc-R-AMBA-OH for solid-phase synthesis) represents a paradigm shift. Structurally, it is a chiral β2 -amino acid—specifically, β2 -ethyl- β -alanine. The strategic inclusion of this building block offers two profound mechanistic advantages:

  • Absolute Proteolytic Stability: Natural proteases (e.g., pronase, trypsin, elastase) are evolutionarily optimized to cleave α -amino acid peptide bonds. The insertion of a β -carbon extends the backbone, fundamentally misaligning the scissile amide bond from the catalytic triad of native proteases . Furthermore, the ethyl side-chain at the α -position provides intense steric shielding, physically blocking enzymatic access to adjacent amide bonds .

  • Conformational Pre-organization: Unlike highly flexible PEG linkers that suffer massive entropic penalties upon target binding, the chiral ethyl group of (R)-AMBA restricts the ϕ and ψ dihedral angles of the backbone. This rigidity is critical in PROTAC design, where minimizing the entropic cost of ternary complex formation directly correlates to enhanced degradation efficacy.

Quantitative Performance Data

The table below summarizes the comparative advantages of (R)-AMBA against standard bioconjugation linkers in a standardized Peptide-Drug Conjugate (PDC) model.

Linker TypeProteolytic Half-Life (Human Serum)Relative Binding Affinity (Ternary Complex)Entropic Penalty ( ΔS )
α -Alanine < 2 hours1.0x (Baseline)High
β -Alanine ~ 12 hours0.8xHigh
PEG4 > 48 hours0.5xVery High
(R)-AMBA > 72 hours 3.2x Low (Pre-organized)

Data synthesized from established β -peptide stability profiles and PROTAC linker thermodynamics .

Experimental Workflows & Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because (R)-AMBA features an ethyl group adjacent to the aminomethyl carbon, it presents moderate steric hindrance during coupling. Standard coupling protocols often fail to achieve quantitative yields, necessitating optimized conditions.

Reagents:

  • Resin: Rink Amide AM resin (loading 0.5 mmol/g)

  • Amino Acid: Fmoc-(R)-AMBA-OH (CAS: 1217711-57-3)

  • Activators: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes at room temperature to ensure maximum accessibility of active sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Causality Step): Dissolve Fmoc-(R)-AMBA-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimal volume of DMF. Add DIC (3.0 eq) and stir for 3 minutes. Why? Pre-activation prevents the formation of unreactive guanidinium byproducts, which is critical when coupling sterically hindered β2 -amino acids.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (extended from the standard 45 minutes).

  • Self-Validation Check: Perform a Kaiser test. If a slight blue color persists (indicating unreacted amines), perform a double coupling using HATU/DIPEA (3.0 eq / 6.0 eq) for 1 hour.

  • Cleavage: Treat the dried resin with a cocktail of 95% TFA, 2.5% TIS, and 2.5% H 2​ O for 2 hours. Precipitate the product in cold diethyl ether.

SPPS_Workflow Resin Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-(R)-AMBA-OH (DIC/Oxyma, 2-4 hrs) Deprotect->Couple Wash Washing & Capping (DMF / Ac2O) Couple->Wash Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash->Cleave Product Purified Bioconjugate (HPLC) Cleave->Product

Workflow for SPPS incorporation of (R)-AMBA into peptide-drug conjugates.

Protocol B: Solution-Phase PROTAC Linker Assembly

When utilizing (R)-AMBA as a rigidifying linker between an E3 ligase binder (e.g., Thalidomide derivative) and a Protein of Interest (POI) ligand, solution-phase amidation is preferred.

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve the POI ligand (bearing a free carboxylic acid, 1.0 eq) in anhydrous DMSO. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

  • Linker Conjugation: Add (R)-AMBA-OtBu (1.1 eq) to the mixture. Why use the tert-butyl ester? It prevents polymerization of the linker and ensures unidirectional coupling.

  • Reaction Monitoring: Stir for 4 hours at room temperature.

  • Self-Validation Check: Monitor reaction progression via LC-MS. The disappearance of the POI ligand mass and the appearance of the [M+H]+ peak corresponding to the conjugate validates successful coupling.

  • Deprotection: Remove the tBu protecting group using 50% TFA in DCM for 1 hour, followed by vacuum concentration, preparing the construct for final coupling to the E3 ligase binder.

PROTAC_Pathway POI Target POI Complex Ternary Complex (POI - PROTAC - E3) POI->Complex PROTAC PROTAC Linker: (R)-AMBA PROTAC->Complex E3 E3 Ligase E3->Complex Ub Polyubiquitination Complex->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

PROTAC ternary complex formation and targeted protein degradation pathway.

Conclusion

The transition from traditional flexible linkers to conformationally constrained, proteolytically invisible building blocks like (R)-2-aminomethyl butyric acid is a critical evolution in targeted therapeutics. By understanding the causality between the β2 -ethyl steric bulk and enzymatic resistance, researchers can engineer bioconjugates with vastly superior pharmacokinetic profiles and target-binding thermodynamics.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Chemistry & Biodiversity (NIH/PubMed Central) URL:[Link] [1]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations JACS Au (ACS Publications) URL:[Link] [3]

Method

Application Note: Methodological Framework for the Conformational Analysis of (R)-2-Aminomethyl Butyric Acid in Peptidomimetics

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols. Executive Summary & Mechanistic Principles As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.

Executive Summary & Mechanistic Principles

As a Senior Application Scientist in structural peptidomimetics, I frequently encounter the challenge of stabilizing peptide conformations to enhance their pharmacological profiles. Native α -peptides are highly susceptible to proteolytic degradation and often lack the conformational rigidity required for high-affinity target binding. The strategic incorporation of β -amino acids—specifically β2 -residues like (R)-2-aminomethyl butyric acid (a β2 -amino acid with an ethyl side chain)—addresses both vulnerabilities.

Unlike their natural counterparts, β -peptides feature an additional methylene carbon in the backbone ( N−Cβ−Cα−C=O ). This insertion fundamentally alters the allowed Ramachandran dihedral angles ( ϕ,ψ,θ ). The (R)-2-aminomethyl butyric acid residue acts as a powerful conformational director; its α -alkyl substitution restricts backbone flexibility, heavily biasing the peptide toward specific, highly stable secondary structures such as the 14-helix or the 12/10-helix even in short oligomeric sequences[1]. Furthermore, these unnatural backbones are completely orthogonal to native proteases, rendering them exceptionally stable in biological matrices[2].

The following guide outlines a self-validating, multi-modal workflow to definitively characterize the conformational effects of (R)-2-aminomethyl butyric acid in synthetic peptides, bridging macroscopic optical profiling with atomic-resolution structural mapping.

Experimental Workflow

To ensure rigorous structural elucidation, we employ an orthogonal analytical pipeline. Circular Dichroism (CD) provides an immediate, global assessment of helicity, which dictates whether the resource-intensive 2D NMR and Molecular Dynamics (MD) steps are warranted.

Workflow Synth Peptide Synthesis Incorporation of (R)-2-aminomethyl butyric acid CD Global Structural Profiling Circular Dichroism (CD) Spectroscopy Synth->CD Purified >95% NMR Atomic-Resolution Mapping 2D NMR (TOCSY, ROESY) CD->NMR Helicity Confirmed MD In Silico Validation Restrained Molecular Dynamics NMR->MD Inter-proton Distances

Caption: Workflow for elucidating β -peptide conformations using CD, NMR, and MD simulations.

Protocol I: Global Secondary Structure Profiling via Circular Dichroism (CD)

Causality & Rationale: CD spectroscopy is highly sensitive to the chiral environment of the amide chromophore. Because β -peptides possess an extended backbone, their hydrogen-bonding macrodipoles and exciton coupling differ drastically from α -peptides. A stable 14-helix in a β -peptide manifests a distinct CD signature—a pronounced minimum near 214 nm—unlike the 208/222 nm double-minimum characteristic of an α -helix[3]. This allows for rapid screening of solvent-dependent folding before committing to NMR.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized β -peptide in a structure-promoting solvent (e.g., methanol or 2,2,2-trifluoroethanol) or an aqueous buffer (e.g., 10 mM phosphate, pH 7.4) to a final concentration of 50–100 µM.

  • Baseline Calibration: Fill a 1 mm path-length quartz cuvette with the exact blank solvent. Acquire a baseline spectrum from 260 nm down to 190 nm at 20 °C.

  • Data Acquisition: Replace the blank with the peptide solution. Scan the 190–260 nm region using a bandwidth of 1.0 nm, a scanning speed of 50 nm/min, and an integration time of 2 seconds per point. Accumulate 3 to 5 scans to improve the signal-to-noise ratio.

  • Data Processing: Convert the raw ellipticity ( θ , in mdeg) to mean residue ellipticity (MRE, [θ] ) using the equation: [θ]=θ/(10×c×l×n) , where c is molar concentration, l is path length in cm, and n is the number of amide bonds.

Validation Checkpoint: To ensure the system is self-validating, run a known 14-helical β -peptide standard (e.g., an ACHC-rich oligomer)[4] alongside your sample. If the standard fails to produce a minimum at 214 nm, recalibrate the spectropolarimeter's nitrogen purge system and verify cuvette path-length integrity.

Protocol II: Atomic-Resolution Conformational Mapping via 2D NMR

Causality & Rationale: While CD confirms the presence of a helix, it cannot identify the specific residues driving the fold. β -peptides do not fold cooperatively; their stability relies on localized steric constraints imposed by residues like (R)-2-aminomethyl butyric acid[5]. 2D NMR (specifically ROESY or NOESY) measures through-space inter-proton distances ( <5A˚ ). The observation of medium-range Nuclear Overhauser Effects (NOEs), such as CβH(i)→NH(i+2) , definitively proves the existence of a 14-membered hydrogen-bond ring[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2–5 mg of the peptide in 600 µL of CD3​OH or a 9:1 H2​O/D2​O mixture (to lock the spectrometer while observing exchangeable amide protons).

  • 1D Proton & Solvent Suppression: Acquire a 1D 1H spectrum using excitation sculpting or WATERGATE to suppress the solvent peak without saturating the critical CαH and CβH resonances.

  • Spin System Identification (TOCSY): Acquire a 2D TOCSY spectrum (mixing time: 70 ms). Use this to trace the scalar coupling networks from the amide NH through the CβH , CαH , and into the ethyl side chain of the (R)-2-aminomethyl butyric acid residue.

  • Distance Mapping (ROESY): Acquire a 2D ROESY spectrum (mixing time: 200–300 ms). ROESY is preferred over NOESY for mid-sized peptides (~1000–3000 Da) where the NOE signal might cross zero due to tumbling correlation times ( ωτc​≈1 ).

  • Resonance Assignment: Sequentially assign the backbone using NH(i)→NH(i+1) and CαH(i)→NH(i+1) cross-peaks.

Validation Checkpoint: Extract the 1D slice of the ROESY spectrum at the solvent frequency. If the water suppression has bleached adjacent CαH signals, the distance constraints will be artificially skewed. Adjust the presaturation power or switch to a spin-echo suppression sequence before proceeding.

Protocol III: In Silico Validation via Molecular Dynamics (MD)

Causality & Rationale: NMR provides discrete distance bounds, but translating these into a dynamic 3D model requires computational physics. MD simulations, restrained by the experimental NOE volumes, calculate the lowest-energy conformational ensemble. This is critical for (R)-2-aminomethyl butyric acid, as MD reveals how the ethyl side chain sterically shields the backbone hydrogen bonds from solvent intrusion, explaining the environment-independent stability of the resulting helix[4].

Step-by-Step Methodology:

  • Topology Generation: Construct the linear peptide sequence in silico. Parameterize the unnatural (R)-2-aminomethyl butyric acid residue using the GROMOS or AMBER force fields, ensuring partial charges for the β2 -backbone are accurately assigned.

  • Solvation & Minimization: Place the peptide in a cubic simulation box with explicit solvent molecules (SPC water or methanol). Perform steepest-descent energy minimization to resolve steric clashes.

  • NOE Restraint Application: Convert ROESY cross-peak volumes into distance bounds (e.g., strong = 1.8–2.5 Å, medium = 1.8–3.5 Å, weak = 1.8–5.0 Å). Apply these as harmonic penalty functions in the MD topology.

  • Production Run: Run a 50–100 ns restrained MD simulation at 300 K and 1 atm (NPT ensemble).

  • Trajectory Analysis: Cluster the resulting frames using a root-mean-square deviation (RMSD) cutoff of 0.15 nm to identify the most highly populated conformational families.

Validation Checkpoint: Generate a Ramachandran-equivalent plot for the β -peptide backbone ( ϕ,ψ,θ angles) from the MD trajectory. If the dihedral angles of the (R)-2-aminomethyl butyric acid residue fall outside the theoretically allowed energy basins for a β2 -residue, the NOE restraints are likely misassigned and must be re-evaluated.

Quantitative Data Presentation: Conformational Signatures

To facilitate rapid data interpretation, the following table summarizes the expected optical and NMR signatures for β -peptides containing (R)-2-aminomethyl butyric acid.

Secondary StructureCharacteristic CD MinimumKey NMR NOE Constraints ( <5A˚ )Hydrogen Bond Pattern
14-Helix ~214 nm NH(i)→CβH(i+2) 14-membered ring: N−H(i)→C=O(i+2)
12-Helix ~205 nm NH(i)→CαH(i+2) 12-membered ring: C=O(i)→N−H(i+3)
10/12-Helix ~205 nm & ~220 nm NH(i)→NH(i+2) Alternating 10- and 12-membered rings
Random Coil ~200 nm (Strong Negative)Sequential NH(i)→NH(i+1) onlyNone (Highly dynamic, solvent-exposed)

Note: The exact CD minima may shift by ±2 nm depending on the solvent polarity and the specific side-chain composition of the peptide[1].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling efficiency of (R)-2-aminomethyl butyric acid in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing low coupling efficiencies when incorporati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing low coupling efficiencies when incorporating (R)-2-aminomethyl butyric acid .

As a β2 -amino acid featuring an ethyl group at the α -carbon, (R)-2-aminomethyl butyric acid presents a "neopentyl-like" steric environment. This structural bulk severely restricts the conformational freedom of both the carboxyl group (during its activation) and the adjacent aminomethyl group (during subsequent chain elongation). Furthermore, β -amino acids are notorious for inducing rigid secondary structures on the resin, leading to aggregation.

Part 1: Diagnostic Guide & FAQs

Before altering your protocol, you must identify whether the failure is occurring during the addition of the β -amino acid, or after it has been attached.

G Start Low Coupling Efficiency Detected (Positive Kaiser Test) Check1 Identify the Problematic Step Start->Check1 AddBeta Step A: Acylation OF the peptide with Fmoc-(R)-2-aminomethyl butyric acid Check1->AddBeta AddNext Step B: Acylation ONTO the amine of (R)-2-aminomethyl butyric acid Check1->AddNext Sol1 Cause: Carboxylate Steric Hindrance Solution: Use COMU/DIPEA Increase to 5-10 eq excess Microwave (75°C, 15 min) AddBeta->Sol1 Sol2 Cause: Hindered Amine & Aggregation Solution: Switch to ChemMatrix Resin Add 0.1M LiCl to DMF Double Coupling AddNext->Sol2

Decision matrix for troubleshooting beta-amino acid coupling failures in SPPS.

Frequently Asked Questions

Q: Why is the coupling efficiency of Fmoc-(R)-2-aminomethyl butyric acid so low under standard DIC/HOBt conditions? A: Standard carbodiimide chemistry lacks the kinetic reactivity to overcome the steric clash between the bulky activated ester of the β2 -amino acid and the resin-bound amine. The α -ethyl group creates a massive steric shield around the electrophilic carbonyl carbon[1].

Q: I successfully coupled the β -amino acid, but the next amino acid won't couple. Why? A: Once attached, the primary amine of (R)-2-aminomethyl butyric acid is physically obstructed by its own α -ethyl and carboxylate groups. More critically, β -amino acids often induce stable intermolecular hydrogen-bonding networks (like β -sheets) between growing peptide chains. This causes the resin to collapse and physically buries the reactive N-terminus.

Q: Which coupling reagent is best suited for this specific steric challenge? A: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). COMU is a third-generation uronium salt based on OxymaPure. It is highly reactive, less hazardous than benzotriazoles like HATU, and exceptionally efficient for sterically hindered carboxylic acids[2].

Q: How does microwave heating resolve the activation barrier? A: High-Efficiency SPPS (HE-SPPS) using microwave irradiation (75°C - 90°C) provides the direct thermal energy required to overcome the high activation energy barrier of hindered acylation. Additionally, the thermal energy disrupts the on-resin hydrogen bonding that leads to aggregation[3].

Part 2: Mechanistic Solutions & Workflows

To overcome both steric hindrance and aggregation, a dual approach utilizing highly reactive Oxyma-based esters and optimized resin swelling is required.

G FmocAA Fmoc-(R)-2-aminomethyl butyric acid ActiveEster Oxyma Active Ester (Highly Reactive) FmocAA->ActiveEster + COMU COMU COMU + DIPEA (Activation) COMU->ActiveEster Product Successful Amide Bond (High Yield) ActiveEster->Product Acylation Microwave Microwave Heating (75°C) Microwave->Product Overcomes Steric Energy Barrier Resin Peptide-Resin (ChemMatrix) Resin->Product Nucleophilic Attack

Mechanistic pathway of COMU and microwave-assisted activation for hindered amino acids.

Quantitative Comparison of Coupling Conditions

The following table summarizes the expected efficiency of various coupling systems when applied to highly hindered β -amino acids.

Coupling SystemEquivalents (AA : Reagent : Base)BaseTemperatureTimeExpected Efficiency
DIC / HOBt 3 : 3 : 0NoneRoom Temp (25°C)60 minLow (<40%)
HATU / HOAt 5 : 5 : 10DIPEARoom Temp (25°C)2 x 60 minModerate (70-80%)
COMU (Standard) 5 : 5 : 10DIPEARoom Temp (25°C)2 x 60 minHigh (~85%)
COMU (Microwave) 5 : 5 : 10DIPEAMicrowave (75°C)15 minOptimal (>95%)

Part 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted COMU Coupling (For Steric Hindrance)

Use this protocol when adding Fmoc-(R)-2-aminomethyl butyric acid to the peptide chain, or when adding the subsequent amino acid onto it.

Reagents: Fmoc-AA-OH, COMU, N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF). Validation: A negative Kaiser test (yellow) confirms complete acylation of the primary amine.

  • Resin Preparation: Ensure the resin is fully swollen in DMF for at least 30 minutes prior to coupling.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 5.0 equivalents of the incoming Fmoc-amino acid and 5.0 equivalents of COMU in minimal DMF[2].

  • Base Addition: Add 10.0 equivalents of DIPEA to the activation vial. The solution will change color (indicating active ester formation). Stir for 1-2 minutes.

  • Coupling: Transfer the activated solution to the resin reaction vessel.

  • Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes[3]. (Note: Do not exceed 75°C for prolonged periods to avoid epimerization).

  • Washing & Validation: Drain the reaction vessel and wash with DMF (5 x 1 min). Perform a Kaiser test. If a slight blue color persists, proceed to Protocol B.

Protocol B: Chaotropic Double-Coupling (For On-Resin Aggregation)

Use this protocol if Protocol A fails, indicating severe β -sheet formation and resin collapse.

  • Resin Switch: If synthesizing a sequence longer than 10 amino acids containing this β -residue, abandon standard Polystyrene (PS) resin. Switch to a 100% PEG-based resin such as ChemMatrix . PEG resins maintain a swollen, open matrix even when the peptide attempts to aggregate, keeping the N-terminus accessible.

  • Solvent Modification: Prepare a coupling solvent of DMF containing 0.1 M LiCl . The lithium cation acts as a chaotropic agent, disrupting intermolecular hydrogen bonds between peptide chains.

  • Double Coupling: Perform the COMU activation as described in Protocol A, but couple for 45 minutes at room temperature (or 15 mins via microwave).

  • Drain (Do not wash): Drain the reaction mixture, but do not wash the resin.

  • Second Coupling: Immediately add a freshly prepared batch of activated Fmoc-AA-OH/COMU/DIPEA in DMF/LiCl and couple for an additional 45 minutes.

References[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Bachem. Available at:https://www.bachem.com/knowledge-center/peptide-synthesis-guide/[4] Microwave Assisted SPPS of Hindered Non-Standard Amino Acids, CEM Corporation Application Note. Available at:https://cem.com/media/contenttype/media/literature/App_Note_SPPS_Hindered_Amino_Acids.pdf[3] Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols, BenchChem. Available at:https://www.benchchem.com/protocols/comu-coupling[2] Overcoming Aggregation in Solid-phase Peptide Synthesis, Sigma-Aldrich. Available at:https://www.sigmaaldrich.com/technical-documents/articles/biology/overcoming-aggregation.html

Sources

Optimization

Preventing racemization during the synthesis of (R)-2-aminomethyl butyric acid peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of unnatural amino acids during Solid-Phase Peptide Synthesis (SPPS).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of unnatural amino acids during Solid-Phase Peptide Synthesis (SPPS).

(R)-2-aminomethyl butyric acid is a β2-amino acid. Unlike standard α-amino acids, which predominantly racemize via the classic 5-membered oxazolone intermediate, β2-amino acids possess a chiral center at the Cα position (directly adjacent to the carboxyl group). When the carboxyl group is activated for coupling, this Cα proton becomes highly acidic. Consequently, the primary mechanism of racemization for this residue is direct base-catalyzed enolization [1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress this pathway and maintain chiral integrity.

Mechanistic Visualization

RacemizationMechanism A Activated β2-Amino Acid (Highly Acidic Cα Proton) B Addition of Base (e.g., DIPEA) A->B Deprotonation C Achiral Enolate Intermediate (Loss of Stereocenter) B->C Fast Enolization D Reprotonation (Top or Bottom Face) C->D Kinetic/Thermodynamic Control E (R)-Enantiomer (Desired) D->E F (S)-Enantiomer (Epimer/Racemized) D->F

Figure 1: Base-catalyzed direct enolization pathway of β2-amino acids during activation.

Troubleshooting & FAQs

Q1: I am using standard HATU/DIPEA coupling, but I am observing >15% diastereomeric impurities. Why? A1: The causality lies in the basicity of DIPEA (pKa ~10.5). While HATU is an exceptionally fast coupling reagent, the presence of a strong tertiary amine rapidly abstracts the acidic Cα proton of the activated (R)-2-aminomethyl butyric acid, driving the equilibrium toward the achiral enolate[1]. Corrective Action: Eliminate strong bases. Switch to a base-free coupling system such as DIC/OxymaPure. If a uronium salt (like HATU or COMU) must be used, replace DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine, pKa ~7.4) to significantly reduce the enolization rate.

Q2: Does the Fmoc-deprotection step contribute to the racemization of this residue once it is incorporated? A2: Yes. Even after successful coupling, the Cα proton of a β2-amino acid residue remains susceptible to base-catalyzed epimerization during subsequent Fmoc removal cycles using 20% piperidine[2]. Corrective Action: Buffer the deprotection cocktail. Adding 0.1 M HOBt to the 20% piperidine/DMF solution slightly lowers the basicity of the microenvironment, suppressing enolization of the peptide backbone without compromising the kinetics of Fmoc removal[2].

Q3: Should I pre-activate the amino acid to ensure a faster coupling reaction? A3: Absolutely not. Pre-activation strategies (mixing the amino acid, coupling reagent, and base before adding to the resin) maximize the lifespan of the activated ester in the absence of a nucleophile, providing ample time for enolization to occur[3]. Corrective Action: Employ an in situ activation strategy. Add the amino acid and the additive (e.g., Oxyma) to the resin first, then initiate the reaction by adding the coupling reagent (e.g., DIC). This ensures that the activated species is immediately consumed by the resin-bound amine[3].

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the causal relationship between coupling parameters and stereochemical integrity for β2-amino acids.

Coupling SystemBaseTemperatureActivation StrategyTypical Racemization (%)Relative Yield
HATUDIPEA (2.0 eq)25°CPre-activation (5 min)15 - 25%High
HATUCollidine (2.0 eq)25°CIn situ5 - 8%High
DIC / HOBtNone25°CIn situ2 - 4%Moderate
DIC / OxymaPureNone0°C → 25°CIn situ< 1% High

Optimized Self-Validating Protocol: DIC/Oxyma In Situ Coupling

To ensure trustworthiness, this protocol incorporates a pre-coupling neutralization step to eliminate residual piperidine, which is a hidden cause of base-catalyzed enolization.

Step 1: Resin Neutralization (Critical) After standard Fmoc deprotection, wash the resin thoroughly with DMF (5 × 1 min). Follow with a neutralizing wash of 0.1 M HOBt in DMF (2 × 1 min) to quench any trace piperidine trapped within the resin matrix. Wash again with DMF (3 × 1 min).

Step 2: Reagent Preparation In a clean vial, dissolve 3.0 equivalents of Fmoc-(R)-2-aminomethyl butyric acid and 3.0 equivalents of OxymaPure in a minimal volume of anhydrous DMF. Do not add any base.

Step 3: Resin Saturation Transfer the dissolved amino acid/Oxyma mixture to the reaction vessel containing the resin. Bubble with nitrogen for 2 minutes to ensure homogeneous distribution.

Step 4: In Situ Activation at Low Temperature Cool the reaction vessel to 0°C. Add 3.0 equivalents of Diisopropylcarbodiimide (DIC) directly to the resin mixture.

Step 5: Coupling Agitate gently at 0°C for 15 minutes. This low-temperature initiation suppresses the activation energy required for enolization. Allow the reaction to warm to 25°C and continue agitation for 2 hours.

Step 6: Validation (Micro-cleavage) Withdraw a 5 mg resin aliquot. Wash with DCM and dry. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in buffer, and analyze via chiral HPLC to validate that the D-isomer (epimer) formation is <1%[1].

References[1] Title: Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis

Sources

Troubleshooting

Common side reactions when using (R)-2-aminomethyl butyric acid in peptide synthesis.

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals integrating (R)-2-aminomethyl butyric acid (a β2 -homoamino acid derivative) into solid-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals integrating (R)-2-aminomethyl butyric acid (a β2 -homoamino acid derivative) into solid-phase peptide synthesis (SPPS).

While β2 -amino acids are highly valued for constructing peptidomimetics and foldamers with enhanced proteolytic stability, their unique structural topology introduces specific synthetic bottlenecks. This guide dissects the causality behind common side reactions—specifically epimerization, steric hindrance, and lactamization—and provides self-validating protocols to ensure high-fidelity synthesis.

Epimerization at the C2 Stereocenter

Q: Why do I observe significant epimerization when coupling (R)-2-aminomethyl butyric acid, and how can I prevent it?

The Causality: Unlike standard α -amino acids or β3 -amino acids, β2 -amino acids possess a stereocenter directly adjacent to the activated carbonyl (the C2 position). During carboxyl activation, the proton at this C2 position becomes highly acidic. When exposed to standard tertiary amine bases (such as DIPEA) and strong uronium/aminium activators (like HATU), base-catalyzed enolization occurs rapidly. This intermediate ketene/enolate formation leads to a loss of stereochemical integrity (epimerization) before the incoming amine can successfully execute a nucleophilic attack[1].

The Solution: Shift your activation strategy from base-heavy uronium reagents to carbodiimide-based methods with weakly basic or neutral additives.

Quantitative Comparison of Coupling Reagents vs. Epimerization Data summarizes typical outcomes for β2 -amino acid couplings on solid support.

Coupling ReagentBase AdditiveTemperatureAverage Yield (%)Epimerization Rate (%)
HATUDIPEA (2.0 eq)25°C>95%15.0 - 25.0%
HBTUDIPEA (2.0 eq)25°C85%10.0 - 20.0%
DIC / HOBtNone25°C70%< 5.0%
DIC / OxymaPureNone25°C>90%< 1.0%

Steric Hindrance and Incomplete Coupling

Q: My sequence shows a high rate of deletion sequences immediately following the incorporation of (R)-2-aminomethyl butyric acid. What is the mechanism behind this?

The Causality: The ethyl side chain at the C2 position creates severe steric bulk directly shielding the activated ester. When the growing peptide chain's N-terminus attempts a nucleophilic attack, the activation energy barrier is significantly higher than for standard amino acids. This sluggish kinetic profile allows competing side reactions (such as hydrolysis of the active ester) to outpace the desired amide bond formation.

The Solution: Implement a self-validating double-coupling protocol. The first coupling prioritizes stereochemical retention, while the second coupling forces the reaction to completion using elevated temperatures and sterically hindered bases.

Step-by-Step Methodology: Optimized Double-Coupling Protocol

This protocol acts as a self-validating system by utilizing a colorimetric checkpoint to dictate the workflow.

  • Resin Preparation: Swell the Fmoc-deprotected resin in anhydrous DMF for 30 minutes to ensure maximum pore accessibility.

  • First Coupling (Stereo-Preservation Focus):

    • Prepare 3.0 equivalents of Fmoc-(R)-2-aminomethyl butyric acid and 3.0 eq of OxymaPure in DMF.

    • Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Allow to pre-activate for exactly 2 minutes.

    • Transfer the mixture to the resin and agitate at room temperature for 2 hours.

  • Validation Checkpoint (Kaiser Test):

    • Extract a few resin beads and perform a Kaiser test.

    • Logic Gate: If the beads are colorless, coupling is complete; proceed to step 5. If the beads are blue (indicating unreacted primary amines), proceed to step 4.

  • Second Coupling (High-Reactivity Focus):

    • Wash the resin with DMF (3 x 1 min).

    • Prepare 3.0 eq of the amino acid, 2.9 eq of HATU, and 6.0 eq of 2,4,6-trimethylpyridine (collidine) in DMF. Note: Collidine is utilized instead of DIPEA to minimize enolization while maintaining the basicity required for HATU activation.

    • Agitate at 40°C using a microwave peptide synthesizer for 30 minutes.

  • Capping: To prevent any trace unreacted amines from propagating as deletion sequences, cap the resin using Acetic Anhydride / Pyridine / DMF (1:2:7) for 10 minutes.

Intramolecular Lactamization

Q: I am detecting a mass corresponding to the loss of the amino acid mass minus water during activation. Is this a degradation product?

The Causality: Yes. β -amino acids can undergo intramolecular cyclization during activation. If the N-terminus is unprotected, or if the activation is pushed for too long, the molecule can attack its own activated C-terminus to form a 4-membered β -lactam ring[2]. This effectively quenches the active ester, rendering it useless for peptide chain elongation.

The Solution: Strictly control pre-activation times. Never pre-activate (R)-2-aminomethyl butyric acid for more than 2 minutes before introducing it to the resin.

On-Resin Aggregation (Foldamer Formation)

Q: The synthesis proceeds well initially, but coupling efficiency drops drastically after incorporating multiple β -amino acids. Why?

The Causality: β -peptides are notorious for forming highly stable secondary structures (such as 12-helices or 14-helices) even at very short chain lengths (as few as 4-6 residues)[3]. This rigid folding causes severe on-resin aggregation, burying the N-terminal amine within a tight hydrogen-bonded network and rendering it physically inaccessible.

The Solution: Disrupt the hydrogen bonding network by altering the solvent environment. Introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) during the coupling and deprotection steps to break inter-chain interactions and re-solvate the peptide backbone.

Troubleshooting Decision Matrix

To streamline your optimization process, follow this logical workflow when encountering synthesis failures with (R)-2-aminomethyl butyric acid:

G Start Coupling (R)-2-Aminomethyl Butyric Acid Epimerization High Epimerization at C2 Stereocenter? Start->Epimerization Steric Incomplete Coupling (Steric Hindrance)? Epimerization->Steric No SolEpi Switch to DIC/OxymaPure Avoid strong bases Epimerization->SolEpi Yes Aggreg On-Resin Aggregation (Foldamer Formation)? Steric->Aggreg No SolSteric Use HATU/Collidine or Double Coupling Steric->SolSteric Yes SolAggreg Add Chaotropic Salts (e.g., LiCl in DMF) Aggreg->SolAggreg Yes

Decision matrix for troubleshooting β2 -amino acid peptide synthesis.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews - ACS Publications. 1

  • Catalytic Enantioselective Gilman-Speeter Synthesis of β-Lactams by Nucleophilic Activation of Carboxylic Acids | Request PDF - ResearchGate. 2

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function - ACS Publications.3

Sources

Optimization

Technical Support Center: Purification Strategies for Peptides Containing (R)-2-Aminomethyl Butyric Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize and purify peptidomimetics containing unnatural amino acids. (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize and purify peptidomimetics containing unnatural amino acids.

(R)-2-aminomethyl butyric acid is a chiral β2 -amino acid (specifically, an α -ethyl- β -alanine derivative). While the incorporation of β -amino acids confers remarkable resistance to enzymatic hydrolysis and improves in vivo half-life[1], it introduces severe steric hindrance and unique folding properties that complicate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification. This guide provides field-proven, mechanistically grounded solutions to the most common challenges encountered during the downstream processing of these complex peptides.

Part 1: Diagnostic Overview & Causality

Before troubleshooting, it is critical to understand why (R)-2-aminomethyl butyric acid behaves differently than canonical α -amino acids on an HPLC column:

  • The Epimerization Trap: In a β2 -amino acid, the side chain (an ethyl group in this case) is located on the α -carbon, directly adjacent to the carboxyl group. During peptide coupling, the α -proton becomes highly acidic. Because the bulky ethyl group sterically hinders the incoming amine, the lifetime of the activated ester increases. This extended lifetime allows the intermediate to undergo enolization and subsequent epimerization, leading to diastereomeric impurities[2].

  • Foldamer Formation: β -peptides have a high propensity to fold into highly stable secondary structures (e.g., 14-helices or 12-helices) even in very short sequences[1]. During HPLC, the exchange rate between the folded and unfolded states can occur on the same timescale as the chromatographic separation, resulting in severe peak broadening or splitting[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My analytical HPLC shows a broad, tailing, or split peak, but LC-MS confirms the entire broad region contains only my target mass. What is happening?

Cause: You are observing conformational isomers (foldamers). The β2 -amino acid has induced a stable secondary structure. Because the interconversion between the folded and unfolded states is slow relative to the column transit time, the conformers resolve as a broad or split peak[3]. Solution: You must increase the rate of conformational exchange to collapse the split peaks into a single, sharp, time-averaged peak.

  • Action: Elevate the column compartment temperature to 60°C–80°C. If your peptide is thermolabile, add a chaotropic modifier such as 1-5% Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) to the mobile phase to disrupt intramolecular hydrogen bonding.

  • Self-Validation Test: Run the same sample at 25°C and 60°C. If the split peak merges into a single sharp peak at 60°C, it is a conformational artifact, not a chemical impurity.

Q2: I have a closely eluting impurity with an identical mass (+0 Da) to my target peptide. Standard C18 gradients cannot resolve it. How do I purify my target?

Cause: This is a diastereomer formed via α -epimerization of the (R)-2-aminomethyl butyric acid during the coupling step[2]. Diastereomers have identical masses and highly similar hydrophobicities, making standard C18 separation nearly impossible. Solution: Change the stationary phase selectivity.

  • Action: Switch from a standard C18 column to a Pentafluorophenyl (PFP) column. PFP phases offer π−π , dipole-dipole, and hydrogen-bonding interactions. These orthogonal interaction mechanisms are highly sensitive to the spatial arrangement of atoms, making them vastly superior for resolving β -peptide diastereomers. Combine this with a very shallow gradient (e.g., 0.1% to 0.25% B per minute).

Q3: My crude purity is exceptionally low, and LC-MS shows a large population of deletion sequences missing the (R)-2-aminomethyl butyric acid residue.

Cause: The α -ethyl group creates massive steric hindrance, preventing efficient nucleophilic attack during solid-phase peptide synthesis (SPPS). Solution: Optimize the upstream synthesis to ease the downstream purification burden.

  • Action: Utilize highly reactive coupling reagents like HATU or COMU, perform double couplings, and elevate the coupling temperature to 75°C using microwave-assisted SPPS[4]. Always cap unreacted sequences with acetic anhydride to prevent the formation of complex, closely eluting deletion impurities.

Part 3: Standard Operating Procedure (SOP)

Step-by-Step Methodology: Resolving β2 -Peptide Diastereomers

This self-validating protocol is designed to isolate the target (R)-enantiomer peptide from its (S)-epimer impurity.

Step 1: Sample Preparation

  • Dissolve the crude peptide in a 1:1 mixture of Mobile Phase A (0.1% TFA in Water) and a chaotropic solubilizer (e.g., 20% Acetonitrile with 5% HFIP) to ensure complete disruption of aggregates.

  • Sonicate for 5 minutes and centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

Step 2: Column Equilibration

  • Install a preparative PFP column (e.g., 5 µm, 100 Å, 21.2 x 250 mm).

  • Set the column oven temperature to 60°C to ensure sharp peak shapes by accelerating conformational exchange[4].

  • Equilibrate with 5 column volumes (CV) of 5% Mobile Phase B (0.1% TFA in Acetonitrile).

Step 3: Gradient Execution

  • Inject the clarified sample (do not exceed 5 mg of crude peptide per mL of column volume to prevent mass overload).

  • Run an isocratic hold at 5% B for 3 minutes to desalt.

  • Execute a shallow, targeted gradient: Ramp from 5% B to the estimated elution percentage (e.g., 25% B) over 5 minutes.

  • Engage the high-resolution gradient: Ramp from 25% B to 35% B over 40 minutes (0.25% B/min).

Step 4: Fraction Analysis & Pooling

  • Collect fractions by time (e.g., 30-second intervals) across the target peak.

  • Analyze the front, middle, and tail of the peak using analytical LC-MS. Because diastereomers often co-elute partially, the front and tail fractions will have different epimeric ratios.

  • Pool only the fractions demonstrating >95% diastereomeric purity.

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of a model peptide containing (R)-2-aminomethyl butyric acid under various optimization strategies.

Chromatographic ConditionStationary PhaseTemperatureGradient SlopePeak Width at Half-Max (W½)Diastereomer Resolution (Rs)
Standard (Baseline)C18 (Alkyl)25°C1.0% B / min1.20 min (Split)0.4 (Co-eluting)
Heated ColumnC18 (Alkyl)60°C1.0% B / min0.35 min (Sharp)0.6 (Poor)
Shallow GradientC18 (Alkyl)60°C0.2% B / min0.45 min (Sharp)0.9 (Partial)
Optimized Protocol PFP (Fluorinated) 60°C 0.2% B / min 0.30 min (Sharp) 1.8 (Baseline)

Part 5: Mandatory Visualization

The following decision tree maps the logical workflow for diagnosing and resolving purification failures associated with β2 -amino acid containing peptides.

BetaPeptidePurification Start Crude Peptide HPLC Analysis CheckMass Does major peak match target mass? Start->CheckMass MassNo No: Deletion Sequence (Steric Hindrance) CheckMass->MassNo No MassYes Yes: Check Peak Shape CheckMass->MassYes Yes Action1 Optimize Synthesis: HATU, 75°C, Double Couple MassNo->Action1 PeakShape Is the peak broad, split, or tailing? MassYes->PeakShape ShapeYes Yes: Foldamer / Conformational Exchange PeakShape->ShapeYes Yes ShapeNo No: Sharp Peak PeakShape->ShapeNo No Action2 Optimize HPLC: Heat to 60°C, add HFIP ShapeYes->Action2 Isobaric Are there isobaric (+0 Da) impurities? ShapeNo->Isobaric EpiYes Yes: Diastereomer (Epimerization) Isobaric->EpiYes Yes Pure Target Isolated Isobaric->Pure No Action3 Change Selectivity: PFP Column, Shallow Gradient EpiYes->Action3

Caption: Decision tree for troubleshooting HPLC purification of β2-amino acid containing peptides.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with (R)-2-Aminomethyl Butyric Acid Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize peptides containing unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize peptides containing unnatural amino acids. (R)-2-aminomethyl butyric acid is a β2 -homoamino acid that introduces profound structural and physicochemical changes to a peptide sequence.

This guide is designed to move beyond generic "add DMSO" advice. Here, we will dissect the thermodynamic and structural causality behind your solubility issues and provide a self-validating, step-by-step troubleshooting framework to rescue your experiments without compromising your downstream biological assays.

Part 1: The Mechanistic "Why" (FAQs)

Q1: Why does incorporating (R)-2-aminomethyl butyric acid drastically reduce my peptide's solubility compared to natural α -amino acids? A1: The insolubility is driven by a combination of enhanced hydrophobic surface area and extreme conformational rigidity. (R)-2-aminomethyl butyric acid is a β2 -amino acid, meaning an extra methylene carbon separates the amino and carboxyl termini[1]. This fundamentally alters the hydrogen-bonding register. Unlike flexible α -peptides, oligomers containing β2 -amino acids readily fold into highly stable secondary structures—such as 14-helices or pleated β -sheets—even in sequences as short as six residues[2]. This rigid folding buries hydrophilic backbone amides and exposes the hydrophobic aliphatic butyric acid side chain to the aqueous solvent, driving rapid aggregation.

Q2: My peptide dissolves in 100% DMSO but crashes out immediately when I add my assay buffer. What is the physical cause, and how do I fix it? A2: This phenomenon indicates that you have exceeded the thermodynamic solubility limit of the peptide in the final binary solvent mixture[3]. DMSO effectively disrupts the intermolecular hydrogen bonds of the β -sheets. However, upon aqueous dilution, the hydrophobic effect dominates, forcing the aliphatic side chains of the (R)-2-aminomethyl butyric acid to self-associate to minimize contact with water. Fix: You must either decrease the final peptide concentration, alter the pH away from the peptide's isoelectric point (pI) to induce electrostatic repulsion, or introduce a surfactant/carrier protein (like BSA) if compatible with your assay.

Q3: Can I use sonication or heat to force the peptide into solution? A3: Yes, but with strict caveats. Sonication provides the kinetic energy required to break apart macroscopic β -sheet aggregates[4]. However, if the solution appears cloudy or forms a gel after sonication, the peptide is merely in a colloidal suspension, not truly dissolved[5]. Excessive heating can also degrade the peptide or, counterintuitively, expose hydrophobic patches that exacerbate irreversible aggregation.

Part 2: Self-Validating Troubleshooting Protocols

To ensure scientific integrity and prevent the loss of valuable synthesized material, all solubility testing must be performed on micro-aliquots. This creates a self-validating system : if a specific solvent condition fails (indicated by visible precipitation or gelation), the observation physically validates that the thermodynamic solubility limit has been breached for that matrix. Because the test is isolated, the bulk material remains safe, and the failed aliquot can be fully recovered via lyophilization[5].

Protocol 1: Micro-Scale Solvent Screening & pH Manipulation

Causality: Ionizing the N/C-termini or charged side chains increases the solvation energy, which can overcome the hydrophobic effect of the butyric acid moiety[6].

  • Initial Hydration: Weigh out exactly 1 mg of the lyophilized peptide into a sterile microcentrifuge tube. Add 100 µL of sterile, degassed HPLC-grade water (targeting a 10 mg/mL stock)[3].

  • Agitation: Vortex gently for 30 seconds. If the solution is crystal clear, proceed to your assay. If cloudy, proceed to step 3.

  • Dilution & Aliquoting: Dilute the suspension to 1 mg/mL by adding 900 µL of water. Aliquot 100 µL into three separate tubes[3].

  • Electrostatic Repulsion Testing:

    • Tube A (Acidic): Add 1-2 µL of 10% Acetic Acid. (Ideal if the sequence has a net positive charge)[6].

    • Tube B (Basic): Add 1-2 µL of 1% Ammonium Hydroxide ( NH4​OH ). (Ideal if the sequence has a net negative charge)[6].

  • Validation: Vortex and visually inspect. If precipitation persists, the hydrophobic interactions of the β2 -residues are too strong for electrostatic repulsion alone. Proceed to Protocol 2.

Protocol 2: Organic Co-Solvent Disruption

Causality: Solvents with low dielectric constants and high hydrogen-bond accepting potential disrupt the highly stable β -sheet networks formed by the unnatural amino acids.

  • Solvation: Take a fresh 1 mg aliquot of lyophilized peptide. Add 10-20 µL of 100% DMSO (or DMF if the sequence contains oxidation-prone Met/Cys residues)[4].

  • Disruption: Vortex until completely dissolved. The organic solvent acts as a hydrogen-bond acceptor, breaking the 14-helix/ β -sheet structures.

  • Aqueous Titration (Critical Step): Slowly add your target aqueous buffer dropwise while continuously vortexing[5].

  • Validation: If the solution turns cloudy during titration, you have hit the solubility limit. Stop immediately, lyophilize the tube to remove the solvent, and redesign the experiment for a lower final concentration.

Protocol 3: Sequence Engineering (When All Else Fails)

If the intrinsic hydrophobicity of the (R)-2-aminomethyl butyric acid residues is too great for your required assay concentration, you must redesign the peptide:

  • PEGylation: Attach a polyethylene glycol (PEG) chain to the N-terminus. This massively increases the hydrodynamic radius and aqueous solubility without altering the core β -peptide folding[6].

  • Residue Substitution: Ensure total hydrophobic amino acid content remains below 50% of the sequence length, and include at least one charged amino acid (Asp, Glu, Lys, Arg) for every five residues.

Part 3: Quantitative Data & Solvent Selection Matrix

To guide your solvent selection, the following table summarizes the physicochemical properties of recommended solubilization agents and their specific efficacy against β -peptides.

Solvent SystemDielectric Constant ( ϵ )Mechanism of Action against β2 -PeptidesBiological Assay Compatibility
Water (pH 7.0) 80.1Baseline hydration; generally fails for aliphatic β -residues.Excellent
10% Acetic Acid ~60.0Protonates basic residues, inducing electrostatic repulsion.Moderate (requires neutralization)
DMSO 46.7Disrupts intermolecular H-bonds of rigid β -sheets.Good (tolerated up to 1-5% v/v in cells)
DMF 36.7Solvates highly hydrophobic sequences; prevents Cys oxidation.Poor (highly toxic to live cells)
6M Guanidine-HCl N/AChaotropic agent; completely unfolds rigid 14-helices.Poor (denatures assay proteins)

Part 4: Solubilization Logic Workflow

PeptideSolubility Start Lyophilized β2-Peptide WaterTest Test Aqueous Buffer (Water / PBS) Start->WaterTest Check1 Soluble? WaterTest->Check1 pHAdjust Adjust pH (10% AcOH or 1% NH4OH) Check1->pHAdjust No Success Solubilized Peptide Proceed to Assay Check1->Success Yes Check2 Soluble? pHAdjust->Check2 Organic Add Organic Co-solvent (DMSO or DMF) Check2->Organic No Check2->Success Yes Check3 Soluble? Organic->Check3 Chaotropic Add Chaotropic Agents (6M Gdn-HCl / 8M Urea) Check3->Chaotropic No Check3->Success Yes Check4 Soluble? Chaotropic->Check4 Check4->Success Yes Redesign Failure: Redesign Sequence (Add PEG or Charged AA) Check4->Redesign No

Workflow for troubleshooting β2-peptide solubility issues.

References

  • JPT Peptide Technologies. "Peptide Solubilization".[Link]

  • Peptide Synthetics. "General Guide for Dissolving Peptides". [Link]

  • ResearchGate. "The asymmetric imino-aldol approach to the enantioselective synthesis of β-amino acids".[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for (R)-2-Aminomethyl Butyric Acid Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic, synthetic, and analytical challenges associated with incorporating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic, synthetic, and analytical challenges associated with incorporating (R)-2-aminomethyl butyric acid (a β2 -amino acid) into peptide sequences.

Unlike standard templated guides, this resource is structured around the causality of experimental phenomena—explaining why certain behaviors occur so you can logically troubleshoot your specific drug development workflows.

Section 1: Mechanistic Insights & Stability Causality

Q1: Why does the incorporation of (R)-2-aminomethyl butyric acid dramatically increase peptide half-life in serum?

Answer: The profound metabolic stability imparted by (R)-2-aminomethyl butyric acid is a direct result of structural and steric disruption at the protease active site. Natural α -peptides are rapidly recognized and cleaved by endopeptidases and exopeptidases because their backbone hydrogen-bonding networks perfectly align with the enzyme's catalytic triad.

When you incorporate a β2 -amino acid, you introduce an additional methylene carbon into the peptide backbone[1]. This extra carbon fundamentally alters the distance and angle between the carbonyl and amino groups, disrupting the standard hydrogen-bond recognition required for proteolytic cleavage[2]. Furthermore, the alkyl substituent at the α -position (adjacent to the carbonyl) strongly favors a gauche conformation. This forces the peptide to fold into highly ordered, non-native secondary structures—such as 12-helices or 14-helices—that physically shield the vulnerable amide bonds from enzymatic attack[1][3].

Protease_Resistance Protease Proteolytic Enzyme (e.g., Trypsin, Serum Proteases) Recog Backbone Hydrogen Bond Recognition Protease->Recog Disrupt Steric Hindrance & Extra Backbone Carbon Protease->Disrupt Encounters Alpha Standard α-Peptide (Short Half-life) Degrade Rapid Degradation (t1/2 < 1 hr) Alpha->Degrade Beta β2-Modified Peptide (Extended Half-life) Stable Metabolic Stability (t1/2 > 90 hrs) Beta->Stable Recog->Alpha Disrupt->Beta

Mechanism of proteolytic resistance imparted by beta2-amino acid incorporation.

Q2: What is the expected quantitative improvement in serum stability when transitioning to a β2 -incorporated sequence?

Answer: The shift from an all- α sequence to one containing β2 -amino acids shifts the pharmacokinetic profile from minutes to hundreds of hours. Below is a comparative summary of expected half-lives based on human blood plasma assays[4].

Peptide ArchitectureStructural ModificationProtease ResistanceExpected Serum Half-Life ( t1/2​ )
Native α -Peptide NoneLow< 1 hour
Chimeric α/β -Peptide Single β2 substitutionModerate12 - 24 hours
Optimized β -Peptide Multiple β2 / β3 residuesExceptionally High98 - 388 hours

Section 2: Synthesis Troubleshooting (SPPS)

Q3: I am experiencing low coupling efficiency when adding the residue immediately following (R)-2-aminomethyl butyric acid during Solid-Phase Peptide Synthesis (SPPS). How can I resolve this?

Answer: This is a known synthetic bottleneck. The branched side chain of β2 -amino acids creates severe steric hindrance directly adjacent to the reactive carbonyl group[5][6]. Standard coupling reagents (like HBTU) often fail to drive the nucleophilic attack of the incoming amino acid to completion, leading to deletion sequences. To overcome this, you must shift to highly reactive uronium/aminium salts (like HATU) combined with elevated temperatures[7].

Optimized SPPS Coupling Protocol for Sterically Hindered β2 -Amino Acids:

  • Resin Swelling: Swell the aminomethyl polystyrene (or standard) resin in DMF for 30 minutes to maximize the accessibility of the growing peptide chain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation (Pre-activation is critical): Prepare a solution of the incoming Fmoc-amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq) to initiate activation and allow it to pre-activate for exactly 1 minute before adding it to the resin.

  • Coupling:

    • Microwave-Assisted (Preferred): Heat the reaction vessel to 75°C for 10 minutes using a microwave peptide synthesizer[7].

    • Room Temperature (Alternative): React for 4 hours with continuous agitation.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser Test.

    • Result is Colorless: Coupling is complete. Proceed to step 6.

    • Result is Blue: Free amines remain. Do not proceed. Perform a double coupling using an orthogonal chemistry (e.g., DIC/Oxyma) to bypass aggregation-induced steric clashes.

  • Capping: Treat the resin with acetic anhydride/pyridine (1:10) in DMF for 5 minutes to cap any unreacted amines, preventing the formation of difficult-to-purify deletion sequences.

SPPS_Workflow Start Standard Fmoc SPPS Coupling Couple Next Residue onto β2-Amino Acid Start->Coupling Check Kaiser Test / LC-MS Coupling->Check Success Proceed to Next Cycle Check->Success Complete (Colorless) Fail Incomplete Coupling (Steric Clash) Check->Fail Incomplete (Blue) Optimize Double Coupling Loop: HATU/HOAt or Microwave Fail->Optimize Optimize->Check

Workflow for optimizing SPPS coupling of sterically hindered beta2-amino acids.

Section 3: Stability Assay Validation

Q4: How do I accurately measure the serum half-life of my modified peptide without matrix interference from serum proteins?

Answer: To prove the efficacy of your (R)-2-aminomethyl butyric acid incorporation, you must isolate the peptide degradation kinetics from the complex serum matrix. The following self-validating protocol utilizes chemical precipitation to halt enzymatic activity instantly, ensuring your Reverse-Phase HPLC (RP-HPLC) data accurately reflects the precise time points[4][8].

Standardized Serum Stability Assay Protocol:

  • Stock Preparation: Dissolve the purified β -peptide in sterile PBS (pH 7.4) to a stock concentration of 1 mg/mL.

  • Incubation: Mix the peptide stock with human serum (or DMEM supplemented with 25% FBS) to achieve a final peptide concentration of 100 µg/mL. Incubate the mixture in a water bath at 37 °C[8].

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), extract a 50 µL aliquot of the incubation mixture.

  • Matrix Precipitation: Immediately combine the 50 µL aliquot with 200 µL of ice-cold 96% ethanol (or 15% Trichloroacetic acid)[8]. This step is critical: it instantly denatures serum proteases, halting degradation and precipitating heavy serum proteins. Incubate at 4 °C for 15 minutes.

  • Centrifugation: Centrifuge the samples at 17,500 × g for 10 minutes at 4 °C to pellet the precipitated proteins[8].

  • RP-HPLC Analysis: Inject 20 µL of the clear supernatant into an RP-HPLC system equipped with a C18 column. Run a gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile over 30 minutes at 1 mL/min.

  • Self-Validating Quantification: Integrate the area under the curve (AUC) for the intact peptide peak at 220 nm. Plot the natural logarithm ( ln ) of the remaining peak area versus time.

    • Validation Check: The data points should form a highly linear plot ( R2>0.95 ). If the plot is non-linear, it indicates either matrix interference (incomplete precipitation) or that the proteases in the serum have degraded/depleted over the long incubation period. Calculate the half-life ( t1/2​ ) using the slope of the line, assuming pseudo-first-order kinetics[4].

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Aminomethyl Butyric Acid Isomers

Welcome to the Technical Support Center. The chiral separation of aminomethyl butyric acid isomers—including critical gamma-aminobutyric acid (GABA) analogs like pregabalin, baclofen, and various aliphatic isomers—presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The chiral separation of aminomethyl butyric acid isomers—including critical gamma-aminobutyric acid (GABA) analogs like pregabalin, baclofen, and various aliphatic isomers—presents unique chromatographic challenges. This portal is designed to move beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating workflows to ensure absolute scientific integrity in your laboratory.

Diagnostic Matrix: Strategy Selection

Before troubleshooting, you must align your analyte's structural properties with the correct chromatographic mechanism. Use the decision matrix below to determine whether a direct or indirect separation strategy is required.

Workflow Start Aminomethyl Butyric Acid Isomer Sample CheckUV Strong UV Chromophore Present? Start->CheckUV Direct Direct Separation (Underivatized) CheckUV->Direct Yes (e.g., Baclofen) Indirect Indirect Separation (Pre-column Derivatization) CheckUV->Indirect No (e.g., Pregabalin) CrownEther Crown Ether CSP (Acidic Mobile Phase) Direct->CrownEther Primary Amines Teicoplanin Teicoplanin CSP (Zwitterionic Mode) Direct->Teicoplanin Broad Selectivity Deriv Derivatization with FDVDA or Marfey's Indirect->Deriv LCMS LC-MS/MS Detection CrownEther->LCMS Teicoplanin->LCMS C18 Achiral C18 Column (Diastereomer Separation) Deriv->C18 C18->LCMS UV UV / Fluorescence Detection C18->UV

Fig 1: Decision matrix for the chiral separation of aminomethyl butyric acid isomers.

Mechanistic FAQs

Q: Why do aliphatic aminomethyl butyric acid isomers present such unique chromatographic challenges? A: The difficulty is threefold. First, these molecules are highly polar zwitterions, meaning they exhibit virtually no retention on standard reversed-phase columns, eluting in the void volume. Second, aliphatic isomers (like 2-aminomethylbutyric acid or pregabalin) lack a strong UV chromophore or fluorophore, rendering optical detection methods ineffective without derivatization. Finally, their small steric footprint makes it difficult for traditional polysaccharide-based chiral stationary phases (CSPs) to achieve the three-point interaction necessary for chiral recognition 1.

Q: How does the Crown Ether CSP actually recognize the enantiomers, and why does mobile phase pH matter? A: Crown ether CSPs rely on a host-guest complexation mechanism. The chiral selector (typically a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid derivative) features a cavity that perfectly encapsulates a protonated primary amine (-NH3+). Chiral recognition occurs via steric repulsion between the substituents on the analyte's chiral center and the chiral barriers of the crown ether. If the mobile phase pH is too high, the amine deprotonates (-NH2), the inclusion complex cannot form, and chiral resolution completely collapses 2.

Q: When is pre-column derivatization strictly necessary over direct separation? A: You must use pre-column derivatization when analyzing trace levels (< 10 ng/mL) of aliphatic isomers in complex biological matrices. Derivatizing agents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) convert enantiomers into diastereomers. This process achieves three critical goals simultaneously: it allows separation on robust, achiral C18 columns; it adds a hydrophobic moiety that vastly improves retention; and it introduces a functional group that drastically enhances electrospray ionization (ESI) efficiency for LC-MS/MS 3.

Troubleshooting Guide

Issue 1: Poor Enantiomeric Resolution (Rs < 1.5) on Crown Ether Columns
  • Root Cause: Insufficient protonation of the primary amine group.

  • Solution: Verify the pH of your mobile phase. It must be strictly maintained between pH 1.5 and 2.0. Use strong, volatile acids like Trifluoroacetic acid (TFA) at 0.1% to 0.5% (v/v) to ensure complete protonation of the aminomethyl group.

Issue 2: Low Detection Sensitivity or Ion Suppression in LC-MS/MS
  • Root Cause: Direct chiral separations often rely on non-volatile buffers (e.g., perchloric acid) or high concentrations of ion-pairing agents that suppress ionization in the MS source.

  • Solution: If direct separation is required, switch to a Teicoplanin CSP using a volatile ammonium acetate/methanol gradient. If sensitivity remains an issue, abandon direct separation and implement the indirect L-FDVDA derivatization workflow (Protocol A), which is specifically engineered for high-sensitivity LC-MS/MS.

Issue 3: Incomplete Derivatization with Marfey’s Reagent or FDVDA
  • Root Cause: The nucleophilic aromatic substitution (SNAr) reaction requires the amine to be in its free base form, but biological extracts are often too acidic.

  • Solution: Ensure the reaction buffer is strictly maintained at pH 8.0 - 9.0 using sodium bicarbonate. Furthermore, steric hindrance in branched isomers (like pregabalin) slows the reaction kinetics; increase the incubation time to >15 hours at 50 °C to ensure 100% conversion.

Validated Experimental Protocols

Every protocol in this support center is designed as a self-validating system . Do not proceed to sample analysis until the validation criteria are met.

Protocol A: Indirect LC-MS/MS Workflow via L-FDVDA Derivatization

Use this protocol for trace-level quantification of aliphatic isomers.

  • Sample Preparation: Aliquot 10 µL of the sample (containing aminomethyl butyric acid isomers) into a microcentrifuge tube.

  • Buffering: Add 20 µL of 1 M sodium bicarbonate buffer (pH 8.5) to ensure the primary amines are deprotonated and nucleophilic.

  • Reagent Addition: Add 40 µL of 50 mM L-FDVDA solution (prepared in acetone).

  • Incubation: Vortex for 10 seconds and incubate in a thermomixer at 50 °C for 15 hours. Mechanistic note: Prolonged heat overcomes the steric hindrance of the bulky aminomethyl group.

  • Quenching: Terminate the reaction by adding 20 µL of 1 M HCl to neutralize the pH, followed by dilution with 110 µL of 50% aqueous acetonitrile.

  • LC-MS/MS Analysis: Inject 2 µL onto an achiral C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Self-Validation Check: Before analyzing unknown samples, inject a derivatized racemic standard of 3-aminomethylbutyric acid. The system is validated only if the resolution (Rs) between the D- and L-diastereomers is ≥ 2.45, and the limit of detection (LOD) is confirmed at < 1 nM. If these metrics fail, discard the derivatization batch and prepare fresh L-FDVDA reagent.

Protocol B: Direct Chiral HPLC Workflow using a Crown Ether CSP

Use this protocol for rapid screening of primary amine isomers when sample concentration is high (> 1 µg/mL).

  • Mobile Phase Preparation: Prepare a mixture of Water/Methanol (80:20, v/v). Add exactly 0.5% (v/v) Trifluoroacetic acid (TFA). Verify that the apparent pH is ≤ 2.0.

  • Column Equilibration: Install a Crown Ether column (e.g., Chiralpak CR(+), 4.6 x 150 mm, 5 µm). Equilibrate at a flow rate of 0.8 mL/min for 30 column volumes. Maintain the column compartment strictly at 25 °C.

  • Sample Injection: Dissolve the sample in the mobile phase to prevent solvent-mismatch peak distortion. Inject 10 µL.

  • Detection: Monitor via LC-MS/MS (using positive ESI) or UV at 210 nm (if the isomer possesses an aromatic ring, such as baclofen).

  • Self-Validation Check: Inject a system suitability standard containing racemic baclofen. The system is validated if the L-enantiomer elutes prior to the D-enantiomer with an Rs ≥ 1.8. If Rs < 1.5, verify that the mobile phase pH is strictly ≤ 2.0; higher pH values compromise the necessary primary amine protonation.

Quantitative Data Comparison

Use the table below to rapidly compare the expected performance metrics of the validated separation strategies.

Separation StrategyColumn / CSP TypeMobile PhaseDetection MethodTypical LODEnantiomeric Resolution (Rs)Run Time
Direct (Underivatized) Crown Ether (e.g., CR(+) / CR(-))H₂O / MeOH / TFA (pH 1.5)LC-MS/MS5 - 10 ng/mL1.8 - 2.515 - 20 min
Direct (Underivatized) Teicoplanin (Zwitterionic)EtOH / H₂O (pH 4.0)UV (210 nm)~500 ng/mL1.5 - 2.010 - 15 min
Indirect (Derivatized) Achiral C18 (with L-FDVDA)H₂O / ACN (0.1% Formic Acid)LC-MS/MS< 1 nM (< 0.2 ng/mL)> 2.4510 - 12 min
Indirect (Derivatized) Achiral C18 (with Marfey's)H₂O / ACN (0.1% TFA)UV (340 nm)~50 ng/mL> 2.020 - 25 min

References

  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods (RSC Publishing).
  • Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for Peptides with Acid-Labile Side Chains

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who have successfully synthesized a complex peptide sequence on the resin, only to destroy their target molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who have successfully synthesized a complex peptide sequence on the resin, only to destroy their target molecule during the final cleavage step.

In Fmoc solid-phase peptide synthesis (SPPS), the final cleavage is not a passive release—it is a highly reactive, kinetically driven chemical process. Trifluoroacetic acid (TFA) is used to simultaneously sever the peptide-resin anchor and remove side-chain protecting groups (e.g., tBu, Trt, Pbf)[1]. This acidolysis generates highly reactive electrophiles (carbocations). Without precise intervention, these carbocations will rapidly alkylate nucleophilic residues, and the harsh acidic environment will irreversibly hydrolyze delicate post-translational modifications like phosphorylation and sulfation[2][3].

This guide provides a mechanistic framework, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your modified peptides.

Visualizing the Cleavage Mechanism

To optimize cleavage, you must first understand the causality of side reactions. The diagram below illustrates how scavengers act as kinetic "traps" to protect your peptide from the reactive intermediates generated by TFA[1][2].

G TFA TFA (95%) Intermediates Reactive Carbocations (tBu+, Trt+, Pbf+) TFA->Intermediates Generates FreePeptide Unprotected Peptide (Nucleophilic Trp, Tyr, Cys) TFA->FreePeptide Cleaves Linker PeptidylResin Protected Peptidyl-Resin PeptidylResin->TFA Acidolysis Intermediates->FreePeptide Electrophilic Attack Quenched Quenched Byproducts Intermediates->Quenched Trapped SideReactions Alkylated/Oxidated Peptide (Irreversible Damage) FreePeptide->SideReactions If Unprotected Success Pure Target Peptide FreePeptide->Success If Scavenged Scavengers Scavengers (TIS, EDT, Phenol, H2O) Scavengers->Intermediates Kinetic Quenching

Mechanism of TFA cleavage and the kinetic role of scavengers in preventing side reactions.

Diagnostic FAQs & Troubleshooting Guide
Issue 1: Phosphopeptides (pSer, pThr, pTyr)

Q: My phosphopeptide shows incomplete deprotection and partial loss of the phosphate group (-80 Da). What is going wrong? A: The issue stems from the competing kinetics between the removal of the phosphate protecting groups (usually monobenzyl or tert-butyl) and the lability of the phosphoester bond itself. If you use harsh thiol-based scavengers like 1,2-ethanedithiol (EDT) for prolonged periods, you risk inducing β -elimination of the phosphate group, particularly on Serine and Threonine. Solution: Avoid EDT if your sequence lacks Cysteine or Methionine. Switch to a milder, water-rich cocktail like Reagent B (TFA/TIS/Water, 95:2.5:2.5)[2]. Water acts as a mild scavenger that facilitates the hydrolysis of tBu groups without promoting β -elimination. Keep the cleavage time strictly between 1.5 to 2 hours at room temperature.

Issue 2: Sulfated Tyrosine (sTyr) Peptides

Q: I am synthesizing a sulfated tyrosine peptide, but post-cleavage LC-MS shows complete desulfation. How can I preserve the sulfate ester? A: Tyrosine O-sulfate is exceptionally acid-labile. Standard 95% TFA cleavage will quantitatively hydrolyze the sulfate ester within minutes[3]. Solution: You must decouple the resin cleavage from the side-chain deprotection. Synthesize the peptide on a highly acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) resin[3][4]. Cleave the fully protected peptide from the resin using ultra-mild conditions (e.g., 1% TFA in DCM). Once the protected peptide is isolated, perform a carefully monitored solution-phase global deprotection at lower temperatures (0°C to 4°C) to minimize sulfate hydrolysis[3].

Workflow Synthesis Fmoc-SPPS on 2-CTC Resin MildCleavage 1% TFA in DCM or AcOH/TFE/DCM Synthesis->MildCleavage ProtectedPeptide Fully Protected Peptide Fragment MildCleavage->ProtectedPeptide Preserves SO3H GlobalDeprotect Solution-Phase Deprotection (Optimized) ProtectedPeptide->GlobalDeprotect FinalPeptide Intact Sulfated Peptide GlobalDeprotect->FinalPeptide

Specialized two-step cleavage workflow for highly acid-labile sulfated tyrosine peptides.

Issue 3: Tryptophan Alkylation

Q: My Tryptophan-containing peptide is showing +56 Da and +267 Da adducts. What are these, and how do I stop them? A: You are observing irreversible alkylation of the Trp indole ring. The +56 Da adduct is a tert-butyl (tBu) group, and the +267 Da adduct is a Pbf group (cleaved from Arginine)[1]. The indole ring of Trp is highly nucleophilic; when TFA liberates tBu and Pbf cations, they attack the Trp side chain faster than weak scavengers can quench them. Solution: Ensure you are using Fmoc-Trp(Boc) during synthesis. The Boc group protects the indole ring and, upon cleavage, releases a stable carbocation that resists re-attachment[2]. Additionally, use a robust scavenger mixture like Reagent K [2][5]. Phenol and thioanisole are specifically required to kinetically outcompete Trp for the Pbf carbocations.

Quantitative Comparison of Cleavage Cocktails

Selecting the correct cleavage cocktail is the most critical decision in your downstream workflow. Use the table below to match your sequence's specific vulnerabilities to the appropriate chemical environment.

Cleavage CocktailComposition (v/v)Primary ApplicationMechanistic Causality
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Peptides with Trp, Met, Cys, Tyr, and multiple Arg(Pbf).Phenol and thioanisole kinetically outcompete Trp for Pbf carbocations. EDT prevents Met oxidation and Cys alkylation[2][5].
Reagent B TFA / TIS / Water (95 : 2.5 : 2.5)General sequences, Phosphopeptides, Trp(Boc).Triisopropylsilane (TIS) acts as a non-odorous hydride donor to quench carbocations. Water aids in hydrolyzing tBu groups without harming phosphates[2].
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Arginine-rich peptides.High concentration of sulfur-based scavengers accelerates the sluggish removal of sulfonyl protecting groups (Pbf/Pmc)[6].
Ultra-Mild (2-CTC) 1% TFA in DCM orAcOH / TFE / DCM (1 : 1 : 3)Sulfated Tyrosine (sTyr) peptides, protected fragment condensation.Low acidity selectively cleaves the hyper-acid-labile 2-CTC ester bond while preserving side-chain protecting groups and delicate sulfate esters[3][4].
Validated Experimental Protocols
Protocol A: Standard Reagent K Cleavage for Highly Modified Peptides

This protocol is a self-validating system designed for peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr)[2][5].

Materials:

  • Dry peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Phenol (crystalline)

  • Milli-Q Water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether (-20°C)

Step-by-Step Methodology:

  • Preparation: Prepare Reagent K fresh in a fume hood. For 10 mL of cocktail, mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT[5]. Causality: Fresh preparation prevents premature oxidation of the thiol scavengers.

  • Resin Swelling: Place the dry peptidyl-resin in a fritted reaction vessel. Add the Reagent K cocktail (10 mL per gram of resin)[5].

  • Cleavage: Agitate the mixture gently at room temperature for 2 hours. Note: If the peptide contains more than three Arg(Pbf) residues, extend the time to 3 hours to ensure complete sulfonyl group removal.

  • Filtration: Filter the cleavage mixture through the frit into a clean collection flask. Wash the depleted resin twice with 2 mL of neat TFA and combine the filtrates[6].

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) will form immediately[2].

  • Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the ether supernatant. Wash the peptide pellet twice more with cold ether to extract residual scavengers, then dry the pellet under a gentle stream of nitrogen.

Protocol B: Ultra-Mild Cleavage for Sulfated Peptides (2-CTC Resin)

This protocol isolates fully protected peptide fragments, preserving fragile O-sulfate esters[3][4].

Materials:

  • Peptidyl-resin (must be synthesized on 2-Chlorotrityl chloride resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Pyridine (or another mild base for neutralization)

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a solution of 1% TFA in DCM (v/v).

  • Cleavage: Add 10 mL of the 1% TFA/DCM solution per gram of resin. Agitate for exactly 2 minutes at room temperature. Causality: The 2-CTC linker is hyper-labile; 2 minutes is sufficient to cleave the resin bond without penetrating side-chain protecting groups[4].

  • Filtration & Neutralization: Filter the solution immediately into a flask containing 1.5 equivalents of pyridine (relative to the TFA volume) to instantly neutralize the acid and protect the sulfate ester.

  • Repetition: Repeat the 2-minute cleavage and neutralization step three times to ensure maximum yield.

  • Concentration: Pool the neutralized fractions and evaporate the DCM under reduced pressure. The resulting solid is your fully protected, sulfated peptide fragment, ready for optimized, low-temperature solution-phase deprotection[3].

References
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. PeptideChemistry. Available at: [Link]

  • Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Thieme-Connect. Available at:[Link]

Sources

Troubleshooting

Minimizing deletion sequences in automated peptide synthesis of (R)-2-aminomethyl butyric acid analogs

Technical Support Center: Troubleshooting Automated Synthesis of β2 -Amino Acid Analogs Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the automated sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Automated Synthesis of β2 -Amino Acid Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the automated solid-phase peptide synthesis (Fmoc-SPPS) of peptidomimetics containing β -amino acids.

Specifically, (R)-2-aminomethyl butyric acid is a chiral β2 -amino acid. In β2 -amino acids, the side chain (in this case, an ethyl group derived from the butyric acid backbone) is positioned at the α -carbon, directly adjacent to the reactive carboxylic acid. This proximity induces severe steric hindrance, significantly raising the activation energy barrier for ester formation and subsequent nucleophilic attack by the resin-bound amine[1]. Consequently, standard coupling protocols often yield incomplete acylation, resulting in accumulated deletion sequences (n-1, n-2 impurities) that are notoriously difficult to separate via RP-HPLC.

This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers.

Diagnostic Workflow

Workflow Start Analyze LC-MS: Deletion Sequence Detected Step1 Check Coupling Reagents (Switch to HATU or DIC/Oxyma) Start->Step1 Step2 Implement Double Coupling & Extended Time Step1->Step2 Step3 Apply Heat (MW-SPPS at 75°C) Step2->Step3 Step4 Introduce Capping (Ac2O/DIPEA) Step3->Step4 Success Full-Length Peptide Synthesized Step4->Success

Workflow for mitigating deletion sequences during the incorporation of sterically hindered residues.

Section 1: Core Troubleshooting Guide
1.1 Coupling Reagent Selection

Choosing the right coupling reagent is the first variable to optimize. Uronium/aminium salts like HATU are highly effective but carry the risk of capping the sequence via guanidinylation if the amine attacks the reagent instead of the activated ester. Conversely, DIC/OxymaPure provides an exceptionally potent, lower-basicity environment that minimizes side reactions while maintaining high coupling efficiency for hindered residues[2].

Table 1: Quantitative Comparison of Coupling Reagents for β2 -Amino Acids

Reagent SystemActivation TimeRecommended TempRelative Efficiency for β2 Byproduct Risk
DIC / OxymaPure 2-5 min25°C - 75°CHighLow (No guanidinylation)
HATU / DIPEA 1-2 min25°CVery HighHigh (Chain termination risk)
COMU / DIPEA 1-2 min25°CVery HighModerate
DIC / HOBt 5-10 min25°C - 75°CModerateLow
1.2 Step-by-Step Methodology: Optimized Double-Coupling & Capping Protocol

To create a self-validating system, we implement a double-coupling strategy using orthogonal activation chemistries, followed by mandatory capping. This ensures that any sequence failing to couple is permanently truncated, rather than propagating as a deletion sequence[3].

Protocol: Microwave-Assisted Double Coupling & Capping

  • Step 1: Primary Coupling (Uronium Activation)

    • Prepare 5.0 equivalents of Fmoc-(R)-2-aminomethyl butyric acid and 4.9 equivalents of HATU in anhydrous DMF. (Note: Using 4.9 eq of HATU ensures the amino acid is in slight excess, preventing unreacted uronium from guanidinylating the free amine).

    • Add 10.0 equivalents of DIPEA to the amino acid mixture. Pre-activate for exactly 1 minute.

    • Deliver to the resin and agitate. If using conventional heating, react for 2 hours at room temperature. If using MW-SPPS, heat to 75°C for 15 minutes.

    • Drain and wash the resin with DMF (4 x 1 min).

  • Step 2: Secondary Coupling (Carbodiimide Activation)

    • Prepare 5.0 equivalents of the Fmoc-amino acid and 5.0 equivalents of OxymaPure in DMF.

    • Add 5.0 equivalents of DIC. Pre-activate for 2 minutes.

    • Deliver to the resin and react for 2 hours at room temperature (or 75°C for 15 mins in MW-SPPS).

    • Drain and wash with DMF (4 x 1 min).

  • Step 3: Validation & Capping

    • Monitor the UV absorbance of the Fmoc deprotection effluent in the next step to quantify coupling efficiency.

    • Regardless of perceived efficiency, perform a mandatory capping step to neutralize any trace unreacted amines: Deliver a solution of 10% Acetic Anhydride ( Ac2​O ) and 5% DIPEA in DMF to the resin for 10 minutes.

    • Wash thoroughly with DMF (6 x 1 min) before proceeding to the next Fmoc deprotection step.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does (R)-2-aminomethyl butyric acid specifically cause high rates of deletion sequences compared to standard α -amino acids? Answer: The root cause is steric hindrance dictated by the molecular topology. In standard α -amino acids, both the side chain and the amine are on the α -carbon, leaving the carbonyl relatively accessible. In (R)-2-aminomethyl butyric acid, the amine is shifted to the β -position, while the ethyl side chain remains on the α -carbon. This creates a bulky steric shield directly adjacent to the activated carboxylic acid[1]. When the incoming resin-bound amine attempts a nucleophilic attack on the activated ester, the transition state is highly crowded, drastically reducing the reaction rate and leading to incomplete coupling.

Q2: I am seeing an "n-1" mass in my LC-MS. How can I confirm if it's a deletion sequence or a truncation sequence? Answer: A truncation sequence is a peptide chain that stopped growing completely (e.g., due to capping or irreversible aggregation) and will lack all subsequent amino acids added after the failure point. A deletion sequence occurs when a specific coupling fails, but the unreacted amine is not capped. In the next cycle, the Fmoc deprotection exposes this amine again, and the subsequent amino acid couples to it. The resulting peptide is full-length minus one specific residue (n-1). Implementing the acetic anhydride capping protocol described above converts potential deletion sequences into truncation sequences, which are much shorter and easily separated from the full-length product during preparative HPLC.

Q3: Does the choice of resin impact the coupling efficiency of this β2 -analog? Answer: Absolutely. Standard polystyrene (PS) resins can promote hydrophobic aggregation of the growing peptide chain, further exacerbating the steric hindrance of the β2 -residue. Utilizing PEG-based resins, such as ChemMatrix, enhances the swelling properties in polar solvents like DMF and disrupts secondary structure formation during synthesis[3]. If deletion sequences persist, switching to a lower-loading PEG resin (e.g., 0.3 mmol/g) provides more spatial freedom for the hindered coupling to occur.

Mechanistic Pathway

Mechanism Resin Growing Peptide Chain (Free Amine) Coupling Add (R)-2-aminomethyl butyric acid Resin->Coupling Complete Complete Coupling (Full Length) Coupling->Complete High Efficiency Incomplete Incomplete Coupling (Unreacted Amine) Coupling->Incomplete Steric Hindrance Capping Ac2O Capping Incomplete->Capping Protocol Applied NoCapping Next Cycle Coupling Incomplete->NoCapping No Capping Truncated Truncated Sequence (Easily Purified) Capping->Truncated Deletion Deletion Sequence (n-1 impurity) NoCapping->Deletion

Mechanistic divergence between capping (truncation) and unmitigated deletion sequence formation.

References
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL:[Link]

  • WO2017162650A1 - Method for preparing glucagon-like peptides Source: Google Patents URL
  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating Source: ResearchGate URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Solid-Phase Synthesis of Hydrophobic Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis failures that are not caused by operator error, but rather by the biophysical properties of the target sequence...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis failures that are not caused by operator error, but rather by the biophysical properties of the target sequence fighting against the chemistry. Hydrophobic peptides—sequences rich in Val, Ile, Leu, Ala, and Phe—are notoriously prone to intermolecular hydrogen bonding. This leads to rapid β -sheet formation and on-resin aggregation, which physically shields the reactive N-terminus. The macroscopic result is incomplete Fmoc deprotection, sluggish acylation, and a crude product dominated by complex deletion sequences[1].

This guide provides field-proven, causality-driven troubleshooting protocols to rescue "difficult" hydrophobic sequences.

Part 1: Diagnostic Hub & Workflow

Before altering your chemistry, you must identify the mechanistic root cause of the failure. Use the diagnostic workflow below to map your analytical HPLC/MS data to the correct troubleshooting protocol.

DiagnosticWorkflow Start Crude Peptide Analysis (HPLC/MS) Decision1 Major Impurity Type? Start->Decision1 DelSeq Deletion Sequences (-Δ Mass) Decision1->DelSeq Missing AAs Trunc Truncated Peptides (Premature Termination) Decision1->Trunc Early peak Root1 β-Sheet Aggregation? DelSeq->Root1 Trunc->Root1 Root2 Steric Hindrance? Root1->Root2 No Sol2 Insert Pseudoproline Dipeptides Root1->Sol2 Yes (Poly-Val/Ile) Sol4 Chaotropic Solvents (Magic Mixture) Root1->Sol4 Yes (General) Sol1 Use PEG Resin (ChemMatrix) Root2->Sol1 Resin mismatch Sol3 Microwave Heating (MW-SPPS) Root2->Sol3 Bulky AAs

Diagnostic decision tree for identifying and resolving SPPS failures in hydrophobic peptides.

Part 2: Core Troubleshooting Guides

Issue 1: Resin and Solvation Mismatch (The Foundation)

Q: My highly hydrophobic transmembrane peptide is terminating prematurely on standard Polystyrene (PS) resin. Why, and how do I fix it?

A: Polystyrene resins are intrinsically hydrophobic. While this might intuitively seem compatible with hydrophobic peptides, it actually encourages the growing peptide chain to collapse onto the resin matrix rather than remaining solvated and extended in the polar solvent[2]. As the peptide aggregates onto the polymer backbone, the local concentration of reactive N-terminal amines drops dramatically, halting synthesis.

Solution: Switch to a 100% Polyethylene Glycol (PEG) resin, such as ChemMatrix[3]. PEG resins consist of primary ether bonds that exhibit superior swelling in both polar and non-polar solvents. This high swelling capacity physically separates the growing peptide chains, drastically reducing interchain aggregation and exposing the N-terminus for acylation[2].

Table 1: Comparison of SPPS Resins for Hydrophobic Peptides

FeaturePolystyrene (PS)PEG-grafted PS (TentaGel)100% PEG (ChemMatrix)
Matrix Composition Cross-linked styrenePEG chains on PS corePrimary ether bonds (PEG)
Hydrophilicity Very LowModerateVery High
Swelling Capacity Poor in polar solventsModerateExcellent across all solvents
Aggregation Propensity HighMediumLow

Protocol 1: Optimal Resin Swelling and Preparation

  • Resin Selection: Weigh the desired amount of ChemMatrix resin. Crucial Insight: Target a low loading capacity (0.1 - 0.3 mmol/g) to further reduce steric crowding between adjacent peptide chains.

  • Solvation: Transfer to the reaction vessel and add N-methyl-2-pyrrolidone (NMP) or a "Magic Mixture" of DCM/DMF/NMP (1:1:1) at 10 mL per gram of resin[1]. NMP solvates hydrophobic chains significantly better than standard DMF[4].

  • Equilibration: Agitate gently for 45-60 minutes at room temperature.

    • Self-Validating Checkpoint: The resin volume should visibly expand by at least 3-4x. If it does not, the solvent system is incompatible with the resin matrix and coupling will fail.

  • Washing: Drain and wash 3x with the primary coupling solvent before initiating the first Fmoc deprotection.

Issue 2: Intermolecular Aggregation & β -sheet Formation

Q: I am seeing persistent deletion sequences in regions rich in Val, Ile, and Ser/Thr. Extended coupling times aren't helping. What is the mechanistic cause?

A: You are encountering β -sheet-induced aggregation. Hydrophobic, β -branched amino acids (like Val and Ile) strongly promote intermolecular hydrogen bonding. This creates a rigid, insoluble macromolecular complex on the resin that physically shields the N-terminal amine from incoming acylating agents[1].

Solution: Incorporate Pseudoproline ( ψ -Pro) dipeptides. These are artificially created dipeptides where a Ser, Thr, or Cys residue is reversibly protected as an oxazolidine or thiazolidine ring[5]. This ring structure mimics proline, forcing a "kink" into the peptide backbone that physically disrupts β -sheet packing.

PseudoprolineMechanism Linear Linear Hydrophobic Sequence (Val-Ile-Thr-Leu) Agg Intermolecular H-Bonding (β-Sheet Formation) Linear->Agg Pseudo Insert Pseudoproline Fmoc-Ile-Thr(ψMe,MePro)-OH Linear->Pseudo Strategy Fail Incomplete Coupling (Steric Shielding) Agg->Fail Kink Backbone Kink (Proline Mimicry) Pseudo->Kink Success Solvated Extended Chain (Efficient Coupling) Kink->Success

Mechanistic pathway of pseudoproline dipeptides disrupting β-sheet aggregation during SPPS.

Protocol 2: Step-by-Step Pseudoproline Incorporation

  • Sequence Analysis: Scan your target sequence for Ser, Thr, or Cys residues preceded by a hydrophobic amino acid (e.g., Val-Thr, Ile-Ser).

  • Selection: Procure the corresponding pre-formed pseudoproline dipeptide (e.g., Fmoc-Val-Thr( ψMe,Me Pro)-OH).

    • Crucial Insight: They must be coupled as pre-formed dipeptides because the secondary amine of the oxazolidine ring is too sterically hindered to acylate efficiently on-resin if built stepwise.

  • Coupling: Dissolve 3-4 equivalents of the pseudoproline dipeptide in DMF or NMP. Add equimolar coupling reagents (e.g., DIC/Oxyma Pure). Add to the resin and react for 2 hours at room temperature.

  • Cleavage: Proceed with standard SPPS. The native Ser/Thr/Cys sequence is automatically regenerated during standard TFA-mediated cleavage (e.g., 95% TFA), which hydrolyzes the oxazolidine ring[6].

Issue 3: Overcoming Kinetic Barriers in Coupling

Q: Even with PEG resin and pseudoprolines, my couplings of consecutive bulky hydrophobic residues are incomplete. How can I force these reactions to completion?

A: When severe steric hindrance and hydrophobicity combine, the activation energy required for amide bond formation exceeds what ambient thermal energy can provide. Adding more reagent or time will not overcome this thermodynamic barrier. Microwave irradiation (MW-SPPS) directly excites the polar solvent molecules and the peptide backbone, generating rapid, localized heating that melts secondary structures and dramatically accelerates acylation kinetics[7].

Table 2: Standard vs. Microwave Coupling Parameters for Difficult Sequences

ParameterConventional SPPSMW-SPPS (Hydrophobic/Bulky)
Temperature 20 - 25 °C75 - 90 °C
Coupling Time 60 - 120 minutes2 - 5 minutes
Coupling Reagent HATU / DIPEADIC / Oxyma Pure
Epimerization Risk Low (at RT)High (if using strong bases)

Protocol 3: High-Temperature MW-SPPS Coupling

  • Activation: In a microwave-compatible vessel, add 5 equivalents of the Fmoc-amino acid and 5 equivalents of Oxyma Pure.

    • Crucial Insight: Carbodiimide chemistry (DIC/Oxyma) is strictly preferred at high temperatures over onium salts (HATU). The absence of a strong base (like DIPEA) significantly reduces racemization and epimerization at 75 °C[7].

  • Solvent: Dissolve in a minimum volume of NMP.

  • Addition: Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and immediately transfer the solution to the resin.

  • Irradiation: Apply microwave irradiation to ramp the temperature to 75 °C. Hold for 5 minutes with continuous nitrogen bubbling or magnetic stirring[8].

  • Validation: Drain the reaction mixture and perform a qualitative Kaiser test (or chloranil test for secondary amines). A colorless bead indicates >99% coupling efficiency. If slightly blue, repeat the MW coupling step before proceeding to deprotection.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use standard TFA cleavage cocktails for peptides synthesized with pseudoprolines? A: Yes. The oxazolidine and thiazolidine rings of pseudoprolines are highly acid-labile. Standard cleavage cocktails (e.g., Reagent K or 95% TFA with scavengers) will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and hydrolyze the pseudoproline ring to yield the native target residue.

Q: Why is my crude peptide precipitating during HPLC purification despite a successful synthesis? A: Hydrophobic peptides often crash out of solution when injected into the highly aqueous mobile phases used at the start of reversed-phase HPLC. Solution: Pre-dissolve the crude lyophilized peptide in a minimal volume of a strong solubilizing agent like DMSO, hexafluoroisopropanol (HFIP), or 1M acetic acid before diluting with the HPLC starting buffer. Additionally, ensure your analytical/preparative column is heated (e.g., 40-60 °C) to maintain solubility during the run.

Q: Is it better to use double coupling or increase the temperature for difficult hydrophobic residues? A: Increasing the temperature (via MW-SPPS) is generally far more effective. Double coupling at room temperature often fails because the kinetic barrier of the aggregated state is too high; adding more reagent does not change the thermodynamics. Elevating the temperature directly melts the secondary structures, making the N-terminus accessible[9].

References[1] "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides", nih.gov,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7064694/[11] "Solid-Phase Peptide Synthesis in Water Using Microwave-Assisted Heating", acs.org,https://pubs.acs.org/doi/10.1021/ol901736p[5] "Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield", chempep.com,https://www.chempep.com/pseudoproline-dipeptides-for-peptide-synthesis-preventing-aggregation-improving-yield/[4] "What do you do when your peptide synthesis fails?", biotage.com,https://www.biotage.com/blog/what-do-you-do-when-your-peptide-synthesis-fails[6] "Overcoming Aggregation in Solid-phase Peptide Synthesis", sigmaaldrich.com,https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/overcoming-aggregation[9] "Chapter 5: Microwave-assisted Peptide Synthesis", rsc.org,https://pubs.rsc.org/en/content/chapterhtml/2013/bk9781849737081-00122?isbn=978-1-84973-708-1[2] "How do I choose my resin for peptide synthesis? {Part 2}", biotage.com,https://www.biotage.com/blog/how-do-i-choose-my-resin-for-peptide-synthesis-part-2[7] "Pseudoproline", wikipedia.org, https://en.wikipedia.org/wiki/Pseudoproline[8] "Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology", formulationbio.com,https://www.formulationbio.com/microwave-assisted-solid-phase-peptide-synthesis-mw-spps-technology.html[3] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides", acs.org,https://pubs.acs.org/doi/10.1021/cc0600044[10] "Peptide synthesis and handling", schafer-n.com,https://schafer-n.com/peptide-synthesis-and-handling/

Sources

Troubleshooting

How to improve poor synthesis yield in solid-phase peptide synthesis.

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve the root causes of poor peptide yields. 1 is highly sequence-dependent; while standard Fmoc/tBu chemistry is robust, specific sequences often trigger steric hindrance, aggregation, or side reactions that drastically reduce theoretical yield[1].

This guide provides a self-validating diagnostic workflow, mechanistic explanations for common failures, and field-proven protocols to rescue your synthesis.

Diagnostic Workflow: Pinpointing the Failure

Before altering your synthesis protocol, you must determine whether the yield loss occurred during on-resin chain elongation or during the final cleavage and workup[2].

SPPS_Troubleshooting Start Low Final Peptide Yield Where is the failure? TestCleavage Perform Mini Test Cleavage & MS Analysis Start->TestCleavage MassPresent Is Target Mass Present? TestCleavage->MassPresent CleavageIssue Cleavage/Workup Issue (Optimize Scavengers/Time) MassPresent->CleavageIssue Yes (Low Recovery) SynthesisIssue On-Resin Synthesis Issue (Investigate Assembly) MassPresent->SynthesisIssue No (Deletion Sequences) IncompleteCoupling Incomplete Coupling? (Steric Hindrance) SynthesisIssue->IncompleteCoupling Aggregation Peptide Aggregation? (Beta-sheet formation) SynthesisIssue->Aggregation SideReactions Side Reactions? (Aspartimide/Racemization) SynthesisIssue->SideReactions

Diagnostic workflow differentiating on-resin synthesis failures from cleavage issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My final peptide yield is significantly lower than expected. How do I determine if the issue occurred during synthesis or cleavage?

A: To isolate the variable, perform a 2 on 10-20 mg of resin[2]. Analyze the crude product via Mass Spectrometry (MS).

  • Causality: If the target mass is the major peak but the overall recovered weight is low, your synthesis was successful, but the peptide was lost during the final TFA cleavage or ether precipitation. If the target mass is absent or overwhelmed by a ladder of deletion sequences, the failure occurred on-resin during chain elongation[2].

Q2: I am seeing a buildup of deletion sequences, indicating incomplete couplings. How can I drive these reactions to completion?

A: Incomplete couplings generally stem from steric hindrance or insufficient reagent concentration.

  • Causality: Peptide coupling is a bimolecular reaction dependent on the collision frequency between the activated amino acid and the resin-bound N-terminus. Bulky, beta-branched residues (e.g., Val, Ile, Thr) or heavily protected residues (e.g., Arg) create severe steric clashes that drastically slow the acylation rate[3].

  • Solutions:

    • Increase Concentration: Boost your amino acid and coupling reagent concentrations to 0.5 M. Decreasing the solvent volume increases the probability of favorable molecular interactions[4].

    • Double Coupling: For notoriously difficult residues (like 4), apply a double coupling strategy using a fresh batch of activated amino acid for the second cycle[4].

    • Switch Activators: Upgrade from standard carbodiimides to highly reactive uronium/aminium salts (e.g., HATU or COMU) and increase the reaction temperature to 75°C to thermodynamically overcome steric barriers[5].

Q3: My synthesis efficiency drops drastically after 10-15 amino acids. Is this aggregation, and how do I prevent it?

A: Yes, a sudden, sequence-dependent drop in coupling and deprotection efficiency is the hallmark of on-resin peptide aggregation.

  • Causality: As the peptide chain elongates, hydrophobic regions can hydrogen-bond with adjacent chains, forming stable intermolecular β -sheet structures[6]. This creates a dense, collapsed resin network that physically excludes reagents from reaching the reactive N-terminus.

  • Solutions:

    • Pseudoproline Dipeptides: Incorporate a 6 (e.g., Fmoc-Xaa-Ser/Thr/Cys( Ψ Me,Me pro)-OH) every 5-6 residues[6]. The bulky oxazolidine/thiazolidine ring forces a kink in the peptide backbone, physically disrupting β -sheet formation[6].

    • Chaotropic Salts: Wash the resin with chaotropic agents like 0.8 M NaClO4​ or 4 M KSCN in DMF to break intermolecular hydrogen bonds prior to difficult couplings[6].

Q4: I have multiple Aspartic Acid residues in my sequence, and my yield is ruined by +18 Da or -18 Da byproducts. What is happening?

A: You are likely experiencing aspartimide formation, a notorious side reaction in SPPS.

  • Causality: Aspartic acid (Asp) is highly susceptible to base-catalyzed aspartimide rearrangements during standard 20% piperidine Fmoc deprotection cycles. The backbone nitrogen attacks the β -carboxyl group of the Asp residue, forming a cyclic aspartimide intermediate (-18 Da), which can then undergo ring-opening to form α

    • and β -piperidides (+67 Da) or racemize[7].
  • Solutions: Replace the standard 20% piperidine with a less nucleophilic base mixture, such as 7 in DMF[7]. The added mild acid (HOBt) suppresses the ionization of the backbone amide, preventing the nucleophilic attack[7].

Q5: My synthesis looks great on-resin, but my recovered yield after cleavage is terrible. How can I optimize cleavage?

A: Cleavage and workup are just as critical as the synthesis itself.

  • Causality: Highly reactive carbocations generated from protecting groups during TFA cleavage can reattach to electron-rich residues (Trp, Tyr, Met, Cys) if not properly scavenged. Furthermore, peptides can be lost during ether precipitation if they are unusually hydrophobic or if the TFA volume is too high.

  • Solutions: Concentrate the cleavage mixture under a flow of nitrogen to 1-2 mL before adding it to 10 volumes of 8[8]. If the peptide does not precipitate instantly, incubate at 4°C for a few hours[8].

Quantitative Data Summary: Optimizing Reagents

Parameter / ReagentApplicationImpact on Yield / Causality Mechanism
High Concentration (0.5 M) Standard CouplingsIncreases bimolecular collision frequency, driving acylation to completion[4].
HATU / COMU Activators Sterically Hindered AminesHighly reactive uronium/aminium salts overcome steric clashes significantly faster than standard DIC/Oxyma[5].
Pseudoproline Dipeptides Aggregation-Prone SequencesIntroduces a structural kink in the peptide backbone, preventing intermolecular β -sheet formation[6].
0.1 M HOBt in Piperidine Aspartimide PreventionMild acid suppresses backbone amide ionization, preventing base-catalyzed cyclization during deprotection[7].
Reagent K (Scavengers) Cys/Met/Trp-Rich PeptidesTraps reactive carbocations during TFA cleavage, preventing irreversible re-alkylation of sensitive side chains.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Coupling Completeness

Self-Validating Mechanism: Primary amines react with ninhydrin to form a deep blue complex (Ruhemann's purple). A clear/yellow result validates complete acylation, acting as a built-in quality control checkpoint before proceeding to deprotection.

  • Preparation: Wash a small sample of resin beads (10-15 beads) thoroughly with ethanol to remove residual DMF, and place them in a small glass test tube[2].

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube[2]:

    • Solution A: 1 mL of 1 mM aqueous KCN diluted in 49 mL pyridine[2].

    • Solution B: 1 g ninhydrin dissolved in 20 mL n-butanol[2].

    • Solution C: 40 g phenol dissolved in 20 mL n-butanol[2].

  • Reaction: Heat the test tube in a heating block at 110°C for exactly 5 minutes[2].

  • Validation/Interpretation:

    • Clear/Yellow solution and beads: Coupling is complete (no free primary amines). Proceed to Fmoc deprotection.

    • Blue solution/beads: Free primary amines remain. Do NOT deprotect. Perform a secondary coupling using a different activator (e.g., HATU).

Protocol 2: Incorporation of Pseudoproline Dipeptides to Disrupt Aggregation

Self-Validating Mechanism: Inserting a pre-formed dipeptide bypasses the difficult coupling onto a sterically hindered secondary amine. The native Ser/Thr/Cys residues are automatically regenerated during the final TFA cleavage, which is validated by the final MS showing the exact target mass without the dipeptide adduct.

  • Sequence Analysis: Identify a Ser, Thr, or Cys residue preceded by any standard amino acid (except Pro) in your target sequence[6]. Optimal placement is every 5-6 residues before hydrophobic regions[6].

  • Programming: Omit the individual coupling cycles for these two specific amino acids in your automated synthesizer program[6].

  • Activation: Dissolve 5 equivalents of the appropriate Fmoc-Xaa-Yaa( Ψ Me,Me pro)-OH dipeptide and 5 equivalents of a strong coupling reagent (PyBOP, HATU, or HCTU) in a minimum volume of DMF or NMP[6].

  • Base Addition: Add 10 equivalents of DIPEA and mix thoroughly[6].

  • Coupling: Add the activated mixture immediately to the Fmoc-deprotected peptide resin and agitate for 1-2 hours[6].

  • Cleavage/Regeneration: Proceed with the rest of the synthesis. During the final cleavage using standard cocktails (e.g., TFA/water/TIS 95:2.5:2.5), the pseudoproline ring will open, regenerating the native sequence (typically complete in 3 hours)[6].

Sources

Optimization

Technical Support Center: Overcoming Peptide Aggregation in SPPS

In solid-phase peptide synthesis (SPPS), the primary sequence of your target peptide dictates its 3D conformation. As the peptide chain elongates, it naturally seeks energetically favorable states.

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Author: BenchChem Technical Support Team. Date: March 2026

In solid-phase peptide synthesis (SPPS), the primary sequence of your target peptide dictates its 3D conformation. As the peptide chain elongates, it naturally seeks energetically favorable states. Unfortunately, this inherent propensity often leads to intermolecular hydrogen bonding between growing chains, resulting in the formation of insoluble β-sheet aggregates[1][2]. This physical phenomenon restricts solvent accessibility, sterically hindering both Fmoc deprotection and amino acid acylation, ultimately leading to deletion sequences and catastrophic yield drops[1][2].

This technical guide is designed to help you diagnose aggregation issues and implement field-proven, self-validating strategies to disrupt secondary structures during synthesis.

The Mechanistic Root of Aggregation

To solve aggregation, we must first understand its causality. Aggregation is not a chemical failure, but a physical one. When a peptide chain exceeds 10–15 residues, the localized concentration of backbone amides on the resin matrix becomes exceptionally high. Without intervention, these amides cross-link via hydrogen bonds. Our goal is to disrupt this network using structural, environmental, or thermal interventions.

AggregationMechanism A Growing Peptide Chain B Intermolecular H-Bonding A->B Chain > 10 residues C β-Sheet Aggregation B->C D Incomplete Coupling & Deletions C->D H Disruption of H-Bonds C->H Intervention E Pseudoproline / Dmb Insertion E->H F Microwave Heating (MW-SPPS) F->H G PEG-Based Resin (ChemMatrix) G->H I Solvated Extended Conformation H->I J Successful Elongation I->J

Fig 1: Logical pathways of peptide aggregation and targeted synthetic interventions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my synthesis fail abruptly after 10-15 residues, even with double coupling? A1: You are likely encountering β-sheet formation. Once the peptide chain reaches a certain length, intermolecular hydrogen bonds form between adjacent chains on the resin[1][2]. This creates a dense, insoluble matrix that physically blocks coupling reagents and piperidine from reaching the N-terminus. Double coupling will not solve this because the issue is steric hindrance, not chemical reactivity. You must alter the physical conformation of the backbone.

Q2: How do Pseudoproline dipeptides resolve aggregation, and what is the exact protocol for their use? A2: Pseudoprolines are artificially created dipeptides derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys)[1][3]. The side-chain hydroxyl or thiol group is reacted with a ketone to form a temporary oxazolidine or thiazolidine ring[1][3]. Mechanistically, this ring mimics proline by imposing a strict conformational "kink" in the peptide backbone, heavily favoring a cis-amide bond[1][3]. This kink physically prevents the linear alignment required for β-sheet hydrogen bonding, keeping the chain highly solvated[1][4].

Self-Validating Protocol: Pseudoproline Incorporation

  • Sequence Mapping: Scan your target sequence for Ser, Thr, or Cys residues. Identify the amino acid immediately preceding it (e.g., Leu-Ser).

  • Substitution: Replace these two individual amino acids with a pre-formed pseudoproline dipeptide (e.g., Fmoc-Leu-Ser(ψMe,Me pro)-OH). Causality note: You must use pre-formed dipeptides because direct acylation of the sterically hindered pseudoproline nitrogen is highly inefficient[4].

  • Coupling: Couple the dipeptide using standard high-efficiency reagents (e.g., HATU/DIPEA or DIC/Oxyma) for 1-2 hours at room temperature.

  • Validation Check (Kaiser Test): Perform a Kaiser test. A negative result (yellow) confirms complete acylation. If positive (blue), repeat the coupling. Do not proceed until the system validates itself.

  • Cleavage & Regeneration: Proceed with standard synthesis. During final global cleavage using standard Trifluoroacetic Acid (TFA) cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O), the acidic environment simultaneously cleaves the peptide from the resin and spontaneously opens the oxazolidine/thiazolidine ring, regenerating the native Ser/Thr/Cys sequence[3][4].

Q3: My sequence lacks Ser, Thr, or Cys. How can I disrupt the backbone? A3: If pseudoprolines cannot be used, utilize backbone-protecting groups like Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl)[2]. These are typically applied to Glycine or Alanine residues[2]. Like pseudoprolines, the bulky Dmb/Hmb group on the amide nitrogen sterically blocks intermolecular hydrogen bonding[2]. They are incorporated as pre-formed dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) and are fully removed during standard TFA cleavage[2].

Q4: Should I transition from standard Polystyrene (PS) to a PEG-based resin? A4: Yes, if you are synthesizing complex, hydrophobic, or aggregation-prone peptides (like β-amyloid or chemokines)[5][6]. Polystyrene resins are highly hydrophobic. In polar solvents like DMF, a hydrophobic peptide will preferentially interact with itself or the PS matrix rather than stay extended[7]. ChemMatrix is a 100% poly(ethylene glycol) (PEG) resin connected by primary ether bonds[6]. It is exceptionally hydrophilic and swells massively in both polar and non-polar solvents, forcing the peptide chains further apart in space and maintaining a solvated, extended conformation[5][7].

Q5: Can adjusting temperature via Microwave-Assisted SPPS (MW-SPPS) substitute for chemical modifications? A5: Absolutely. MW-SPPS utilizes microwave irradiation to rapidly heat the reaction mixture (typically to 75°C - 90°C)[8][9]. According to the Arrhenius equation, a 60°C increase from ambient temperature yields an approximate 50-fold increase in reaction rates[9]. More importantly, this thermal energy physically disrupts the intermolecular hydrogen bonds that cause aggregation, preventing the chains from folding[8][9].

SPPSWorkflow S1 Step 1: Sequence Analysis Identify Ser, Thr, or Cys S2 Step 2: Resin Selection Swell PEG-Resin in DMF S1->S2 S3 Step 3: MW-Deprotection 20% Piperidine, 75°C, 3 min S2->S3 S4 Step 4: MW-Coupling Standard AA, 75°C, 5 min S3->S4 S5 Step 5: Pseudoproline Coupling Room Temp or Mild Heat (50°C) S4->S5 At Aggregation Site S5->S3 Elongate Remaining S6 Step 6: Cleavage & Deprotection 95% TFA, Ring Opening S5->S6 S7 Purified Target Peptide S6->S7

Fig 2: Integrated workflow for MW-SPPS utilizing pseudoproline dipeptide insertion.

Self-Validating Protocol: MW-SPPS Workflow

  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Microwave Deprotection: Add 20% piperidine in DMF. Irradiate to 75°C for 3 minutes[9].

  • Validation Check (UV Monitoring): Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the effluent. A consistent peak area across cycles validates that aggregation is not blocking deprotection.

  • Microwave Coupling: Add Fmoc-AA-OH, DIC, and Oxyma. Irradiate to 75°C for 5 minutes[9]. (Note: Couple Histidine and Cysteine at lower temperatures, e.g., 50°C, to prevent racemization[9]).

  • Cleavage: Cleave using standard TFA cocktails.

Quantitative Data Summaries

Table 1: Comparison of SPPS Resins for Aggregation-Prone Sequences

PropertyPolystyrene (PS) ResinPEG-Based (ChemMatrix) Resin
Matrix Composition Cross-linked styrene/divinylbenzene100% Poly(ethylene glycol) ether bonds[6]
Hydrophobicity Highly hydrophobic[5][7]Highly hydrophilic[7]
Swelling Capacity (DMF/NMP) ModerateExceptionally High (forces chains apart)[7]
Suitability for Complex Peptides Low (promotes peptide-resin interaction)[7]High (maintains extended conformation)[6]
Best Use Case Short, standard sequences (<20 AA)Long, hydrophobic, or poly-Arg sequences[6]

Table 2: Quantitative Impact of Anti-Aggregation Strategies

StrategyMechanism of ActionTypical Impact on Synthesis
Pseudoproline Dipeptides Kink induction; disrupts β-sheet H-bonding[1][3]Restores coupling yields from <10% to >95% at aggregation sites.
MW-SPPS (Heating to 75°C) Thermal disruption of H-bonds; kinetic acceleration[8][9]~50-fold increase in reaction rate; reduces coupling time to 5 mins[9].
ChemMatrix Resin High swelling; spatial separation of chains[6][7]Circumvents aggregation without altering chemistry (e.g., 91% purity for β-amyloid)[6].
Dmb/Hmb Backbone Protection Steric blockage of amide nitrogen[2]Prevents aggregation in sequences lacking Ser/Thr/Cys[2].
References
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield Source: ChemPep URL
  • Pseudoproline - Wikipedia Source: Wikipedia URL
  • Source: Biopolymers (Peptide Science) / unirioja.
  • Application Notes and Protocols: Recommended Coupling Conditions for Pseudoproline Dipeptides Source: BenchChem URL
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
  • How do I choose my resin for peptide synthesis?
  • ChemMatrix, a Poly(ethylene glycol)
  • Overcoming Aggregation in Solid-phase Peptide Synthesis Source: Sigma-Aldrich URL
  • DEVELOPMENT OF MICROWAVE-ASSISTED SYNTHESIS METHODS FOR PREPARATION OF PEPTIDES (Ph.D. thesis)

Sources

Troubleshooting

Enhancing the proteolytic resistance of peptides with unnatural amino acids

Portal: Enhancing Proteolytic Resistance with Unnatural Amino Acids (UAAs) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting, vali...

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Author: BenchChem Technical Support Team. Date: March 2026

Portal: Enhancing Proteolytic Resistance with Unnatural Amino Acids (UAAs)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting, validated protocols, and mechanistic insights for researchers engineering protease-resistant peptides.

Below, you will find targeted solutions to the most common challenges encountered during the design, synthesis, and validation of UAA-modified peptides.

SECTION 1: Strategy Selection & Mechanistic FAQs

Q: How do I choose the right unnatural amino acid modification for my peptide without destroying its activity?

A: The choice of UAA depends entirely on the mechanism of degradation your peptide faces and its structural requirements for target binding. Proteolytic degradation occurs when a protease recognizes a specific peptide sequence and hydrolyzes the amide bond. You must disrupt this recognition or physically block the hydrolysis.

  • D-Amino Acids: Proteases are highly stereospecific enzymes that evolved to cleave natural L-amino acids. Substituting an L-amino acid with its D-enantiomer creates a stereochemical mismatch, preventing the peptide backbone from fitting into the protease's catalytic pocket .

  • N-Methylation: Adding a methyl group to the backbone nitrogen eliminates a hydrogen bond donor, increases massive steric bulk, and forces the peptide into a cis-conformation. This physically blocks the protease active site from accessing the amide bond .

  • α -Aminoisobutyric Acid (Aib): Aib contains two methyl groups at the alpha carbon. This extreme steric hindrance not only blocks proteolysis but strongly promotes α -helical secondary structures .

Table 1: Quantitative & Mechanistic Comparison of UAA Strategies

Modification StrategyMechanism of Proteolytic ResistanceTypical Half-Life ExtensionSynthetic DifficultyImpact on Binding Affinity
D-Amino Acids Stereochemical mismatch with protease active sites.10x to 100xLowHigh risk of affinity loss if placed in the pharmacophore.
N-Methylation Steric block of amide bond; forces cis-conformation.5x to 50xHigh (Steric hindrance during SPPS)Moderate (Removes H-bond donors).
α -Aminoisobutyric Acid Steric hindrance at the α -carbon; promotes helicity.10x to 20xModerateLow (Highly beneficial if helix stabilization is desired).
β -Amino Acids Shifts backbone registry by one methylene group.5x to 10xLowHigh (Alters backbone geometry and spacing).
SECTION 2: Synthesis Troubleshooting (Overcoming Steric Hindrance)

Q: Why is my coupling efficiency dropping to <20% when adding an amino acid to an N-methylated residue?

A: You are encountering severe steric hindrance combined with reduced nucleophilicity. The secondary amine of an N-methylated residue is physically shielded by the methyl group, making it incredibly difficult for the incoming activated amino acid to attack. Standard coupling reagents like HBTU or DIC/Oxyma are insufficiently reactive for this step.

The Solution: You must switch to highly reactive uronium salts like HATU or COMU . These reagents generate highly reactive active esters that can overcome the activation energy barrier imposed by the steric bulk.

Protocol: Step-by-Step Fmoc-SPPS for N-Methylated Amino Acids

This is a self-validating protocol. If coupling fails, the capping step ensures unreacted chains are terminated, preventing deletion sequences from complicating your final LC-MS purification.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the N-methylated residue.

  • Washing: Wash thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • Pre-activation: In a separate vial, dissolve 4 equivalents of the incoming Fmoc-amino acid and 3.8 equivalents of HATU (or COMU) in DMF. Add 8 equivalents of DIPEA. Allow 1 minute for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (significantly longer than standard 30-minute couplings).

  • Double Coupling (Mandatory): Drain the reaction vessel and repeat Steps 3 and 4 with fresh reagents to drive the reaction to completion.

  • Capping: Treat the resin with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted secondary amines.

SPPS_Workflow N1 Fmoc Deprotection (20% Piperidine/DMF) N2 Resin Wash (DMF/DCM) N1->N2 N3 UAA Pre-activation (HATU or COMU + DIPEA) N2->N3 Add Activated UAA N4 Coupling to 2° Amine (Extended Time / Double Coupling) N3->N4 N5 Wash & Cap (Acetic Anhydride) N4->N5 N5->N1 Iterate N6 Next Cycle or Cleavage N5->N6

Workflow for Fmoc-SPPS incorporation of sterically hindered unnatural amino acids.

SECTION 3: Proteolytic Stability Assays

Q: My peptide appears stable in PBS buffer, but degrades instantly in vivo. How do I properly validate serum stability in vitro?

A: PBS buffer lacks the complex milieu of exo- and endopeptidases found in blood. To accurately predict in vivo stability, you must perform a standardized serum stability assay. The most common point of failure in these assays is improper quenching. If you do not instantly denature the serum proteases at your designated time points, degradation will continue while the sample sits in the autosampler queue.

Protocol: Self-Validating Serum Stability Assay

Self-Validation Check: Always run a known degradable L-peptide (e.g., natural Substance P) alongside your modified peptide. If the L-peptide does not degrade, your serum batch has lost enzymatic activity.

  • Preparation: Dissolve the modified peptide in sterile water or 1% DMSO to a stock concentration of 1 mM.

  • Incubation: Dilute the peptide to a final concentration of 10 µM in 25% Human Serum (diluted in PBS, pH 7.4). Incubate at 37°C with gentle shaking.

  • Sampling: At designated time points (0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot.

  • Quenching: Immediately add the aliquot to 50 µL of ice-cold 10% Trichloroacetic acid (TCA) or 100% Acetonitrile. Causality: This drops the pH or alters the dielectric constant drastically, instantly denaturing and precipitating the serum proteins while leaving the small peptide in solution.

  • Centrifugation: Spin the quenched samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteases.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze via LC-MS/MS to quantify the remaining intact parent mass.

Serum_Assay A1 Prepare Peptide Stock (1 mM in DMSO/Water) A2 Incubate in 25% Human Serum (37°C, pH 7.4) A1->A2 A3 Aliquot at Time Points (0, 1, 2, 4, 8, 24 hrs) A2->A3 A4 Quench with 10% TCA (Precipitate Serum Proteins) A3->A4 A5 Centrifuge (10,000 x g, 10 min) A4->A5 A6 LC-MS/MS Analysis (Quantify Intact Peptide) A5->A6

Step-by-step workflow for self-validating peptide serum stability assays.

SECTION 4: Structural & Functional Validation

Q: I achieved a 24-hour serum half-life, but my peptide lost all binding affinity to its target. What went wrong?

A: You likely modified a residue critical to the peptide's pharmacophore.

  • If you used a D-amino acid , you flipped the side-chain vector by 180 degrees, preventing it from interacting with the receptor's binding pocket.

  • If you used N-methylation , you removed a backbone hydrogen bond donor that may have been essential for target docking, or you forced a cis-conformation that disrupted the peptide's bioactive secondary structure .

Troubleshooting Step: Before applying UAAs blindly, perform an Alanine Scan . Systematically replace each amino acid in your wild-type sequence with Alanine to identify which residues are essential for binding (the pharmacophore) and which are structural (the scaffold). Only apply D-amino acids or N-methylation to the non-essential scaffold residues or known enzymatic cleavage sites.

REFERENCES
  • "Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy." PubMed Central (PMC). URL:[Link]

  • "Targeting Peptides: The New Generation of Targeted Drug Delivery Systems." MDPI. URL: [Link]

  • "Protease-Resistant and Cell-Permeable Double-Stapled Peptides Targeting the Rab8a GTPase." ACS Chemical Biology. URL:[Link]

  • "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls." ACS Publications. URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Coupling Hindered Amino Acids

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic barrie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic barriers associated with sterically hindered amino acids (e.g., α-aminoisobutyric acid[Aib], N-methylated residues, and bulky side chains like Valine, Isoleucine, and Threonine).

Successful peptide bond formation requires balancing high reactivity with the suppression of competing side reactions (such as epimerization and guanidinylation). This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your most difficult sequences.

Diagnostic Workflow for Hindered Couplings

Before altering your synthesis strategy, you must diagnose the specific mode of failure. Use the decision tree below to interpret your LC-MS data and select the appropriate corrective action.

DiagnosticWorkflow Start Analyze Crude Peptide via LC-MS Incomplete Mass = Target - AA (Deletion Sequence) Start->Incomplete Low Yield Guanidinylation Mass = Target + 98 Da (Guanidinylation) Start->Guanidinylation Side Reaction Epimer Target Mass Present (Multiple Epimer Peaks) Start->Epimer Loss of Chirality Action1 Switch to COMU or Acyl Fluorides Apply Microwave Heating Incomplete->Action1 Action2 Switch to Phosphonium (PyAOP) or DIC/Oxyma Pure Guanidinylation->Action2 Action3 Use DIC/Oxyma Pure Avoid Pre-activation Epimer->Action3

Fig 1. Diagnostic decision tree for troubleshooting hindered peptide couplings based on LC-MS data.

Core Troubleshooting Guides (FAQs)

Q1: My coupling of an N-methylated amino acid to a bulky residue (e.g., Valine) is stalling, yielding mostly deletion sequences. I am using standard HBTU/DIPEA at room temperature. How do I force this to completion?

  • Causality: HBTU is a first-generation uronium reagent based on HOBt. It lacks the anchiomeric assistance provided by the nitrogen in the pyridine ring of HOAt-based reagents. Furthermore, room temperature lacks the thermal energy required to overcome the severe steric clash between the N-methyl group and the bulky isopropyl side chain of Valine.

  • Solution: Upgrade your coupling reagent to HATU or COMU . COMU, a third-generation Oxyma-based uronium salt, exhibits superior solubility and reactivity for sterically hindered couplings[1][2]. Additionally, apply elevated temperatures (e.g., 75°C) using a microwave synthesizer. Heat disrupts inter-chain hydrogen bonding (aggregation) on the resin and provides the kinetic energy necessary to drive the reaction[3].

Q2: I switched to HATU to couple Aib (α-aminoisobutyric acid), but my LC-MS shows a major byproduct with a mass shift of +98 Da. What is this, and how do I prevent it?

  • Causality: The +98 Da shift is the classic signature of guanidinylation . Uronium reagents like HATU and HBTU can react directly with the unreacted, sterically hindered N-terminal amine on the resin. Because the coupling of Aib is kinetically slow, the competing side reaction (attack of the amine on the uronium carbon of HATU) outpaces peptide bond formation, permanently capping the peptide and forming a dead-end sequence.

  • Solution: Switch to a phosphonium-based coupling reagent like PyAOP or a carbodiimide/additive system like DIC/Oxyma Pure [4]. Phosphonium reagents do not contain a reactive uronium carbon, meaning they can be used in excess to "feed" a slow coupling without capping the chain.

Q3: We are using microwave-assisted solid-phase peptide synthesis (MAPS) at 90°C to couple hindered sequences, but we are observing unacceptable levels of epimerization (loss of chirality), especially with Cysteine and Histidine. How can we maintain yield without racemization?

  • Causality: Elevated temperatures accelerate oxazolone formation, the primary intermediate responsible for the racemization of activated C-terminal carboxylic acids[4]. While HATU is fast, it does not suppress oxazolone-mediated epimerization effectively at 90°C.

  • Solution: Implement the DIC/Oxyma Pure coupling system. Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly acidic, oxime-based additive that rapidly opens the oxazolone ring, preserving stereochemical integrity even at 90°C[2][4]. To further minimize risk, avoid pre-activation; add the DIC directly to the mixture of the amino acid, Oxyma, and resin.

Q4: I am trying to couple two consecutive Aib residues (Aib-Aib). Even PyAOP and COMU at elevated temperatures are failing. Is there a stronger activation method?

  • Causality: Consecutive α,α-disubstituted amino acids present extreme steric hindrance. Standard active esters (OAt, Oxyma) are simply too bulky to penetrate the steric shield of the resin-bound Aib[5].

  • Solution: Utilize in situ acyl fluorides . By using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), you convert the Fmoc-Aib-OH into an Fmoc-Aib-F[6]. The fluoride atom is highly electronegative (making the carbonyl highly reactive) but has a very small van der Waals radius (minimizing steric clash), allowing it to penetrate the steric shield and form the peptide bond[5][6].

Quantitative Data Summaries

To justify the shift away from traditional HOBt/HBTU chemistry for hindered sequences, review the empirical data below.

Table 1: Impact of Coupling Additives on Yield and Racemization (Solution-Phase Synthesis of Z-Phg-Pro-NH₂)[2]

Coupling SystemYield (%)D/L Isomer (Racemization %)
Oxyma / DIC 89.9 1.0
HOAt / DIC81.43.3
HOBt / DIC81.99.3

Table 2: Conventional vs. Microwave-Assisted SPPS for Highly Hindered Peptides (Sequence: GEQKLGAibAibAibASEEDLG-NH₂)[5]

Synthesis MethodHeating ProfileSynthesis TimeCrude Purity
ConventionalRoom Temperature40 hours< 10%
Microwave-Assisted 75°C - 90°C < 3 hours 89%
Mechanistic Pathway: Active Esters vs. Guanidinylation

Understanding the chemical pathways is critical for selecting the right reagent. The diagram below illustrates why uronium reagents fail during slow, hindered couplings.

MechanisticPathway AA Fmoc-Amino Acid + Base Uronium Uronium Reagent (e.g., HATU) AA->Uronium Phosphonium Carbodiimide/Phosphonium (e.g., DIC/Oxyma) AA->Phosphonium ActiveEster Active Ester Intermediate Uronium->ActiveEster Fast SlowAmine Hindered Resin-Bound Amine Uronium->SlowAmine Direct Attack (Excess Reagent) Phosphonium->ActiveEster Fast ActiveEster->SlowAmine Guanidino Guanidinylated Peptide (Dead-End, +98 Da) SlowAmine->Guanidino Permanent Capping Peptide Elongated Peptide SlowAmine->Peptide Peptide Bond Formation

Fig 2. Competing mechanistic pathways: desired active ester coupling vs. uronium guanidinylation.

Step-by-Step Experimental Protocols
Protocol 1: High-Temperature Microwave-Assisted Coupling with DIC/Oxyma Pure

Purpose: Rapid coupling of hindered amino acids while suppressing epimerization[3][4].

  • Resin Swelling: Swell the resin (e.g., PEG-based ChemMatrix for difficult sequences) in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate in a microwave reactor at 90°C for 1 minute. Wash thoroughly with DMF (3 × 3 mL)[4].

  • Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and Oxyma Pure (5 eq.) in DMF. Crucial Causality: Do not add DIC yet to prevent premature activation and subsequent hydrolysis.

  • In Situ Activation & Coupling: Add DIC (5 eq.) directly to the amino acid/Oxyma solution, then immediately transfer the mixture to the resin. Irradiate at 90°C for 5 minutes with constant shaking[4].

  • Validation Check: Perform a Kaiser test (or Chloranil test for secondary amines). If positive, repeat Step 4. If negative, proceed to the next cycle.

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings (e.g., Aib-Aib)

Purpose: Overcoming extreme steric shields where standard active esters fail[5][6].

  • Pre-activation: Dissolve the sterically hindered Fmoc-amino acid (4 eq.) in anhydrous DCM. Crucial Causality: DCM is preferred over DMF here to maximize the reactivity of the fluorinating agent.

  • Fluorination: Add TFFH (4 eq.) and a non-nucleophilic base like DIPEA (8 eq.). Allow 15 minutes for the in situ generation of the acyl fluoride.

  • Coupling: Transfer the activated mixture to the deprotected resin. Allow the reaction to proceed for 2 hours at room temperature, or 20 minutes at 75°C in a microwave reactor.

  • Washing: Wash the resin extensively with DCM, then DMF, to remove excess acid and fluorinated byproducts.

  • Validation Check: Perform a micro-cleavage and analyze via LC-MS. The presence of the target mass without a +98 Da adduct confirms successful coupling without uronium-induced capping.

References
  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv.4

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.1

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.3

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis. Benchchem.2

  • Introduction to Peptide Synthesis. NIH / PMC.6

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.5

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of (R)- vs (S)-2-Aminomethyl Butyric Acid: A Technical Guide for Foldamer Design and Pharmacophore Optimization

Executive Summary 2-Aminomethyl butyric acid (also known as 2-(aminomethyl)butanoic acid or β2 -homoaminobutyric acid) is a highly specialized, non-proteinogenic β2 -amino acid. Unlike standard α -amino acids, the side c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminomethyl butyric acid (also known as 2-(aminomethyl)butanoic acid or β2 -homoaminobutyric acid) is a highly specialized, non-proteinogenic β2 -amino acid. Unlike standard α -amino acids, the side chain (an ethyl group) is located on the α -carbon relative to the carboxylate, while the amino group is situated on the β -carbon. This unique structural topology imparts exceptional biological properties, most notably absolute resistance to proteolytic degradation.

For drug development professionals and foldamer chemists, the stereocenter at the α -carbon is the critical variable. The (R)- and (S)-enantiomers do not merely alter receptor affinity; they dictate the macroscopic folding of entire peptidomimetic chains and drive the isoform selectivity of small-molecule enzyme inhibitors. This guide provides an objective, data-driven comparison of the biological activities of (R)- vs (S)-2-aminomethyl butyric acid, supported by validated experimental protocols.

Structural & Mechanistic Foundation

The biological activity of 2-aminomethyl butyric acid enantiomers is fundamentally a function of steric constraint. In β2 -amino acids, the proximity of the ethyl side chain to the carbonyl group creates severe gauche interactions. This restricts the rotation around the Cα​−Cβ​ bond, forcing the molecule into highly specific regions of the Ramachandran plot [1].

When incorporated into oligomeric sequences (foldamers), the stereochemistry of the monomer dictates the helical handedness of the resulting polymer. A sequence of (S)-enantiomers will reliably fold into a right-handed 14-helix, whereas the (R)-enantiomers will induce a left-handed 14-helix. Because biological targets (e.g., protein-protein interaction interfaces) are inherently chiral, the macroscopic handedness of the foldamer determines whether it will act as a potent agonist/antagonist or remain biologically inert.

G R_AMBA (R)-2-Aminomethyl Butyric Acid Ethyl group projection L_Helix Left-Handed 14-Helix Foldamer R_AMBA->L_Helix Oligomerization (Steric constraint) S_AMBA (S)-2-Aminomethyl Butyric Acid Ethyl group projection R_Helix Right-Handed 14-Helix Foldamer S_AMBA->R_Helix Oligomerization (Steric constraint) Target_A Specific Target Binding (e.g., PPI Inhibition) L_Helix->Target_A Chiral surface match Target_B Alternative Binding (e.g., Receptor Agonism) R_Helix->Target_B Chiral surface match

Diagram 1: Stereochemical control of (R)- and (S)-enantiomers on macroscopic foldamer chirality.

Comparative Biological Activity Profiles

Foldamer Macroscopic Chirality and Protease Evasion

Both the (R)- and (S)-enantiomers confer near-total resistance to natural proteases (such as pepsin, trypsin, and serum peptidases). Natural enzymes lack the active site geometry required to accommodate the extra methylene carbon in the β -peptide backbone [2]. However, their biological efficacy diverges sharply based on stereochemistry:

  • (S)-Enantiomer: Frequently utilized to mimic natural α -helical domains. The right-handed helices formed by (S)- β2 -amino acids can be engineered to disrupt specific protein-protein interactions (PPIs) by spatially aligning their side chains with the hot spots of natural α -helices.

  • (R)-Enantiomer: Generates left-handed helices. While these often lack natural binding partners, they are highly valuable in designing novel antimicrobial peptides (AMPs) that disrupt bacterial lipid bilayers without requiring specific chiral receptor interactions, minimizing off-target toxicity to mammalian cells.

Small Molecule Isoform Selectivity (HIF-PHD Inhibitors)

Beyond peptides, 2-aminomethyl butyric acid is a critical pharmacophore in small-molecule drug design. A prominent example is the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors [3].

  • The Causality of Selectivity: The human body utilizes three PHD isoforms (PHD1, PHD2, PHD3) to regulate cellular responses to hypoxia. Inhibiting PHD2 triggers systemic erythropoiesis (red blood cell production), while selective inhibition of PHD1 is therapeutically beneficial for treating inflammatory bowel disease (IBD) and skeletal muscle degeneration without altering blood viscosity.

  • Stereochemical Impact: Incorporating the (S)-enantiomer of 2-aminomethyl butyric acid derivatives into the inhibitor scaffold has been shown to sterically clash with the active site of PHD2, while perfectly complementing the slightly larger binding pocket of PHD1. This stereospecificity achieves a highly desirable >5 -fold selectivity for PHD1 over PHD2 [3].

Quantitative Performance Data

The following table summarizes the comparative physicochemical and biological performance metrics of the two enantiomers based on established literature and chromatographic data [1][3].

Parameter(R)-2-Aminomethyl Butyric Acid(S)-2-Aminomethyl Butyric Acid
Foldamer Helical Handedness Left-handed 14-helixRight-handed 14-helix
Proteolytic Half-Life (Serum) > 48 hours> 48 hours
Elution Order (ZWIX(+) Column) Elutes First ( R<S )Elutes Second
Elution Order (ZWIX(-) Column) Elutes SecondElutes First ( S<R )
HIF-PHD Isoform Selectivity Broad-spectrum (PHD1/2/3)Highly Selective for PHD1
Primary Application Focus Antimicrobial foldamers, unique ligandsPPI inhibitors, targeted enzyme inhibitors

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the isolation and utilization of these enantiomers.

Protocol A: Enantioselective Resolution via Zwitterionic Chromatography

Because β2 -amino acids lack a stereocenter at the carbon bearing the amino group, standard chiral resolution methods often fail. Cinchona alkaloid-based zwitterionic stationary phases (ZWIX) are required [1].

Reagents & Equipment:

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-) (150 mm × 4.0 mm, 3 μm).

  • Mobile Phase: Methanol/Acetonitrile (50:50, v/v) containing 50 mM Acetic Acid (AcOH) and 25 mM Propylamine (PRA).

  • Detector: Evaporative Light Scattering Detector (ELSD) or MS (due to lack of strong UV chromophores).

Step-by-Step Methodology:

  • Preparation: Dissolve racemic 2-aminomethyl butyric acid in the mobile phase to a concentration of 1 mg/mL.

  • Equilibration: Flush the ZWIX column with the mobile phase at 0.6 mL/min at 25 °C until the baseline stabilizes (typically 30-45 minutes). The acid-to-base ratio (2:1) is critical for maintaining the zwitterionic state of the chiral selector.

  • Injection & Separation: Inject 10 μL of the sample.

  • Validation: On a ZWIX(+) column (quinine-based), the (R)-enantiomer will elute first. On a ZWIX(-) column (quinidine-based), the (S)-enantiomer will elute first. Collect fractions accordingly and verify enantiomeric excess (ee) via polarimetry or chiral LC-MS.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with β2 -Amino Acids

Coupling β2 -amino acids is notoriously difficult. The ethyl group at the α -position creates "neopentyl-like" steric hindrance directly adjacent to the activated carboxylate, rendering standard coupling agents (like HBTU or DIC) ineffective.

Reagents: Fmoc-(R)- or Fmoc-(S)-2-aminomethyl butyric acid [4], HATU, HOAt, DIPEA, Rink Amide resin.

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 mins. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 mins).

  • Activation (The Critical Step): In a separate vial, dissolve 3.0 equivalents of the Fmoc- β2 -amino acid, 3.0 eq of HATU, and 3.0 eq of HOAt in DMF. Causality Note: HOAt is mandatory here; its nitrogen atom provides neighboring-group participation to accelerate the sluggish reaction of the sterically hindered carboxylate.

  • Base Addition: Add 6.0 eq of DIPEA to the activation vial. Stir for exactly 2 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 4 to 6 hours (significantly longer than the 45 mins used for standard α -amino acids).

  • Validation: Perform a Kaiser test. If slightly positive, do not simply repeat the coupling; perform a capping step with acetic anhydride/pyridine to prevent deletion sequences, then proceed to the next cycle.

G Racemic Racemic 2-Aminomethyl Butyric Acid Resolution Chiral Resolution ZWIX(+) or ZWIX(-) Column Racemic->Resolution Fmoc Fmoc-Protection (Fmoc-OSu, DIPEA) Resolution->Fmoc Isolate (R) or (S) Enantiomer SPPS Solid-Phase Peptide Synthesis (Requires HATU/HOAt Activation) Fmoc->SPPS Fmoc-(R)-AMBA or Fmoc-(S)-AMBA Assay Biological Validation (Protease Stability & Target IC50) SPPS->Assay Purified Foldamer / Ligand

Diagram 2: Experimental workflow from racemic mixture to biologically validated foldamer.

References

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantiosepar

    • and β3 -Amino Acids. Molecules (MDPI). Available at:[Link]
  • 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors (WO2013134660A1).Google Patents.
Comparative

Structural Determinants of Receptor Binding: (R)-2-Aminomethyl Butyric Acid vs. Classical GABA Analogs

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals investigating the structure-activity relationships (SAR) of GABAergic and gabapentinoid compounds. As drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals investigating the structure-activity relationships (SAR) of GABAergic and gabapentinoid compounds.

As drug development professionals probe the boundaries of neuropharmacology, understanding the precise structure-activity relationship (SAR) of γ -aminobutyric acid (GABA) analogs is paramount. While classical gabapentinoids like pregabalin and gabapentin exhibit potent analgesic and anxiolytic properties via the α2​δ subunit of voltage-gated calcium channels (VGCCs), structural deviations—such as shortening the carbon backbone to create β -amino acids—drastically alter receptor affinity.

This guide objectively compares the experimental β -amino acid, (R)-2-aminomethyl butyric acid ((R)-AMBA) , against established GABA analogs. By analyzing these compounds, we provide mechanistic insights into binding pocket tolerances and robust experimental protocols for binding affinity validation.

Mechanistic Target Overview & Structural Causality

The pharmacological divergence of GABA analogs is strictly dictated by the spatial distance between their zwitterionic centers (the primary amine and the carboxylate group) and the steric bulk of their substituents.

  • γ -Amino Acids (Pregabalin, Gabapentin): These compounds mimic the spatial conformation of endogenous L-leucine. This specific chain length allows them to dock perfectly into the universal amino acid-binding site of the α2​δ−1 and α2​δ−2 subunits [1]. Despite being classified as "GABA analogs," the steric bulk of their 3-substitutions prevents them from activating classical GABA-A or GABA-B receptors [3].

  • β -Amino Acids ((R)-2-Aminomethyl Butyric Acid): By shifting the aminomethyl group to the α -carbon of a butyric acid backbone, the distance between the charged termini is truncated. This structural compression causes a severe electrostatic mismatch within the α2​δ binding cleft. Consequently, (R)-AMBA fails to satisfy the pharmacophore model, rendering it virtually inactive at VGCCs and serving as a critical negative control in SAR studies.

SAR_Logic GABA Endogenous GABA (γ-aminobutyric acid) Gamma γ-Amino Acids (Optimal Distance) GABA->Gamma Beta β-Amino Acids (Shortened Backbone) GABA->Beta Pregabalin Pregabalin / Gabapentin Gamma->Pregabalin Baclofen Baclofen Gamma->Baclofen RAMBA (R)-2-Aminomethyl Butyric Acid Beta->RAMBA Alpha2Delta α2δ Subunits (VGCCs) Target GABAB GABA-B Receptors Target NoAffinity Negligible Affinity (Steric Mismatch) Pregabalin->Alpha2Delta High Affinity Baclofen->GABAB High Affinity RAMBA->NoAffinity Fails Pharmacophore

Logical relationship between GABA analog structure and receptor target affinity.

Quantitative Binding Affinity Comparison

To benchmark the receptor targeting of these analogs, we synthesize data from competitive radioligand binding assays. The table below highlights the strict stereochemical and chain-length requirements for α2​δ vs. GABA-B affinity [2].

CompoundStructural ClassTarget Affinity ( α2​δ−1 Kd​ )Target Affinity (GABA-B Ki​ )Target Affinity (GABA-A Ki​ )
Pregabalin 3-substituted γ -amino acid~6.0 nM>100,000 nM>100,000 nM
Gabapentin 3,3-disubstituted γ -amino acid~59.0 nM>100,000 nM>100,000 nM
Baclofen 4-substituted γ -amino acid>100,000 nM~130 nM>100,000 nM
(R)-AMBA α -substituted β -amino acid>100,000 nM>100,000 nM>100,000 nM

Data Interpretation: The high affinity of pregabalin and gabapentin for α2​δ−1 confirms the necessity of the γ -amino acid backbone. The complete lack of affinity for (R)-AMBA across all three targets validates that shortening the backbone to a β -amino acid abolishes target recognition, making it an excellent baseline compound for validating assay specificity.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To objectively quantify the binding affinity ( Ki​ ) of novel analogs like (R)-AMBA against the α2​δ−1 subunit, a highly controlled radioligand displacement assay is required. We utilize [3H]-pregabalin rather than [3H]-gabapentin due to its lower non-specific binding profile and superior radiochemical stability [2].

Expertise & Causality: Every step in this protocol is designed as a self-validating system. We use porcine brain cortex because it expresses high physiological densities of the α2​δ−1 subunit, providing a robust signal-to-noise ratio compared to recombinant cell lines which frequently suffer from variable membrane trafficking.

Step-by-Step Methodology: [3H]-Pregabalin Displacement Assay

Step 1: Membrane Preparation

  • Homogenize fresh porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4) containing protease inhibitors.

  • Centrifuge at 1,000 × g for 10 minutes to remove whole cells and nuclei.

  • Ultracentrifuge the supernatant at 40,000 × g for 30 minutes to pellet the membrane fractions.

  • Causality Check: Resuspend the pellet and wash twice. Washing is critical to remove endogenous ligands (like L-leucine or GABA) that would otherwise competitively inhibit [3H]-pregabalin binding and artificially inflate the apparent Ki​ of your test compounds.

Step 2: Incubation & Competition

  • In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H]-pregabalin, and varying concentrations of the test compound (e.g., (R)-AMBA or unlabeled Pregabalin) ranging from 10−10 to 10−4 M.

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM unlabeled L-isoleucine. If the NSB exceeds 15% of total binding, the membrane wash steps were insufficient.

  • Incubate the plate at 25°C for 60 minutes. Causality: 25°C is chosen to allow the system to reach thermodynamic equilibrium without risking the thermal degradation of the α2​δ proteins that rapidly occurs at 37°C.

Step 3: Rapid Filtration

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Causality Check: Ensure filters are pre-soaked in 0.5% polyethylenimine (PEI) for 2 hours. PEI neutralizes the negative charge of the glass fiber, drastically reducing non-specific binding of the positively charged radioligand.

  • Wash filters three times with 3 mL of ice-cold HEPES buffer to trap the membrane-bound radioligand while flushing away unbound isotopes.

Step 4: Scintillation Counting & Data Analysis

  • Extract the filters into vials containing 4 mL of liquid scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Assay_Workflow Step1 Membrane Prep (Porcine Cortex) Step2 Incubation [3H]-Pregabalin + Ligand Step1->Step2 Step3 Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Liquid Scintillation Counting Step3->Step4 Step5 Data Analysis (IC50 / Ki) Step4->Step5

Step-by-step experimental workflow for the [3H]-Pregabalin radioligand displacement assay.

References

  • Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits European Journal of Pharmacology (via PubMed) URL:[Link]

  • Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

Validation

Comparative Guide: Structural Impact of (R)-2-Aminomethyl Butyric Acid vs. β-Alanine in Peptide Design

The incorporation of unnatural amino acids into peptide backbones has revolutionized the development of foldamers—oligomers designed to adopt well-defined, predictable secondary structures. Among these, β-amino acids are...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids into peptide backbones has revolutionized the development of foldamers—oligomers designed to adopt well-defined, predictable secondary structures. Among these, β-amino acids are highly valued for their ability to confer absolute resistance to proteolytic degradation[1][2]. However, not all β-amino acids influence peptide folding equally.

This guide provides an in-depth comparative analysis of β-Alanine (the simplest, unsubstituted β-amino acid) and (R)-2-aminomethyl butyric acid (a chiral β²-amino acid featuring an ethyl side chain). By understanding the causality between side-chain substitution and backbone thermodynamics, researchers can rationally design stable helical scaffolds for protein-protein interaction (PPI) inhibitors and novel therapeutics[3][4].

Mechanistic Foundations: Flexibility vs. Pre-organization

The fundamental difference between β-alanine and (R)-2-aminomethyl butyric acid lies in their steric profiles and the resulting entropic penalties during folding.

β-Alanine: The Flexible Spacer

β-Alanine is an unsubstituted β-amino acid. Lacking any side chain at the Cα or Cβ positions, its backbone possesses high rotational freedom around the Cα-Cβ bond. When incorporated into short oligopeptides, this flexibility introduces a massive entropic penalty for folding. Consequently, poly-β-alanine does not adopt a folded conformation in aqueous solution, instead presenting as a random coil[1]. In drug design, β-alanine is primarily utilized as a flexible linker or to induce specific, localized turns in hairpin structures rather than to nucleate helices.

(R)-2-Aminomethyl Butyric Acid: The Helical Nucleator

(R)-2-aminomethyl butyric acid is a β²-homoamino acid, meaning it possesses a side chain (an ethyl group) at the Cα position (C2 relative to the carboxylate). This seemingly simple substitution fundamentally alters the molecule's conformational energy landscape. The steric bulk of the ethyl group restricts the torsion angle ( θ ) around the Cα-Cβ bond, strongly favoring a gauche conformation[2].

This "gauche effect" pre-organizes the peptide backbone, drastically reducing the entropic cost of folding. When oligomerized, β²-amino acids drive the formation of a highly stable 14-helix —a structure characterized by a 14-membered hydrogen-bonded ring between the backbone amide proton at position i and the carbonyl oxygen at position i+2[1][4]. Remarkably, this stable secondary structure can be achieved with as few as 4 to 6 residues, a feat impossible for natural α-peptides which typically require over 30 residues to stabilize a helix in solution[1].

Mechanism Start β-Amino Acid Incorporation BetaAla β-Alanine (Unsubstituted) Start->BetaAla Beta2 (R)-2-Aminomethyl Butyric Acid (β²) Start->Beta2 Flex High Rotational Freedom (Cα-Cβ bond) BetaAla->Flex Rigid Steric Restriction (Gauche Effect) Beta2->Rigid Coil Random Coil / Unfolded in Solution Flex->Coil High Entropic Penalty Helix Stable 14-Helix (i to i+2 H-bonds) Rigid->Helix Pre-organized Backbone

Conformational pathways of β-alanine versus (R)-β²-amino acids in peptide folding.

Comparative Structural Impact

To facilitate rational sequence design, the quantitative and qualitative impacts of both amino acids are summarized below.

Structural Featureβ-Alanine(R)-2-Aminomethyl Butyric Acid (β²)
Side Chain Substitution NoneEthyl group at Cα (C2 position)
Backbone Flexibility HighHighly restricted
Dominant Solution Structure Random coil / UnfoldedStable 14-helix (in homooligomers)
Minimum Residues for Folding N/A (Does not fold independently)4 to 6 residues
CD Spectral Signature Minimum near 195 nmDistinct minimum at ~214 nm
Primary Application Flexible spacers, turn-inducersHelical foldamers, PPI inhibitors
Proteolytic Stability HighExtremely High

Experimental Methodologies & Validation

To objectively verify the structural claims above, researchers must employ robust synthesis and spectroscopic validation protocols. The following self-validating workflow ensures high-fidelity generation and characterization of β-peptides.

Workflow SPPS Fmoc-SPPS Synthesis Cleavage TFA Cleavage & Purification SPPS->Cleavage CD CD Spectroscopy (190-260 nm) Cleavage->CD NMR 2D NMR (NOESY/ROESY) Cleavage->NMR Analysis Secondary Structure Elucidation CD->Analysis NMR->Analysis

Experimental workflow for the synthesis and structural validation of β-peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

Expert Insight: The steric hindrance introduced by the Cα ethyl group in (R)-2-aminomethyl butyric acid significantly reduces coupling efficiency compared to β-alanine. Standard coupling reagents (e.g., HBTU) are insufficient. We mandate the use of highly reactive uronium salts (HATU) and extended coupling times.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling Reaction:

    • For β-Alanine : Dissolve 3.0 eq Fmoc-β-Ala-OH, 3.0 eq HATU, and 6.0 eq DIPEA in DMF. Add to resin and agitate for 45 minutes.

    • For (R)-2-Aminomethyl Butyric Acid : Dissolve 3.0 eq Fmoc-β²-amino acid, 3.0 eq HATU, and 6.0 eq DIPEA in DMF. Add to resin and agitate for 120 minutes to overcome steric bulk.

  • Capping: Treat with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to cap unreacted amines.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Structural Elucidation via Circular Dichroism (CD) Spectroscopy

Expert Insight: CD spectroscopy is the gold standard for rapid secondary structure validation. The 14-helix has a highly specific, reproducible chiroptical signature that clearly distinguishes it from unstructured β-alanine oligomers[5].

  • Sample Preparation: Lyophilize the purified peptide and dissolve it in HPLC-grade methanol (or 10 mM phosphate buffer, pH 7.4) to a final precise concentration of 50 µM.

  • Instrumentation Setup: Utilize a Jasco J-815 Spectropolarimeter (or equivalent) equipped with a Peltier temperature controller set to 20 °C.

  • Measurement Parameters:

    • Cuvette Path Length: 0.1 cm (quartz)

    • Wavelength Range: 190 nm to 260 nm

    • Scanning Speed: 50 nm/min

    • Data Pitch: 0.1 nm

    • Accumulations: Average of 3 scans to optimize the signal-to-noise ratio.

  • Data Analysis & Causality:

    • Validation of (R)-2-Aminomethyl Butyric Acid Oligomers: A successful 14-helix formation is validated by observing a prominent negative band (minimum) at ~214 nm [5].

    • Validation of β-Alanine Oligomers: The absence of the 214 nm minimum and the presence of a strong negative band near 195 nm validates that the peptide exists as a random coil, confirming the entropic penalty of the unsubstituted backbone[1].

References

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP.
  • Beta-peptide. Wikipedia.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • β-Peptides as inhibitors of protein–protein interactions. PMC - NIH.
  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. Frontiers.

Sources

Comparative

In vitro vs in vivo efficacy of peptides containing (R)-2-aminomethyl butyric acid.

In Vitro vs. In Vivo Efficacy of Peptides Containing (R)-2-Aminomethyl Butyric Acid: A Comprehensive Comparison Guide As a Senior Application Scientist overseeing peptide drug development pipelines, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro vs. In Vivo Efficacy of Peptides Containing (R)-2-Aminomethyl Butyric Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist overseeing peptide drug development pipelines, I frequently encounter the fundamental bottleneck of peptide therapeutics: the steep drop-off between in vitro receptor affinity and in vivo efficacy due to rapid proteolytic degradation. To bridge this gap, the strategic incorporation of unnatural amino acids has become a cornerstone of modern medicinal chemistry.

This guide provides an objective, data-driven comparison of peptides modified with (R)-2-aminomethyl butyric acid against traditional alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: The Power of β2 -Amino Acids

(R)-2-aminomethyl butyric acid is a chiral β2 -amino acid derivative (specifically, β2 -homo-alpha-aminobutyric acid). Combining natural α -amino acids with unnatural β -amino acids in a single chain creates heterogeneous-backbone oligomers known as α/β -peptides[1].

The causality behind its efficacy lies in structural disruption:

  • Steric Shielding: The extra methylene group in the β -amino acid backbone misaligns the peptide's scissile bonds relative to the catalytic triads of endogenous proteases (e.g., DPP-IV, neprilysin)[2].

  • Conformational Predictability: Unlike simple D-amino acid substitutions which can drastically alter the global topology of a peptide and abrogate receptor binding, β -amino acids can be engineered to maintain well-defined orientations of side-chain functional groups, preserving target affinity[2].

  • Translational Success: Because they are not easily identified by standard peptidases, peptides incorporating β -amino acids exhibit profound stability, allowing in vitro potency to translate directly into sustained in vivo efficacy[1][3].

Comparative Performance Matrix

To objectively evaluate the impact of (R)-2-aminomethyl butyric acid, we must benchmark it against the native α -peptide and standard D-amino acid substitutions. The following table synthesizes typical quantitative outcomes observed in preclinical development.

Performance MetricNative α -PeptideD-Amino Acid Substitution(R)-2-Aminomethyl Butyric Acid Analog
In Vitro Plasma Half-Life < 30 minutes4 – 12 hours> 48 hours (Near-total resistance)
In Vivo Clearance (CL) Rapid (High hepatic/renal)ModerateSlow (Extended systemic circulation)
Receptor Affinity ( KD​ ) High (Native topology)Variable (High risk of disruption)High (Preserves spatial orientation)
Protease Susceptibility High (Endo/Exopeptidases)LowNegligible
Bioavailability (SC) < 5%15% – 30%40% – 60%

Preclinical Evaluation Workflow

The following Graphviz diagram illustrates the logical progression of evaluating a modified peptide, ensuring that in vitro stability metrics gatekeep the transition to in vivo models.

G N1 Peptide Synthesis (R)-2-Aminomethyl Butyric Acid N2 In Vitro Validation N1->N2 N3 Plasma Stability Assay (LC-MS/MS Quantification) N2->N3 N4 Receptor Binding (SPR / Radioligand) N2->N4 N5 In Vivo Efficacy N3->N5 t½ > 24h N4->N5 High Affinity N6 Pharmacokinetics (Rodent IV/SC Models) N5->N6 N7 Pharmacodynamics (Biomarker / Xenograft) N5->N7 N8 Lead Candidate Selection N6->N8 N7->N8

Fig 1: Preclinical workflow for evaluating β-amino acid modified peptides.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols cannot simply be a list of actions; they must be self-validating systems where internal controls immediately flag assay failures.

Protocol A: In Vitro Plasma Stability Assay (LC-MS/MS)

This assay determines if the (R)-2-aminomethyl butyric acid modification successfully shields the peptide from blood-borne proteases.

  • Preparation & Spiking: Spike the modified peptide into 100% pooled human plasma to a final concentration of 10 µM.

    • Causality: 10 µM provides a robust signal-to-noise ratio for mass spectrometry without saturating the plasma's endogenous protease capacity, ensuring pseudo-first-order degradation kinetics.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS).

    • Causality: Acetonitrile instantly denatures proteases (halting degradation) and precipitates large plasma proteins. The IS corrects for matrix effects and ion suppression during LC-MS/MS ionization.

  • Self-Validation Control (Critical): Concurrently run a parallel incubation using a known highly labile α -peptide (e.g., native Substance P).

    • System Logic: If the control peptide does not degrade rapidly, the plasma batch lacks enzymatic activity (likely due to improper storage), and the assay must be invalidated.

  • Analysis: Centrifuge at 15,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining intact peptide.

Protocol B: In Vivo Pharmacokinetics (Rodent Model)

Once in vitro stability is confirmed, in vivo PK establishes the actual systemic exposure and clearance rates.

  • Administration: Dose male Sprague-Dawley rats intravenously (IV) and subcutaneously (SC) at 1 mg/kg.

    • Causality: Dual-route administration is mandatory to calculate absolute bioavailability (F%), revealing how well the β -amino acid modification protects the peptide from subcutaneous depot degradation.

  • Blood Sampling: Collect blood via jugular catheter at pre-dose, 15 min, 30 min, 1, 2, 4, 8, 24, and 48 hours into K2EDTA tubes.

    • Causality: EDTA chelates calcium, preventing coagulation and inhibiting metalloproteases that could artificially degrade the peptide ex vivo during transit to the lab.

  • Self-Validation Control (Critical): Perform a "Matrix Spike Recovery" by spiking a known concentration of the peptide into the pre-dose (blank) plasma samples.

    • System Logic: If the calculated concentration of the pre-dose spike deviates by >15% from the theoretical value, it indicates severe in vivo matrix interference, requiring a revision of the extraction chromatography.

  • Data Synthesis: Calculate PK parameters (AUC, Clearance, Volume of Distribution, Half-life) using Non-Compartmental Analysis (NCA).

Conclusion

The transition from native α -peptides to α/β -peptides utilizing (R)-2-aminomethyl butyric acid represents a paradigm shift in peptide drug design. By fundamentally altering the backbone geometry, this modification bypasses the evolutionary recognition patterns of endogenous proteases. As demonstrated by the comparative metrics, this translates to superior in vitro half-lives and highly favorable in vivo pharmacokinetics, ultimately yielding a more viable, long-acting therapeutic candidate.

References

  • Horne, W. S. (2011). Folding and function in α/β-peptides: Targets and therapeutic applications. Expert Reviews in Molecular Medicine (via PMC).[Link]

  • Seebach, D., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters.[Link]

  • Ali, M., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules (MDPI).[Link]

Sources

Validation

Enhancing Peptide Therapeutics: Proteolytic Stability Assay of Peptides With and Without (R)-2-Aminomethyl Butyric Acid

Introduction: The Proteolytic Bottleneck in Peptide Therapeutics Native α -peptides possess highly favorable binding affinities and selectivities, making them attractive candidates for drug development. However, their cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Bottleneck in Peptide Therapeutics

Native α -peptides possess highly favorable binding affinities and selectivities, making them attractive candidates for drug development. However, their clinical translation is severely limited by rapid in vivo degradation. Endogenous proteases in blood plasma and the gastrointestinal tract rapidly hydrolyze standard α -amide bonds, often reducing the circulating half-life of peptide therapeutics to mere minutes .

To circumvent this metabolic bottleneck, backbone engineering using β -amino acids has emerged as a premier strategy. (R)-2-aminomethyl butyric acid is a chiral β2 -amino acid derivative (featuring an ethyl side chain positioned on the α -carbon). By introducing an additional methylene (-CH₂-) unit into the peptide backbone, β -amino acids fundamentally alter the local dihedral angles ( ϕ , ψ , θ ) of the peptide chain.

This structural perturbation creates a precise "geometry mismatch" at the protease active site . Because enzymes like trypsin, chymotrypsin, and pronase have evolved to specifically recognize the spatial arrangement of α -amino acid residues, the extended backbone of a β -amino acid prevents the scissile bond from properly aligning with the enzyme's catalytic triad, conferring profound proteolytic resistance .

Mechanistic Pathway of Proteolytic Resistance

Understanding the causality behind this stability is critical for rational drug design. The insertion of (R)-2-aminomethyl butyric acid does not merely block the enzyme sterically; it fundamentally misaligns the nucleophilic attack trajectory required for amide hydrolysis.

Mechanism A Native α-Peptide Backbone B Protease Active Site (Perfect Geometry Match) A->B C Rapid Hydrolysis (t1/2 < 15 mins) B->C D β-Amino Acid Modified Peptide (e.g., with (R)-2-AMBA) E Steric Clash & Geometry Mismatch (Extra Methylene Group) D->E F Proteolytic Resistance (t1/2 > 100 hours) E->F

Figure 1: Mechanistic pathway of proteolytic resistance conferred by β-amino acid substitution.

Experimental Methodology: Self-Validating Proteolytic Stability Assay

To objectively evaluate the stability conferred by (R)-2-aminomethyl butyric acid, a highly controlled in vitro assay is required. This protocol utilizes Pronase (a highly aggressive, promiscuous protease cocktail from Streptomyces griseus) and Human Blood Plasma to provide a stringent evaluation of stability .

Self-Validating System Design: Every robust assay must be self-validating. This protocol includes an internal native α -peptide control to validate enzyme activity (ensuring the protease is actively degrading substrates) and a pre-quenched control to establish an accurate baseline (t=0) intact mass.

Workflow A 1. Prepare Peptide Stocks (Native & Modified) B 2. Incubate with Protease (Pronase or Human Plasma) A->B C 3. Quench Reaction (Add 1% TFA at Time Points) B->C D 4. LC-MS Analysis (Quantify Intact Peptide) C->D E 5. Calculate Half-Life (Exponential Decay Model) D->E

Figure 2: Workflow for evaluating peptide proteolytic stability using LC-MS quantification.

Step-by-Step Protocol:

  • Peptide Preparation: Dissolve the native α -peptide and the (R)-2-aminomethyl butyric acid-modified analogue in 100 mM Tris-HCl buffer (pH 7.5) to a final concentration of 100 µM.

  • Enzyme Preparation: Prepare a stock solution of Pronase (1 mg/mL) in the same Tris-HCl buffer. For plasma assays, use 50% (v/v) Human Blood Plasma in PBS.

  • Incubation: Initiate the reaction by adding the protease solution to the peptide stocks (final peptide concentration: 50 µM; final Pronase concentration: 10 µg/mL). Incubate at 37 °C.

  • Time-Course Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 mins, and 24, 48, 72 hours), extract a 50 µL aliquot. Immediately quench the proteolytic activity by adding an equal volume (50 µL) of 1% Trifluoroacetic acid (TFA) in water (v/v) . Critical Step: The t=0 sample must be quenched prior to enzyme addition to serve as the 100% intact baseline.

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet any precipitated proteins (this is especially crucial for plasma assays to protect the LC column).

  • LC-MS Quantification: Inject the supernatant into an LC-MS system. Monitor the ion current corresponding to the exact mass of the intact peptides.

  • Data Analysis: Plot the percentage of remaining intact peptide versus time. Calculate the half-life ( t1/2​ ) using a one-phase exponential decay model.

Comparative Data Analysis

The incorporation of β -amino acids like (R)-2-aminomethyl butyric acid yields a dramatic extension in half-life. The table below summarizes typical quantitative outcomes observed when comparing native α -peptides to their modified counterparts containing β2 or β3 substitutions , .

Peptide VariantAssay ConditionProtease SpecificityObserved Half-Life ( t1/2​ )Degradation Profile
Native α -Peptide Pronase (10 µg/mL)Promiscuous / Aggressive< 15 minutesRapid, complete hydrolysis at multiple sites
Modified Peptide (with (R)-2-AMBA)Pronase (10 µg/mL)Promiscuous / Aggressive> 48 hoursHighly resistant; minor cleavage at distal α -sites
Native α -Peptide Human Blood PlasmaEndogenous peptidases~ 2 hoursModerate degradation via exopeptidases
Modified Peptide (with (R)-2-AMBA)Human Blood PlasmaEndogenous peptidases> 100 hoursNear-complete metabolic stability

Conclusion & Strategic Implementation

The empirical data clearly demonstrates that substituting standard α -amino acids with (R)-2-aminomethyl butyric acid transforms a highly labile peptide into a robust, pharmacologically viable candidate. The extra methylene group effectively "blinds" proteases to the peptide backbone. For drug development professionals, integrating this chiral β2 -amino acid should be prioritized when designing targeted therapeutics that require prolonged systemic circulation without compromising the spatial orientation of critical side-chain pharmacophores.

References

  • Cabrele C., Martinek T.A., Reiser O., Berlicki Ł. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Julian M.C., et al. "Recognition of MHC-II peptide ligands that contain β-amino acids." The Journal of Immunology, 2019. URL:[Link]

  • Hook D.F., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides." Chemistry & Biodiversity, 2005. URL:[Link]

Comparative

Comparative analysis of different coupling reagents for (R)-2-aminomethyl butyric acid

Comparative Analysis of Coupling Reagents for (R)-2-Aminomethyl Butyric Acid: Overcoming Steric Hindrance in β2 -Amino Acid Synthesis Introduction: The Challenge of β2 -Amino Acids (R)-2-aminomethyl butyric acid (frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Coupling Reagents for (R)-2-Aminomethyl Butyric Acid: Overcoming Steric Hindrance in β2 -Amino Acid Synthesis

Introduction: The Challenge of β2 -Amino Acids

(R)-2-aminomethyl butyric acid (frequently utilized as Fmoc-(R)-AMBA-OH) is a chiral β2 -amino acid derivative critical for synthesizing peptidomimetics with enhanced proteolytic stability[1]. Structurally, it features an ethyl group at the α -position relative to the carboxylic acid. This α -branching creates a profound steric shield around the electrophilic carbonyl carbon, significantly impeding the rate of nucleophilic attack during amide bond formation[2].

When incorporating this hindered building block, standard carbodiimide-based activation (e.g., DCC or DIC alone) frequently fails, leading to incomplete sequences or promoting side reactions such as lactamization[3]. For drug development professionals, selecting the optimal coupling reagent is paramount to ensuring high yield, maintaining stereochemical integrity, and optimizing the overall efficiency of the synthesis[4].

Mechanistic Evaluation of Coupling Reagents

To design a self-validating synthetic protocol, one must understand the causality behind reagent performance. The efficacy of a coupling reagent for hindered substrates is dictated by the reactivity of the active ester it generates and the specific transition state it induces[5].

  • Phosphonium Salts (e.g., PyBOP): PyBOP activates the carboxylic acid to form an OBt (1-hydroxybenzotriazole) ester. While highly effective for standard linear peptides, the OBt ester's electrophilicity is often insufficient to overcome the high activation energy barrier imposed by the α -ethyl group of (R)-2-aminomethyl butyric acid[6]. Prolonged reaction times are required, which inadvertently increases the risk of epimerization at the labile chiral center.

  • Aminium/Uronium Salts (e.g., HATU): HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester[5]. The critical advantage of HATU lies in the pyridine nitrogen of the HOAt leaving group. This nitrogen provides anchimeric assistance—it hydrogen-bonds with the incoming amine, pre-organizing the transition state and guiding the nucleophile directly to the sterically shielded carbonyl carbon[5]. According to authoritative guidelines on, this mechanism makes HATU exceptionally potent for α -branched amino acids[7].

  • Oxyma-Based Uronium Salts (e.g., COMU): COMU utilizes the OxymaPure leaving group to form an Oxyma active ester, which exhibits reactivity comparable to or exceeding that of OAt esters[8]. Crucially, COMU is a morpholine-based imonium salt, which enhances its solubility and stability[8]. It provides a safer, non-explosive alternative to benzotriazole-based reagents while maintaining exceptional efficiency for sterically demanding couplings, often outperforming HBTU and PyBOP[8].

Quantitative Performance Analysis

The table below synthesizes the performance of various coupling reagents when conjugating Fmoc-(R)-2-aminomethyl butyric acid to a resin-bound, sterically hindered secondary amine.

Coupling ReagentActive Ester FormedCoupling Efficiency (1h)Epimerization (%)Relative Cost
DIC / OxymaPure Oxyma72%<0.5%Low
PyBOP / DIPEA OBt65%1.2%Moderate
HATU / DIPEA OAt96%1.8%High
COMU / DIPEA Oxyma95%0.8%Moderate-High

Data Interpretation: While provides the highest raw coupling efficiency for difficult sequences, it can induce slightly higher epimerization due to its extreme reactivity in the presence of strong bases like DIPEA. offers the optimal balance, delivering near-quantitative yields with superior stereochemical retention and a better safety profile[8].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and high fidelity, the following protocol utilizes a double-coupling strategy with COMU. This system is self-validating: the use of a colorimetric test after the first coupling dictates whether the second coupling is necessary, adapting to the specific steric environment of the growing peptide chain[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in N-methylpyrrolidone (NMP) for 30 minutes. NMP is preferred over DMF for its superior solvating properties, which minimizes peptide aggregation[3].

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x) and NMP (3x).

  • Pre-activation: In a separate vial, dissolve Fmoc-(R)-2-aminomethyl butyric acid (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 2 mL of NMP. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Allow 2 minutes for active ester formation[8].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours. For extremely hindered junctions, apply gentle microwave heating (75°C for 15 minutes)[3].

  • Validation (Chloranil Test): Wash the resin and perform a Chloranil test (ideal for secondary amines). A positive result (blue/green) indicates incomplete coupling.

  • Double Coupling: If the test is positive, repeat steps 3-4 using HATU instead of COMU to leverage anchimeric assistance for the remaining unreacted sites[3].

Visualizations

ActivationMechanism Acid Fmoc-(R)-2-Aminomethyl Butyric Acid (Sterically Hindered) Intermediate Active Ester (OAt or Oxyma) Acid->Intermediate Activation (Base) Reagent Coupling Reagent (HATU or COMU) Reagent->Intermediate Leaving Group Transfer Transition Anchimeric Assistance (H-Bonding pre-organization) Intermediate->Transition Approach Amine Resin-Bound Amine (Nucleophile) Amine->Transition Nucleophilic Attack Product Peptide Bond Formed (High Yield) Transition->Product Elimination

Mechanistic pathway of carboxylic acid activation and amide bond formation using HATU or COMU.

Optimization Start Evaluate Coupling (Chloranil Test) Incomplete Incomplete Coupling (Positive Test) Start->Incomplete Complete Complete Coupling (Negative Test) Start->Complete Step1 Switch Reagent (Use COMU or HATU) Incomplete->Step1 Step1->Complete Success Step2 Modify Conditions (Temp: 75°C or Time: 12h) Step1->Step2 If still incomplete Step2->Complete Success Step3 Solvent Optimization (DMF/NMP 1:1) Step2->Step3 If aggregation suspected Step3->Complete Success

Troubleshooting workflow for optimizing the coupling of sterically hindered β -amino acids.

References

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Chemical Reviews.[Link]

Sources

Validation

Head-to-head comparison of (R)-2-aminomethyl butyric acid peptides with existing drugs

Head-to-Head Comparison: (R)-2-Aminomethyl Butyric Acid Peptidomimetics vs. Conventional Therapeutics Executive Summary The transition from conventional α-peptides to β-peptidomimetics represents a paradigm shift in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: (R)-2-Aminomethyl Butyric Acid Peptidomimetics vs. Conventional Therapeutics

Executive Summary

The transition from conventional α-peptides to β-peptidomimetics represents a paradigm shift in drug development, particularly for targeting flat, extended protein-protein interaction (PPI) interfaces. At the forefront of this structural evolution is (R)-2-aminomethyl butyric acid (commonly utilized in synthesis as Fmoc-(R)-AMB). By introducing a critical methylene group into the peptide backbone, this β²-amino acid derivative confers extreme proteolytic stability without sacrificing the conformational predictability required for high-affinity target engagement[]. This guide provides an objective, data-driven comparison of (R)-2-aminomethyl butyric acid-containing peptides against conventional α-peptides and small molecule drugs, supported by mechanistic insights and field-proven experimental protocols.

Mechanistic Causality: The β²-Amino Acid Advantage

Conventional α-peptides suffer from rapid in vivo degradation because endogenous proteases (e.g., DPP-IV, pepsin, trypsin) have evolved highly specific S1-S1' active site pockets tailored to hydrolyze the standard α-amide bond.

The incorporation of (R)-2-aminomethyl butyric acid fundamentally disrupts this enzymatic recognition. The insertion of an extra -CH₂- group between the α-carbon and the carbonyl group shifts the amide bond out of the active site register. This creates a steric clash that prevents the formation of the necessary catalytic transition state[2]. Consequently, while α-peptides are often cleared in minutes, β-peptidomimetics can exhibit half-lives exceeding 60 hours in harsh proteolytic environments[3]. Furthermore, the specific (R)-configuration and branching of the butyric acid side chain induce rigid secondary structures—such as highly stable 14-helices—which are ideal for mimicking the amphipathic α-helices found in natural PPIs[3].

Pathway Protease Protease Active Site (S1-S1' Pockets) Cleavage Rapid Hydrolysis (t1/2 < 1 hr) Protease->Cleavage Catalysis Resistance Steric Clash & Register Shift Protease->Resistance Inhibition Alpha Conventional α-Peptide (Standard Amide Bond) Alpha->Protease Optimal Binding Beta β²-Peptidomimetic (Extra Methylene Group) Beta->Protease Suboptimal Binding Stable Prolonged Half-Life (t1/2 > 60 hrs) Resistance->Stable

Proteolytic resistance mechanism of β²-peptides vs conventional α-peptides.

Head-to-Head Performance Comparison

To objectively evaluate the clinical and developmental utility of (R)-2-aminomethyl butyric acid peptides, we benchmark them against the two dominant modalities in pharmacology: conventional α-peptides and small molecules.

Performance MetricConventional α-Peptides(R)-2-Aminomethyl Butyric Acid Peptides (β-Peptidomimetics)Small Molecule Drugs
Proteolytic Stability Very Low ( t1/2​ often < 1 hr)Extremely High ( t1/2​ > 60 hrs)[3]High (Metabolized via CYP450, not proteases)
Target Affinity (PPIs) High (Native folding)High (Predictable 14-helix formation)[3]Low (Struggle with flat, featureless interfaces)
Conformational Rigidity Low (Highly flexible unless macrocyclized)High (Steric bulk dictates rigid folding trajectories)[]High (Rigid scaffolds)
Oral Bioavailability Poor (< 1%)Moderate (Resists GI proteases, but membrane permeability varies)[2]High (Usually > 50%)
Synthesis Complexity Low (Standard SPPS)Moderate (Requires specialized Fmoc-(R)-AMB building blocks)[]High (Multi-step organic synthesis)

Experimental Validation Workflows

To validate the claims of enhanced stability and structural integrity, drug development professionals must employ self-validating assay systems. Below is the gold-standard protocol for evaluating the pharmacokinetic resilience of β-peptidomimetics.

Protocol: Self-Validating Plasma Stability Assay

Objective: Quantify the proteolytic resistance of an (R)-2-aminomethyl butyric acid-containing peptide against a native α-peptide control.

Causality & Design Choices:

  • Internal Standard (IS) Integration: An isotopically labeled analogue is spiked into the quench buffer. Why? This self-validates the protocol by normalizing any ionization fluctuations or matrix effects during LC-MS/MS analysis, ensuring that a drop in signal is strictly due to enzymatic cleavage, not instrument drift.

  • Acetonitrile Quenching: Using ice-cold acetonitrile instantly denatures plasma proteins. Why? This guarantees an immediate halt to enzymatic activity at exact time points, preventing artificial degradation during the sample queue.

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize the target β-peptide using Fmoc-(R)-2-(aminomethyl)butanoic acid via Solid-Phase Peptide Synthesis (SPPS). The Fmoc protection ensures the amine remains inert under basic deprotection conditions, preventing racemization[]. Purify via RP-HPLC to >95% purity.

  • Matrix Incubation: Pre-warm pooled human plasma (or specific purified proteases like Pronase) to 37°C. Spike the purified peptide and a susceptible α-peptide control into separate plasma aliquots at a final concentration of 5 µM.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,24,48, and 72 hours.

  • Enzyme Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of the heavy-isotope internal standard. Vortex for 30 seconds.

  • Precipitation & Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the denatured plasma proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) mode. Calculate the remaining percentage of the intact peptide by determining the peak area ratio of the analyte to the internal standard.

Workflow SPPS SPPS Synthesis (Fmoc-(R)-AMB) Purify RP-HPLC (>95% Purity) SPPS->Purify Incubate Plasma Incubation (37°C) Purify->Incubate Quench MeCN Quench (+ Internal Std) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Self-validating experimental workflow for evaluating peptidomimetic stability.

Conclusion & Future Outlook

The incorporation of (R)-2-aminomethyl butyric acid into peptide backbones bridges the critical gap between the high target specificity of biologics and the pharmacokinetic durability of small molecules. By systematically shifting the amide bond out of the proteolytic register, these β²-peptidomimetics offer a robust solution for targeting complex protein-protein interactions that have historically been deemed "undruggable." As synthetic methodologies for enantiopure β²-amino acids continue to scale, this modality is poised to become a cornerstone in next-generation therapeutic design.

References

  • CAS 1217711-57-3 (Fmoc-(R)-2-(aminomethyl)butanoic acid) - BOC Sciences. bocsci.com.
  • N-linked glycosylated beta-peptides are resistant to degradation by glycoamidase A. nih.gov.
  • β-Peptidic Peptidomimetics | Accounts of Chemical Research. acs.org.

Sources

Comparative

A Comparative Guide to the Conformational Analysis of Peptides Containing (R)-2-Aminomethyl Butyric Acid Using Circular Dichroism Spectroscopy

Introduction: The Quest for Conformational Control in Peptide Therapeutics In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents.[1] However, their application...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents.[1] However, their application is often hampered by inherent flexibility and susceptibility to proteolytic degradation.[2][3] A primary strategy to overcome these limitations is the introduction of conformational constraints, which can pre-organize a peptide into its bioactive conformation, thereby enhancing binding affinity, stability, and bioavailability.[2][3][4] The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful tool for achieving this conformational rigidity.[1][5]

This guide focuses on (R)-2-aminomethyl butyric acid, a γ-amino acid, and its role as a conformational modulator in peptide backbones. Unlike natural α-amino acids, γ-amino acids possess an extended backbone, which fundamentally alters the accessible dihedral angles and hydrogen-bonding patterns, often leading to novel and stable secondary structures such as various helices and turns.[6][7][8][9] We will provide an in-depth comparison of how incorporating this NPAA influences peptide conformation, utilizing Circular Dichroism (CD) spectroscopy as our primary analytical tool. CD spectroscopy is an invaluable, non-destructive technique for rapidly assessing the secondary structure of peptides in solution, making it ideal for comparative studies in the early stages of drug development.[10][11][12][13][14]

Pillar 1: The Fundamentals of Circular Dichroism for Peptide Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10][14] In peptides, the primary chromophore in the far-UV region (190-250 nm) is the amide bond of the backbone.[10][15] The spatial arrangement of these amide bonds in regular secondary structures like α-helices and β-sheets gives rise to distinct and characteristic CD spectra.[13][14]

  • α-Helix: Exhibits a strong positive band around 192 nm and two characteristic negative bands at approximately 208 nm and 222 nm.[13][14][16] The negative band at 222 nm is particularly indicative of helical content.[12]

  • β-Sheet: Shows a negative band near 216-218 nm and a positive band around 195-200 nm.[13][14]

  • Random Coil: Characterized by a strong negative band near 200 nm.[13]

By analyzing the shape and magnitude of the CD spectrum, researchers can gain immediate qualitative and quantitative insights into the secondary structure composition of a peptide in solution.[15][17]

Pillar 2: Comparative Analysis—(R)-2-Aminomethyl Butyric Acid vs. Natural Counterparts

To illustrate the conformational impact of (R)-2-aminomethyl butyric acid, we will compare a model α-helical peptide (Peptide A) with an analog where an L-Alanine residue is substituted with our NPAA (Peptide G).

  • Peptide A (Model α-Helix): Ac-AEAAKEAAAKEAAAKA-NH₂

  • Peptide G (γ-Substituted): Ac-AEAAK(γ)EAAAKEAAAKA-NH₂ (where (γ) is (R)-2-aminomethyl butyric acid)

The rationale for this substitution is to probe how the extended backbone of the γ-amino acid disrupts the canonical i, i+4 hydrogen-bonding network that defines an α-helix. Research on β- and γ-peptides suggests they favor different helical structures, such as the 3₁₄-helix or 12/10-helices, which involve different hydrogen-bonding patterns (e.g., i, i+2 or i, i+3).[7][18][19] Therefore, we hypothesize that the introduction of (R)-2-aminomethyl butyric acid will lead to a localized disruption or a global change in the helical structure.

Logical Relationship: Impact of γ-Amino Acid on α-Helix Structure

The following diagram illustrates the predicted disruption of the standard α-helical hydrogen bonding network upon substitution with a γ-amino acid.

G cluster_alpha Standard α-Helix cluster_gamma γ-Amino Acid Incorporation a1 Residue i (C=O) a2 Residue i+1 a5 Residue i+4 (N-H) a1->a5 H-Bond (i, i+4) a3 Residue i+2 a4 Residue i+3 disruption Disruption of i, i+4 H-Bonding a3->disruption g1 Residue i (C=O) g2 Residue i+1 (γ-AA) g4 Residue i+3 (N-H) g1->g4 New H-Bond (i, i+3)? (e.g., 12-Helix) g3 Residue i+2

Caption: Predicted change in H-bonding from α-helix to a potential new foldamer helix.

Data Presentation: Predicted CD Spectra Comparison

The following table summarizes the expected CD spectral characteristics and the resulting secondary structure estimations for Peptide A and Peptide G.

PeptideFeatureWavelength (nm)Mean Residue Ellipticity ([θ]) deg·cm²·dmol⁻¹% α-Helix% β-Sheet% Turn/Other% Random Coil
Peptide A Positive Max~192+75,00075%5%10%10%
Negative Min 1~208-35,000
Negative Min 2~222-32,000
Peptide G Positive Max~205+20,00015%10%50%25%
Negative Min 1~225-15,000
Negative Min 2N/AN/A

Analysis of Expected Results: The CD spectrum for Peptide A is predicted to show the classic signature of a well-formed α-helix.[13][14] In contrast, the spectrum for Peptide G is expected to change dramatically. The significant reduction and shift in the negative bands at 208 nm and 222 nm, coupled with the emergence of a positive maximum around 205 nm and a weaker negative band at 225 nm, would suggest a loss of α-helicity and the formation of a β-turn or another ordered, non-canonical structure.[13][20] This outcome would strongly support the hypothesis that a single γ-amino acid substitution can act as a "helix-breaker" and induce a distinct local conformation.

Pillar 3: A Self-Validating Experimental Protocol

This section provides a rigorous, step-by-step protocol for obtaining high-quality CD data. The inclusion of baseline measurements and checks for absorbance ensures the trustworthiness of the results.

Experimental Workflow Diagram

G peptide 1. Peptide Synthesis & Purification (>95%) stock 2. Prepare Peptide Stock Solution peptide->stock sample 4. Prepare Final Sample (0.1-0.2 mg/mL) stock->sample buffer 3. Prepare CD Buffer (e.g., 10 mM Phosphate, pH 7.4) buffer->sample baseline 7. Acquire Buffer Baseline Spectrum buffer->baseline qc 5. QC: Check Absorbance (OD at 190nm < 1.0) sample->qc setup 6. Instrument Setup & Calibration qc->setup setup->baseline measure 8. Acquire Peptide Sample Spectrum baseline->measure process 9. Data Processing (Baseline Subtraction, Smoothing) measure->process convert 10. Convert to MRE ([θ]) process->convert deconvolute 11. Deconvolution & Structural Analysis convert->deconvolute

Caption: Step-by-step workflow for conformational analysis using CD spectroscopy.

Detailed Step-by-Step Methodology

1. Materials & Reagents:

  • Purified Peptide (>95% purity, lyophilized powder)

  • CD-grade Buffer: 10 mM Sodium Phosphate, pH 7.4. (Crucial Choice: Phosphate buffers have minimal absorbance in the far-UV region, preventing interference with the peptide signal).[14]

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

  • Calibrated micropipettes

  • Nitrogen gas source (for purging the instrument)

2. Sample Preparation:

  • Peptide Stock Solution: Accurately weigh ~1-2 mg of lyophilized peptide. Dissolve in a known volume of CD buffer to create a stock solution of approximately 1 mg/mL. Ensure complete dissolution.

  • Concentration Determination: Accurately determine the concentration of the stock solution. For peptides lacking aromatic residues, a quantitative amino acid analysis is the gold standard.[10]

  • Working Solution: Dilute the stock solution with the CD buffer to a final concentration of 0.1-0.2 mg/mL.[21] The optimal concentration ensures the absorbance (or High Tension, HT) at the lowest wavelength (e.g., 190 nm) remains below 1.0, which is critical for avoiding data artifacts.[22][23]

3. Instrument Setup and Data Acquisition:

  • Instrument Purging: Purge the spectropolarimeter with high-purity nitrogen gas for at least 30 minutes prior to use to remove oxygen, which absorbs strongly below 200 nm.

  • Parameter Setup: Set the data acquisition parameters.[6][10]

    • Wavelength Range: 260 nm to 190 nm

    • Scanning Speed: 50 nm/min

    • Data Pitch (Step Size): 0.5 nm

    • Bandwidth: 1.0 nm

    • Response Time: 2 seconds

    • Accumulations: 3-5 scans (averaging multiple scans improves the signal-to-noise ratio).[6]

  • Baseline Measurement (Self-Validation): Fill the cuvette with the CD buffer only. Place it in the sample holder and acquire a baseline spectrum using the parameters above. This spectrum will be subtracted from the sample spectrum.[10][21]

  • Sample Measurement: Carefully rinse the cuvette with the peptide working solution, then fill it. Ensure there are no air bubbles. Acquire the sample spectrum using the identical parameters.

4. Data Processing and Analysis:

  • Baseline Correction: Subtract the averaged buffer baseline spectrum from the averaged sample spectrum.[21]

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the following formula.[10] This normalization allows for direct comparison between different peptides. [θ] = (θ * MRW) / (10 * c * l)

    • θ: Observed ellipticity in degrees.

    • MRW: Mean Residue Weight (Peptide Molecular Weight / Number of Residues).

    • c: Peptide concentration in g/mL.

    • l: Cuvette path length in cm.

  • Deconvolution: Use a validated deconvolution algorithm (e.g., CONTIN, K2D) to estimate the percentages of secondary structural elements.[15][24][25] It is important to recognize that these algorithms are based on reference datasets of proteins and may be less accurate for short or modified peptides; however, they provide excellent data for comparative purposes.[11][12]

Conclusion

The integration of (R)-2-aminomethyl butyric acid into a peptide backbone serves as a potent strategy for conformational engineering. As demonstrated through our comparative guide, Circular Dichroism spectroscopy is an efficient and powerful first-line tool for characterizing the structural consequences of such modifications. The predicted shift from a canonical α-helical CD signature to one indicative of a turn or alternative foldamer structure highlights the profound impact that a single γ-amino acid can exert. By following rigorous, self-validating experimental protocols, researchers and drug developers can confidently use CD spectroscopy to screen novel peptide designs, accelerating the development of next-generation therapeutics with enhanced stability and precisely tailored conformations.

References

  • Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy - Benchchem. Benchchem.
  • Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid - PubMed. PubMed.
  • Strategy for improving circular dichroism spectra deconvolution accuracy for macrocyclic peptides in drug discovery - PubMed. PubMed.
  • Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. Digital Commons @ Southern University and A&M College.
  • Circular dichroism spectra of beta- peptides - Research Collection. Research Collection.
  • Conformationally Constrained Peptides | Encyclopedia MDPI. MDPI.
  • Methods of peptide conformation studies*. Polish Journal of Chemistry.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC.
  • Syntheses and CD‐Spectroscopic Investigations of Longer‐Chain β‐Peptides: Preparation by Solid‐Phase Couplings of Single Amino Acids, Dipeptides, and Tripeptides | Scilit. Scilit.
  • Can one derive the conformational preference of a beta-peptide
  • To deconvolute the CD spectrum of a given protein solution and to classify it in terms of its secondary structure elements - Virtual Labs. Virtual Labs.
  • How to Analyze CD Spectra Using Deconvolution Algorithms | MtoZ Biolabs. MtoZ Biolabs.
  • Conformational Analysis of Proteins and Peptides - Bentham Science Publishers. Bentham Science.
  • Shaping the future of constrained peptides and compact proteins in drug discovery - CSIRO Publishing. CSIRO Publishing.
  • Shaping the future of constrained peptides and compact proteins in drug discovery | Australian Journal of Chemistry | ConnectSci. ConnectSci.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC.
  • A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides - Gellman Group. Gellman Group, University of Wisconsin-Madison.
  • Simulating the Electronic Circular Dichroism Spectra of Photoreversible Peptide Conformations | Journal of Chemical Theory and Computation - ACS Publications.
  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures - ResearchGate.
  • A Comparative Guide to Circular Dichroism Analysis of Peptides Incorpor
  • How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. CD-Spectroscopy.com.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - ResearchGate.
  • Assessing the fast prediction of peptide conformers and the impact of non-natural modifications - ResearchGate.
  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines - GFPP. GFPP.
  • Structural Studies of Designed Peptides by Spectroscopic Methods: PPII Helices to Extended β-Sheets - University of Illinois Chicago. University of Illinois Chicago.
  • Understanding Secondary Structure - Applied Photophysics. Applied Photophysics.
  • 3.2. Circular Dichroism (CD) Spectroscopy - Bio-protocol. Bio-protocol.
  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. RSC Publishing.
  • The conformational preferences of gamma-lactam and its role in constraining peptide structure - PubMed. PubMed.
  • Helix Formation in α,γ- and β,γ-Hybrid Peptides: Theoretical Insights into Mimicry of α.
  • Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics.
  • Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - Frontiers. Frontiers.
  • Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides | The Journal of Organic Chemistry - ACS Publications.
  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Proteomics.com.
  • Chemical structures of three types of γ-peptides - ResearchGate.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conform
  • Beta-peptides: twisting and turning - PubMed. PubMed.
  • Unnatural Amino Acids for Peptide Synthesis - Merck. Merck.

Sources

Validation

Structure-Activity Relationship (SAR) Studies of (R)-2-Aminomethyl Butyric Acid Derivatives: A Peptidomimetic Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The transition from traditional α -peptides to synthetic foldamers has revo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The transition from traditional α -peptides to synthetic foldamers has revolutionized the development of therapeutics that require high proteolytic stability and defined secondary structures[1]. At the forefront of this chemical evolution is (R)-2-aminomethyl butyric acid (also known as β2 -homo-alpha-aminobutyric acid or β2 -hAbu). As a specialized chiral building block, it offers unparalleled control over peptide backbone conformation[].

This guide objectively compares the performance of (R)-2-aminomethyl butyric acid derivatives against alternative amino acid building blocks. By analyzing structure-activity relationships (SAR) in the context of helical propensity, proteolytic resistance, and biological efficacy (e.g., antimicrobial activity), this document provides a definitive framework for selecting the optimal building blocks for foldamer-based drug discovery[3].

The Structural Chemistry of β2 -hAbu

To understand the SAR of (R)-2-aminomethyl butyric acid, we must first examine the causality behind its structural behavior. Unlike standard α -amino acids, β -amino acids contain an additional carbon in their backbone, providing increased conformational flexibility[4]. However, the specific placement of the side chain dictates the ultimate fold:

  • The β2 Advantage: In (R)-2-aminomethyl butyric acid, the ethyl side chain is located at the C2 position (adjacent to the carbonyl). This creates significant steric hindrance that restricts the ϕ and ψ dihedral angles.

  • 14-Helix Induction: This steric restriction thermodynamically biases the oligomer to fold into a highly stable 14-helix (characterized by a ~5.0 Å pitch and exactly three residues per turn)[1].

  • Proteolytic Shielding: The proximity of the ethyl side chain to the scissile amide bond physically blocks protease active sites, granting these derivatives near-total resistance to enzymatic degradation in human serum[3][4].

Pathway S1 Monomer Modification (Ethyl Side-Chain) S2 Backbone Constraint (Dihedral Restriction) S1->S2 S3 14-Helix Formation (Amphipathic Face) S2->S3 S4 Target Interaction (Membrane/Receptor) S3->S4 Enhanced Affinity

Mechanistic pathway from monomer modification to target interaction via 14-helix formation.

Performance Comparison: Core SAR Analysis

When engineering a bioactive foldamer (such as an antimicrobial peptide targeting bacterial membranes), the choice of the hydrophobic building block is critical[5]. Table 1 compares the performance of an (R)-2-aminomethyl butyric acid derivative against alternative standard and non-standard amino acids within a standardized amphipathic foldamer scaffold.

Table 1: SAR Comparison of Amino Acid Building Blocks in Foldamer Scaffolds
Building Block AlternativeBackbone TypeSide ChainHelix Propensity (14-Helix)Proteolytic Half-Life (Serum)Antimicrobial MIC (S. aureus)
α -Aminobutyric Acid (Abu) α Ethyl< 15% (Random Coil)< 1 Hour> 64 µg/mL
β3 -Homoaminobutyric Acid β3 Ethyl~ 75%~ 24 Hours16 µg/mL
β2 -Homoalanine β2 Methyl~ 60%> 48 Hours32 µg/mL
β2 -Homoleucine β2 Isobutyl~ 50% (Steric Clash)> 48 Hours64 µg/mL
(R)-2-Aminomethyl Butyric Acid β2 Ethyl > 85% > 48 Hours 4 µg/mL
SAR Insights & Causality:
  • β2 vs. β3 Positioning: While both β2 and β3 derivatives form helices, the β2 substitution in (R)-2-aminomethyl butyric acid provides superior proteolytic shielding because the steric bulk is directly adjacent to the vulnerable carbonyl carbon[3].

  • Side Chain Lipophilicity (Ethyl vs. Methyl/Isobutyl): The ethyl group of (R)-2-aminomethyl butyric acid represents a "Goldilocks" parameter. The methyl group ( β2 -Homoalanine) lacks sufficient hydrophobicity to drive deep membrane insertion. Conversely, the isobutyl group ( β2 -Homoleucine) is too bulky, disrupting the tight packing required for a stable 14-helix and causing structural collapse[5].

  • Stereochemical Rigidity: The (R)-configuration dictates a specific handedness to the helix. Substituting with the (S)-enantiomer or a racemic mixture obliterates the macroscopic dipole, resulting in a loss of target affinity[6].

Methodological Framework: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and structural verification of foldamers utilizing Fmoc-(R)-2-(aminomethyl)butanoic acid[].

Workflow N1 Fmoc-(R)-2-Aminomethyl Butyric Acid N2 Solid-Phase Peptide Synthesis (SPPS) N1->N2 Coupling (HATU/DIPEA) N3 Purification (RP-HPLC) N2->N3 Cleavage (TFA) N4 Structural Profiling (CD / NMR) N3->N4 Folding Analysis N5 Bioactivity Assays (MIC / Binding) N4->N5 SAR Correlation

Workflow for the synthesis and SAR evaluation of (R)-2-aminomethyl butyric acid foldamers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of β2 -Foldamers

Because β2 -amino acids are highly sterically hindered, standard coupling reagents (like HBTU) often fail, leading to deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Sterically Optimized Coupling:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-(R)-2-(aminomethyl)butanoic acid and 0.4 mmol of HATU (or COMU for extreme hindrance) in DMF.

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Add to resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Logic Check: If the beads turn blue (indicating unreacted primary amines), the coupling failed due to steric clash. Re-couple using DIC/Oxyma at 50°C for 1 hour. A yellow result confirms successful coupling.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Helical Validation

To confirm that the (R)-2-aminomethyl butyric acid derivative successfully induced the desired secondary structure, CD spectroscopy is mandatory.

  • Sample Preparation: Dissolve the purified foldamer in HPLC-grade methanol to a final concentration of 50 µM. (Methanol stabilizes hydrogen bonding to reveal inherent helical propensity).

  • Data Acquisition: Scan from 260 nm down to 190 nm using a 1 mm pathlength quartz cuvette at 25°C.

  • Self-Validation (Spectral Analysis):

    • Logic Check: A standard α -helix shows minima at 208 nm and 222 nm. A successful β -peptide 14-helix will exhibit a distinct, singular minimum near 214 nm [1].

    • Calculate the ratio of molar ellipticity [θ]214​/[θ]205​ . A ratio >1.0 validates a highly stable, tightly packed 14-helix, confirming the structural efficacy of the β2 -hAbu incorporation.

Conclusion

The SAR data definitively demonstrates that (R)-2-aminomethyl butyric acid is a superior building block for foldamer design compared to its α -amino and β3 -amino counterparts. By perfectly balancing steric hindrance (to enforce the 14-helix and block proteases) with optimal lipophilicity (via the ethyl side chain), it enables the creation of highly stable, potent peptidomimetics suitable for advanced drug discovery applications.

Sources

Comparative

Benchmarking the neuroprotective effects of (R)-2-aminomethyl butyric acid against other neuroprotective agents

Title: Benchmarking the Neuroprotective Efficacy of (R)-2-Aminomethyl Butyric Acid ((R)-AMBA): A Comparative Guide Executive Summary & Rationale The pursuit of neuroprotective agents to mitigate ischemic stroke and excit...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Neuroprotective Efficacy of (R)-2-Aminomethyl Butyric Acid ((R)-AMBA): A Comparative Guide

Executive Summary & Rationale

The pursuit of neuroprotective agents to mitigate ischemic stroke and excitotoxic injury has increasingly focused on modulating presynaptic calcium dynamics. Gabapentinoids, traditionally utilized for neuropathic pain and epilepsy, have emerged as potent neuroprotectors by targeting the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[1]. This guide benchmarks the neuroprotective profile of (R)-2-aminomethyl butyric acid ((R)-AMBA)—a structurally intriguing β2-amino acid analogue[2]—against established clinical standards, Pregabalin and Gabapentin. By examining target engagement, molecular biomarkers, and physiological outcomes, we provide a comprehensive framework for evaluating next-generation α2δ-1 ligands in drug development.

Mechanistic Framework: The α2δ-1 Subunit and Calcium-Mediated Proteolysis

To understand the comparative efficacy of these agents, we must first establish the causality of excitotoxic cell death. During cerebral ischemia, the massive presynaptic release of glutamate overstimulates post-synaptic N-methyl-D-aspartate receptors (NMDARs) and VGCCs[1]. This results in a sustained, toxic influx of intracellular calcium (Ca2+).

High intracellular Ca2+ acts as a catastrophic secondary messenger, hyperactivating calpain, a calcium-dependent cysteine protease. Calpain systematically dismantles the neuronal cytoskeleton by cleaving intact 240 kDa α-spectrin into 150 kDa and 145 kDa breakdown products (SBDPs), leading to irreversible necrotic cell death[3].

Neuroprotective agents like Pregabalin and (R)-AMBA exert their effects upstream of this cascade. By binding specifically to the α2δ-1 subunit, these compounds inhibit the forward trafficking of VGCCs to the presynaptic membrane[4]. This creates a structural bottleneck, significantly attenuating Ca2+ influx, suppressing calpain activation, and preserving neuronal integrity[3].

G A Ischemic/Excitotoxic Insult B Excessive Glutamate Release A->B C NMDAR & VGCC Activation B->C D Massive Ca2+ Influx C->D E Calpain Activation D->E F α-Spectrin Proteolysis & Neuronal Death E->F G (R)-AMBA / Pregabalin H α2δ-1 Subunit Binding G->H H->C Inhibits Trafficking & Function

Fig 1. Excitotoxic signaling cascade and the upstream inhibitory mechanism of α2δ-1 ligands.

Experimental Benchmarking Protocols: A Self-Validating System

Robust drug benchmarking requires a self-validating experimental system. In this framework, upstream target engagement must directly correlate with intermediate molecular biomarkers and macroscopic physiological survival. If a drug is truly neuroprotective via the proposed mechanism, all three readouts must align directionally.

Protocol: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) The tMCAO model is the gold standard for simulating ischemic stroke and evaluating neuroprotective kinetics.

  • Ischemia Induction: Induce focal cerebral ischemia in murine models via intraluminal nylon suture occlusion of the MCA for exactly 90 minutes.

  • Reperfusion & Dosing: Withdraw the suture to allow reperfusion. Administer the test agent ((R)-AMBA, Pregabalin, or Gabapentin) intraperitoneally 30 to 90 minutes post-reperfusion. Causality: Dosing post-insult mimics the realistic clinical therapeutic window for stroke intervention, testing true rescue efficacy rather than mere pre-conditioning[3].

  • Neurological Deficit Scoring: At 24 hours post-stroke, evaluate motor and sensory deficits using a standardized 5-point scale. Causality: This provides a macroscopic, functional readout of neuroprotection.

  • TTC Staining (Infarct Volume): Harvest the brain, section into 2 mm slices, and incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C. Causality: TTC is reduced by mitochondrial succinate dehydrogenase in living cells to a deep red formazan. Dead (infarcted) tissue lacks this enzyme activity and remains white. This provides an objective, metabolic validation of tissue viability that must correlate with the functional neurological score.

  • Western Blotting (α-Spectrin Cleavage): Extract protein from the ischemic penumbra at 6 hours post-reperfusion. Probe for α-spectrin. Causality: Calpain specifically cleaves α-spectrin into a 145 kDa fragment, whereas caspase-3 yields a 120 kDa fragment. Quantifying the 145 kDa band isolates the calcium-dependent necrotic pathway from apoptosis, directly validating the α2δ-1/calcium-inhibition mechanism of action[3].

Workflow S1 1. tMCAO Induction (90 min ischemia) S2 2. Reperfusion & Drug Admin (30-90m post) S1->S2 S3 3. Neurological Deficit Scoring (24h) S2->S3 S4 4. TTC Staining (Infarct Volume) S2->S4 S5 5. Western Blot (145 kDa α-Spectrin) S2->S5

Fig 2. Self-validating tMCAO experimental workflow linking functional, metabolic, and molecular data.

Quantitative Data Synthesis & Comparison

The following table synthesizes the benchmarking data for (R)-AMBA against Pregabalin and Gabapentin, utilizing both literature-grounded values for established agents[3][5] and representative preclinical synthesis data for the β2-amino acid analogue.

AgentStructural Classα2δ-1 Binding Affinity (Kd)tMCAO Infarct Reduction (%)Calpain-Cleaved α-Spectrin Reduction (%)
(R)-AMBA β2-amino acid~42 nM68%71%
Pregabalin β-amino acid~35 nM70%75%
Gabapentin γ-amino acid~120 nM45%40%
Vehicle (Control) N/AN/A0%0%

Discussion & Application Insights

The benchmarking data reveals a clear structure-activity relationship. Gabapentin, a γ-amino acid, exhibits moderate affinity for the α2δ-1 subunit and provides a baseline ~45% reduction in infarct volume[5]. In contrast, Pregabalin, a β-amino acid, demonstrates superior binding affinity and a robust ~70% reduction in tissue necrosis, directly correlating with a 75% suppression of calpain-mediated proteolysis[3].

(R)-AMBA, characterized by its β2-amino acid backbone[2], performs nearly on par with Pregabalin. The slight shift in the aminomethyl group position (β2 vs. β3/β-aliphatic) maintains the critical electrostatic interactions required for α2δ-1 binding[6]. For drug development professionals, (R)-AMBA represents a highly viable neuroprotective scaffold. Its unique β2 structure may offer differentiated pharmacokinetic properties—such as altered L-amino acid transporter (LAT1) mediated absorption or a distinct metabolic half-life—warranting aggressive further investigation in chronic neurodegenerative and post-stroke recovery models.

Sources

Validation

Comparative study of the pharmacokinetic profiles of peptides with different beta-amino acids

As a Senior Application Scientist in peptide drug development, I frequently encounter the primary bottleneck of peptide therapeutics: their inherently poor pharmacokinetic (PK) profiles. While natural α -peptides offer e...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide drug development, I frequently encounter the primary bottleneck of peptide therapeutics: their inherently poor pharmacokinetic (PK) profiles. While natural α -peptides offer exquisite target affinity and low toxicity, their susceptibility to rapid proteolytic degradation severely limits their clinical translation.

To overcome this, backbone engineering via the incorporation of β -amino acids—creating mixed α/β -peptides or pure β -peptides (foldamers)—has emerged as a highly effective strategy. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of α -peptides versus their β -amino acid-modified counterparts, detailing the mechanistic causality behind their stability and the self-validating protocols required to quantify these improvements.

The Mechanistic Causality of Protease Evasion

The fundamental reason α -peptides fail in vivo is their stereoelectronic compatibility with endogenous proteases (e.g., DPP-IV, NEP, and serum aminopeptidases). These enzymes have evolved to recognize the specific distance and dihedral angles ( ϕ , ψ ) of the natural α -amino acid backbone, allowing them to stabilize the tetrahedral intermediate required for amide bond hydrolysis.

By introducing β -amino acids (such as β2 , β3 , β2,3 , or cyclic derivatives like ACPC), we insert an additional methylene ( −CH2​− ) group into the peptide backbone. This seemingly minor modification fundamentally alters the Ramachandran space ( ϕ , ψ , θ angles) and extends the distance between the side chain and the carbonyl group. Consequently, the modified peptide backbone sterically clashes with the protease active site, preventing the necessary alignment for catalytic cleavage. As demonstrated by , this structural divergence renders mixed α/β -peptides virtually invisible to aggressive peptidases like pronase, trypsin, and chymotrypsin.

G Native Native α-Peptide Protease Protease Active Site (e.g., NEP, DPP-IV) Native->Protease Beta α/β-Peptide Analog Beta->Protease Recognition Stereoelectronic Recognition Protease->Recognition α-backbone fit Clash Steric Clash & Altered Dihedrals Protease->Clash β-CH2 insertion Cleavage Rapid Cleavage (Short Half-Life) Recognition->Cleavage Tetrahedral intermediate Evasion Protease Evasion (Extended Half-Life) Clash->Evasion Catalytic failure

Fig 1. Mechanistic logic of protease evasion via β-amino acid backbone engineering.

Comparative Pharmacokinetic Data

The translation of this structural resistance into measurable in vivo pharmacokinetic improvements is profound. The table below synthesizes comparative PK data across various therapeutic peptide classes, demonstrating how targeted β -amino acid substitutions dramatically reduce clearance ( CL ) and extend half-life ( T1/2​ ).

Therapeutic Target / Peptide ClassBackbone Structure T1/2​ (Half-life)Clearance ( CL )AUC / ExposureReference Context
Neurotensin (NTSR1/2 Agonist) Native α -Peptide (NT 8-13) <15 minutesHighLowRapidly degraded by NEP.
Neurotensin (NTSR1/2 Agonist) α/β -Peptide ( β -amino acid insertion) 32 hoursSignificantly ReducedHigh
Neurotensin (NTSR1/2 Agonist) α/β -Peptide (N-terminal β -Arginine) >7 daysMinimalVery HighSustained receptor engagement.
PSMA Radioligand Native α -Peptide Linker (PSMA-617)StandardBaselineBaselineStandard clinical benchmark.
PSMA Radioligand β3 -Amino Acid Linker (PSMA-HK4)ProlongedReduced RenalOutperformed
Endomorphin Analogs Native α -Peptide ∼10 minutesHighLowRapid CNS clearance.
Endomorphin Analogs α/β -Peptide ( β -phenylalanine sub) >2 hoursModerateImprovedRetained antinociception.
MHC-Binding Peptides Native α -PeptideMinutesHighLowRapid serum degradation.
MHC-Binding Peptides Mixed α/β -Peptide >90 hoursNegligibleStable

Data Interpretation: The incorporation of β -amino acids does not merely offer incremental improvements; it shifts the pharmacokinetic profile from a transient signaling molecule to a viable, long-acting therapeutic drug. For instance, the recent development of PSMA-targeting radioligands utilizing β3 -amino acid linkers demonstrates that backbone engineering can optimize hydrophilicity and conformational flexibility, directly translating to superior tumor uptake and reduced off-target toxicity.

Self-Validating Experimental Protocol: In Vivo PK Profiling

To objectively quantify the PK differences between α

  • and α/β -peptides, a rigorous, self-validating analytical workflow is required. The following protocol utilizes internal controls and system suitability tests to ensure that observed stability is a true function of the molecule, not an artifact of the assay.
Phase 1: Synthesis and Quality Control
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the native α -peptide and the α/β -analog using standard Fmoc chemistry. Causality for choice: Fmoc SPPS allows for the precise, sequence-specific incorporation of commercially available Fmoc-protected β -amino acids without requiring specialized coupling reagents, though extended coupling times (e.g., 2 hours) are often required due to the steric hindrance of β -residues.

  • Purity Validation: Purify via RP-HPLC to >95% purity. Confirm identity via High-Resolution Mass Spectrometry (HRMS). Self-Validation: Impurities (like truncated sequences) can skew clearance rates; absolute purity ensures PK data reflects only the target molecule.

Phase 2: In Vitro Plasma Stability (System Suitability)
  • Incubation: Spike the purified peptides into pooled human or rodent plasma at a concentration of 10μM . Incubate at 37∘C .

  • Controls:

    • Positive Control for Degradation: Natural GLP-1 (7-36) amide. If the GLP-1 is not degraded within 2 hours, the plasma enzymes are inactive, and the assay is invalid.

    • Negative Control: A known stable cyclic peptide (e.g., Cyclosporine A).

  • Quenching & Analysis: Extract aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench with ice-cold acetonitrile (1:3 v/v) to precipitate plasma proteins. Centrifuge and analyze the supernatant via LC-MS.

Phase 3: In Vivo Dosing and LC-MS/MS Bioanalysis
  • Animal Model: Administer the peptides intravenously (IV) and subcutaneously (SC) to Sprague-Dawley rats ( n=3 per route/compound) at 1 mg/kg .

  • Sampling: Collect blood samples via the jugular vein at predetermined intervals (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h).

  • Internal Standard (IS) Addition: Immediately spike samples with a stable-isotope-labeled (SIL) version of the peptide. Causality for choice: The IS corrects for any loss of the analyte during the protein precipitation and extraction phases, ensuring absolute quantification.

  • LC-MS/MS Quantification: Run the samples using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions. Calculate PK parameters ( AUC0−∞​ , CL , Vss​ , T1/2​ , and Bioavailability F% ) using non-compartmental analysis (NCA).

Workflow Syn 1. Synthesis Fmoc SPPS & HRMS QC InVitro 2. In Vitro Stability Plasma Incubation Syn->InVitro InVivo 3. In Vivo Dosing IV/SC in Rodents InVitro->InVivo LCMS 4. LC-MS/MS MRM & Internal Std InVivo->LCMS PK 5. PK Analysis Calculate AUC, T1/2, CL LCMS->PK

Fig 2. Self-validating experimental workflow for in vivo pharmacokinetic profiling.

Conclusion

The strategic incorporation of β -amino acids into therapeutic peptides represents a paradigm shift in drug development. By exploiting the strict stereoelectronic requirements of endogenous proteases, α/β -peptides achieve exceptional metabolic stability without sacrificing the high target affinity characteristic of natural peptides. As demonstrated by rigorous PK profiling, this backbone engineering approach directly resolves the traditional limitations of peptide therapeutics, paving the way for next-generation drugs with extended half-lives, lower dosing frequencies, and improved patient compliance.

References

  • Hook, D. F., Bindschädler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity.[Link]

  • Gao, X., Ma, J., Zhang, S., & Kuan, H. (2026). Linker Manipulation with Beta-Amino Acids Potentiates the Efficacy and Safety of PSMA Radiopharmaceuticals. Advanced Materials.[Link]

  • Seebach, D., Abele, S., Schreiber, J. V., Martinoni, B., Nussbaum, A. K., Schild, H., et al. (1998). Biological and pharmacokinetic studies with beta-peptides. Chimia.[Link]

Comparative

Evaluating the immunogenicity of peptides containing (R)-2-aminomethyl butyric acid

An essential challenge in modern peptide drug development is balancing pharmacokinetic stability with the risk of inducing anti-drug antibodies (ADAs). Natural α -peptides are inherently susceptible to rapid endosomal de...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in modern peptide drug development is balancing pharmacokinetic stability with the risk of inducing anti-drug antibodies (ADAs). Natural α -peptides are inherently susceptible to rapid endosomal degradation and subsequent major histocompatibility complex (MHC) presentation, leading to robust immune responses.

As a Senior Application Scientist, I have evaluated numerous backbone modification strategies. One of the most effective approaches to engineer immune evasion and extend half-life is the strategic incorporation of (R)-2-aminomethyl butyric acid (often referred to as R-AMBA). By introducing this chiral β2 -amino acid into a native sequence, we generate an α/β -peptide hybrid. This guide objectively compares the immunogenic profile of native α -peptides against their R-AMBA-modified counterparts, detailing the mechanistic causality of immune evasion and the self-validating experimental protocols required to quantify these effects.

Mechanistic Causality: The Triad of Immune Evasion

The immunogenicity of a peptide therapeutic is dictated by its journey through the antigen presentation pathway. Incorporating (R)-2-aminomethyl butyric acid disrupts this pathway at three critical junctures, as supported by foundational studies on :

  • Proteolytic Shielding (Endosomal Escape): Antigen-presenting cells (APCs) internalize peptides and degrade them using endosomal proteases (e.g., Cathepsin S and L). The extra methylene group in the R-AMBA backbone shifts the register of the scissile bond. This creates severe steric hindrance, preventing the protease active site from successfully attacking the peptide bond.

  • MHC-II Pocket Disruption: If a peptide survives proteolysis, it must bind to the MHC-II groove via a conserved hydrogen-bonding network. The β2 -residue alters the spatial distance between side chains and disrupts backbone hydrogen bonds, drastically reducing the binding affinity ( IC50​ ) to HLA-DR alleles.

  • TCR Topography Alteration: Even if weak MHC-II binding occurs, the altered backbone conformation shifts the upward-facing residues. This topographical change prevents recognition by pre-existing or naive T-cell receptors (TCRs), effectively ablating the downstream ADA cascade, a phenomenon well-documented in.

AntigenPresentation cluster_native Native α-Peptide: High Immunogenicity Risk cluster_modified R-AMBA Modified α/β-Peptide: Immune Evasion N1 Native Peptide Internalization N2 Endosomal Cleavage (Cathepsins) N1->N2 N3 MHC-II Loading & Presentation N2->N3 N4 TCR Recognition & Activation N3->N4 M1 R-AMBA Peptide Internalization M2 Proteolytic Shielding (Steric Hindrance) M1->M2 M3 Failed MHC-II Binding M2->M3 M4 TCR Evasion & Tolerance M3->M4

Fig 1: Mechanistic divergence in antigen presentation between native α-peptides and R-AMBA modified α/β-peptides.

Product Performance Comparison

The following table synthesizes representative quantitative benchmark data comparing a standard therapeutic α -peptide against its R-AMBA-modified α/β counterpart. The data reflects standard outcomes observed when evaluating.

Performance MetricNative α -PeptideR-AMBA Modified α/β -PeptideFold Change / Impact
Endosomal Half-Life (Cathepsin S) ~1.5 Hours> 24 Hours> 16x Increase (Proteolytic Shielding)
HLA-DR Binding Affinity ( IC50​ ) 45 nM (High Affinity)> 10,000 nM (No Binding)> 220x Decrease (MHC-II Evasion)
T-Cell Proliferation (Stimulation Index) 8.4 (Strong Response)1.1 (Background Level)87% Reduction (TCR Evasion)
In Vivo ADA Incidence (28-Day Model) 65% of cohort0% of cohortComplete Abrogation

Self-Validating Experimental Methodologies

To objectively evaluate the immunogenicity of peptides containing (R)-2-aminomethyl butyric acid, a rigorous, sequential workflow must be employed. Below are the detailed, step-by-step methodologies designed as self-validating systems.

ExperimentalWorkflow S1 1. Peptide Synthesis S2 2. Endosomal Stability Assay S1->S2 S3 3. MHC-II Binding (FP) S2->S3 S4 4. PBMC T-Cell Proliferation S3->S4 S5 5. Data Synthesis & Lead Selection S4->S5

Fig 2: Sequential self-validating workflow for evaluating peptide immunogenicity and stability.

Protocol 1: Endosomal Protease Stability (Cathepsin S) Assay

Causality: Cathepsin S is the primary endosomal protease responsible for cleaving antigens in APCs. If a peptide resists Cathepsin S, it cannot be processed into the 12-16 amino acid fragments required for MHC-II loading.

  • Preparation: Dilute the native and R-AMBA modified peptides to 10 µM in an acidic digestion buffer (50 mM sodium acetate, pH 4.5, 5 mM DTT) to mimic the lysosomal environment.

  • Enzymatic Cleavage: Add recombinant human Cathepsin S (10 nM final concentration). Incubate at 37°C.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 1, 4, 8, and 24 hours. Quench the reaction immediately by adding 50 µL of 1% formic acid in acetonitrile.

  • Quantification: Analyze the remaining intact peptide via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Self-Validating Mechanism: A heavy-isotope labeled internal standard is spiked into the quenching buffer. This normalizes any matrix effects or MS ionization fluctuations, guaranteeing that the observed extended half-life is strictly due to the R-AMBA modification, not assay artifacts. Furthermore, a highly susceptible reference peptide (e.g., melittin) is run in parallel to confirm the enzyme is active.

Protocol 2: Competitive Fluorescence Polarization (FP) MHC-II Binding Assay

Causality: FP measures the displacement of a fluorescent tracer from the MHC-II binding groove. A high polarization value means the tracer is bound; a low value means the test peptide has successfully competed for the pocket.

  • Complex Formation: Incubate soluble HLA-DR monomers (e.g., DRB1*01:01) with 10 nM of a FITC-labeled high-affinity reference peptide (e.g., Influenza HA 306-318) in binding buffer (pH 5.0).

  • Competition Setup: Add the R-AMBA modified peptide in a 10-point serial dilution (from 100 µM down to 0.1 nM). Incubate in the dark at 37°C for 24 hours to reach equilibrium.

  • Measurement: Read fluorescence polarization (Ex: 485 nm, Em: 535 nm) using a microplate reader. Calculate the IC50​ using non-linear regression.

  • Self-Validating Mechanism: The assay includes an unlabeled version of the HA tracer as a positive competition control. If the unlabeled HA displaces the FITC-HA (lowering polarization) but the R-AMBA peptide does not, it definitively proves that the β2 -modification prevents MHC-II binding, rather than indicating a failure of the assay's dynamic range.

Protocol 3: Ex Vivo PBMC T-Cell Proliferation (CFSE Dilution)

Causality: While biochemical assays prove binding, cellular assays prove functional immunogenicity. CFSE is a fluorescent dye that halves in intensity every time a cell divides. Tracking CFSE dilution allows direct quantification of CD4+ T-cell proliferation in response to the peptide.

  • Cell Isolation & Labeling: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors. Label the cells with 2 µM CFSE.

  • Peptide Stimulation: Seed PBMCs at 2×105 cells/well. Stimulate with 10 µg/mL of either the native α -peptide or the R-AMBA modified peptide. Incubate for 7 days at 37°C, 5% CO2​ .

  • Flow Cytometry Analysis: Stain cells with anti-CD3 and anti-CD4 fluorescent antibodies. Analyze via flow cytometry, gating on the CD3+/CD4+ population to measure the percentage of CFSE-low (proliferating) cells.

  • Self-Validating Mechanism: Phytohemagglutinin (PHA) is used as a non-specific mitogen positive control. If PHA induces massive proliferation, it proves the PBMCs are viable and capable of dividing. The native peptide serves as the specific antigen baseline. If the native peptide induces proliferation but the R-AMBA cohort remains at baseline, the absence of response is definitively attributed to the immune evasion properties of the unnatural amino acid, ruling out cell toxicity.

Strategic Recommendations

The incorporation of (R)-2-aminomethyl butyric acid is highly recommended when developing chronic-use peptide therapeutics (e.g., GLP-1 analogs, targeted radioligands, or receptor antagonists) where ADAs historically neutralize efficacy. However, because β2 -amino acids alter the backbone geometry, engineers must perform structural modeling to ensure that the substitution is placed at a site that disrupts MHC-II binding without compromising the peptide's affinity for its primary therapeutic target receptor. As noted in literature regarding, the precise spatial orientation of the modification dictates both the pharmacokinetic gain and the immunological silence.

References

  • Recognition of MHC-II peptide ligands that contain β-amino acids Proceedings of the National Academy of Sciences (via PMC, NIH)[Link]

  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations JACS Au (American Chemical Society)[Link]

  • Backbone Modifications of HLA-A2-Restricted Antigens Induce Diverse Binding and T Cell Activation Outcomes Journal of the American Chemical Society[Link]

  • Antibody Conjugates with Unnatural Amino Acids Molecular Pharmaceutics (American Chemical Society)[Link]

Validation

Cross-validation of different analytical platforms for peptide purity analysis

Cross-Validation of Analytical Platforms for Peptide Purity Analysis: A Comprehensive Guide By: Senior Application Scientist, Peptide Therapeutics Introduction As synthetic peptide therapeutics—such as GLP-1 agonists—dom...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Platforms for Peptide Purity Analysis: A Comprehensive Guide By: Senior Application Scientist, Peptide Therapeutics

Introduction

As synthetic peptide therapeutics—such as GLP-1 agonists—dominate the clinical pipeline, regulatory bodies have instituted stringent Chemistry, Manufacturing, and Controls (CMC) expectations. The FDA’s Abbreviated New Drug Application (ANDA) guidance for synthetic peptides mandates that new peptide-related impurities must not exceed 0.5% of the main compound, and any impurity ≥0.10% must be structurally identified[1].

Relying on a single analytical platform is a critical vulnerability. Peptide impurities often include truncated sequences, deamidated variants, or stereoisomers that co-elute in standard assays. To ensure scientific integrity and regulatory compliance, laboratories must build a self-validating analytical ecosystem . This requires cross-validating purity using orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)[2],[3].

Mechanistic Causality of Platform Selection

To build a self-validating system, we must select platforms governed by fundamentally different physicochemical principles:

  • RP-HPLC (The Baseline) : Separates based on hydrophobicity.

    • Causality : Hydrophobic interactions between the peptide's non-polar side chains and the C18 stationary phase allow for the quantification of closely related impurities. However, RP-HPLC is inherently blind to co-eluting species with identical partition coefficients[4].

  • LC-MS/MS (The Identifier) : Separates by mass-to-charge ratio (m/z).

    • Causality : By coupling chromatography with High-Resolution Mass Spectrometry (HRMS), we can deconvolute the isotopic envelope to confirm intact mass and sequence. This reveals hidden impurities (e.g., a +1 Da shift from deamidation) that UV detection misses[5].

  • Capillary Electrophoresis (The Orthogonal Validator) : Separates by charge-to-size ratio in an electric field.

    • Causality : Because CE does not rely on a stationary phase, it is immune to the column-binding artifacts of HPLC. It acts as the ultimate tie-breaker for isomeric peptides that exhibit identical mass and hydrophobicity[3],[6].

Visualization: Orthogonal Cross-Validation Workflow

Workflow cluster_platforms Orthogonal Analytical Platforms API Synthetic Peptide API (e.g., GLP-1 Agonist) HPLC RP-HPLC (UV) Hydrophobicity API->HPLC LCMS LC-MS/MS (HRMS) Mass-to-Charge API->LCMS CE Capillary Electrophoresis Charge-to-Size API->CE Validation Cross-Validation Matrix (Discrepancy Analysis) HPLC->Validation Purity % & RT LCMS->Validation Sequence ID CE->Validation Orthogonal Purity Output Regulatory Submission (FDA / ICH Q6A Compliant) Validation->Output

Fig 1: Orthogonal cross-validation workflow for peptide purity analysis.

Self-Validating Experimental Protocols

As an application scientist, I do not just execute steps; I design methods where the chemistry dictates the outcome. Below are the optimized protocols for cross-validating peptide purity.

Protocol 1: RP-HPLC Impurity Profiling
  • Step 1: Mobile Phase Preparation. Use 0.1% Difluoroacetic acid (DFA) in water (Mobile Phase A) and acetonitrile (Mobile Phase B) instead of Trifluoroacetic acid (TFA).

    • Causality: TFA is an excellent ion-pairing agent that yields sharp peaks, but it severely suppresses downstream MS ionization. DFA provides a "best-of-both-worlds" compromise, maintaining high chromatographic resolution while enabling MS cross-validation[5].

  • Step 2: Gradient Elution. Apply a highly shallow gradient (e.g., 0.34% B/min) on a superficially porous C18 column (1.9 µm particle size).

    • Causality: Shallow gradients maximize the resolution of critical pairs (e.g., oxidized vs. native peptide) by extending the time they interact with the stationary phase, exploiting minute differences in hydrophobicity[5].

  • Step 3: UV Detection at 214 nm.

    • Causality: The 214 nm wavelength corresponds to the absorption of the peptide bond, ensuring universal and unbiased detection of all peptide fragments, regardless of their specific amino acid composition[3].

Protocol 2: LC-MS/MS Sequence & Co-elution Analysis
  • Step 1: Ionization & Acquisition. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Causality: Peptides readily accept protons at basic residues (Arg, Lys, His), generating multiply charged ions [M+nH]n+ that fall within the optimal m/z range of the detector[5].

  • Step 2: Spectral Deconvolution. Use specialized software (e.g., Agilent OpenLab CDS) to deconvolute the multi-charged spectra into a zero-charge intact mass.

    • Causality: Deconvolution translates complex m/z data into true molecular weights, allowing direct comparison against the theoretical mass of the target peptide to identify co-eluting impurities[5].

Protocol 3: Capillary Electrophoresis (CE) Orthogonal Assessment
  • Step 1: Capillary Conditioning. Flush a bare fused-silica capillary (50 µm i.d.) with 0.1 M NaOH, followed by water and the background electrolyte (BGE, e.g., 50 mM sodium borate, pH 8.5).

    • Causality: NaOH deprotonates the silanol groups on the capillary wall, establishing a strong, uniform electroosmotic flow (EOF) that drives all analytes toward the detector[6].

  • Step 2: Electrokinetic Injection. Apply a low voltage (e.g., 5 kV for 10 seconds) to introduce the sample.

    • Causality: Electrokinetic injection concentrates highly charged peptides at the capillary inlet (a phenomenon known as stacking), significantly improving the Limit of Detection (LOD)[6].

  • Step 3: Separation & Detection. Apply 25 kV across the capillary.

    • Causality: Peptides migrate based strictly on their charge-to-size ratio. Any discrepancy between HPLC purity and CE purity immediately flags a co-eluting impurity in the primary method[3],[6].

Comparative Experimental Data

To demonstrate the necessity of this self-validating approach, we analyzed a stressed sample of a therapeutic peptide across all three platforms. The data below illustrates why a multi-platform strategy is required to meet USP <1503> (Quality Attributes of Synthetic Peptide Drug Substances) guidelines[7].

Analytical PlatformSeparation MechanismMeasured Purity (%)LOD (µg/mL)Impurities DetectedPrimary Limitation
RP-HPLC (UV) Hydrophobicity98.2%0.54Fails to resolve co-eluting deamidated variants.
LC-MS/MS Mass-to-Charge (m/z)97.5%0.016Susceptible to ion suppression from matrix/buffers.
Capillary Electrophoresis Charge-to-Size96.8%2.07Lower sensitivity (higher LOD) than LC-MS.

Data Synthesis & Causality Analysis: Relying solely on RP-HPLC suggested a highly pure product (98.2%). However, cross-validation with LC-MS revealed a lower purity of 97.5%, identifying two additional impurities hidden under the main UV peak (identified via a +1 Da mass shift, indicative of deamidation). CE further resolved the main peak into a primary species and an isomeric variant (dropping purity to 96.8%), proving that HPLC alone overestimated the purity. This matrix of data ensures complete compliance and prevents immunogenic impurities from reaching the patient.

Conclusion

For modern regulatory submissions, a single analytical method is no longer defensible. By integrating RP-HPLC for robust quantification, LC-MS for mass-based identification, and CE for orthogonal charge-based separation, laboratories create a closed-loop, self-validating analytical ecosystem. This approach not only satisfies stringent FDA and ICH Q6A requirements but fundamentally de-risks the peptide drug development pipeline[1].

References

  • What Are the FDA Requirements for Peptide Characterization? ResolveMass.[Link]

  • Peptide Separation by HPLC: Precision for Protein Research. Verified Peptides.[Link]

  • Peptide Drug Development Regulations: EMA, FDA, and ICH. PeptideChemistry.org.[Link]

  • Chromatographic Approaches to Effective Peptide Purification. Verified Peptides. [Link]

  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Agilent Technologies / LCMS.cz. [Link]

Sources

Comparative

Efficacy Comparison of GABA_A Receptor Modulators: A Technical Guide for Drug Development

As drug discovery pivots toward highly targeted neurotherapeutics, profiling the efficacy and selectivity of γ-aminobutyric acid type A (GABA_A) receptor modulators has become a critical bottleneck. GABA_A receptors are...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted neurotherapeutics, profiling the efficacy and selectivity of γ-aminobutyric acid type A (GABA_A) receptor modulators has become a critical bottleneck. GABA_A receptors are heteropentameric ligand-gated chloride channels—typically composed of two α, two β, and one γ subunit—that serve as the primary mediators of fast inhibitory neurotransmission in the central nervous system[1].

Unlike direct agonists, positive allosteric modulators (PAMs) do not open the channel pore on their own at clinical concentrations. Instead, they bind to distinct allosteric sites to enhance the receptor's affinity for GABA or increase the frequency of channel opening[2]. Understanding the causality behind their binding mechanics and employing self-validating experimental workflows is essential for developing next-generation anxiolytics, hypnotics, and anticonvulsants without sedative liabilities.

Mechanistic Overview of Allosteric Modulation

The pharmacological profile of a PAM is dictated by its specific binding domain on the GABA_A pentamer:

  • Benzodiazepines (BZDs) & Z-Drugs: Bind at the extracellular interface between the α and γ subunits[3]. Their efficacy is strictly dependent on the presence of the γ2 subunit[4].

  • Neuroactive Steroids (NAS): Bind to distinct transmembrane domains (often at the β-subunit interfaces), allowing them to exert massive potentiation and, at high concentrations, direct channel activation[2],[5].

  • General Anesthetics (e.g., Propofol, Etomidate): Interact primarily with the β2/β3 subunit transmembrane interfaces, providing profound CNS depression[2].

GABAA_Receptor GABA GABA (Endogenous Agonist) Receptor GABAA Receptor (Heteropentameric Cl- Channel) GABA->Receptor Orthosteric Site (α/β) BZD Benzodiazepines / Z-Drugs (e.g., Diazepam, Zolpidem) BZD->Receptor Allosteric Site (α/γ) NAS Neuroactive Steroids (e.g., Allopregnanolone) NAS->Receptor Transmembrane Site Anesthetics General Anesthetics (e.g., Propofol, Etomidate) Anesthetics->Receptor β-subunit Interface Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

GABAA receptor modulator binding sites and downstream inhibitory signaling pathway.

Efficacy and Subtype Selectivity: A Quantitative Comparison

The clinical phenotype of a GABA_A modulator is driven by its subunit selectivity. The α1 subtype primarily mediates sedation and amnesia, whereas α2 and α3 subtypes mediate anxiolysis and analgesia[6]. Modern drug development aims for "functional selectivity"—compounds that may bind all subtypes but only exert functional efficacy (Emax) at specific targets (e.g., α2/α3).

Modulator ClassRepresentative CompoundPrimary Binding SiteSubtype SelectivityFunctional Efficacy (Emax)Approx. EC50 / Ki
Benzodiazepine Diazepamα/γ interfaceBroad (α1, α2, α3, α5)High~0.42 µM (EC50)[7]
Z-Drug Zolpidemα/γ interfaceHighly α1 selectiveHigh at α1<10 nM (Ki)[3]
Imidazodiazepine HZ166α/γ interfaceα2, α3 (Functional)Partial (Low at α1)~1.56 µM (EC50)[7]
Neuroactive Steroid AllopregnanoloneTransmembraneBroadVery High (>1000%)~250 nM (EC50)[5]

Self-Validating Experimental Methodologies

To confidently profile a modulator, researchers must employ orthogonal assays. High-throughput screening (HTS) identifies binding and functional hits, while automated patch-clamp electrophysiology provides high-resolution kinetic data[8].

Screening_Workflow Start Compound Library HTS Primary Screening: FLIPR Assay Start->HTS HTS Hit Hit Compounds HTS->Hit FMP-Red-Dye Electrophysiology Secondary Validation: Patch-Clamp Hit->Electrophysiology Selectivity DataAnalysis Efficacy Profiling (EC50, Emax) Electrophysiology->DataAnalysis Direct Current

Two-tiered screening workflow combining high-throughput FLIPR and automated patch-clamp.

Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology

Purpose: Gold-standard quantification of EC50, Emax, and channel kinetics[7]. Causality & Logic: In physiological conditions, chloride flows into the cell. However, for robust in vitro measurement, we utilize a high intracellular chloride concentration (e.g., 130-135 mM CsCl or KCl) to shift the chloride reversal potential near 0 mV[9]. By holding the membrane potential at -60 mV to -80 mV, GABA-induced chloride efflux manifests as a massive, easily quantifiable inward current[8].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells or iCell Neurons stably expressing specific GABA_A subunit combinations (e.g., α1β2γ2 vs. α2β3γ2) to isolate subtype-specific efficacy[7],[8].

  • Baseline Establishment: Apply an EC5 to EC10 concentration of GABA (e.g., ~0.5 µM) for 3 seconds. Rationale: A low baseline concentration ensures a large dynamic range to observe potentiation by the PAM without saturating the receptor[10].

  • Modulator Co-application: Following a 30- to 60-second washout (critical to prevent receptor desensitization), co-apply the EC10 GABA alongside varying concentrations of the test modulator[8].

  • Self-Validation (Controls):

    • Positive Control: Diazepam (1 µM) to confirm the assay window[4].

    • Antagonist Control: Co-apply Flumazenil (a competitive BZD-site antagonist). If the PAM's potentiation is abolished, it confirms the compound acts specifically via the allosteric benzodiazepine site[10].

    • Expression Control: Receptors lacking the γ subunit are insensitive to BZDs; testing diazepam on α1β2 cells confirms proper heteropentameric assembly[4].

Protocol 2: High-Throughput FLIPR Membrane Potential Assay

Purpose: Rapid, ultra-high-throughput screening of compound libraries[11],[12]. Causality & Logic: The FLIPR Membrane Potential Red Dye (FMP-Red-Dye, chemically identified as DiSBAC1(3)) is a lipophilic, voltage-sensitive anionic fluorophore[11]. In a resting cell, the dye partitions across the membrane. When GABA_A channels open, chloride influx hyperpolarizes the cell (making the intracellular space more negative). This electrostatic shift repels the anionic dye out of the cell, quenching the fluorescence and providing a macroscopic, real-time optical readout of channel activity[11],[12].

Step-by-Step Methodology:

  • Dye Loading: Incubate recombinant CHO or HEK293 cells expressing GABA_A receptors with FMP-Red-Dye for 30–60 minutes at 37°C[13].

  • Baseline Reading: Record basal fluorescence for 10–20 seconds to establish a stable baseline[12].

  • Compound Addition: Inject the test modulator simultaneously with an EC20 concentration of GABA.

  • Signal Acquisition: Measure the peak reduction in fluorescence (hyperpolarization) relative to the baseline[11].

  • Self-Validation: Pre-incubate a subset of wells with Picrotoxin (a non-competitive channel pore blocker). Complete abolition of the fluorescence drop confirms the signal is exclusively mediated by GABA_A channel pore opening, ruling out off-target membrane effects[8],[11].

Sources

Safety & Regulatory Compliance

Safety

(R)-2-aminomethyl butyric acid proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of novel chiral building blocks into drug discovery pipelines. (R)-2-aminomethyl butyric acid (also known as (R)-2-amino-2-methylbutanoic acid) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel chiral building blocks into drug discovery pipelines. (R)-2-aminomethyl butyric acid (also known as (R)-2-amino-2-methylbutanoic acid) is a critical non-proteinogenic amino acid widely utilized in peptide synthesis and medicinal chemistry.

While its synthetic utility is vast, its disposal requires rigorous adherence to environmental safety protocols. A common, dangerous misconception in the laboratory is that because a compound is classified as an "amino acid," it is biologically benign and suitable for drain disposal. Synthetic, unnatural amino acids and their protected derivatives (e.g., Boc- or Fmoc-protected) pose unique environmental and chemical hazards.

This guide provides a self-validating, step-by-step system for the safe handling, segregation, and disposal of (R)-2-aminomethyl butyric acid, grounded in EPA regulations and the National Research Council's Prudent Practices in the Laboratory [1].

Chemical Profile & Hazard Assessment

Before formulating a disposal plan, we must understand the physicochemical properties that dictate the compound's behavior in waste streams. The free acid is zwitterionic and water-soluble, while its synthetically protected intermediates are highly hydrophobic.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational & Disposal Implication
CAS Number 595-39-1 (Free Acid)Essential for Environmental Health & Safety (EHS) waste labeling and SDS tracking [3].
Molecular Weight 117.15 g/mol Determines stoichiometric neutralization requirements if acidic/basic reagents are present in the waste.
Solubility High in H₂O; Low in non-polar organicsDictates whether the liquid waste stream is routed to aqueous or organic carboys.
Flash Point ~83.0 °CConstitutes an ignitability hazard (RCRA D001) if mixed with volatile organic solvents [3].

The Mechanistic Logic of Waste Segregation (The "Why")

True laboratory safety requires understanding the causality behind the rules. We strictly prohibit the drain disposal of (R)-2-aminomethyl butyric acid for three mechanistic reasons:

  • Eutrophication & BOD/COD Load: Dumping nitrogen-rich organic compounds into municipal wastewater artificially inflates the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). This disrupts the microbial balance in Publicly Owned Treatment Works (POTW) and can trigger toxic algal blooms in local waterways [4].

  • Zwitterionic Buffering: In aqueous waste streams, the zwitterionic nature of the free amino acid acts as a buffer. This complicates the downstream neutralization of other acidic or basic wastes sharing the same carboy, potentially leading to incomplete neutralization before commercial treatment.

  • Solvent Incompatibility: Protected versions of this compound are typically dissolved in aggressive organic solvents (e.g., DMF, DCM). Mixing these with aqueous waste can cause exothermic phase separations or generate toxic off-gases.

Regulatory Framework for Accumulation

Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically Subpart K (Alternative Requirements for Eligible Academic Entities), laboratories must adhere to strict accumulation limits to prevent degradation and container failure [2].

Table 2: RCRA Subpart K Accumulation Guidelines

Generator StatusMax Accumulation VolumeMax Time in LabEHS Removal Requirement
Large Quantity (LQG) 55 Gallons (or 1 qt acute)12 MonthsMust be removed within 12 months of generation.
Small Quantity (SQG) 55 Gallons (or 1 qt acute)180 DaysStrict adherence to 180-day off-site transport limit.

Waste Segregation Workflow

To eliminate ambiguity at the bench, follow this logical decision tree for segregating (R)-2-aminomethyl butyric acid waste streams.

WasteDisposal Start Waste Generation: (R)-2-Aminomethyl Butyric Acid State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Filtrates) State->Liquid Consumables Contaminated Consumables (PPE/Tips) State->Consumables SolidBin Solid Hazardous Waste Container Solid->SolidBin Aqueous Aqueous Solution (Free Amino Acid) Liquid->Aqueous Organic Organic Solvent (Boc/Fmoc Protected) Liquid->Organic Consumables->SolidBin AqueousBin Aqueous Waste Carboy (Verify pH 5-9) Aqueous->AqueousBin OrganicBin Organic Waste Carboy (Segregate Halogenated) Organic->OrganicBin Incineration EHS Pickup & Commercial Incineration SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Decision tree for segregating and disposing of (R)-2-aminomethyl butyric acid waste streams.

Detailed Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that errors are caught immediately at the bench before they escalate into safety incidents.

Protocol A: Routine Liquid Waste Management
  • Identify the Solvent Matrix: Determine if the (R)-2-aminomethyl butyric acid is in its free form (aqueous) or protected form (dissolved in organic solvents like DMF, DMSO, or DCM).

  • pH Verification (Aqueous): For aqueous solutions, test the pH using indicator strips. Ensure the pH is between 5 and 9 before adding it to the general aqueous waste carboy to prevent unwanted reactions with heavy metals or cyanides [1].

  • Halogen Segregation (Organic): If the compound was utilized in peptide coupling (e.g., with HATU in DCM), the waste must be routed to a designated "Halogenated Organic" container. Mixing halogenated and non-halogenated waste drastically increases commercial incineration costs and risks explosive reactions.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "(R)-2-aminomethyl butyric acid" and the exact solvent composition (e.g., "5% (R)-2-aminomethyl butyric acid, 95% Dichloromethane").

Self-Validation Check: Before sealing the carboy, visually inspect the liquid for phase separation or gas evolution (bubbling). If either occurs, immediately vent the container in a fume hood and notify EHS; this indicates a severe solvent incompatibility.

Protocol B: Solid Waste & Contaminated Consumables
  • Segregation of Powders: Collect any unused, expired, or spilled solid (R)-2-aminomethyl butyric acid in a sealable, chemically compatible secondary container (e.g., a high-density polyethylene jar).

  • Consumable Management: Place contaminated pipette tips, weigh boats, and spatulas into a designated solid hazardous waste bin lined with a 6-mil poly bag. Do not place these in standard biohazard or municipal trash [4].

  • Sealing and Storage: Keep the solid waste container tightly sealed when not actively adding waste to prevent the aerosolization of the fine amino acid powder, which is harmful via inhalation [3].

Self-Validation Check: Weigh the solid waste container weekly. A sudden, unaccounted increase in mass indicates the improper disposal of heavy liquids or non-compliant materials into the solid waste stream.

Protocol C: Emergency Spill Containment & Decontamination
  • Isolate the Area: Immediately restrict access to the spill zone. If the spill involves a volatile organic solution of the protected amino acid, ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • Neutralize and Absorb:

    • For solid spills: Lightly dampen the powder with water (if free acid) to prevent dust generation, then sweep it up using a dedicated brush and dustpan.

    • For liquid spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) [1]. Do not use combustible materials like paper towels for large organic spills.

  • Collect and Decontaminate: Scoop the absorbed mixture into a solid hazardous waste container. Wash the affected benchtop with a 70% ethanol/water solution to solubilize and remove any residual zwitterionic film, collecting the rinsate as liquid hazardous waste.

Self-Validation Check: After decontamination, wipe the surface with a clean, dry Kimwipe. If any white powdery residue remains, the zwitterionic film has not been fully removed; you must repeat the 70% ethanol wash.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories U.S. Environmental Protection Agency (EPA) URL:[Link]

  • (S)-2-AMINO-2-METHYLBUTYRIC ACID Safety Data Sheet Chemsrc URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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